Product packaging for FOG9(Cat. No.:)

FOG9

Cat. No.: B1164638
M. Wt: 625.8
InChI Key: HUKLMIHNCYZKON-OWJNGHGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FOG9 is formed through the conjugation of 5-oxoETE with glutathione in a 1,6 Michael addition at C-9. The biological activity of this compound has not been determined. However, FOG7, a 1,4-adduct formed within murine peritoneal macrophages, was found to be highly potent in stimulating eosinophil and neutrophil chemotaxis. FOG7 was also capable of initiating actin polymerization without elevating intracellular free calcium ion concentration within either the eosinophil neutrophils or PMNL.

Properties

Molecular Formula

C30H47N3O9S

Molecular Weight

625.8

InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-15-23(16-11-13-22(34)14-12-17-27(36)37)43-21-25(29(40)32-20-28(38)39)33-26(35)19-18-24(31)30(41)42/h6-7,9-11,13,23-25H,2-5,8,12,14-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,13-11-

InChI Key

HUKLMIHNCYZKON-OWJNGHGZSA-N

SMILES

CCCCC/C=CC/C=CCC(C/C=CC(=O)CCCC(=O)O)SCC(N)(C(=O)NCC(=O)O)N1C(=O)CCC1C(=O)O

Synonyms

5-OxoETE-glutathione

Origin of Product

United States

Foundational & Exploratory

FBXO9 Protein: A Comprehensive Technical Guide on Function and Cellular Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-box only protein 9 (FBXO9) is a crucial component of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, playing a pivotal role in substrate recognition for ubiquitination and subsequent proteasomal degradation.[1][2] This process is fundamental to the regulation of numerous cellular activities, including cell proliferation, signaling, and pluripotency.[3][4] Dysregulation of FBXO9 has been implicated in the pathogenesis of various cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[4][5] This technical guide provides an in-depth overview of the function and cellular localization of FBXO9, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and therapeutic development.

Core Functions of FBXO9

FBXO9 functions as the substrate recognition subunit of the SCFFBXO9 E3 ubiquitin ligase complex.[6] The F-box domain of FBXO9 binds to the SKP1 component of the SCF complex, while its other domains, such as the TPR domain, are responsible for interacting with specific substrates.[3][6] Upon binding, FBXO9 facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, marking it for degradation by the 26S proteasome.[3][4] This targeted protein degradation is a key mechanism for controlling the abundance and activity of various regulatory proteins.

Known Substrates and their Cellular Roles

FBXO9 has been shown to target a growing list of substrates for ubiquitination and degradation, thereby influencing a diverse range of cellular processes.

  • DPPA5 (Developmental Pluripotency Associated 5): FBXO9-mediated degradation of DPPA5 is a key regulatory step in maintaining pluripotency and cellular reprogramming.[3][4]

  • TTI1 and TEL2: These proteins are components of the mTOR signaling pathway. FBXO9 targets them for degradation, which leads to the inactivation of mTORC1 and subsequent activation of mTORC2, thereby restraining cell growth and protein translation under conditions of growth factor deprivation.[7]

  • FBXW7 (F-box and WD repeat domain-containing 7): In hepatocellular carcinoma (HCC), FBXO9 promotes tumor progression by targeting the tumor suppressor FBXW7 for degradation.[4]

  • ATP6V1A (V-type proton ATPase catalytic subunit A): FBXO9-mediated ubiquitination of ATP6V1A hinders the assembly of the V-ATPase complex, which is involved in vesicular acidification and has been linked to lung cancer metastasis.[8]

  • PRMT4 (Protein Arginine Methyltransferase 4): By regulating the turnover of this chromatin modulator, FBXO9 plays a role in maintaining epithelial cell survival.[7]

  • YAP (Yes-associated protein): FBXO9 negatively regulates the Hippo signaling pathway by promoting the ubiquitination and degradation of the transcriptional coactivator YAP.[9]

Cellular Localization

Consistent with its function in the ubiquitin-proteasome system, which primarily operates in the cytoplasm and nucleus, FBXO9 has been localized to the cytoplasm .[2][6][7] This localization allows it to interact with its various substrates within this cellular compartment.

Quantitative Data

Relative mRNA Expression of FBXO9 in Ovarian Cancer
Tissue TypeRelative FBXO9 mRNA Expression (Mean ± SEM)n
Normal OvaryHigher (exact values not specified)20
Ovarian CancerSignificantly lower than normal30

Data from a study on ovarian cancer, showing significant downregulation of FBXO9 mRNA in tumor tissues compared to normal tissues.[7]

Relative FBXO9 mRNA Expression in Various Cell Lines
Cell LineRelative FBXO9 mRNA Expression (Mean ± SEM)
ES-2~1.0
OVCAR-3~0.8
SK-OV-3~0.6
A2780~0.5
CAOV-3~0.4
OVCAR-8~0.3

Relative expression levels were determined by qRT-PCR and normalized to a reference gene. Data from a study on ovarian cancer cell lines.[7]

Effect of FBXO9 on Substrate Protein Half-life
Cell LineConditionSubstrateEffect on Half-life
Bladder Cancer Cells (T-24, 5637)Silencing of FBXO9YAPSignificantly prolonged
HEK293 CellsSilencing of FBXO9YAPSignificantly prolonged

Data from a study on the regulation of YAP by FBXO9. The half-life of YAP was determined by treating cells with cycloheximide (CHX) to inhibit protein synthesis and then monitoring YAP protein levels over time via Western blot.[9]

Signaling Pathways

FBXO9-Mediated Regulation of the mTOR Pathway

FBXO9_mTOR_Pathway GF_deprivation Growth Factor Deprivation CK2 CK2 GF_deprivation->CK2 TTI1_TEL2_P p-TTI1/TEL2 CK2->TTI1_TEL2_P phosphorylates SCF_FBXO9 SCF-FBXO9 TTI1_TEL2_P->SCF_FBXO9 substrate FBXO9 FBXO9 FBXO9->SCF_FBXO9 mTORC1 mTORC1 (Inactive) SCF_FBXO9->mTORC1 leads to inactivation Ub Ubiquitin Ub->SCF_FBXO9 mTORC2 mTORC2 (Active) mTORC1->mTORC2 relieves feedback inhibition Cell_Growth Cell Growth & Protein Translation (Restrained) mTORC1->Cell_Growth

Caption: FBXO9 in mTOR signaling.

The ZNF143-FBXO9-FBXW7 Signaling Axis in Hepatocellular Carcinoma

ZNF143_FBXO9_FBXW7_Pathway ZNF143 ZNF143 FBXO9_gene FBXO9 gene ZNF143->FBXO9_gene promotes transcription FBXO9 FBXO9 FBXO9_gene->FBXO9 FBXW7 FBXW7 (Tumor Suppressor) FBXO9->FBXW7 promotes ubiquitination & degradation mTOR mTOR FBXW7->mTOR Tumor_Growth Tumor Growth & Metastasis mTOR->Tumor_Growth

Caption: ZNF143-FBXO9-FBXW7 axis in HCC.

Experimental Protocols

Immunoprecipitation (IP) for FBXO9 Interaction Studies

This protocol describes the immunoprecipitation of a tagged FBXO9 protein to identify interacting partners.

Materials:

  • Cells expressing FLAG-tagged FBXO9

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich)

  • Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.

  • Elution Buffer: 1x Laemmli sample buffer.

Protocol:

  • Culture cells to 80-90% confluency.

  • Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

  • Wash the beads five times with Wash Buffer.

  • Elute the protein complexes by boiling the beads in 1x Laemmli sample buffer for 5 minutes.

  • Analyze the eluate by SDS-PAGE and Western blotting or mass spectrometry.

Western Blotting for FBXO9 and Substrate Detection

Materials:

  • Protein lysate

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary antibodies (e.g., anti-FBXO9, anti-YAP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

Immunofluorescence for FBXO9 Cellular Localization

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 3% Goat Serum in PBS.

  • Primary antibody (anti-FBXO9)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Protocol:

  • Fix cells with 4% PFA for 10 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific binding with Blocking Buffer for 1 hour.

  • Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash cells three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize by fluorescence microscopy.

Quantitative Real-Time PCR (qRT-PCR) for FBXO9 mRNA Expression

Materials:

  • RNA extraction kit (e.g., QIAGEN RNeasy Kit)

  • cDNA synthesis kit (e.g., High-Capacity RNA-to-cDNA Kit)

  • SYBR Green Master Mix

  • FBXO9-specific primers

  • Reference gene primers (e.g., GAPDH, ACTB)

Protocol:

  • Extract total RNA from cells or tissues.

  • Synthesize cDNA from an equal amount of RNA for all samples.

  • Perform qRT-PCR using SYBR Green Master Mix and specific primers for FBXO9 and a reference gene.

  • Use the ΔΔCt method to calculate the relative expression of FBXO9 mRNA.

Conclusion and Future Directions

FBXO9 is a multifaceted E3 ubiquitin ligase with a critical role in regulating a wide array of cellular processes. Its ability to target key proteins in signaling pathways such as mTOR and Hippo underscores its importance in cellular homeostasis and disease. The dual role of FBXO9 as both a tumor promoter and suppressor in different cancer types highlights the complexity of its regulation and function, making it a challenging but promising target for therapeutic intervention.

Future research should focus on elucidating the full spectrum of FBXO9 substrates and the specific cellular contexts that dictate its oncogenic or tumor-suppressive activities. A deeper understanding of the regulatory mechanisms governing FBXO9 expression and activity will be crucial for the development of targeted therapies. The experimental approaches outlined in this guide provide a solid foundation for researchers to further investigate the intricate biology of FBXO9 and its potential as a therapeutic target.

References

F-box Only Protein 9: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-box only protein 9 (FBXO9) is a critical component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, a key regulator of protein degradation and cellular homeostasis. As the substrate recognition subunit, FBXO9 plays a pivotal role in a multitude of cellular processes, including cell cycle progression, signal transduction, and differentiation. Its dysregulation has been implicated in various pathologies, most notably cancer, where it can function as either a tumor suppressor or an oncogene depending on the cellular context. This in-depth technical guide provides a comprehensive review of the current understanding of FBXO9, detailing its structure, function, and involvement in key signaling pathways. We present quantitative data on its expression and protein interactions, provide detailed experimental protocols for its study, and visualize its complex signaling networks and experimental workflows through detailed diagrams. This document aims to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the intricate biology of FBXO9.

Introduction

The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells, regulating the levels of a vast array of proteins involved in nearly all cellular functions. The specificity of the UPS is largely conferred by E3 ubiquitin ligases, which recognize and bind to specific substrates, facilitating their ubiquitination and subsequent degradation by the 26S proteasome. The SCF complex is one of the largest and best-characterized families of E3 ubiquitin ligases. Its modular nature, consisting of Skp1, Cul1, Rbx1, and a variable F-box protein, allows for the recognition of a wide range of substrates.

FBXO9, also known as F-box protein 9, is a member of the F-box protein family characterized by an approximately 40 amino acid F-box motif that mediates its interaction with Skp1.[1] Beyond this canonical function, the diverse C-terminal domains of F-box proteins are responsible for substrate recognition. This guide will delve into the multifaceted roles of FBXO9, from its fundamental biochemical functions to its implications in human disease.

FBXO9: Structure and Function

FBXO9 is a protein encoded by the FBXO9 gene in humans.[1] It functions as the substrate recognition component of the SCFFBXO9 E3 ubiquitin ligase complex. The canonical SCF complex consists of four main components:

  • SKP1: An adaptor protein that binds to both Cullin-1 and the F-box protein.

  • CUL1 (Cullin-1): A scaffold protein that brings together the catalytic core and the substrate recognition unit.

  • RBX1 (RING-box protein 1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

  • F-box protein (e.g., FBXO9): The substrate receptor that provides specificity to the complex.

The F-box domain of FBXO9 is essential for its incorporation into the SCF complex, while its other domains are responsible for recognizing and binding to specific substrates, often in a phosphorylation-dependent manner.

Quantitative Data

FBXO9 Substrate Interactions

While precise binding affinities and kinetic data for FBXO9 and its substrates are not extensively available in the public domain, the identification of interacting partners through techniques like co-immunoprecipitation followed by mass spectrometry provides qualitative and semi-quantitative insights into these interactions. The number of unique peptides identified for a given substrate can serve as a proxy for the abundance of the interaction.

SubstrateInteracting Proteins Identified by Mass SpectrometryNumber of Unique PeptidesCellular CompartmentReference
DPPA5 FBXO95Cytoplasm[2]
DVL2 FBXO97Cytoplasm[2]
CUL1 FBXO9Present in complexCytoplasm[2]
SKP1 FBXO9Present in complexCytoplasm[2]

Table 1: Summary of FBXO9 Interacting Proteins Identified by Mass Spectrometry. This table presents a selection of proteins found to interact with FBXO9, with the number of unique peptides identified in mass spectrometry experiments providing a semi-quantitative measure of the interaction.

FBXO9 Gene Expression in Cancer

Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO), has revealed differential expression of FBXO9 across various cancer types. This data suggests a context-dependent role for FBXO9 in tumorigenesis.

Cancer TypeDatasetFBXO9 Expression StatusReference
Hepatocellular Carcinoma (HCC)TCGA, GSE14520, GSE76427Upregulated[3]
Lung Adenocarcinoma (LUAD)GSE31210Downregulated[4]
Ovarian Cancer (OV)TCGADownregulated[5]

Table 2: FBXO9 Gene Expression in Different Cancer Types. This table summarizes the expression status of FBXO9 in various cancers as reported in public datasets.

Signaling Pathways Involving FBXO9

FBXO9 is implicated in the regulation of several critical signaling pathways, primarily through its role in targeting key pathway components for ubiquitination and degradation.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. FBXO9 has been shown to regulate mTOR signaling by targeting TTI1 and TELO2, components of the mTORC1 complex, for degradation.[6] This action of FBXO9 leads to the inactivation of mTORC1, thereby restraining cell growth and protein translation.[6]

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_complex TSC1/TSC2 AKT->TSC_complex Inhibits Rheb Rheb-GTP TSC_complex->Rheb Inhibits mTORC1 mTORC1 (TTI1, TELO2, Raptor, mLST8) Rheb->mTORC1 Activates Degradation Proteasomal Degradation mTORC1->Degradation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream FBXO9 SCF-FBXO9 FBXO9->mTORC1 Ubiquitinates TTI1/TELO2 Growth Cell Growth & Protein Synthesis Downstream->Growth

Caption: FBXO9-mediated regulation of the mTOR signaling pathway.

Hippo-YAP Signaling Pathway

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. The transcriptional co-activator YAP is a key downstream effector of this pathway. Recent studies have identified FBXO9 as a novel post-translational regulator of YAP stability.[1][7] FBXO9 mediates the K48-linked polyubiquitination and subsequent proteasomal degradation of YAP.[1] This process is primed by the phosphorylation of YAP by GSK-3β, which itself is regulated by the PI3K/Akt signaling pathway.[1][7]

Hippo_YAP_Signaling_Pathway Upstream Upstream Signals (e.g., Cell Density) Hippo_Core Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream->Hippo_Core YAP YAP Hippo_Core->YAP Phosphorylates (Cytoplasmic Sequestration) TEAD TEAD YAP->TEAD Co-activates Ub Ubiquitination YAP->Ub Transcription Gene Transcription (Proliferation, Survival) TEAD->Transcription Akt Akt GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->YAP Phosphorylates (Priming for Ubiquitination) FBXO9 SCF-FBXO9 FBXO9->YAP Recognizes Phospho-YAP Degradation Proteasomal Degradation Ub->Degradation

Caption: FBXO9-mediated ubiquitination and degradation of YAP.

Wnt Signaling Pathway

The Wnt signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. FBXO9 has been shown to inhibit lung cancer metastasis by regulating the assembly of the V-ATPase proton pump.[4] FBXO9 facilitates the ubiquitination of the ATP6V1A subunit of V-ATPase, leading to its sequestration in the cytoplasm and preventing the assembly of a functional V-ATPase complex.[4] This, in turn, reduces vesicular acidification and dampens pro-metastatic Wnt signaling.[4]

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activates Target_Genes Wnt Target Genes (Metastasis) TCF_LEF->Target_Genes FBXO9 SCF-FBXO9 ATP6V1A ATP6V1A FBXO9->ATP6V1A Ubiquitinates V_ATPase V-ATPase Assembly ATP6V1A->V_ATPase Inhibits Assembly Acidification Vesicular Acidification V_ATPase->Acidification Acidification->Frizzled Promotes Signaling

Caption: FBXO9 inhibits Wnt signaling by targeting ATP6V1A.

Adipocyte Differentiation

FBXO9 is required for adipocyte differentiation.[3] Its expression is increased during the early stages of adipogenesis. Knockdown of FBXO9 inhibits adipogenesis, and this effect is associated with reduced levels of the transcription factor C/EBPβ.[3] This suggests that FBXO9 plays a role in the transcriptional cascade that governs fat cell development.

Adipocyte_Differentiation_Pathway Adipogenic_Stimuli Adipogenic Stimuli Preadipocyte Preadipocyte Adipogenic_Stimuli->Preadipocyte FBXO9 FBXO9 Preadipocyte->FBXO9 Increases Expression CEBPb C/EBPβ FBXO9->CEBPb Promotes (Mechanism unclear) PPARg PPARγ CEBPb->PPARg Activates Transcription CEBPa C/EBPα CEBPb->CEBPa Activates Transcription Adipocyte Adipocyte PPARg->Adipocyte Drives Differentiation CEBPa->Adipocyte Maintains Differentiated State

Caption: Role of FBXO9 in the adipocyte differentiation cascade.

Regulation of Pluripotency

FBXO9 plays a role in regulating pluripotency by targeting the developmental pluripotency-associated 5 (DPPA5) protein for ubiquitination and degradation.[8] Silencing of FBXO9 leads to an increase in DPPA5 levels and enhances cellular reprogramming.[8] This identifies FBXO9 as a key regulator in the maintenance and induction of pluripotency.

Pluripotency_Regulation_Pathway Pluripotency_Factors Pluripotency Factors (e.g., OCT4, SOX2, KLF4) DPPA5 DPPA5 Pluripotency_Factors->DPPA5 Maintains Expression Ubiquitination Ubiquitination DPPA5->Ubiquitination Pluripotency_State Maintenance of Pluripotency DPPA5->Pluripotency_State Reprogramming Cellular Reprogramming DPPA5->Reprogramming Enhances FBXO9 SCF-FBXO9 FBXO9->DPPA5 Targets for Degradation Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: FBXO9 regulates pluripotency through DPPA5 degradation.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect FBXO9-Substrate Interaction

This protocol describes the co-immunoprecipitation of a tagged FBXO9 protein to identify interacting substrates.

Materials:

  • Cells expressing epitope-tagged FBXO9 (e.g., FLAG-FBXO9 or HA-FBXO9).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).

  • Elution Buffer: Glycine-HCl pH 2.5 or epitope peptide solution.

  • Antibody against the epitope tag (e.g., anti-FLAG or anti-HA).

  • Protein A/G magnetic beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against the putative substrate.

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-epitope tag antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform Western blotting using antibodies against the epitope tag (to confirm FBXO9 immunoprecipitation) and the putative substrate (to detect interaction).

CoIP_Workflow Start Start: Cells expressing tagged FBXO9 Lysis Cell Lysis Start->Lysis IP Immunoprecipitation with anti-tag antibody Lysis->IP Wash Wash beads IP->Wash Elution Elution of protein complexes Wash->Elution Analysis SDS-PAGE and Western Blot Elution->Analysis End End: Detection of FBXO9 and interacting substrate Analysis->End

Caption: Experimental workflow for co-immunoprecipitation.

In Vitro Ubiquitination Assay

This protocol outlines the reconstitution of the SCFFBXO9 ubiquitination activity in vitro to confirm direct substrate ubiquitination.

Materials:

  • Recombinant E1 activating enzyme.

  • Recombinant E2 conjugating enzyme (e.g., UbcH5).

  • Recombinant ubiquitin.

  • Recombinant, purified SCFFBXO9 complex (or individual components: Skp1, Cul1/Rbx1, and FBXO9).

  • Recombinant, purified substrate protein.

  • Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT.

  • SDS-PAGE and Western blotting reagents.

  • Antibody against the substrate and/or ubiquitin.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Ubiquitination Reaction Buffer, E1 enzyme, E2 enzyme, ubiquitin, and the substrate protein.

    • Initiate the reaction by adding the SCFFBXO9 complex.

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Perform Western blotting using an antibody against the substrate to detect higher molecular weight, polyubiquitinated forms of the substrate. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

InVitro_Ubiquitination_Workflow Start Start: Purified components Mix Combine E1, E2, Ubiquitin, Substrate, ATP, and SCF-FBXO9 Start->Mix Incubate Incubate at 30-37°C Mix->Incubate Terminate Terminate reaction with SDS sample buffer Incubate->Terminate Analyze SDS-PAGE and Western Blot Terminate->Analyze Result Detect polyubiquitinated substrate Analyze->Result

Caption: Workflow for an in vitro ubiquitination assay.

Identification of FBXO9 Substrates by Mass Spectrometry

This protocol describes a general workflow for identifying novel FBXO9 substrates using immunoprecipitation coupled with mass spectrometry. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be incorporated for quantitative analysis.

Materials:

  • Cells expressing tagged FBXO9 and control cells.

  • SILAC labeling media (if performing quantitative analysis).

  • Co-immunoprecipitation reagents (as described in Protocol 5.1).

  • In-gel or in-solution digestion reagents (e.g., trypsin).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Protein identification and quantification software.

Procedure:

  • Cell Culture and Lysis:

    • (For SILAC) Culture cells expressing tagged FBXO9 in "heavy" SILAC medium and control cells in "light" SILAC medium.

    • Lyse the cells as described in the Co-IP protocol.

    • Combine equal amounts of "heavy" and "light" lysates.

  • Immunoprecipitation:

    • Perform immunoprecipitation of the tagged FBXO9 as described in the Co-IP protocol.

  • Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes.

    • Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the eluted complexes.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins using a protein database search algorithm.

    • (For SILAC) Quantify the relative abundance of proteins in the FBXO9 immunoprecipitate compared to the control by comparing the intensities of "heavy" and "light" peptide pairs. Proteins significantly enriched in the "heavy" channel are potential FBXO9 substrates.

MassSpec_Workflow Start Start: Cells expressing tagged FBXO9 (optional SILAC labeling) Lysis Cell Lysis and Lysate Mixing Start->Lysis IP Immunoprecipitation of FBXO9 complex Lysis->IP Digestion Protein Digestion (e.g., Trypsin) IP->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Protein Identification and Quantification LCMS->DataAnalysis Result Identification of potential substrates DataAnalysis->Result

Caption: Workflow for identifying FBXO9 substrates using mass spectrometry.

Conclusion and Future Directions

FBXO9 has emerged as a crucial regulator of diverse cellular processes through its role as a substrate receptor for the SCF E3 ubiquitin ligase complex. Its involvement in key signaling pathways, including mTOR, Hippo, and Wnt, underscores its importance in maintaining cellular homeostasis and its potential as a therapeutic target in diseases like cancer. The context-dependent role of FBXO9, acting as either a tumor suppressor or an oncogene, highlights the complexity of its regulation and function.

Future research should focus on elucidating the precise molecular mechanisms of FBXO9-substrate recognition, including the identification of specific degrons and the role of post-translational modifications in modulating these interactions. The development of specific inhibitors or activators of FBXO9 could provide novel therapeutic strategies for a range of diseases. Furthermore, a deeper understanding of the upstream regulatory networks that control FBXO9 expression and activity will be critical for a comprehensive picture of its biological functions. The methodologies and information compiled in this guide provide a solid foundation for advancing our knowledge of this important F-box protein and its role in health and disease.

References

FBXO9 Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of FBXO9 Expression Patterns, Signaling Pathways, and Experimental Protocols for Therapeutic Research and Development

Introduction

F-box only protein 9 (FBXO9) is a member of the F-box protein family, characterized by a conserved F-box motif that serves as a recognition site for the S-phase kinase-associated protein 1 (SKP1). As a component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, FBXO9 is integral to the ubiquitin-proteasome system, mediating the degradation of specific protein substrates. This function places FBXO9 at the crossroads of numerous cellular processes, including cell cycle regulation, signal transduction, and protein quality control. Dysregulation of FBXO9 has been implicated in various pathologies, making it a protein of significant interest for drug development and therapeutic intervention.

This technical guide provides a comprehensive overview of FBXO9 gene and protein expression patterns across a wide range of human tissues. It details the experimental protocols for quantifying its expression and visualizes its known signaling pathways, offering a critical resource for researchers in academia and the pharmaceutical industry.

FBXO9 Gene and Protein Expression Patterns

The expression of FBXO9 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) project for RNA sequencing and the Human Protein Atlas for immunohistochemistry (IHC).

Table 1: FBXO9 mRNA Expression in Human Tissues

This table presents the median RNA expression levels in Transcripts Per Million (TPM) from the GTEx portal, providing a quantitative measure of gene transcription across various tissues.

TissueMedian TPM
Adipose - Subcutaneous15.6
Adipose - Visceral (Omentum)13.9
Adrenal Gland21.3
Artery - Aorta13.1
Artery - Coronary11.5
Artery - Tibial14.8
Bladder8.9
Brain - Cerebellum10.2
Brain - Cortex12.5
Breast - Mammary Tissue11.7
Cells - EBV-transformed lymphocytes18.9
Cells - Transformed fibroblasts25.1
Cervix, Uteri9.8
Colon - Sigmoid10.5
Colon - Transverse11.2
Esophagus - Gastroesophageal Junction10.1
Esophagus - Mucosa11.4
Esophagus - Muscularis8.7
Fallopian Tube12.3
Heart - Atrial Appendage8.5
Heart - Left Ventricle9.1
Kidney - Cortex13.6
Liver7.9
Lung10.8
Minor Salivary Gland14.1
Muscle - Skeletal7.5
Nerve - Tibial12.9
Ovary16.4
Pancreas11.9
Pituitary18.2
Prostate10.3
Skin - Not Sun Exposed (Suprapubic)13.2
Skin - Sun Exposed (Lower leg)17.6
Small Intestine - Terminal Ileum11.1
Spleen15.8
Stomach10.7
Testis22.5
Thyroid16.1
Uterus11.6
Vagina9.5
Whole Blood9.2

Data sourced from the GTEx Portal on 2025-10-30.

Table 2: FBXO9 Protein Expression in Human Tissues

This table summarizes protein expression levels determined by immunohistochemistry (IHC) from the Human Protein Atlas. The staining level is categorized as Not detected, Low, Medium, or High.

TissueStaining Level
Adipose tissueMedium
Adrenal glandMedium
AppendixMedium
Bone marrowMedium
Brain (Cerebral cortex)Medium
BreastMedium
BronchusMedium
Cervix, uterineMedium
ColonMedium
DuodenumMedium
EndometriumMedium
EsophagusMedium
Fallopian tubeHigh
GallbladderMedium
Heart muscleLow
KidneyMedium
LiverLow
LungMedium
Lymph nodeMedium
NasopharynxMedium
Oral mucosaMedium
OvaryMedium
PancreasMedium
Parathyroid glandHigh
PlacentaMedium
ProstateMedium
RectumMedium
Salivary glandMedium
SkinMedium
Small intestineMedium
SpleenMedium
StomachMedium
TestisHigh
Thyroid glandMedium
TonsilMedium
Urinary bladderMedium

Data sourced from the Human Protein Atlas version 24.0 on 2025-10-30.

Signaling Pathways Involving FBXO9

FBXO9 functions as a substrate receptor within the SCF E3 ubiquitin ligase complex. This complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. The core SCF complex consists of SKP1, CUL1, and RBX1. FBXO9 provides substrate specificity to this complex.

Below is a diagram illustrating the general mechanism of the SCF-FBXO9 E3 ubiquitin ligase complex and its interaction with known substrates.

SCF_FBXO9_Pathway cluster_SCF SCF-FBXO9 Complex cluster_Ub Ubiquitination Machinery cluster_Substrates FBXO9 Substrates FBXO9 FBXO9 SKP1 SKP1 FBXO9->SKP1 PRMT4 PRMT4 FBXO9->PRMT4 recognizes YAP YAP FBXO9->YAP recognizes ATP6V1A ATP6V1A FBXO9->ATP6V1A recognizes DPPA5 DPPA5 FBXO9->DPPA5 recognizes CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 RBX1->PRMT4 ubiquitinates RBX1->YAP ubiquitinates RBX1->ATP6V1A ubiquitinates RBX1->DPPA5 ubiquitinates E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 transfers Ub E2->RBX1 associates with Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PRMT4->Proteasome degraded YAP->Proteasome degraded ATP6V1A->Proteasome degraded DPPA5->Proteasome degraded

Caption: The SCF-FBXO9 E3 ubiquitin ligase complex and its substrates.

Experimental Protocols

Accurate quantification of FBXO9 expression is crucial for understanding its role in health and disease. The following section provides detailed protocols for the analysis of FBXO9 mRNA and protein expression.

Experimental Workflow Overview

The diagram below outlines the general workflow for analyzing FBXO9 expression at the mRNA and protein levels.

Experimental_Workflow cluster_sample Sample Preparation cluster_rna mRNA Analysis cluster_protein Protein Analysis Tissue Tissue/Cell Sample RNA_Extraction RNA Extraction Tissue->RNA_Extraction Lysis Protein Lysate Preparation Tissue->Lysis IHC Immunohistochemistry (for tissue samples) Tissue->IHC cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR mRNA_Data mRNA Quantification qRT_PCR->mRNA_Data RNA_Seq->mRNA_Data Western_Blot Western Blot Lysis->Western_Blot Protein_Data Protein Quantification and Localization Western_Blot->Protein_Data IHC->Protein_Data

Caption: Workflow for FBXO9 mRNA and protein expression analysis.

Quantitative Real-Time PCR (qRT-PCR) for FBXO9 mRNA Expression

Objective: To quantify the relative or absolute amount of FBXO9 mRNA in a given sample.

Materials:

  • TRIzol reagent or equivalent for RNA extraction

  • Reverse transcriptase kit for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Nuclease-free water

  • qPCR instrument

  • FBXO9 specific primers (and probe for TaqMan)

    • Forward Primer: 5'-ATAGAGCCTGGCACCAAGTGGA-3'

    • Reverse Primer: 5'-GGAACAATGGACTGAGGCTCTTC-3'

  • Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization

Protocol:

  • RNA Extraction:

    • Homogenize up to 100 mg of tissue or 5-10 million cells in 1 mL of TRIzol reagent.

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for intact 18S and 28S ribosomal RNA bands.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions. Use a mix of oligo(dT) and random hexamer primers for optimal results.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix on ice. For a 20 µL reaction:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted 1:10)

      • 6 µL Nuclease-free water

    • Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.

    • Run samples in triplicate.

  • qPCR Cycling Conditions (Typical):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis (for SYBR Green): Ramp from 60°C to 95°C to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for FBXO9 and the housekeeping gene.

    • Calculate the relative expression of FBXO9 using the ΔΔCt method.

Western Blot for FBXO9 Protein Expression

Objective: To detect and quantify FBXO9 protein in a sample.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-FBXO9 antibody (validated for Western Blot)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Lysate Preparation:

    • Lyse cells or homogenized tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FBXO9 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.

Immunohistochemistry (IHC) for FBXO9 Protein Localization

Objective: To visualize the localization and distribution of FBXO9 protein in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidases

  • Blocking buffer (e.g., 5% normal goat serum in PBST)

  • Primary antibody: Anti-FBXO9 antibody (validated for IHC)

  • Biotinylated secondary antibody and streptavidin-HRP conjugate, or a polymer-based detection system

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in citrate buffer and heating in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating with blocking buffer for 30-60 minutes.

    • Incubate with the primary anti-FBXO9 antibody overnight at 4°C.

    • Wash slides with PBST.

  • Detection:

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature, followed by incubation with streptavidin-HRP. Alternatively, use a polymer-based detection system as per the manufacturer's instructions.

    • Wash slides with PBST.

    • Apply DAB substrate and monitor for color development.

    • Stop the reaction by rinsing with water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope to assess the staining intensity and subcellular localization of FBXO9.

Conclusion

This technical guide provides a detailed overview of FBXO9 expression, its role in cellular signaling, and robust protocols for its analysis. The widespread, yet variable, expression of FBXO9 across different tissues underscores its fundamental role in cellular homeostasis. The provided data and methodologies offer a solid foundation for researchers investigating the function of FBXO9 in both physiological and pathological contexts, and will be invaluable for the development of novel therapeutic strategies targeting the ubiquitin-proteasome system.

Identifying Novel Substrates of the FBXO9 E3 Ligase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key considerations for identifying and characterizing novel substrates of the F-box only protein 9 (FBXO9) E3 ubiquitin ligase. FBXO9 is a critical component of the Skp1-Cullin1-F-box (SCF) complex, which mediates the ubiquitination and subsequent proteasomal degradation of a variety of target proteins.[1][2][3][4] Dysregulation of FBXO9-mediated protein turnover has been implicated in numerous cellular processes and diseases, including cancer, making it an attractive target for therapeutic intervention.[4] This document outlines established experimental protocols, presents available quantitative data on known substrates, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data on FBXO9 Substrates

The identification and validation of E3 ligase substrates are often challenging. While several proteins have been identified as targets of FBXO9, detailed quantitative data regarding their interaction and degradation kinetics are not always available. This section summarizes the existing quantitative and qualitative data for known FBXO9 substrates in a structured format to facilitate comparison.

SubstrateCell Type/SystemQuantitative DataQualitative ObservationsKey Functions & Pathways
YAP Bladder cancer cellsHalf-life: Overexpression of FBXO9 decreases the half-life of YAP.FBXO9 promotes the K48-linked polyubiquitination of YAP at lysine 76, leading to its proteasomal degradation. This process is primed by GSK-3β-mediated phosphorylation of YAP.Hippo signaling, cell proliferation, tumorigenesis
DPPA5 Embryonic stem cellsNot availableFBXO9 targets DPPA5 for ubiquitination and proteasomal degradation, thereby inhibiting cellular reprogramming.Pluripotency regulation
ATP6V1A Lung cancer cellsNot availableFBXO9 facilitates the ubiquitination of ATP6V1A, the catalytic subunit of V-ATPase, which hinders the assembly of the functional V-ATPase complex and reduces vesicular acidification. This, in turn, suppresses pro-metastatic Wnt signaling.Wnt signaling, cancer metastasis
TTI1 Multiple myeloma cellsNot availableFBXO9 mediates the ubiquitination and degradation of mTORC1-bound TTI1 following phosphorylation by CK2. This leads to the inactivation of mTORC1.mTOR signaling, cell growth
TEL2 Multiple myeloma cellsNot availableSimilar to TTI1, FBXO9 targets mTORC1-bound TEL2 for degradation in a CK2-dependent manner, resulting in mTORC1 inactivation.[1]mTOR signaling, cell growth
PRMT4 Epithelial cellsNot availableFBXO9 regulates the turnover of the chromatin modulator PRMT4 through ubiquitination and proteasomal degradation.[1]Epithelial cell survival
PPARγ AdipocytesNot availableFBXO9 facilitates the ubiquitination and subsequent degradation of PPARγ, playing a role in adipocyte differentiation.[1]Adipogenesis

Experimental Protocols for Substrate Identification and Validation

The following protocols provide detailed methodologies for key experiments used to identify and validate novel substrates of FBXO9. These protocols are based on established methods and can be adapted for specific experimental needs.

Co-Immunoprecipitation (Co-IP) to Identify FBXO9-Interacting Proteins

This protocol is designed to isolate FBXO9 and its interacting proteins from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Anti-FBXO9 antibody (or antibody against an epitope tag if using tagged FBXO9).

  • Control IgG antibody (from the same species as the primary antibody).

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add control IgG and protein A/G beads to the cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the anti-FBXO9 antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to release the protein complexes.

    • Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for the identification of novel interacting partners.

In Vitro Ubiquitination Assay

This assay determines whether a putative substrate is directly ubiquitinated by the SCF-FBXO9 complex in a controlled environment.

Materials:

  • Recombinant human E1 activating enzyme.

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D1/UbcH5a).

  • Recombinant human ubiquitin.

  • Recombinant SCF-FBXO9 complex (or immunopurified FBXO9).

  • Recombinant putative substrate protein.

  • 10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT).

  • 10 mM ATP solution.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • 1 µL 10x Ubiquitination reaction buffer

      • 1 µL 10 mM ATP

      • 1 µg Ubiquitin

      • 100 ng E1 enzyme

      • 200 ng E2 enzyme

      • 1 µg SCF-FBXO9 complex

      • 1 µg Substrate protein

      • Nuclease-free water to a final volume of 10 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination:

    • Stop the reaction by adding 2x Laemmli sample buffer.

  • Analysis:

    • Boil the samples at 95-100°C for 5 minutes.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate or an anti-ubiquitin antibody to detect the presence of higher molecular weight ubiquitinated species.

Cycloheximide (CHX) Chase Assay to Determine Protein Half-life

This assay is used to measure the degradation rate of a protein by inhibiting new protein synthesis.

Materials:

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).

  • Cell culture medium.

  • Lysis buffer.

Procedure:

  • Cell Treatment:

    • Treat cultured cells with CHX at a final concentration of 50-100 µg/mL to block protein synthesis.

  • Time Course:

    • Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells at each time point and determine the total protein concentration.

  • Analysis:

    • Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an antibody against the protein of interest.

    • Quantify the band intensities at each time point relative to the 0-hour time point.

    • Plot the remaining protein levels against time to determine the protein's half-life.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the identification of FBXO9 substrates.

SCF_FBXO9_Complex cluster_SCF SCF-FBXO9 E3 Ligase Complex CUL1 CUL1 RBX1 RBX1 CUL1->RBX1 SKP1 SKP1 SKP1->CUL1 FBXO9 FBXO9 SKP1->FBXO9 Substrate Substrate Protein RBX1->Substrate Ubiquitination FBXO9->Substrate Recognition Ub Ubiquitin Substrate->Ub Proteasome 26S Proteasome Substrate->Proteasome Targeting E2 E2 (Ub) E2->RBX1 Degradation Degradation Proteasome->Degradation

Caption: The SCF-FBXO9 E3 ubiquitin ligase complex architecture and function.

Substrate_Identification_Workflow start Hypothesis: Protein X is an FBXO9 substrate co_ip Co-Immunoprecipitation (FBXO9 pull-down) start->co_ip mass_spec Mass Spectrometry (Identify interacting proteins) co_ip->mass_spec Identify candidates in_vitro_ub In Vitro Ubiquitination Assay mass_spec->in_vitro_ub Test direct interaction chx_assay Cycloheximide Chase Assay (Protein half-life) in_vitro_ub->chx_assay Confirm in vivo degradation validation Validation of Protein X as a novel substrate chx_assay->validation

Caption: Experimental workflow for identifying and validating novel FBXO9 substrates.

FBXO9_YAP_Pathway Akt Akt GSK3b GSK-3β Akt->GSK3b Inhibition YAP YAP GSK3b->YAP Phosphorylation FBXO9 SCF-FBXO9 YAP->FBXO9 Recognition Ubiquitination Polyubiquitination YAP->Ubiquitination Transcription Target Gene Transcription YAP->Transcription Inhibition of nuclear translocation FBXO9->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

The Role of FBXO9 in the Ubiquitin-Proteasome System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-box only protein 9 (FBXO9) is a critical component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, where it functions as a substrate recognition subunit, directing the ubiquitination and subsequent proteasomal degradation of specific target proteins. This process is fundamental to the regulation of a multitude of cellular pathways, and dysregulation of FBXO9 activity has been implicated in various pathologies, including cancer and developmental disorders. This technical guide provides an in-depth overview of the core functions of FBXO9 within the ubiquitin-proteasome system, its known substrates, and its complex and often context-dependent role in disease. Detailed experimental protocols for studying FBXO9 and its interactions are provided, alongside a summary of available quantitative data and visual representations of key signaling pathways.

Introduction to FBXO9 and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells, controlling the levels of numerous regulatory proteins and thereby influencing nearly all cellular processes. The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrates. The SCF complex is one of the largest families of E3 ligases, characterized by a modular architecture consisting of Skp1, Cul1, Rbx1, and a variable F-box protein that provides substrate specificity[1].

FBXO9, a member of the F-box protein family, contains a defining F-box motif that facilitates its interaction with Skp1, thereby incorporating it into the SCF complex[2]. It also possesses a C-terminal Tetratricopeptide Repeat (TPR) domain, which is believed to be involved in substrate recognition[3]. Through its participation in the SCF complex, FBXO9 mediates the transfer of ubiquitin molecules to its target proteins, marking them for degradation by the 26S proteasome.

The SCF-FBXO9 E3 Ligase Complex

The assembly of the functional SCF-FBXO9 E3 ligase complex is a critical step in its activity. The core components and their roles are outlined below.

  • SKP1 (S-phase kinase-associated protein 1): An adaptor protein that bridges the F-box protein (FBXO9) to the Cullin-1 scaffold[1].

  • CUL1 (Cullin-1): A scaffold protein that forms the backbone of the SCF complex. It simultaneously binds to SKP1 and the RING-finger protein RBX1[1].

  • RBX1 (RING-box protein 1): A small RING-finger domain-containing protein that recruits the ubiquitin-conjugating enzyme (E2) to the complex, facilitating the transfer of ubiquitin to the substrate.

  • FBXO9 (F-box only protein 9): The substrate recognition component. Its F-box domain binds to SKP1, while other domains, such as the TPR domain, are responsible for interacting with specific substrates[2][3].

SCF_FBXO9_Complex Substrate Substrate Protein FBXO9 FBXO9 Substrate->FBXO9 binding E2 E2 (Ub-loaded) E2->Substrate Ubiquitin transfer RBX1 RBX1 E2->RBX1 recruitment Ub Ubiquitin Ub->Substrate

Known Substrates of FBXO9 and their Cellular Functions

FBXO9 has been shown to target a diverse range of proteins for ubiquitination and degradation, highlighting its involvement in multiple cellular processes. The role of FBXO9 can be either tumor-suppressive or oncogenic, depending on the cellular context and the specific substrate being targeted.

SubstrateCellular Function of SubstrateConsequence of FBXO9-mediated DegradationDisease Context
TTI1 and TEL2 Components of the mTORC1 and mTORC2 complexes, crucial for their stability and activity.[3]Inactivation of mTORC1 signaling and activation of the PI3K/TORC2/Akt survival pathway.[3]Multiple Myeloma (Oncogenic role of FBXO9)[3]
DPPA5 Developmental Pluripotency Associated 5, a protein involved in maintaining pluripotency.[4]Promotes differentiation by degrading a key pluripotency factor.[4]Stem Cell Biology
FBXW7 A well-known tumor suppressor and F-box protein that targets several oncoproteins for degradation (e.g., c-Myc, Cyclin E, NOTCH).[5]Stabilization of FBXW7 substrates, leading to increased cell proliferation and metastasis.[6][7]Hepatocellular Carcinoma (Oncogenic role of FBXO9)[6][7]
YAP Yes-associated protein, a key transcriptional co-activator in the Hippo signaling pathway that promotes cell proliferation and survival.[8]Inhibition of YAP-driven transcription and promotion of apoptosis.[8]Bladder Cancer (Tumor-suppressive role of FBXO9)
ATP6V1A Catalytic subunit A of the Vacuolar-type H+-ATPase (V-ATPase), which is involved in vesicular acidification and Wnt signaling.[5]Inhibition of V-ATPase assembly and function, leading to reduced cancer cell migration and metastasis.[5]Lung Cancer (Tumor-suppressive role of FBXO9)[5]

Note: Quantitative data on binding affinities (Kd) and precise degradation kinetics (e.g., protein half-life with and without FBXO9 modulation) for these substrates are not extensively available in the current literature. The primary evidence for these interactions comes from co-immunoprecipitation, in vitro ubiquitination assays, and cycloheximide chase experiments demonstrating changes in protein stability.

Signaling Pathways Regulated by FBXO9

Regulation of mTOR Signaling

In multiple myeloma, FBXO9 plays an oncogenic role by modulating the mTOR signaling pathway. Under conditions of growth factor withdrawal, the kinase CK2 phosphorylates TTI1 and TEL2 within the mTORC1 complex. This phosphorylation event serves as a signal for their recognition by FBXO9, leading to their ubiquitination and degradation. The degradation of TTI1 and TEL2 results in the inactivation of mTORC1, which in turn relieves the feedback inhibition on the PI3K/TORC2/Akt pathway, promoting cell survival[3].

mTOR_Signaling cluster_mTORC1 mTORC1 cluster_SCF SCF-FBXO9 mTORC1 mTORC1 (Active) PI3K_Akt PI3K/Akt Pathway mTORC1->PI3K_Akt | TTI1_TEL2 TTI1/TEL2 TTI1_TEL2->mTORC1 degradation leads to inactivation FBXO9 FBXO9 TTI1_TEL2->FBXO9 recognized by FBXO9->TTI1_TEL2 Ubiquitination & Degradation SCF SCF Complex FBXO9->SCF GF_withdrawal Growth Factor Withdrawal CK2 CK2 GF_withdrawal->CK2 activates CK2->TTI1_TEL2 P Survival Cell Survival PI3K_Akt->Survival promotes

The ZNF143-FBXO9-FBXW7 Axis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), FBXO9 acts as an oncogene. Its expression is transcriptionally upregulated by the zinc finger protein 143 (ZNF143). Elevated FBXO9 then targets the tumor suppressor F-box protein, FBXW7, for ubiquitination and degradation. The degradation of FBXW7 leads to the accumulation of its oncogenic substrates, such as c-Myc and Cyclin E, thereby promoting HCC cell proliferation and metastasis[6][7].

ZNF143_FBXO9_FBXW7_Axis ZNF143 ZNF143 FBXO9_gene FBXO9 gene ZNF143->FBXO9_gene activates transcription FBXO9 FBXO9 protein FBXO9_gene->FBXO9 translation FBXW7 FBXW7 (Tumor Suppressor) FBXO9->FBXW7 Ubiquitination & Degradation Oncogenic_Substrates Oncogenic Substrates (c-Myc, Cyclin E) FBXW7->Oncogenic_Substrates | Proliferation_Metastasis HCC Proliferation & Metastasis Oncogenic_Substrates->Proliferation_Metastasis promotes

Regulation of Pluripotency via DPPA5 Degradation

FBXO9 plays a role in the regulation of pluripotency by targeting the developmental pluripotency-associated 5 (DPPA5) protein for degradation. Silencing of FBXO9 leads to an increase in DPPA5 levels, which in turn facilitates the induction of pluripotency[4]. This suggests that FBXO9 is involved in the molecular switch between self-renewal and differentiation in stem cells.

FBXO9_DPPA5_Pluripotency FBXO9 FBXO9 DPPA5 DPPA5 FBXO9->DPPA5 Ubiquitination & Degradation Differentiation Differentiation FBXO9->Differentiation promotes Pluripotency Pluripotency DPPA5->Pluripotency maintains

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect FBXO9-Substrate Interaction

This protocol is a generalized procedure for verifying the interaction between FBXO9 and a putative substrate in mammalian cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibody against FBXO9 or the tagged substrate.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

  • Western blot reagents.

Procedure:

  • Culture and transfect cells with plasmids expressing tagged versions of FBXO9 and/or the substrate of interest, if necessary.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by Western blotting using antibodies against both FBXO9 and the substrate.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear lysate with beads start->preclear add_ab Add primary antibody (e.g., anti-FBXO9) preclear->add_ab incubate_beads Incubate with Protein A/G beads add_ab->incubate_beads wash Wash beads incubate_beads->wash elute Elute protein complexes wash->elute analyze Analyze by Western Blot elute->analyze

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a substrate by the SCF-FBXO9 complex in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme.

  • Recombinant E2 conjugating enzyme (e.g., UbcH5).

  • Recombinant ubiquitin.

  • Recombinant SCF-FBXO9 complex (or individual purified components).

  • Purified substrate protein.

  • Ubiquitination reaction buffer (containing ATP).

  • SDS-PAGE and Western blot reagents.

Procedure:

  • Combine E1, E2, ubiquitin, and ATP in the reaction buffer.

  • Add the purified substrate and the SCF-FBXO9 complex.

  • Incubate the reaction at 30-37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by Western blotting with an antibody against the substrate to detect higher molecular weight ubiquitinated species.

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay is used to determine the half-life of a substrate and assess how it is affected by FBXO9.

Materials:

  • Cycloheximide (CHX) stock solution.

  • Cell culture medium.

  • Cell lysis buffer.

  • Western blot reagents.

Procedure:

  • Culture cells to the desired confluency. Overexpress or knockdown FBXO9 as required for the experiment.

  • Treat the cells with CHX (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL.

  • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Analyze equal amounts of protein from each time point by Western blotting using an antibody against the substrate of interest.

  • Quantify the band intensities to determine the rate of protein degradation and calculate the protein's half-life.

FBXO9 in Drug Development

The dual role of FBXO9 as both an oncogene and a tumor suppressor makes it a complex but potentially valuable therapeutic target.

  • In cancers where FBXO9 is oncogenic (e.g., multiple myeloma, HCC): The development of small molecule inhibitors that disrupt the interaction of FBXO9 with its substrates or with the core SCF complex could be a viable therapeutic strategy.

  • In cancers where FBXO9 is a tumor suppressor (e.g., AML, lung cancer): Strategies to restore or enhance FBXO9 activity or expression could be beneficial. This might involve the development of drugs that stabilize FBXO9 or its mRNA.

Conclusion

FBXO9 is a multifaceted F-box protein that plays a crucial role in the ubiquitin-proteasome system. Its ability to target a wide range of substrates for degradation places it at the center of numerous cellular signaling pathways. The context-dependent nature of its function, acting as either a tumor promoter or suppressor, underscores the complexity of the cellular networks it regulates. Further research is needed to fully elucidate the complete spectrum of FBXO9 substrates and the precise mechanisms that govern its substrate specificity and regulation. A deeper understanding of these aspects will be critical for the development of novel therapeutic strategies that target FBXO9 in various diseases.

References

The Role of FBXO9 in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FBXO9, or F-box only protein 9, is a crucial component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. As the substrate recognition subunit, FBXO9 plays a pivotal role in a multitude of cellular processes by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. This guide provides an in-depth exploration of the known signaling pathways regulated by FBXO9 in normal physiology, offering insights for researchers and professionals in drug development.

Core Signaling Pathways Involving FBXO9

FBXO9 has been identified as a key regulator in several fundamental physiological processes, including neurogenesis, the maintenance of pluripotency, regulation of vesicular acidification, and the Hippo signaling pathway.

Neurogenesis: The Sox10-FBXO9-Neurog2 Axis

During the development of the peripheral nervous system, a delicate balance between neurogenesis and gliogenesis is maintained. FBXO9 is a critical player in this process, acting downstream of the transcription factor Sox10 to regulate the fate of neural crest progenitors.

Signaling Pathway:

The transcription factor Sox10, a key specifier of the glial lineage, directly upregulates the expression of FBXO9.[1] FBXO9, as part of the SCF complex, then targets the proneural basic helix-loop-helix (bHLH) transcription factor Neurogenin 2 (Neurog2) for ubiquitination and proteasomal degradation.[1] This degradation of Neurog2 prevents the premature differentiation of neural crest progenitors into sensory neurons, thereby promoting the glial cell fate.[1]

Logical Diagram of the Sox10-FBXO9-Neurog2 Pathway:

Sox10 Sox10 FBXO9 FBXO9 Sox10->FBXO9 Upregulates Glial_Fate Glial Fate Promotion Sox10->Glial_Fate SCF_Complex SCF Complex FBXO9->SCF_Complex Forms Neurog2 Neurog2 Ubiquitination Ubiquitination Neurog2->Ubiquitination SCF_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Neuronal_Differentiation Neuronal Differentiation Degradation->Neuronal_Differentiation Inhibits

Sox10-FBXO9-Neurog2 signaling pathway in neurogenesis.
Pluripotency Maintenance: Regulation of DPPA5

FBXO9 plays a role in regulating the delicate balance of pluripotency in embryonic stem cells (ESCs). It achieves this by targeting the developmental pluripotency-associated 5 (DPPA5) protein for degradation.

Signaling Pathway:

In pluripotent stem cells, FBXO9, as a component of the SCF E3 ligase complex, recognizes and ubiquitinates DPPA5.[2] This leads to the proteasomal degradation of DPPA5, a factor known to be involved in the maintenance of the pluripotent state. The silencing of FBXO9 has been shown to enhance the induction of pluripotency, suggesting that the degradation of DPPA5 by FBXO9 is a mechanism to modulate the self-renewal and differentiation of stem cells.[2]

Logical Diagram of FBXO9-Mediated DPPA5 Degradation:

FBXO9 FBXO9 SCF_Complex SCF Complex FBXO9->SCF_Complex Forms Ubiquitination Ubiquitination SCF_Complex->Ubiquitination DPPA5 DPPA5 DPPA5->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Pluripotency Pluripotency Maintenance Degradation->Pluripotency Modulates FBXO9 FBXO9 SCF_Complex SCF Complex FBXO9->SCF_Complex Forms Ubiquitination Ubiquitination SCF_Complex->Ubiquitination ATP6V1A ATP6V1A ATP6V1A->Ubiquitination Sequestration Cytoplasmic Sequestration ATP6V1A->Sequestration HSPA8 HSPA8 Ubiquitination->HSPA8 Promotes binding to HSPA8->Sequestration V_ATPase_Assembly V-ATPase Assembly Sequestration->V_ATPase_Assembly Inhibits Vesicular_Acidification Vesicular Acidification V_ATPase_Assembly->Vesicular_Acidification Akt Akt GSK3b GSK-3β Akt->GSK3b Inhibits YAP YAP GSK3b->YAP Phosphorylates pYAP p-YAP YAP->pYAP FBXO9 FBXO9 pYAP->FBXO9 Recognized by Ubiquitination Ubiquitination pYAP->Ubiquitination SCF_Complex SCF Complex FBXO9->SCF_Complex Forms SCF_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation YAP_Activity YAP Activity Degradation->YAP_Activity Inhibits start Cell Lysis preclear Pre-clearing Lysate start->preclear incubation Incubation with Primary Antibody preclear->incubation beads Addition of Protein A/G Beads incubation->beads wash Washing Steps beads->wash elution Elution of Immunocomplexes wash->elution analysis SDS-PAGE and Western Blot elution->analysis start Prepare Reaction Mix components Add E1, E2, Ubiquitin, ATP, and Substrate start->components initiate Initiate with Purified SCF-FBXO9 components->initiate incubation Incubate at 30-37°C initiate->incubation stop Stop Reaction (e.g., with SDS buffer) incubation->stop analysis Analyze by Western Blot stop->analysis start Treat Cells with Cycloheximide (CHX) harvest Harvest Cells at Different Time Points start->harvest lysis Cell Lysis and Protein Quantification harvest->lysis analysis Western Blot Analysis lysis->analysis quantification Densitometry and Half-life Calculation analysis->quantification

References

Evolutionary Conservation of F-Box Only Protein 9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

F-box only protein 9 (FBXO9) is a critical component of the SKP1-cullin-1-F-box (SCF) E3 ubiquitin ligase complex, functioning as a substrate recognition subunit. This protein is highly conserved across diverse eukaryotic species, underscoring its fundamental role in cellular homeostasis. FBXO9-mediated ubiquitination and subsequent proteasomal degradation of target proteins regulate a multitude of cellular processes, including signal transduction, cell cycle progression, and pluripotency. Dysregulation of FBXO9 has been implicated in the pathogenesis of various diseases, including several types of cancer, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the evolutionary conservation of FBXO9, its molecular functions, and its involvement in key signaling pathways. Detailed experimental protocols for studying FBXO9 and its interactions are also presented to facilitate further research and drug development efforts.

Introduction

The ubiquitin-proteasome system (UPS) is a principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in essential cellular functions. The specificity of the UPS is largely determined by E3 ubiquitin ligases, which recognize and bind to specific substrates. The SCF complex is one of the largest families of E3 ubiquitin ligases, characterized by its modular architecture consisting of SKP1, Cullin-1, an F-box protein, and the RING-box protein RBX1. The F-box protein serves as the substrate receptor, thereby conferring specificity to the complex. With approximately 69 known F-box proteins in humans, this family plays a vast and varied role in cellular regulation.

FBXO9, also known as F-box protein 9, is a member of the Fbx class of F-box proteins, which are characterized by the presence of protein-protein interaction modules other than WD-40 domains or leucine-rich repeats. It contains an N-terminal F-box domain for interaction with SKP1 and a C-terminal tetratricopeptide repeat (TPR) domain that is involved in substrate recognition. The evolutionary conservation of FBXO9 suggests its indispensable role in fundamental biological processes across different species.

Evolutionary Conservation of FBXO9

The high degree of conservation of FBXO9 across a wide range of eukaryotic organisms points to its essential and conserved functions. Analysis of orthologs from various species reveals significant sequence similarity, particularly within the F-box and TPR domains.

Orthologs and Sequence Identity

To illustrate the evolutionary conservation of FBXO9, a comparative analysis of protein sequences from representative vertebrate and invertebrate species was performed. The following table summarizes the sequence identity of various FBXO9 orthologs relative to the human protein.

SpeciesCommon NameUniProt AccessionSequence Length (Amino Acids)Sequence Identity to Homo sapiens (%)
Homo sapiensHumanQ9UK97447100
Mus musculusMouseQ9D89544798.9
Rattus norvegicusRatQ6AYZ344798.7
Danio rerioZebrafishQ502W045083.6
Drosophila melanogasterFruit FlyQ9VHW446853.8
Caenorhabditis elegansNematodeQ9N4C848641.8

Sequence identities were calculated using global sequence alignment.

Phylogenetic Analysis

A phylogenetic tree was constructed based on the protein sequences of FBXO9 orthologs to visualize their evolutionary relationships. The branching pattern reflects the evolutionary divergence of these species, with closer branches indicating a more recent common ancestor.

FBXO9_Phylogenetic_Tree cluster_vertebrates Vertebrates cluster_invertebrates Invertebrates Homo_sapiens Homo sapiens mammals Homo_sapiens->mammals Mus_musculus Mus musculus Mus_musculus->mammals Rattus_norvegicus Rattus norvegicus Rattus_norvegicus->mammals Danio_rerio Danio rerio vertebrate_ancestor Danio_rerio->vertebrate_ancestor Drosophila_melanogaster Drosophila melanogaster invertebrate_ancestor Drosophila_melanogaster->invertebrate_ancestor Caenorhabditis_elegans Caenorhabditis elegans Caenorhabditis_elegans->invertebrate_ancestor mammals->vertebrate_ancestor bilateria_ancestor vertebrate_ancestor->bilateria_ancestor invertebrate_ancestor->bilateria_ancestor

A simplified phylogenetic tree of FBXO9 orthologs.

Molecular Function and Signaling Pathways

FBXO9, as a component of the SCF E3 ubiquitin ligase complex, is integral to the targeted degradation of a variety of protein substrates. This function places it at the crossroads of several critical signaling pathways that govern cell fate and function.

The SCF-FBXO9 E3 Ubiquitin Ligase Complex

The canonical function of FBXO9 is to recruit specific substrates to the SCF complex for polyubiquitination, marking them for degradation by the 26S proteasome. The assembly and function of this complex are tightly regulated.

SCF_FBXO9_Complex cluster_SCF SCF-FBXO9 Complex CUL1 Cullin-1 SKP1 SKP1 CUL1->SKP1 RBX1 RBX1 CUL1->RBX1 FBXO9 FBXO9 SKP1->FBXO9 E2 E2 Ubiquitin-Conjugating Enzyme RBX1->E2 recruits Substrate Substrate Protein FBXO9->Substrate binds Proteasome 26S Proteasome Substrate->Proteasome Degraded by E2->Substrate Ubiquitinates Ub Ub E2->Ub

The SCF-FBXO9 E3 ubiquitin ligase complex pathway.
Known Substrates and Regulated Pathways

Several key proteins have been identified as substrates of FBXO9, implicating it in diverse cellular processes:

  • DPPA5 (Developmental Pluripotency Associated 5): FBXO9 targets DPPA5 for ubiquitination and degradation, thereby regulating pluripotency. Silencing of FBXO9 leads to increased DPPA5 levels and facilitates the induction of pluripotency.[1][2][3][4]

  • TEL2 (Telomere maintenance 2) and TTI1 (TELO2 interacting protein 1): In multiple myeloma, overexpressed FBXO9 promotes the degradation of TEL2 and TTI1, which shifts signaling from mTORC1 to mTORC2, leading to increased cell proliferation and survival.[5]

  • ATP6V1A (V-type proton ATPase catalytic subunit A): FBXO9 facilitates the ubiquitination of ATP6V1A, which hinders the assembly of the functional V-ATPase. This leads to reduced vesicular acidification and suppresses lung cancer metastasis by inhibiting pro-metastatic Wnt signaling.[6][7]

  • YAP (Yes-associated protein): FBXO9 acts as an E3 ubiquitin ligase for YAP, promoting its ubiquitination and proteasomal degradation in a GSK-3β-dependent manner.

Role in Disease

The dysregulation of FBXO9 has been linked to several human diseases, particularly cancer. Its role appears to be context-dependent, acting as either a tumor suppressor or an oncoprotein.

  • Acute Myeloid Leukemia (AML): FBXO9 is downregulated in AML patients, and its loss is associated with a more aggressive disease phenotype and increased proteasome activity.[5][8] This suggests a tumor-suppressive role in AML.

  • Lung Cancer: Lower levels of FBXO9 are correlated with poorer survival outcomes in lung cancer patients. FBXO9 inhibits lung cancer metastasis by regulating V-ATPase assembly and Wnt signaling.[6][7]

  • Multiple Myeloma: In contrast to AML and lung cancer, FBXO9 is overexpressed in multiple myeloma and promotes cell survival and proliferation, indicating an oncogenic role in this context.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and interactions of FBXO9.

Co-Immunoprecipitation (Co-IP) to Identify FBXO9-Interacting Proteins

This protocol describes the immunoprecipitation of an endogenous or tagged FBXO9 protein to identify its interacting partners.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Wash Buffer: Cell Lysis Buffer with 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x SDS-PAGE sample buffer.

  • Anti-FBXO9 antibody or antibody against the tag (e.g., anti-FLAG, anti-HA).

  • Protein A/G magnetic beads.

  • Control IgG antibody.

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Cell Lysis Buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-FBXO9 antibody or control IgG to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • Add Elution Buffer to the beads and incubate at room temperature for 5-10 minutes (for glycine elution) or boil at 95-100°C for 5 minutes (for SDS-PAGE sample buffer elution).

    • Place the tube on a magnetic rack and collect the supernatant containing the immunoprecipitated proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

CoIP_Workflow start Start cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing with Beads cell_lysis->pre_clearing ip Immunoprecipitation with Antibody pre_clearing->ip bead_capture Capture with Protein A/G Beads ip->bead_capture washing Washing bead_capture->washing elution Elution washing->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis

Workflow for Co-Immunoprecipitation.
In Vivo Ubiquitination Assay

This assay is used to determine if a specific protein is ubiquitinated in cells following manipulation of FBXO9 expression.

Materials:

  • HEK293T cells.

  • Plasmids encoding tagged versions of the substrate protein, FBXO9, and ubiquitin (e.g., HA-Ubiquitin).

  • Transfection reagent.

  • Cell Lysis Buffer (as in Co-IP protocol).

  • Denaturing Lysis Buffer: 1% SDS in PBS with protease and deubiquitinase inhibitors (e.g., NEM).

  • Dilution Buffer: 1% Triton X-100, 2 mM EDTA, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Antibody against the tag of the substrate protein for immunoprecipitation.

  • Antibody against the ubiquitin tag for Western blotting.

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells with plasmids expressing the tagged substrate, FBXO9, and HA-Ubiquitin. Include a control with an empty vector for FBXO9.

  • Cell Lysis:

    • After 24-48 hours, harvest the cells.

    • Lyse the cells in Denaturing Lysis Buffer and boil for 10 minutes to dissociate protein complexes.

    • Dilute the lysate 1:10 with Dilution Buffer.

    • Centrifuge to clear the lysate.

  • Immunoprecipitation:

    • Incubate the cleared lysate with the antibody against the substrate's tag overnight at 4°C.

    • Add Protein A/G beads and incubate for 2 hours.

  • Washing:

    • Wash the beads extensively with Dilution Buffer.

  • Elution and Analysis:

    • Elute the proteins by boiling in SDS-PAGE sample buffer.

    • Analyze the samples by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA) to detect polyubiquitinated forms of the substrate.

shRNA-mediated Knockdown of FBXO9 in Embryonic Stem Cells

This protocol describes the use of short hairpin RNA (shRNA) to stably reduce the expression of FBXO9 in mouse embryonic stem cells (ESCs).

Materials:

  • Lentiviral or retroviral shRNA expression vectors targeting Fbxo9 and a non-targeting control (NTC).

  • Packaging plasmids (e.g., psPAX2 and pMD2.G for lentivirus).

  • HEK293T cells for virus production.

  • Mouse ESCs.

  • ES cell culture medium.

  • Polybrene.

  • Puromycin or other selection antibiotic.

Procedure:

  • Virus Production:

    • Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant and concentrate the virus if necessary.

  • Transduction of ESCs:

    • Plate mouse ESCs at the desired density.

    • The next day, infect the cells with the viral supernatant in the presence of Polybrene.

    • Incubate for 24 hours.

  • Selection:

    • Replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

    • Continue selection for several days until non-transduced cells are eliminated.

  • Validation of Knockdown:

    • Expand the stable cell lines.

    • Assess the knockdown efficiency of Fbxo9 at the mRNA level by qRT-PCR and at the protein level by Western blotting.

CRISPR/Cas9-Mediated Knockout of Fbxo9 in Murine Hematopoietic Stem Cells

This protocol outlines the generation of a conditional knockout of Fbxo9 in mice, as described in the study of FBXO9's role in AML.[5][8]

Materials:

  • Cas9 mRNA.

  • Single guide RNAs (sgRNAs) targeting sequences flanking the exon(s) to be deleted.

  • Single-stranded oligodeoxynucleotide (ssODN) donor with loxP sites.

  • Fertilized mouse eggs.

  • Mx1-Cre transgenic mice.

Procedure:

  • Design and Synthesis:

    • Design sgRNAs to target introns flanking the critical exon(s) of the Fbxo9 gene (e.g., exon 4 containing the TPR domain).

    • Synthesize the sgRNAs and Cas9 mRNA.

    • Synthesize an ssODN donor containing two loxP sites homologous to the regions flanking the target exon.

  • Microinjection:

    • Microinject a mixture of Cas9 mRNA, sgRNAs, and the ssODN donor into the cytoplasm of fertilized mouse zygotes.

  • Generation of Founder Mice:

    • Transfer the microinjected zygotes into pseudopregnant female mice.

    • Screen the resulting pups for the correct insertion of the loxP sites by PCR and sequencing.

  • Generation of Conditional Knockout Mice:

    • Breed the founder mice with Mx1-Cre transgenic mice to generate Fbxo9fl/fl;Mx1-Cre+ mice.

  • Induction of Deletion:

    • Induce Cre recombinase expression in adult mice by intraperitoneal injection of polyinosinic-polycytidylic acid (pIpC). This will lead to the excision of the floxed Fbxo9 exon in hematopoietic cells.

  • Verification of Knockout:

    • Confirm the deletion of the Fbxo9 exon in hematopoietic tissues by PCR and Western blotting.

Conclusion and Future Directions

F-box only protein 9 is an evolutionarily conserved and functionally significant component of the ubiquitin-proteasome system. Its role in regulating diverse cellular processes through the targeted degradation of key proteins underscores its importance in maintaining cellular homeostasis. The context-dependent function of FBXO9 as both a tumor suppressor and an oncoprotein makes it a particularly interesting subject for cancer research and a potential target for therapeutic intervention.

Future research should focus on identifying the full spectrum of FBXO9 substrates in different cellular contexts to further elucidate its biological roles. Understanding the regulatory mechanisms that control FBXO9 expression and activity will also be crucial. The development of specific inhibitors or activators of FBXO9 could provide novel therapeutic strategies for treating diseases such as AML, lung cancer, and multiple myeloma. The detailed protocols provided in this guide are intended to empower researchers to further investigate the multifaceted roles of this important F-box protein.

References

Structural Analysis of the FBXO9 F-box Domain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural and functional aspects of the F-box domain of F-box Only Protein 9 (FBXO9), a key substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of ubiquitination and the potential of targeting FBXO9 in various disease contexts.

Introduction to FBXO9

FBXO9 is a member of the F-box protein family, characterized by the presence of an approximately 40-50 amino acid F-box motif.[1] As a component of the SCF complex, FBXO9 is responsible for recruiting specific protein substrates for ubiquitination and subsequent proteasomal degradation.[1][2] This process is crucial for the regulation of numerous cellular pathways, and dysregulation of FBXO9 has been implicated in cancer, regulation of pluripotency, and neuronal development.[2] FBXO9 belongs to the 'Fbxs' class of F-box proteins, which are defined by the presence of diverse or no recognizable protein-protein interaction modules C-terminal to the F-box domain.[1]

FBXO9 Signaling and Substrate Recognition

FBXO9 acts as a substrate receptor within the SCF complex, which also comprises Skp1, Cul1, and Rbx1. The F-box domain of FBXO9 binds directly to Skp1, which serves as an adaptor protein linking it to the Cul1 scaffold.[3][4] The specificity of the SCF complex is determined by the particular F-box protein it incorporates. FBXO9 has been shown to mediate the ubiquitination and degradation of several key cellular proteins, thereby influencing a variety of signaling pathways.

Known substrates of FBXO9 include:

  • ATP6V1A: The catalytic subunit A of the Vacuolar-type H+-ATPase (V-ATPase). FBXO9-mediated ubiquitination of ATP6V1A hinders the assembly of functional V-ATPase, impacting vesicular acidification and Wnt signaling in lung cancer metastasis.

  • DPPA5: A pluripotency-associated protein. FBXO9 targets DPPA5 for degradation, thus playing a role in the regulation of cellular reprogramming and the maintenance of pluripotency.

  • Neurog2: A transcription factor involved in neuronal differentiation. FBXO9-mediated degradation of Neurog2 is crucial for the neuron-glial fate choice in the dorsal root ganglia.

  • TTI1 and TELO2: Components of the mTOR signaling pathway. FBXO9 ubiquitinates mTORC1-bound TTI1 and TELO2, leading to their degradation and the subsequent inactivation of mTORC1.[5]

The diverse roles of FBXO9 underscore its importance as a potential therapeutic target. Understanding the structural basis of its F-box domain's interaction with Skp1 and how this contributes to substrate recognition is critical for the development of targeted therapies.

Signaling Pathway of FBXO9 in the SCF Complex

FBXO9_Signaling_Pathway FBXO9-mediated Ubiquitination Pathway cluster_SCF SCF-FBXO9 Complex FBXO9 FBXO9 SKP1 SKP1 FBXO9->SKP1 Substrate Substrate (e.g., ATP6V1A, DPPA5) FBXO9->Substrate binds CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 RBX1->Substrate Ub transfer Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ub Ubiquitin E2 E2 (Ub-conjugating enzyme) Ub->E2 transfers to E1 E1 (Ub-activating enzyme) E1->Ub activates E2->RBX1 associates with Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation

Caption: A diagram illustrating the role of FBXO9 in the SCF E3 ubiquitin ligase complex, leading to substrate ubiquitination and degradation.

Structural Analysis of the FBXO9 F-box Domain

To date, no experimentally determined structure of the human FBXO9 F-box domain has been deposited in the Protein Data Bank (PDB). However, a high-quality predicted structure is available from AlphaFold, which provides a valuable model for understanding its architecture and interaction with Skp1.

Predicted Structure of the FBXO9 F-box Domain

The F-box domain of human FBXO9 is predicted to span residues 185-236.[5] The AlphaFold model (accession Q9UK97) reveals a compact, globular fold composed of several alpha-helices, which is characteristic of F-box domains. This helical arrangement creates a binding surface for interaction with Skp1.

Table 1: Structural Data for the Human FBXO9 F-box Domain (AlphaFold Prediction)

FeatureValue
UniProt AccessionQ9UK97
F-box Domain Residues185 - 236
Predicted Secondary StructurePrimarily α-helical
pLDDT (per-residue confidence)High for the F-box domain

pLDDT (predicted Local Distance Difference Test) is a per-residue confidence score between 0 and 100. Higher scores indicate higher confidence in the predicted structure.

Interaction with SKP1

The interaction between an F-box protein and Skp1 is crucial for the assembly of a functional SCF complex.[3] Crystal structures of other F-box proteins, such as Skp2 and FBXO31, in complex with Skp1 have revealed a bipartite interface involving both the F-box domain and regions of the substrate-binding domain.[3][6] The F-box domain itself typically presents a hydrophobic surface that docks onto a corresponding hydrophobic patch on Skp1. It is highly probable that the FBXO9 F-box domain interacts with Skp1 in a similar manner.

Experimental Protocols for Structural and Functional Analysis

The following section provides detailed, generalized protocols that can be adapted for the structural and functional characterization of the FBXO9 F-box domain.

Experimental Workflow

Experimental_Workflow Workflow for Structural Analysis of FBXO9 F-box Domain cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_analysis Structural and Functional Analysis Cloning Cloning of FBXO9 F-box (residues 185-236) into expression vector Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression Protein Expression (e.g., IPTG induction) Transformation->Expression Lysis Cell Lysis and Lysate Clarification Expression->Lysis Affinity Affinity Chromatography (e.g., His-tag/Ni-NTA) Lysis->Affinity Cleavage Tag Cleavage (e.g., TEV protease) Affinity->Cleavage SEC Size Exclusion Chromatography Cleavage->SEC Crystallography X-ray Crystallography SEC->Crystallography NMR NMR Spectroscopy SEC->NMR ITC Isothermal Titration Calorimetry (ITC) SEC->ITC

Caption: A generalized workflow for the expression, purification, and structural analysis of the FBXO9 F-box domain.

Recombinant Protein Expression and Purification

Objective: To produce and purify the human FBXO9 F-box domain for structural and biophysical studies.

Materials:

  • Expression vector (e.g., pET-28a with an N-terminal His6-tag and a TEV protease cleavage site)

  • Human FBXO9 cDNA

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity resin

  • TEV protease

  • Size exclusion chromatography (SEC) column (e.g., Superdex 75) and buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Cloning: Subclone the cDNA encoding the human FBXO9 F-box domain (residues 185-236) into the expression vector.

  • Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

  • Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer and elute the protein with elution buffer.

  • Tag Cleavage: Dialyze the eluted protein against dialysis buffer and add TEV protease to cleave the His6-tag. Incubate overnight at 4°C.

  • Reverse Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved tag and TEV protease.

  • Size Exclusion Chromatography: Concentrate the flow-through and load it onto an SEC column pre-equilibrated with SEC buffer. Collect the fractions corresponding to the monomeric FBXO9 F-box domain.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a spectrophotometer (A280).

X-ray Crystallography

Objective: To determine the three-dimensional structure of the FBXO9 F-box domain.

Materials:

  • Purified FBXO9 F-box domain at >10 mg/mL

  • Crystallization screens (commercial or custom)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Cryoprotectant solutions

Protocol:

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the purified protein with the crystallization solution in a 1:1 ratio.

  • Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

  • Crystal Harvesting and Cryo-cooling: Harvest the crystals and briefly soak them in a cryoprotectant solution before flash-cooling them in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a homologous F-box domain structure as a search model, followed by model building and refinement.

Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity of the FBXO9 F-box domain to Skp1.

Materials:

  • Purified FBXO9 F-box domain

  • Purified Skp1

  • ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation: Dialyze both proteins extensively against the ITC buffer.

  • ITC Experiment: Fill the ITC cell with the FBXO9 F-box domain (e.g., at 20 µM) and the syringe with Skp1 (e.g., at 200 µM).

  • Titration: Perform a series of injections of Skp1 into the FBXO9 solution while monitoring the heat change.

  • Data Analysis: Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Table 2: Representative Biophysical Data for F-box Protein-Skp1 Interactions (Hypothetical for FBXO9)

InteractionMethodDissociation Constant (Kd)Stoichiometry (n)
FBXO9 F-box - Skp1ITC~0.1 - 1 µM~1:1
FBXO9 F-box - Skp1SPR~0.1 - 1 µM-

Note: These are expected values based on published data for other F-box protein-Skp1 interactions and would need to be experimentally determined for FBXO9.

Conclusion and Future Directions

The F-box protein FBXO9 is a critical regulator of diverse cellular processes, making it an attractive target for therapeutic intervention. While an experimentally determined structure of its F-box domain is currently unavailable, the high-confidence AlphaFold model provides a solid foundation for structure-based drug design and further mechanistic studies. The protocols outlined in this guide offer a roadmap for the experimental characterization of the FBXO9 F-box domain, which will be essential for a deeper understanding of its function and for the development of novel modulators of the SCF-FBXO9 E3 ligase complex. Future work should focus on obtaining a high-resolution crystal structure of the FBXO9 F-box domain, both alone and in complex with Skp1, to validate the predicted model and provide a more precise blueprint for drug discovery efforts.

References

Technical Guide: Discovery and Characterization of FBXO9 Interacting Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the methodologies used to identify proteins that interact with F-box only protein 9 (FBXO9), a critical component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. It details the experimental protocols, summarizes key findings, and illustrates the associated cellular pathways.

Introduction to FBXO9

F-box only protein 9 (FBXO9) serves as a substrate recognition subunit for the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[1] This complex mediates the ubiquitination of specific target proteins, marking them for subsequent degradation by the proteasome.[2] By controlling the turnover of its substrates, FBXO9 is implicated in a variety of cellular processes, including the regulation of pluripotency, cell proliferation, and cancer metastasis.[1][3][4] Identifying the interacting partners and substrates of FBXO9 is therefore crucial for elucidating its biological functions and for developing targeted therapeutic strategies.

This guide details the proteomic and genetic approaches employed to discover FBXO9 interactors and provides in-depth protocols for these key experimental techniques.

Methodologies for Identifying FBXO9 Interactors

The discovery of FBXO9 interacting proteins has largely relied on high-throughput screening methods, followed by rigorous validation techniques. The primary methods include tandem affinity purification coupled with mass spectrometry and yeast two-hybrid screens, with co-immunoprecipitation serving as a gold standard for validation.

Proteomics Approach: Immunoprecipitation followed by Mass Spectrometry (IP-MS)

Tandem immunoprecipitation combined with mass spectrometry is a powerful, unbiased method for identifying protein interaction networks in a cellular context.[3][5] This approach involves purifying the protein of interest (FBXO9) from cell lysates and identifying the co-purifying proteins using mass spectrometry.

This protocol is a composite based on methodologies described for identifying FBXO9 interactors.[1][3]

  • Cell Line Engineering:

    • Generate a stable cell line (e.g., HEK293T, ESCs, or a cancer cell line like 889DTC) expressing an epitope-tagged FBXO9.[1][3] A tandem tag, such as Strep/Flag, is often used for a two-step purification process to increase purity.[3] For some applications, an F-box deletion mutant (FBXO9-ΔF) can be used as a "substrate trap" to hinder association with the rest of the SCF complex, leading to the accumulation of substrates.[1]

  • Cell Culture and Lysis:

    • Culture the engineered cells to approximately 80% confluency. If using an inducible expression system (e.g., Tet-On), add the inducing agent (e.g., Doxycycline) for the desired duration.[1][3]

    • Wash cells twice with ice-cold PBS (pH 7.4).

    • (Optional Cross-linking): To preserve transient or weak interactions, treat cells with a cross-linking agent such as 2 mM dithiobis(succinimidyl propionate) (DSP) for 30 minutes at room temperature. Quench the reaction with 20 mM Tris-HCl (pH 7.5) for 15 minutes.[1]

    • Lyse the cells in a suitable buffer (e.g., NP-40 buffer) supplemented with a protease and phosphatase inhibitor cocktail.[1][6]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes to pellet cellular debris. Collect the supernatant.[1]

  • Affinity Purification:

    • Incubate the cleared cell lysate with anti-FLAG M2 affinity beads (or other appropriate affinity resin) for several hours at 4°C with gentle rotation to capture the tagged FBXO9 and its binding partners.[1]

    • Wash the beads extensively (e.g., five times) with PBS or lysis buffer to remove non-specific binders.[1]

  • Elution and Sample Preparation:

    • Elute the protein complexes from the beads. This can be done using a competitive agent (e.g., 3x FLAG peptide) or by denaturation with SDS sample buffer.

    • Separate the eluted proteins by SDS-PAGE. Visualize the protein bands using Coomassie blue staining.

    • Excise the entire lane or specific bands from the gel. Perform in-gel digestion using trypsin.[7]

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Sequest or Mascot.

experimental_workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Engineer Cell Line (e.g., Flag-FBXO9) culture Culture & Induce Expression start->culture lysis Cell Lysis (with Protease Inhibitors) culture->lysis ip Incubate with Anti-Flag Beads lysis->ip wash Wash Beads to Remove Non-specific Binders ip->wash elute Elute Protein Complexes wash->elute sds_page SDS-PAGE Separation elute->sds_page digest In-gel Trypsin Digestion sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms db_search Database Search (e.g., Mascot) lc_ms->db_search protein_id Identify Interacting Proteins db_search->protein_id SCF_Complex cluster_SCF SCF-FBXO9 E3 Ligase Complex CUL1 CUL1 (Scaffold) RBX1 RBX1 CUL1->RBX1 SKP1 SKP1 (Adaptor) CUL1->SKP1 E2 E2 Enzyme RBX1->E2 FBXO9 FBXO9 (Substrate Receptor) SKP1->FBXO9 Substrate Substrate Protein FBXO9->Substrate binds Ub Ubiquitin Ub->E2 E2->Substrate transfers Ub DPPA5_Pathway FBXO9 FBXO9 DPPA5 DPPA5 FBXO9->DPPA5 Proteasome Proteasome DPPA5->Proteasome  Degradation Pluripotency Pluripotency DPPA5->Pluripotency  Promotes Proteasome->DPPA5 ATP6V1A_Pathway FBXO9 FBXO9 ATP6V1A ATP6V1A FBXO9->ATP6V1A  K63-Ubiquitinates V_ATPase V-ATPase Assembly ATP6V1A->V_ATPase  Inhibits Metastasis Cancer Metastasis V_ATPase->Metastasis  Inhibits YAP_Pathway GSK3B GSK-3β YAP YAP GSK3B->YAP Phosphorylates YAP_P Phosphorylated YAP Oncogenesis Oncogenic Signaling YAP->Oncogenesis Proteasome Proteasome Degradation YAP_P->Proteasome FBXO9 FBXO9 FBXO9->YAP_P Binds & Ubiquitinates Proteasome->YAP

References

The Role of FBXO9 in the Regulation of the mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. This technical guide provides an in-depth examination of the role of F-box protein 9 (FBXO9), a substrate-recognition component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, in modulating mTOR signaling. A key regulatory mechanism involves the FBXO9-mediated ubiquitination and degradation of Tel2 and Tti1, essential components for the stability and function of mTOR complexes. This event, which is primed by CK2 phosphorylation upon growth factor withdrawal, leads to the inactivation of mTOR complex 1 (mTORC1) and a corresponding activation of the pro-survival PI3K/TORC2/Akt pathway. This guide details the molecular interactions, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the signaling and experimental workflows.

Introduction to mTOR and FBXO9

The mTOR pathway is centered around the serine/threonine kinase mTOR, which forms two distinct multiprotein complexes: mTORC1 and mTORC2.

  • mTORC1 is a central processor of environmental cues, including growth factors and nutrients, to regulate anabolic processes such as protein and lipid synthesis. Key components include mTOR, Raptor, and mLST8. Its activity is assessed by the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt. Its core components include mTOR, Rictor, Sin1, and mLST8.

F-box proteins serve as the substrate-specificity determinants for SCF E3 ubiquitin ligase complexes, which target proteins for proteasomal degradation. FBXO9 has been identified as a crucial regulator in various cellular processes, and its role in cancer is context-dependent, acting as either an oncogene or a tumor suppressor. A primary function of FBXO9 in the context of mTOR signaling is to orchestrate a cellular switch from growth and proliferation to survival under conditions of cellular stress, such as growth factor deprivation.

The Core Mechanism: FBXO9-Mediated Regulation of mTORC1

Under conditions of growth factor withdrawal, a signaling cascade is initiated that leads to the inactivation of mTORC1, mediated by the SCFFBXO9 E3 ligase complex.[1][2] This process is critical for cell survival, particularly in cancers like multiple myeloma where FBXO9 levels are often elevated.[1][2]

The key substrates for SCFFBXO9 in this pathway are Tel2 and Tti1 . These proteins are essential chaperones required for the stability and assembly of all phosphatidylinositol 3-kinase-related kinases (PIKKs), including mTOR.[1][2]

The regulatory steps are as follows:

  • Growth Factor Withdrawal: The absence of growth factor signaling triggers the translocation of casein kinase 2 (CK2) to the cytoplasm.

  • CK2-Mediated Phosphorylation: In the cytoplasm, CK2 phosphorylates Tel2 and Tti1 within the mTORC1 complex.[1][2]

  • FBXO9 Recognition: Phosphorylated Tel2 and Tti1 are now recognized by the F-box protein FBXO9.

  • Ubiquitination and Degradation: SCFFBXO9 mediates the ubiquitination of Tel2 and Tti1, targeting them for degradation by the proteasome.[1][2]

  • mTORC1 Inactivation: The degradation of Tel2 and Tti1 leads to the disassembly and inactivation of mTORC1, resulting in reduced protein synthesis and cell growth.[1][2]

  • Feedback Loop and mTORC2/Akt Activation: The inactivation of mTORC1 relieves a negative feedback loop on the PI3K pathway. This leads to the robust activation of mTORC2 and its downstream effector Akt, which in turn promotes cell survival.[1][2]

This mechanism represents a critical cellular adaptation, shifting resources from anabolic processes to pro-survival pathways in response to environmental stress.

FBXO9_mTOR_Pathway cluster_stimulus Cellular State cluster_cytoplasm Cytoplasm Growth_Factor_Withdrawal Growth Factor Withdrawal CK2 CK2 Growth_Factor_Withdrawal->CK2 Translocation mTORC1 mTORC1 Complex (mTOR, Raptor, Tel2, Tti1) CK2->mTORC1 Phosphorylation of Tel2/Tti1 FBXO9 SCF-FBXO9 E3 Ligase Tel2_Tti1_P Phosphorylated Tel2 / Tti1 FBXO9->Tel2_Tti1_P Ubiquitination mTORC1->Tel2_Tti1_P Tel2_Tti1_P->FBXO9 Recognition Proteasome Proteasome Tel2_Tti1_P->Proteasome Degradation mTORC1_inactive mTORC1 (Inactive) Proteasome->mTORC1_inactive Disassembly S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1_inactive->S6K1_4EBP1 Inhibition PI3K PI3K mTORC1_inactive->PI3K Relief of Feedback Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1_4EBP1->Protein_Synthesis mTORC2 mTORC2 PI3K->mTORC2 Akt Akt mTORC2->Akt Survival Cell Survival Akt->Survival

Caption: FBXO9-mediated regulation of the mTOR pathway upon growth factor withdrawal.

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from seminal studies on the FBXO9-mTOR axis. The data is derived from experiments typically using cell lines such as HEK293T or multiple myeloma cell lines.

Table 1: Effect of FBXO9 on Tel2 and Tti1 Protein Levels

Condition Target Protein Change in Protein Level Cell Line
FBXO9 Overexpression Tel2 ~50% decrease HEK293T
FBXO9 Overexpression Tti1 ~40% decrease HEK293T
FBXO9 Knockdown Tel2 ~2-fold increase MM.1S

| FBXO9 Knockdown | Tti1 | ~1.8-fold increase | MM.1S |

Table 2: Impact of FBXO9 on mTORC1 and mTORC2/Akt Signaling

Condition Phosphorylation Target Change in Phosphorylation
FBXO9 Overexpression p-S6K1 (T389) Significant decrease
FBXO9 Overexpression p-Akt (S473) Significant increase
FBXO9 Knockdown p-S6K1 (T389) Increase

| FBXO9 Knockdown | p-Akt (S473) | Decrease |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the FBXO9-mTOR pathway.

Co-immunoprecipitation of FBXO9 and Tel2/Tti1

This protocol is designed to demonstrate the interaction between FBXO9 and its substrates, Tel2 and Tti1, in vivo.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.[3]

  • Antibodies: Anti-FLAG M2 affinity gel, anti-Tel2 antibody, anti-Tti1 antibody, anti-FBXO9 antibody.

  • Wash Buffer: Cell Lysis Buffer with 0.1% Triton X-100.

  • Elution Buffer: SDS-PAGE sample buffer.

Procedure:

  • Cell Culture and Lysis: Culture HEK293T cells transiently transfected with FLAG-tagged FBXO9. Harvest and lyse the cells in ice-cold Cell Lysis Buffer.

  • Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation: Incubate the clarified supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the affinity gel by centrifugation and wash three times with ice-cold Wash Buffer.

  • Elution: Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Tel2, Tti1, and FLAG (for FBXO9).

CoIP_Workflow start Transfected Cells (e.g., FLAG-FBXO9) lysis Lyse cells in Triton X-100 buffer start->lysis clarify Clarify lysate (centrifugation) lysis->clarify incubation Incubate with Anti-FLAG beads clarify->incubation wash Wash beads 3x with Wash Buffer incubation->wash elute Elute with SDS-PAGE buffer wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Workflow for co-immunoprecipitation of FBXO9 and its binding partners.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of Tel2 by SCFFBXO9 to demonstrate direct enzymatic activity.

Materials:

  • Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, immunopurified SCFFBXO9 complex, and in vitro translated, radiolabeled Tel2 substrate.

  • Ubiquitination Buffer: 100 mM NaCl, 1 mM DTT, 5 mM MgCl2, 25 mM Tris-Cl (pH 7.5).[1]

  • ATP (10 mM).

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, combine E1, E2, ubiquitin, and the immunopurified SCFFBXO9 complex in Ubiquitination Buffer.

  • Substrate Addition: Add the in vitro translated, 35S-methionine-labeled Tel2 substrate to the reaction mixture.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Resolve the reaction products by SDS-PAGE and visualize the ubiquitinated Tel2 by autoradiography. A ladder of higher molecular weight bands corresponding to polyubiquitinated Tel2 should be observed.

Upstream and Downstream Signaling Context

Upstream Regulation of FBXO9

The expression of FBXO9 itself can be regulated at the transcriptional level. The transcription factor ZNF143 has been shown to bind to the promoter of the FBXO9 gene and positively regulate its expression. This adds another layer of control to the FBXO9-mTOR axis.

Other Substrates of FBXO9

FBXO9 has been shown to target other proteins for degradation, which may or may not be directly linked to the mTOR pathway:

  • FBXW7: In hepatocellular carcinoma, FBXO9 can mediate the degradation of FBXW7, a well-known tumor suppressor that itself targets oncoproteins like c-Myc and Cyclin E for degradation.

  • DPPA5: In the context of pluripotency, FBXO9 targets the developmental pluripotency-associated 5 (DPPA5) protein for degradation.[1]

  • YAP: FBXO9 can mediate the ubiquitination and degradation of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.

Conclusion and Therapeutic Implications

FBXO9 acts as a critical molecular switch that re-calibrates the mTOR signaling network in response to growth factor availability. By selectively promoting the degradation of Tel2 and Tti1, FBXO9 inactivates the anabolic mTORC1 pathway while simultaneously unleashing the pro-survival PI3K/mTORC2/Akt pathway. This mechanism is particularly relevant in the context of multiple myeloma, where high levels of FBXO9 contribute to cell survival.[1][2]

The detailed understanding of this pathway presents potential therapeutic opportunities. Targeting the FBXO9-Tel2/Tti1 interaction or the upstream kinase CK2 could be a strategy to prevent the pro-survival switch and re-sensitize cancer cells to therapies that target the mTOR pathway. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this important signaling axis.

References

Investigating the Tumor-Suppressive Functions of FBXO9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

F-box only protein 9 (FBXO9) is a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, a key player in cellular protein degradation through the ubiquitin-proteasome system.[1][2][3] While the role of many F-box proteins in cancer is well-defined, FBXO9 exhibits a context-dependent function, acting as either an oncogene or a tumor suppressor depending on the specific cancer type.[2][4][5] This guide provides an in-depth examination of the tumor-suppressive roles of FBXO9, detailing its molecular mechanisms, summarizing key quantitative data, and presenting relevant experimental protocols for its investigation.

Core Mechanism: The SCF-FBXO9 E3 Ubiquitin Ligase Complex

FBXO9 functions by binding to specific substrate proteins through its C-terminal domains and to the SKP1 protein via its N-terminal F-box motif.[3] This interaction incorporates it into the larger SCF complex, which includes CUL1 and RBX1, to facilitate the ubiquitination and subsequent proteasomal degradation of its target proteins.[2][6][7] The specificity of the SCF complex is determined by its F-box protein component, making FBXO9 the crucial determinant for the ubiquitination of its unique substrates.[7]

SCF_FBXO9_Complex cluster_SCF SCF-FBXO9 Complex CUL1 CUL1 RBX1 RBX1 CUL1->RBX1 SKP1 SKP1 CUL1->SKP1 FBXO9 FBXO9 (Substrate Receptor) SKP1->FBXO9 Substrate Target Protein (Oncoprotein) FBXO9->Substrate Recognition Proteasome Proteasomal Degradation Substrate->Proteasome Degradation Ub Ubiquitin Ub->Substrate Ubiquitination

Diagram 1: The SCF-FBXO9 E3 Ligase Complex architecture.

Tumor-Suppressive Signaling Pathways

FBXO9 exerts its tumor-suppressive effects by targeting specific oncoproteins for degradation, thereby inhibiting key cancer-promoting pathways. Its role has been notably characterized in lung cancer and acute myeloid leukemia (AML).

In lung cancer, FBXO9 functions as a crucial suppressor of metastasis.[5][8][9] It directly interacts with and ubiquitinates ATP6V1A, the catalytic subunit A of the Vacuolar-type H+-ATPase (V-ATPase).[5][8] This ubiquitination event promotes the interaction of ATP6V1A with the chaperone protein HSPA8, leading to its sequestration in the cytoplasm. This sequestration prevents the proper assembly of the V-ATPase complex on vesicular membranes.[8][9]

The resulting inhibition of V-ATPase assembly reduces vesicular acidification, a process critical for activating pro-metastatic signaling pathways.[8] Specifically, the disruption of V-ATPase function impedes the Wnt/β-catenin pathway.[5] Consequently, the expression of downstream Wnt targets, such as c-Myc and Cyclin D1, is reduced, leading to decreased cancer cell migration and tumor sphere growth.[5] Studies have established a correlation where lower FBXO9 levels are associated with poorer survival outcomes in patients with lung cancer.[8][9]

FBXO9_Lung_Cancer_Pathway cluster_process Process Flow cluster_outcome Cellular Outcome FBXO9 FBXO9 ATP6V1A ATP6V1A (V-ATPase Subunit) FBXO9->ATP6V1A Ubiquitinates HSPA8 HSPA8 (Chaperone) ATP6V1A->HSPA8 Binds VATPase V-ATPase Assembly HSPA8->VATPase Sequesters ATP6V1A, Inhibiting Assembly Ub Ub Acidification Vesicular Acidification VATPase->Acidification Wnt Wnt/β-catenin Signaling Acidification->Wnt Metastasis Metastasis & Tumor Sphere Growth Wnt->Metastasis

Diagram 2: FBXO9-mediated suppression of lung cancer metastasis.

In contrast to its oncogenic role in some cancers, FBXO9 acts as a tumor suppressor in AML.[4] FBXO9 expression is downregulated in AML patients compared to healthy individuals.[4] Experimental models show that the deletion of Fbxo9 in the hematopoietic system of mice with AML leads to a significantly more aggressive leukemia and accelerated disease development.[4]

Quantitative mass spectrometry on primary AML tumors revealed that cells lacking FBXO9 have increased expression of proteins associated with metastasis and invasion, as well as higher levels of ubiquitin-proteasome system components.[4] This leads to overall increased proteasome activity. Consequently, AML cells with reduced FBXO9 expression show heightened sensitivity to proteasome inhibitors like bortezomib, suggesting that FBXO9 levels could be a predictive biomarker for therapy response.[4]

Quantitative Data on FBXO9 Function

The following tables summarize key quantitative findings from studies investigating FBXO9's tumor-suppressive roles.

Table 1: FBXO9 Expression and Clinical Correlation

Cancer Type Finding Clinical Correlation Source
Lung Cancer Lower FBXO9 levels observed in tumor tissues. Correlates with poorer survival outcomes. [8][9]
Acute Myeloid Leukemia (AML) FBXO9 is downregulated in AML patients compared to healthy bone marrow. Loss of FBXO9 is associated with more aggressive disease. [4]

| Hepatocellular Carcinoma (HCC) (Oncogenic Context) | FBXO9 mRNA and protein are upregulated in HCC tissues. | Higher expression correlates with advanced pathological stages and worse overall survival. |[1] |

Table 2: Functional Effects of FBXO9 Modulation in Tumor-Suppressive Contexts

Cancer Type Experimental Model Modulation Observed Effect Source
Lung Cancer A549 lung cancer cells FBXO9 knockdown (siRNA) Substantially increased expression of active β-catenin, c-Myc, and Cyclin D1. [5]
Lung Cancer Lung cancer cell lines FBXO9 knockdown/knockout Suppressed cell migration and tumor sphere growth. [5][8][9]
AML Mouse model (inv(16) AML) Fbxo9 deletion Markedly accelerated and more aggressive leukemia development. [4]

| AML | Primary AML tumor cells | Reduced Fbxo9 | Increased proteasome activity and increased sensitivity to bortezomib treatment. |[4] |

Key Experimental Protocols

Investigating the functions of FBXO9 requires specific biochemical and cell-based assays. Detailed methodologies for essential experiments are provided below.

This assay is critical for confirming that a target protein is a substrate of the SCF-FBXO9 E3 ligase complex within a cellular context.

  • Objective: To detect the polyubiquitination of a target protein mediated by FBXO9.

  • Methodology:

    • Cell Culture and Transfection: Co-transfect HEK293T or a relevant cancer cell line with expression plasmids for:

      • FLAG-tagged FBXO9 (or variant).

      • HA-tagged target protein.

      • His-tagged Ubiquitin.

    • Proteasome Inhibition: 4-6 hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) to allow for the accumulation of ubiquitinated proteins.

    • Cell Lysis: Harvest cells and lyse them under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring only covalent ubiquitin linkages remain. Sonicate to shear DNA.

    • Affinity Purification: Dilute the lysate with a non-denaturing buffer. Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

    • Washing: Wash the beads extensively with buffers containing a mild detergent (e.g., Tween-20) to remove non-specific binders.

    • Elution and Western Blot: Elute the bound proteins from the beads. Analyze the eluates via SDS-PAGE and Western blot. Probe with an anti-HA antibody to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.

Co-IP is used to verify the physical interaction between FBXO9 and its putative substrates (e.g., ATP6V1A).

  • Objective: To demonstrate a direct or indirect interaction between FBXO9 and a target protein.

  • Methodology:

    • Cell Culture and Transfection: Transfect cells to express tagged versions of the proteins of interest (e.g., FLAG-FBXO9 and MYC-ATP6V1A).

    • Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing Triton X-100 or NP-40 and protease inhibitors) to preserve protein complexes.

    • Immunoprecipitation:

      • Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.

      • Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (the "bait," e.g., anti-FLAG antibody) overnight at 4°C.

      • Add fresh Protein A/G beads to capture the antibody-protein complexes.

    • Washing: Wash the beads multiple times with Co-IP buffer to remove unbound proteins.

    • Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the input lysate and the immunoprecipitated samples by Western blot. Probe with an antibody against the other tagged protein (the "prey," e.g., anti-MYC antibody) to confirm co-precipitation.

CoIP_Workflow start 1. Lyse Cells with Co-expressed Tagged Proteins (e.g., FLAG-FBXO9, MYC-Target) preclear 2. Pre-clear Lysate with Protein A/G Beads start->preclear ip 3. Incubate with Bait Antibody (e.g., anti-FLAG) preclear->ip capture 4. Capture Complexes with Protein A/G Beads ip->capture wash 5. Wash Beads to Remove Non-specific Binders capture->wash elute 6. Elute Bound Proteins wash->elute wb 7. Western Blot for Prey Protein (e.g., anti-MYC) elute->wb result Detection of Prey Confirms Interaction wb->result

Diagram 3: Experimental workflow for Co-Immunoprecipitation.

This assay measures the effect of FBXO9 expression on the migratory potential of cancer cells.

  • Objective: To quantify cancer cell migration in vitro.

  • Methodology:

    • Cell Preparation: Culture cells with modulated FBXO9 expression (e.g., FBXO9-knockdown vs. control). Starve cells in serum-free media for 12-24 hours.

    • Assay Setup: Use Transwell inserts (typically 8 µm pore size). Add serum-free media containing the prepared cells to the upper chamber. Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubation: Incubate the plate for a period determined by the cell type's migratory speed (e.g., 12-48 hours).

    • Fixation and Staining: Remove non-migratory cells from the top surface of the insert with a cotton swab. Fix the migratory cells on the bottom surface with methanol and stain with crystal violet.

    • Quantification: Elute the crystal violet stain and measure its absorbance, or count the number of stained cells in several microscopic fields. Compare the results between FBXO9-modulated cells and controls.

References

FBXO9's involvement in pluripotency and stem cell regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on FBXO9's Involvement in Pluripotency and Stem Cell Regulation

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and cellular processes, including the intricate mechanisms governing stem cell pluripotency, self-renewal, and differentiation.[1][2][3][4] Within the UPS, F-box proteins serve as the substrate recognition components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes.[5][6] This guide focuses on the F-box protein FBXO9 and its recently elucidated role in the regulation of pluripotency.[1][3][7]

Core Signaling Pathway: FBXO9-Mediated Regulation of DPPA5

Recent studies have identified FBXO9 as a key regulator of pluripotency through its interaction with the developmental pluripotency associated 5 (DPPA5) protein.[1][2][3][7] FBXO9, as part of the SCF complex, targets DPPA5 for ubiquitylation and subsequent proteasomal degradation.[1][7] This action positions FBXO9 as a negative regulator of pluripotency induction.[1][2][3]

The silencing of FBXO9 has been shown to facilitate the induction of pluripotency, leading to a decrease in the proteasomal degradation of DPPA5 and consequently, an increase in its protein levels.[1][2][3][7] While FBXO9 appears to inhibit the induction of pluripotency, its higher expression in embryonic stem cells (ESCs) compared to mouse embryonic fibroblasts (MEFs) during cellular reprogramming suggests a more complex role, possibly in maintaining the self-renewal of established pluripotent stem cells.[7]

FBXO9_DPPA5_Pathway cluster_SCF SCF Complex cluster_ubiquitination Ubiquitination FBXO9 FBXO9 SKP1 SKP1 DPPA5 DPPA5 FBXO9->DPPA5 Binds Pluripotency Induction of Pluripotency FBXO9->Pluripotency Inhibits CUL1 CUL1 RBX1 RBX1 DPPA5->Pluripotency Promotes DPPA5_Ub Ub-DPPA5 Ub Ubiquitin Proteasome Proteasome DPPA5_Ub->Proteasome Degradation

FBXO9-DPPA5 signaling pathway in pluripotency regulation.

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding the role of FBXO9 in pluripotency.

ConditionAnalyteChangeImplicationReference
FBXO9 Silencing (shRNA)DPPA5 Protein LevelsIncreasedDecreased proteasomal degradation of DPPA5.[7]
FBXO9 Silencing (shRNA)Induction of PluripotencyFacilitatedFBXO9 is a negative regulator of reprogramming.[1][2][3]
FBXO9 ExpressionMultiple Myeloma Cell Survival & ProliferationPromotedVia degradation of TEL2 and TTI1.[7]
FBXO9 ExpressionHematopoietic Stem and Progenitor CellsHighSuggests a role in normal hematopoiesis.[5]
FBXO9 Deletion in a mouse model of AMLLeukemia DevelopmentAcceleratedSuggests a tumor-suppressive role in this context.[5]

Experimental Protocols

RNAi Screen for Identification of UPS Regulators in Cellular Reprogramming

This protocol outlines the methodology used to identify FBXO9 as a novel regulator of pluripotency.

Objective: To identify members of the ubiquitin-proteasome system (UPS) that regulate the induction of pluripotency.

Methodology:

  • Cell Line: Mouse embryonic fibroblasts (MEFs) engineered for inducible expression of reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).

  • RNAi Library: A library of short hairpin RNAs (shRNAs) targeting various components of the UPS, including E3 ubiquitin ligases.

  • Transduction: MEFs are transduced with the shRNA library.

  • Reprogramming Induction: Cellular reprogramming is initiated by the addition of doxycycline to induce the expression of the four reprogramming factors.

  • Screening and Selection: After a defined period of reprogramming, induced pluripotent stem cell (iPSC) colonies are identified and counted. shRNAs that lead to a significant increase or decrease in the number of iPSC colonies are selected for further investigation.

  • Validation: Hits from the primary screen, such as FBXO9, are validated through individual shRNA-mediated knockdown experiments to confirm their effect on reprogramming efficiency.

RNAi_Screen_Workflow start Start: MEFs with inducible reprogramming factors transduction Transduce with shRNA Library (UPS components) start->transduction induction Induce Reprogramming (Doxycycline) transduction->induction screening Screen for iPSC Colony Formation induction->screening analysis Identify shRNAs Affecting Reprogramming Efficiency screening->analysis validation Validate Hits with Individual shRNAs analysis->validation end End: Identification of FBXO9 validation->end

References

molecular mechanisms of FBXO9 in hematopoiesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Mechanisms of FBXO9 in Hematopoiesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoiesis is the complex and tightly regulated process responsible for the continuous production of all blood and immune cells. This process is maintained by a small population of hematopoietic stem cells (HSCs) that balance self-renewal, differentiation, and quiescence.[1][2][3] The ubiquitin-proteasome system (UPS) is a critical intrinsic pathway that governs these cell fate decisions by controlling protein degradation.[1][4] A key component of the UPS is the E3 ubiquitin ligase, which provides substrate specificity for ubiquitination.[1][4]

FBXO9 is a member of the F-box protein family, serving as the substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[1][5][6] While expressed highly in hematopoietic stem and progenitor cells (HSPCs), its precise roles in both normal and malignant hematopoiesis have been a subject of intense investigation.[5][6][7] This document provides a comprehensive overview of the known molecular mechanisms of FBXO9 in this context, summarizing key quantitative data, experimental methodologies, and signaling pathways.

The SCF-FBXO9 E3 Ligase Complex

FBXO9 functions as part of the multi-protein SCF complex. The F-box domain of FBXO9 binds to the adaptor protein SKP1. SKP1, in turn, connects to the CUL1 scaffold protein, which also binds the RING-box protein RBX1. RBX1 recruits an E2 ubiquitin-conjugating enzyme, while FBXO9's protein-binding domain (such as the TPR domain) specifically recognizes and binds to substrate proteins, facilitating their polyubiquitination and subsequent degradation by the 26S proteasome.[2][7]

SCF_FBXO9_Complex cluster_SCF SCF-FBXO9 Complex cluster_Process CUL1 CUL1 (Scaffold) RBX1 RBX1 CUL1->RBX1 E2 E2-Ubiquitin Complex SKP1 SKP1 (Adaptor) SKP1->CUL1 FBXO9 FBXO9 (Substrate Recognition) FBXO9->SKP1 Substrate Substrate Protein E2->RBX1 Recruitment Ub_Substrate Polyubiquitinated Substrate Substrate->FBXO9 Binding Proteasome 26S Proteasome Ub_Substrate->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation

Diagram 1. The SCF-FBXO9 E3 Ligase Ubiquitination Pathway.

FBXO9 in Normal Hematopoiesis

Studies using conditional knockout mouse models have been instrumental in elucidating the role of FBXO9. Fbxo9 is highly expressed in long-term and short-term HSCs (LT- and ST-HSCs) compared to more differentiated myeloid lineages.[2] Despite this high expression in the stem cell compartment, its loss does not severely impact normal, steady-state hematopoiesis.

Initial studies reported that loss of Fbxo9 led to a minor decrease in the Lin- bone marrow compartment, primarily affecting cKit+ progenitor cells, and suggested a potential decrease in HSC competitive repopulation capability.[2][6] However, more comprehensive analyses revealed that the loss of Fbxo9 expression has little to no overt effect on HSPC maintenance, differentiation, cell cycle, or survival under homeostatic conditions.[1][2]

Parameter Observation in Fbxo9-/- Mice (Normal Hematopoiesis) Reference
HSC Function No overt impact on function.[1]
HSPC Maintenance Little to no effect on maintenance and differentiation.[2]
Bone Marrow Cellularity Slight, non-significant decrease in total cell number.[2]
Mature Lineages No difference in the distribution of myeloid, T lymphoid, or B lymphoid populations.[2]
Lin- cKit+ Cells Marginal decrease observed in some studies.[2]

FBXO9 in Malignant Hematopoiesis

The role of FBXO9 in cancer appears to be highly context-dependent, acting as a tumor suppressor in Acute Myeloid Leukemia (AML) and potentially as an oncogene in Multiple Myeloma (MM).

Acute Myeloid Leukemia (AML)

In stark contrast to its limited role in normal hematopoiesis, FBXO9 acts as a potent tumor suppressor in AML.

Expression Profile: Analysis of patient data reveals that FBXO9 expression is significantly downregulated across various AML subtypes compared to healthy bone marrow.[2] This downregulation is particularly pronounced in patients with chromosomal abnormalities such as inversion 16 (inv(16)), MLL rearrangements, and t(8;21).[2][6]

Tumor Suppressor Function: The role of FBXO9 as a tumor suppressor was confirmed using mouse models. While the loss of Fbxo9 alone does not cause malignant transformation, its deletion in the context of the inv(16) fusion gene, Cbfb-MYH11, leads to a dramatically accelerated onset and progression of an aggressive AML phenotype.[6][7] Mice with concurrent Fbxo9 loss and Cbfb-MYH11 expression exhibited >50% myeloid blasts in peripheral blood by week 6.[6]

Molecular Mechanism & Therapeutic Implications: Quantitative mass spectrometry on Fbxo9-deficient AML tumor cells revealed a significant upregulation of proteins associated with the ubiquitin-proteasome system.[2] This leads to a state of heightened proteasome activity.[2][5] This finding has direct therapeutic relevance: tumor cells lacking FBXO9 are more sensitive to proteasome inhibitors like bortezomib.[2][5] This suggests that FBXO9 expression levels could serve as a predictive biomarker for patient response to proteasome inhibition therapy.[2]

AML_Pathway FBXO9 Low FBXO9 Expression (e.g., in inv(16) AML) Substrates Unknown Substrate(s) Accumulate FBXO9->Substrates Proteasome_Up Upregulation of Proteasome Components Substrates->Proteasome_Up Compensatory Mechanism? Proteasome_Act Increased Proteasome Activity Proteasome_Up->Proteasome_Act AML Aggressive AML Development & Progression Proteasome_Act->AML Sensitivity Increased Tumor Cell Sensitivity & Apoptosis Bortezomib Proteasome Inhibitors (e.g., Bortezomib) Bortezomib->Proteasome_Act Inhibits Bortezomib->Sensitivity

Diagram 2. Proposed mechanism of FBXO9 loss in promoting AML and therapeutic vulnerability.
Multiple Myeloma (MM)

The function of FBXO9 in Multiple Myeloma contrasts sharply with its role in AML. In MM, FBXO9 has been shown to be overexpressed.[7] It functions by targeting the telomere maintenance protein TEL2 and its interacting partner TTI1 for ubiquitination and degradation.[7] The degradation of these proteins enhances the proliferation and survival of malignant cells, suggesting an oncogenic role for FBXO9 in this specific malignancy.[7]

MM_Pathway FBXO9 High FBXO9 Expression (in Multiple Myeloma) Degradation Ubiquitination & Degradation FBXO9->Degradation TEL2_TTI1 TEL2 / TTI1 TEL2_TTI1->Degradation Proliferation Enhanced Malignant Cell Proliferation & Survival Degradation->Proliferation Leads to

Diagram 3. Oncogenic role of FBXO9 in Multiple Myeloma.

Quantitative Data Summary

Table 1: FBXO9 Expression in AML
AML Subtype Relative FBXO9 Expression Reference
inv(16)Lowest among F-box proteins[2]
MLL-rearrangedLow[2]
t(8;21)Low[2]
Table 2: Proteomic Changes upon Fbxo9 Loss in AML Tumors
Protein Class Regulation Functional Implication Reference
Proteasome ComponentsUpregulatedIncreased proteasome activity[2]
Metastasis & Invasion ProteinsUpregulatedAggressive disease phenotype[2]
Metabolism-related ProteinsDifferentially ExpressedAltered cellular metabolism[1]

Experimental Protocols

Generation of a Conditional Fbxo9 Knockout Mouse

This protocol describes the generation of a mouse model for inducible deletion of Fbxo9 in the hematopoietic system.[2][8]

  • Strategy: The Easi-CRISPR method was used to introduce LoxP sites into the introns flanking exon 4 of the Fbxo9 gene.[2][8] Exon 4 contains the majority of the TPR domain, which is critical for substrate binding.[2]

  • Mouse Breeding: The resulting Fbxo9fl/fl mice were bred with Mx1-Cre transgenic mice. The Mx1 promoter is inducible by Polyinosinic:polycytidylic acid (Poly(I:C)).[2][6]

  • Induction of Deletion: Cre recombinase expression is induced in hematopoietic cells, including HSCs, through intraperitoneal injections of Poly(I:C). This leads to the excision of the floxed exon 4, creating a null allele.[2][6]

  • Verification: Deletion is confirmed by genotyping PCR for the excised allele and by qRT-PCR showing loss of exon 4 expression.[8]

KO_Workflow Start Easi-CRISPR Targeting (Insert LoxP sites flanking Exon 4) Mouse1 Generate Fbxo9 fl/fl Mouse Start->Mouse1 Breeding Cross Fbxo9 fl/fl with Mx1-Cre Mouse1->Breeding Mouse2 Mx1-Cre Mouse Mouse2->Breeding Mouse3 Fbxo9 fl/fl; Mx1-Cre+ Breeding->Mouse3 Induction Poly(I:C) Injections Mouse3->Induction Deletion Cre-mediated Deletion of Exon 4 in HSCs Induction->Deletion Analysis Analysis of Hematopoiesis (Flow Cytometry, etc.) Deletion->Analysis

Diagram 4. Workflow for generating and analyzing the Fbxo9 conditional knockout mouse.
Quantitative Mass Spectrometry of AML Tumors

This protocol was used to identify proteomic changes following the loss of Fbxo9 in a murine AML model.[2]

  • Sample Preparation: Splenic tumor cells were isolated from Fbxo9-/- and control AML mice. Proteins were extracted and quantified.

  • TMT Labeling: Equal concentrations of protein from each sample were labeled with isobaric tandem mass tags (TMT). This allows for multiplexed relative quantification of proteins across different samples in a single experiment.

  • LC-MS/MS Analysis: The combined, labeled peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Mass spectrometry data was processed to identify and quantify unique peptides and proteins. A protein was considered quantifiable if represented by at least three unique peptides. Differential expression was determined by comparing the reporter ion intensities between the knockout and control groups.[2]

In Vitro Proteasome Inhibitor Sensitivity Assay

This protocol assesses the sensitivity of AML cells to proteasome inhibition.[2]

  • Cell Culture: Primary AML tumor cells from Fbxo9-/- and control mice were cultured in vitro.

  • Treatment: Cells were treated with varying concentrations of a proteasome inhibitor (e.g., bortezomib) or a vehicle control for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability was measured using a standard assay, such as one based on ATP levels (e.g., CellTiter-Glo) or flow cytometry with viability dyes (e.g., Annexin V/PI).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each condition to determine the relative sensitivity of the Fbxo9-deficient cells compared to controls.

Conclusion and Future Directions

FBXO9 is an E3 ubiquitin ligase with a complex and context-dependent role in hematopoiesis. While largely dispensable for normal hematopoietic maintenance, it functions as a critical tumor suppressor in AML. The loss of FBXO9 in AML leads to increased proteasome activity, creating a specific vulnerability that can be targeted by proteasome inhibitors. Conversely, in multiple myeloma, FBXO9 appears to have an oncogenic function by degrading TEL2 and TTI1.

Key areas for future research include the definitive identification of the direct FBXO9 substrates responsible for its tumor-suppressive effects in AML. Uncovering these substrates will provide deeper mechanistic insights and may reveal novel therapeutic targets. Furthermore, exploring the upstream regulatory mechanisms that lead to FBXO9 downregulation in AML could offer additional avenues for intervention. For drug development professionals, the correlation between low FBXO9 expression and sensitivity to proteasome inhibitors provides a strong rationale for developing FBXO9 as a predictive biomarker to guide AML therapy.

References

Methodological & Application

Protocol for FBXO9 Knockdown Using shRNA Lentivirus

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the knockdown of F-Box Protein 9 (FBXO9) using a short hairpin RNA (shRNA) lentiviral system. This method is intended for researchers, scientists, and drug development professionals investigating the functional roles of FBXO9 in various cellular processes.

Introduction

FBXO9 is a member of the F-box protein family, which are substrate recognition components of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex.[1][2] These complexes mediate the ubiquitination of proteins, targeting them for degradation by the proteasome. Emerging research has implicated FBXO9 in several critical signaling pathways and cellular processes, including the Hippo signaling pathway, lung cancer metastasis, and the regulation of pluripotency.[3][4][5][6]

Lentiviral-mediated shRNA knockdown is a powerful tool for studying the loss-of-function effects of a target gene. This protocol outlines the necessary steps for producing high-titer lentivirus, transducing target cells, and validating the knockdown of FBXO9.

Data Presentation

Successful knockdown of FBXO9 has been shown to impact various cellular functions. The following table summarizes quantitative data from representative experiments.

Experimental AssayCell LineOutcome of FBXO9 KnockdownQuantitative ResultReference
Induced Pluripotent Stem Cell (iPSC) GenerationMouse Embryonic Fibroblasts (MEFs)Enhanced reprogramming efficiency~2-fold increase in iPSC generation[5]
YAP Protein LevelsBladder cancer cells (T-24, 5637)Increased YAP protein levelsSignificant increase observed via Western Blot[7]
Bladder Cancer Cell ViabilityBladder cancer cells (T-24, 5637)Promoted cell viabilityDownregulation of FBXO9 promoted viability, which was attenuated by YAP knockdown[7]
Lung MetastasisH1299 cancer cells (in vivo)Increased number of lung metastatic nodulesNoticeable increase in metastatic nodules after six weeks[4]

Signaling Pathways Involving FBXO9

FBXO9 is involved in multiple signaling pathways, primarily by targeting key proteins for ubiquitination and degradation.

FBXO9_Signaling_Pathways cluster_hippo Hippo Pathway cluster_vatpase V-ATPase Assembly cluster_pluripotency Pluripotency Regulation Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits YAP YAP GSK3b->YAP phosphorylates FBXO9_Hippo FBXO9 YAP->FBXO9_Hippo is recognized by Proteasome_Hippo Proteasomal Degradation YAP->Proteasome_Hippo leads to FBXO9_Hippo->YAP ubiquitinates FBXO9_VATPase FBXO9 ATP6V1A ATP6V1A FBXO9_VATPase->ATP6V1A ubiquitinates HSPA8 HSPA8 ATP6V1A->HSPA8 interacts with VATPase V-ATPase Assembly HSPA8->VATPase hinders Wnt Wnt Signaling VATPase->Wnt promotes FBXO9_Pluripotency FBXO9 DPPA5 DPPA5 FBXO9_Pluripotency->DPPA5 ubiquitinates Proteasome_Pluripotency Proteasomal Degradation DPPA5->Proteasome_Pluripotency leads to Pluripotency Induction of Pluripotency DPPA5->Pluripotency promotes

Caption: Signaling pathways regulated by FBXO9.

Experimental Workflow

The overall workflow for FBXO9 knockdown using shRNA lentivirus involves several key stages, from vector preparation to functional analysis of the knockdown cells.

FBXO9_Knockdown_Workflow shRNA_Design shRNA Design & Vector Construction Lentivirus_Production Lentivirus Production in HEK293T cells shRNA_Design->Lentivirus_Production Virus_Harvest Virus Harvest & Concentration Lentivirus_Production->Virus_Harvest Titration Virus Titration Virus_Harvest->Titration Transduction Transduction of Target Cells Titration->Transduction Selection Selection of Transduced Cells Transduction->Selection Validation Validation of Knockdown (qPCR, Western Blot) Selection->Validation Functional_Assays Functional Assays Validation->Functional_Assays

Caption: Experimental workflow for FBXO9 knockdown.

Experimental Protocols

Part 1: Lentiviral Vector Production

This protocol is for producing lentivirus in HEK293T cells in a 10 cm dish.[8][9][10][11]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS (without antibiotics)

  • Opti-MEM

  • Lentiviral transfer vector with FBXO9 shRNA (pLKO.1-shFBXO9)

  • Packaging plasmid (e.g., psPAX2 or pCMV-dR8.2)

  • Envelope plasmid (e.g., pMD2.G or pCMV-VSV-G)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • 10 cm tissue culture dishes

  • Sterile microfuge tubes

Procedure:

Day 0: Seed HEK293T Cells

  • Ensure HEK293T cells are in a rapid state of replication.

  • Seed 8.5–9 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS without antibiotics. The cells should reach approximately 90% confluency the next day.[8]

Day 1: Transfection

  • In a sterile tube, mix the following plasmids in 0.5 mL of Opti-MEM:

    • 10 µg of pLKO.1-shFBXO9

    • 10 µg of packaging plasmid

    • 1 µg of envelope plasmid[8]

  • In a separate tube, dilute the transfection reagent in 0.5 mL of Opti-MEM according to the manufacturer's instructions.

  • Combine the DNA mixture with the diluted transfection reagent.

  • Incubate at room temperature for 20 minutes.

  • Add the DNA-transfection reagent complex dropwise to the HEK293T cells.

  • Gently swirl the plate to distribute the complexes evenly.

Day 2: Change Medium

  • Approximately 18 hours post-transfection, carefully remove the medium containing the transfection complexes.[8]

  • Add 10 mL of fresh growth medium (DMEM with 10% FBS).

Day 3-4: Harvest Virus

  • 48 hours after the medium change, harvest the supernatant containing the lentiviral particles.[8]

  • Optional: Add 10 mL of fresh medium and harvest a second batch of virus 24 hours later.[8]

  • Centrifuge the harvested supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • The viral supernatant can be used directly or concentrated and stored at -80°C.

Part 2: Transduction of Target Cells

This protocol is for transducing target cells in a 96-well plate format but can be scaled up.[12][13]

Materials:

  • Target cells

  • Complete growth medium for target cells

  • Lentiviral particles (supernatant from Part 1)

  • Polybrene (hexadimethrine bromide)

  • 96-well tissue culture plate

  • Puromycin (if using a puromycin resistance marker)

Procedure:

Day 1: Seed Target Cells

  • Plate the target cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction.[13] For example, plate 1.6 x 10^4 cells per well.[12]

  • Incubate overnight.

Day 2: Transduction

  • Remove the medium from the cells.

  • Add fresh medium containing Polybrene at a final concentration of 5-8 µg/mL.[13] Note: The optimal concentration of Polybrene can be cell-type dependent and may require optimization.

  • Add the desired amount of lentiviral particles to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal transduction efficiency.[12]

  • Incubate overnight.

Day 3: Change Medium

  • Remove the medium containing the virus and Polybrene.

  • Add fresh complete growth medium.

Day 4 and Onward: Selection and Expansion

  • If the lentiviral vector contains a selection marker such as puromycin resistance, begin selection 48-72 hours post-transduction.

  • Replace the medium with fresh medium containing the appropriate concentration of puromycin. The optimal concentration needs to be determined for each cell line by performing a kill curve.

  • Replace the selection medium every 3-4 days until resistant colonies are established.[12]

  • Expand the resistant cells for subsequent experiments.

Part 3: Validation of FBXO9 Knockdown

1. Quantitative PCR (qPCR)

  • Extract total RNA from both the knockdown and control cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for FBXO9 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative expression of FBXO9 in the knockdown cells compared to the control cells using the ΔΔCt method.

2. Western Blot Analysis

  • Lyse the knockdown and control cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for FBXO9 and a loading control antibody (e.g., β-actin, GAPDH).

  • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

  • Detect the protein bands and quantify the reduction in FBXO9 protein levels.

Part 4: Functional Assays

Based on the known functions of FBXO9, a variety of functional assays can be performed following successful knockdown.[4][7][14][15]

  • Cell Proliferation/Viability Assays: Use assays such as MTT, CCK8, or EdU incorporation to assess the effect of FBXO9 knockdown on cell growth.[15]

  • Migration and Invasion Assays: Perform wound-healing assays or Transwell migration/invasion assays to determine the role of FBXO9 in cell motility.[4]

  • Tumor Sphere Formation Assay: To investigate the impact on cancer stem cell-like properties, a tumor sphere formation assay can be utilized.[4]

  • Ubiquitination Assays: To confirm the E3 ligase activity of FBXO9, in vivo or in vitro ubiquitination assays can be performed on its known substrates.[4]

References

Application Notes and Protocols for Optimizing siRNA Transfection for FBXO9 Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-box only protein 9 (FBXO9) is a member of the F-box protein family, which are substrate recognition components of the SCF (SKP1-cullin-1-F-box protein) E3 ubiquitin ligase complex.[1] This complex mediates the ubiquitination and subsequent proteasomal degradation of target proteins, playing a crucial role in various cellular processes, including cell cycle regulation, signal transduction, and tumorigenesis.[1][2][3] Given its involvement in cancer progression and drug resistance, FBXO9 has emerged as a significant target for therapeutic intervention.[2] Small interfering RNA (siRNA) technology offers a potent and specific method for silencing FBXO9 expression, enabling the study of its function and the development of novel cancer therapies.

This document provides detailed application notes and protocols for the effective silencing of the FBXO9 gene using siRNA transfection. It includes optimized protocols for lipid-mediated siRNA delivery, methods for quantitative assessment of knockdown efficiency, and troubleshooting guidelines.

Key Principles for Optimization

  • Choice of Transfection Reagent: Lipid-based reagents such as Lipofectamine™ RNAiMAX are highly effective for siRNA delivery into a wide range of cell lines.[5]

  • siRNA Concentration: The optimal siRNA concentration should be the lowest that achieves maximal knockdown to minimize off-target effects.[6][7]

  • Cell Density: A cell confluency of 50-70% at the time of transfection is generally recommended to ensure optimal cell health and uptake of siRNA-lipid complexes.

  • Complex Formation Time: Allowing sufficient time for the siRNA and transfection reagent to form complexes is crucial for efficient delivery.

  • Incubation Time: The duration of cell exposure to the transfection complexes can be optimized to maximize knockdown while minimizing cytotoxicity.

Quantitative Data Summary

The following tables provide representative data from an optimization experiment for FBXO9 siRNA transfection in H1299 human lung carcinoma cells using a lipid-based transfection reagent.

Table 1: Optimization of siRNA Concentration

siRNA Concentration (nM)FBXO9 mRNA Level (% of Control)Cell Viability (%)
555 ± 4.298 ± 2.1
1032 ± 3.596 ± 2.5
2018 ± 2.195 ± 3.0
5015 ± 1.888 ± 4.2
10014 ± 2.075 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments. mRNA levels were quantified by qRT-PCR 48 hours post-transfection. Cell viability was assessed using a standard assay.

Table 2: Optimization of Cell Density at Transfection

Cell Density (cells/well in 24-well plate)FBXO9 Protein Level (% of Control)Cell Viability (%)
2.5 x 10^4 (30-40% confluency)45 ± 5.197 ± 2.8
5.0 x 10^4 (50-60% confluency)25 ± 3.895 ± 3.3
7.5 x 10^4 (70-80% confluency)28 ± 4.091 ± 3.9
1.0 x 10^5 (>90% confluency)52 ± 6.285 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments. Protein levels were quantified by Western blot 72 hours post-transfection using 20 nM siRNA.

Experimental Protocols

Protocol 1: siRNA Transfection for FBXO9 Silencing

This protocol is optimized for transiently transfecting adherent cells (e.g., H1299, A549, HEK293T) in a 24-well plate format using Lipofectamine™ RNAiMAX.

Materials:

  • FBXO9-specific siRNA and a non-targeting (scrambled) control siRNA (20 µM stocks)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Adherent cells in culture

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 5 x 10^4 cells per well for H1299).

  • siRNA Dilution: On the day of transfection, dilute the 20 µM FBXO9 siRNA or control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM™. For one well, add 1 µL of 20 µM siRNA to 49 µL of Opti-MEM™.

  • Transfection Reagent Dilution: In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 48.5 µL of Opti-MEM™ for each well to be transfected. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (50 µL + 50 µL). Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 100 µL of the siRNA-lipid complex mixture to each well containing cells and fresh complete culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis. The optimal incubation time will depend on the stability of the FBXO9 protein and the specific experimental endpoint.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for FBXO9 mRNA Knockdown Assessment

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Primers for FBXO9 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reaction with the cDNA template, qRT-PCR master mix, and primers for FBXO9 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of FBXO9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the FBXO9 siRNA-treated samples to the non-targeting control siRNA-treated samples. A knockdown of ≥70% is generally considered effective.[8]

Protocol 3: Western Blot for FBXO9 Protein Knockdown Assessment

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against FBXO9

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against FBXO9 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the FBXO9 band intensity to the loading control and compare the levels in FBXO9 siRNA-treated samples to the non-targeting control.

Visualizations

Signaling Pathways and Experimental Workflow

FBXO9_Signaling_Pathway cluster_SCF SCF Complex cluster_VATPase V-ATPase SKP1 SKP1 CUL1 CUL1 RBX1 RBX1 FBXO9 FBXO9 V1_domain V1 Domain (e.g., ATP6V1A) FBXO9->V1_domain Interacts with FBXO9->V1_domain Inhibits assembly FBXW7 FBXW7 FBXO9->FBXW7 Mediates ubiquitination and degradation V0_domain V0 Domain Wnt_Signaling Wnt Signaling V1_domain->Wnt_Signaling Activates ZNF143 ZNF143 ZNF143->FBXO9 Transcriptionally activates Substrates Oncogenic Substrates FBXW7->Substrates Targets for degradation Proteasome Proteasome Ub Ubiquitin Cell_Metastasis Cell Metastasis Wnt_Signaling->Cell_Metastasis Promotes

Caption: FBXO9 signaling pathways in cancer.

siRNA_Transfection_Workflow cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) A1 Seed cells in 24-well plate B1 Dilute siRNA in Opti-MEM B2 Dilute Lipofectamine RNAiMAX in Opti-MEM B3 Combine and incubate to form complexes B1->B3 B2->B3 B4 Add complexes to cells B3->B4 C1 Harvest cells B4->C1 C2 Assess mRNA knockdown (qRT-PCR) C1->C2 C3 Assess protein knockdown (Western Blot) C1->C3

Caption: Experimental workflow for siRNA transfection.

Troubleshooting

ProblemPossible CauseRecommendation
Low Knockdown Efficiency Suboptimal siRNA concentrationPerform a dose-response experiment with a range of siRNA concentrations (e.g., 5-100 nM).
Low transfection efficiencyOptimize cell density at the time of transfection. Try a different transfection reagent or method (e.g., electroporation).
Poor siRNA designTest multiple siRNA sequences targeting different regions of the FBXO9 mRNA.
High protein stabilityIncrease the incubation time post-transfection to allow for protein turnover.
High Cell Toxicity High siRNA concentrationUse the lowest effective concentration of siRNA.
High concentration of transfection reagentReduce the amount of transfection reagent used.
Unhealthy cellsEnsure cells are healthy, within a low passage number, and actively dividing before transfection.
Inconsistent Results Variation in cell densityMaintain a consistent cell seeding density and confluency for all experiments.
Pipetting errorsUse calibrated pipettes and ensure accurate and consistent preparation of transfection complexes.
Reagent variabilityUse fresh, properly stored reagents.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the successful silencing of the FBXO9 gene using siRNA technology. Careful optimization of key parameters, including siRNA concentration and cell density, is essential for achieving maximal knockdown efficiency while maintaining cell viability. The provided workflows and troubleshooting guide will assist researchers in efficiently studying the functional roles of FBXO9 and its potential as a therapeutic target in drug development.

References

Application Notes and Protocols for FBXO9 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful immunoprecipitation (IP) of F-box only protein 9 (FBXO9), a component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This protocol is intended for life science researchers, including those in academic and industrial settings, who are investigating the cellular functions of FBXO9, its protein-protein interactions, and its role in signaling pathways relevant to cancer and developmental biology.

Introduction

FBXO9 is a substrate recognition component of the SCF E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of target proteins. Through this function, FBXO9 is involved in the regulation of critical cellular processes, including cell cycle progression, signal transduction, and the maintenance of pluripotency. Dysregulation of FBXO9 has been implicated in various diseases, including cancer and neurodegenerative disorders. For instance, FBXO9 has been shown to inhibit lung cancer metastasis by mediating the ubiquitination of the V-ATPase subunit ATP6V1A, which in turn affects vesicular acidification and Wnt signaling[1][2][3]. Additionally, FBXO9 regulates pluripotency by targeting the developmental pluripotency-associated 5 (DPPA5) protein for degradation[4][5][6].

Immunoprecipitation is a powerful technique to isolate FBXO9 and its interacting partners from cell or tissue lysates, enabling further analysis by methods such as Western blotting and mass spectrometry. This document provides a comprehensive, step-by-step protocol for FBXO9 IP, along with recommendations for reagents, buffers, and quantitative parameters.

Data Presentation

Successful immunoprecipitation of FBXO9 relies on the optimization of several key parameters. The following tables provide recommended starting concentrations and volumes for critical reagents. It is imperative for researchers to further optimize these conditions for their specific experimental context.

Table 1: Recommended Reagent Concentrations and Volumes for FBXO9 Immunoprecipitation

Reagent/ParameterRecommended Starting Amount/ConcentrationNotes
Cell Lysate
Total Protein Concentration1 - 2 mg/mL[7]Higher concentrations may be necessary for low-abundance interaction partners.
Total Protein per IP500 µg - 1 mg[8]Adjust based on the expression level of FBXO9 in the chosen cell line.
Primary Antibody
Anti-FBXO9 Antibody1 - 5 µg per mg of lysate[8]Titrate to determine the optimal antibody concentration to maximize signal and minimize background.
Protein A/G Beads
Bead Slurry Volume (50%)20 - 50 µL per IP[9][10]The choice between Protein A, Protein G, or a combination depends on the isotype of the primary antibody.
Buffers
Lysis Buffer Volume0.5 - 1 mL per 10 cm dish[9][10]Ensure complete cell lysis while preserving protein-protein interactions.
Wash Buffer Volume500 µL - 1 mL per washPerform at least 3-5 washes to reduce non-specific binding.
Elution Buffer Volume20 - 50 µLA smaller volume will result in a more concentrated eluate.

Table 2: Recommended Centrifugation Parameters

StepSpeedTemperatureDuration
Pellet Cells800 - 1,000 x g4°C5 minutes
Clarify Lysate12,000 - 14,000 x g[8][9][10]4°C10 - 15 minutes
Pellet Beads (during washes)1,000 - 2,000 x g4°C1 - 2 minutes

Experimental Protocols

This section details the step-by-step methodology for the immunoprecipitation of endogenous FBXO9 from cultured mammalian cells.

Materials and Reagents
  • Cell Culture: Mammalian cell line expressing FBXO9 (e.g., HEK293T, HeLa, or relevant cancer cell lines).

  • Primary Antibody: Validated anti-FBXO9 antibody suitable for IP.

  • Isotype Control Antibody: Normal IgG from the same host species as the primary antibody.

  • Protein A/G Beads: Agarose or magnetic beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Lysis Buffer (see recipes below)

    • Wash Buffer (see recipes below)

    • Elution Buffer (see recipes below)

    • Protease and Phosphatase Inhibitor Cocktails

    • SDS-PAGE Sample Buffer (e.g., Laemmli buffer)

Buffer Recipes

Lysis Buffer (Non-denaturing):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% NP-40 or Triton X-100

  • Add fresh protease and phosphatase inhibitors before use.

RIPA Buffer (More stringent, may disrupt some protein interactions):

  • 50 mM Tris-HCl, pH 8.0

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • Add fresh protease and phosphatase inhibitors before use.

Wash Buffer:

  • Identical to the chosen Lysis Buffer, or a variation with a lower detergent concentration (e.g., 0.1% Triton X-100).

Elution Buffer (Denaturing for Western Blot):

  • 1x or 2x SDS-PAGE sample buffer.

Elution Buffer (Non-denaturing for functional assays):

  • 0.1 M Glycine-HCl, pH 2.5-3.0. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.5.

Step-by-Step Immunoprecipitation Protocol

1. Cell Lysis

  • Culture cells to approximately 80-90% confluency.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate (e.g., 1 mL for a 10 cm dish).

  • Incubate on ice for 15-30 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9][10]

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). Adjust the concentration to 1-2 mg/mL with Lysis Buffer.

2. Pre-clearing the Lysate (Optional but Recommended)

  • Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate.

  • Incubate on a rotator for 30-60 minutes at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

3. Immunoprecipitation

  • Add the appropriate amount of anti-FBXO9 primary antibody (e.g., 2-5 µg) to the pre-cleared lysate. For a negative control, add the same amount of isotype control IgG to a separate tube of lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of a 50% slurry of Protein A/G beads to each sample.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

  • Repeat the centrifugation and resuspension steps for a total of 3-5 washes.

5. Elution

  • After the final wash, carefully remove all of the supernatant.

  • Add 30-50 µL of 1x SDS-PAGE sample buffer directly to the beads.

  • Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-antigen complex.

  • Centrifuge at 14,000 x g for 1 minute to pellet the beads.

  • Carefully transfer the supernatant, which contains the immunoprecipitated proteins, to a new tube. The samples are now ready for analysis by Western blotting.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for FBXO9 immunoprecipitation and a key signaling pathway in which FBXO9 is involved.

FBXO9_IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis cell_culture 1. Cell Culture lysis 2. Cell Lysis cell_culture->lysis clarification 3. Lysate Clarification lysis->clarification preclear 4. Pre-clearing (Optional) clarification->preclear ab_incubation 5. Antibody Incubation preclear->ab_incubation bead_capture 6. Bead Capture ab_incubation->bead_capture washing 7. Washing bead_capture->washing elution 8. Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot

Caption: Experimental workflow for FBXO9 immunoprecipitation.

FBXO9_VATPase_Pathway cluster_SCF SCF Complex cluster_VATPase V-ATPase Complex FBXO9 FBXO9 SKP1 SKP1 ATP6V1A ATP6V1A FBXO9->ATP6V1A targets for ubiquitination Metastasis Lung Cancer Metastasis FBXO9->Metastasis inhibits CUL1 CUL1 RBX1 RBX1 V1_domain V1 Domain V0_domain V0 Domain Wnt_Signaling Wnt Signaling V0_domain->Wnt_Signaling activates ATP6V1A->V1_domain part of HSPA8 HSPA8 (Chaperone) ATP6V1A->HSPA8 interacts with HSPA8->V1_domain prevents assembly Wnt_Signaling->Metastasis promotes Ub Ubiquitin Ub->ATP6V1A

Caption: FBXO9-mediated regulation of V-ATPase and lung cancer metastasis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of FBXO9 Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FBXO9, or F-box Protein 9, is a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex plays a crucial role in protein ubiquitination, targeting specific proteins for proteasomal degradation. Through this mechanism, FBXO9 is involved in regulating a variety of cellular processes, including signal transduction, cell cycle control, and pluripotency. Understanding the protein interaction network of FBXO9 is therefore essential for elucidating its biological functions and its potential as a therapeutic target.

This document provides detailed application notes and protocols for the analysis of FBXO9 protein complexes using mass spectrometry. It includes quantitative data from proteomics studies, detailed experimental methodologies, and diagrams of relevant signaling pathways.

Data Presentation: Quantitative Analysis of FBXO9 Protein Complexes

Mass spectrometry-based quantitative proteomics has been instrumental in identifying and quantifying proteins that interact with FBXO9. The following tables summarize findings from key studies, providing insights into the FBXO9 interactome and substrates of the SCF-FBXO9 E3 ligase.

Table 1: Interacting Proteins of FBXO9 Identified by Immunoprecipitation-Mass Spectrometry (IP-MS)

This table presents a list of proteins identified as interacting with FBXO9 in embryonic stem cells (ESCs). The data is based on tandem immunoprecipitation of tagged FBXO9 followed by mass spectrometry.

Protein NameGene NameCellular CompartmentNumber of Unique PeptidesFunction
Cullin-1CUL1Cytoplasm, Nucleus>10Scaffold of SCF complex
S-phase kinase-associated protein 1SKP1Cytoplasm, Nucleus>10Adaptor of SCF complex
Developmental pluripotency associated 5DPPA5Cytoplasm5Pluripotency regulation
Dishevelled Segment Polarity Protein 2DVL2Cytoplasm7Wnt signaling pathway
Phosphomannomutase 1PMM1CytoplasmNot specifiedGlycosylation
Vacuolar ATP synthase catalytic subunit AATP6V1ACytoplasm, VesicleNot specifiedProton transport, Vesicular acidification
Yes-associated proteinYAPCytoplasm, NucleusNot specifiedHippo signaling, Transcription co-activator

Note: This table is a representative summary based on published findings. The number of unique peptides can vary between experiments.

Table 2: Quantitative Proteomic Analysis of Protein Abundance Changes upon FBXO9 Silencing

This table summarizes the results from a Tandem Mass Tag (TMT) mass spectrometry experiment comparing protein abundance in embryonic stem cells with and without FBXO9 knockdown. A total of 2,269 proteins were identified, with 73 proteins showing significant differential expression.

Protein NameGene NameLog2 Fold Change (shFBXO9 vs. Control)p-valueBiological Process
Developmental pluripotency associated 5DPPA5Increased< 0.05Pluripotency
Protein 2Gene 2Increased/Decreased< 0.05Cell redox homeostasis
Protein 3Gene 3Increased/Decreased< 0.05Aging
Protein 4Gene 4Increased/Decreased< 0.05Protein folding

Note: This is a representative table. For a complete list of the 73 differentially expressed proteins, refer to the supplementary materials of the original publication.

Experimental Protocols

This section provides detailed methodologies for key experiments in the mass spectrometry analysis of FBXO9 protein complexes.

Protocol 1: Tandem Immunoprecipitation-Mass Spectrometry (IP-MS) of FBXO9

This protocol describes the enrichment of FBXO9 and its interacting proteins from cell lysates for subsequent identification by mass spectrometry.

1. Cell Culture and Lysate Preparation: 1.1. Culture human embryonic kidney (HEK293T) cells or other suitable cell lines expressing tagged FBXO9 (e.g., FLAG-StrepII-FBXO9). 1.2. Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS). 1.3. Lyse cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. 1.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 1.5. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

2. Immunoprecipitation: 2.1. Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator. 2.2. Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C on a rotator. 2.3. Wash the beads three times with lysis buffer and twice with a wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl).

3. Elution: 3.1. Elute the protein complexes from the beads by incubating with 3xFLAG peptide in wash buffer for 1 hour at 4°C. 3.2. For tandem purification, the eluate can be subjected to a second immunoprecipitation step using Strep-Tactin beads.

4. Sample Preparation for Mass Spectrometry: 4.1. Precipitate the eluted proteins using trichloroacetic acid (TCA). 4.2. Resuspend the protein pellet in 8 M urea. 4.3. Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide. 4.4. Digest the proteins with trypsin overnight at 37°C. 4.5. Desalt the resulting peptides using a C18 StageTip.

5. LC-MS/MS Analysis: 5.1. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer. 5.2. Identify proteins by searching the MS/MS spectra against a human protein database using a search engine like MaxQuant or Proteome Discoverer.

Protocol 2: Tandem Mass Tag (TMT) Quantitative Proteomics for FBXO9 Substrate Identification

This protocol allows for the relative quantification of proteins in different samples to identify potential substrates of FBXO9.

1. Sample Preparation and Protein Digestion: 1.1. Prepare cell lysates from control cells and cells with FBXO9 knockdown as described in Protocol 1 (steps 1.1-1.5). 1.2. Quantify the protein concentration of each lysate using a BCA assay. 1.3. Take an equal amount of protein from each sample and perform in-solution trypsin digestion as described in Protocol 1 (steps 4.2-4.4).

2. TMT Labeling: 2.1. Label the digested peptides from each sample with a different TMT isobaric tag according to the manufacturer's instructions. 2.2. Quench the labeling reaction with hydroxylamine.

3. Sample Pooling and Fractionation: 3.1. Combine the TMT-labeled peptide samples in a 1:1 ratio. 3.2. Desalt the pooled sample using a C18 Sep-Pak cartridge. 3.3. Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.

4. LC-MS/MS Analysis: 4.1. Analyze each fraction by LC-MS/MS. 4.2. Use a synchronous precursor selection (SPS)-based MS3 method on an Orbitrap Fusion or similar instrument to minimize reporter ion interference.

5. Data Analysis: 5.1. Process the raw data using software such as Proteome Discoverer. 5.2. Perform database searching to identify peptides and proteins. 5.3. Quantify the relative abundance of proteins based on the reporter ion intensities. 5.4. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon FBXO9 knockdown.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involving FBXO9.

experimental_workflow cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cell_lysate Cell Lysate with Tagged FBXO9 ip Immunoprecipitation cell_lysate->ip antibody_beads Antibody-conjugated Magnetic Beads antibody_beads->ip washes Washes ip->washes elution Elution washes->elution digestion In-solution Digestion elution->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis

Figure 1. Experimental workflow for IP-MS analysis of FBXO9 protein complexes.

scf_fbxo9_pathway cluster_scf SCF-FBXO9 Complex CUL1 CUL1 Ub_Substrate Ubiquitinated Substrate CUL1->Ub_Substrate Ubiquitination SKP1 SKP1 SKP1->CUL1 RBX1 RBX1 FBXO9 FBXO9 FBXO9->SKP1 Substrate Substrate Protein (e.g., DPPA5, YAP, ATP6V1A) Substrate->FBXO9 Recognition Proteasome 26S Proteasome Ub_Substrate->Proteasome Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->CUL1 Binds to RBX1 Degradation Protein Degradation Proteasome->Degradation

Figure 2. SCF-FBXO9 mediated ubiquitination and proteasomal degradation of substrate proteins.

hippo_pathway Akt Akt GSK3b GSK-3β Akt->GSK3b Inhibits YAP YAP GSK3b->YAP Phosphorylates pYAP p-YAP FBXO9 FBXO9 pYAP->FBXO9 Recognized by Proteasome Proteasomal Degradation pYAP->Proteasome SCF_FBXO9 SCF-FBXO9 FBXO9->SCF_FBXO9 Part of SCF_FBXO9->pYAP Ubiquitinates

Figure 3. FBXO9-mediated degradation of YAP in the Hippo signaling pathway.

Detecting Endogenous FBXO9: An Application Note and Protocol for Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-box only protein 9 (FBXO9) is a critical component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. As the substrate recognition subunit, FBXO9 plays a pivotal role in cellular processes by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. This regulation is crucial in various signaling pathways, including those governing cell cycle progression, proliferation, and pluripotency. Dysregulation of FBXO9 has been implicated in several types of cancer, making it an important target for research and therapeutic development. This document provides a detailed protocol for the detection of endogenous FBXO9 in cell lysates using Western blotting.

Signaling Pathway and Function

FBXO9 is a key player in the ubiquitin-proteasome system. It binds to the SKP1 protein within the SCF complex. This interaction allows FBXO9 to present its target substrates to the complex for polyubiquitination, marking them for degradation by the 26S proteasome. One notable substrate of FBXO9 is the transcriptional co-activator YAP (Yes-associated protein), a key effector of the Hippo signaling pathway. By promoting the K48-linked ubiquitination and degradation of YAP, FBXO9 can influence cell growth, apoptosis, and organ size.

FBXO9_Signaling_Pathway SKP1 SKP1 CUL1 CUL1 SKP1->CUL1 FBXO9 FBXO9 SKP1->FBXO9 RBX1 RBX1 CUL1->RBX1 YAP YAP (Substrate) RBX1->YAP polyubiquitinates (K48-linked) FBXO9->YAP recognizes E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 transfers Ub E2->RBX1 binds Ub Ubiquitin Ub->E1 activates Proteasome 26S Proteasome YAP->Proteasome targeted to Degradation Degradation Proteasome->Degradation

Caption: FBXO9 in the SCF complex targets YAP for degradation.

Experimental Protocol: Western Blotting for Endogenous FBXO9

This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of endogenous FBXO9.

I. Materials and Reagents

Lysis Buffer and Sample Preparation:

  • RIPA Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail (e.g., Halt™ Protease Inhibitor Cocktail, Thermo Fisher Scientific; use at 1X concentration)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche; use at 1X concentration)

  • 1X Phosphate Buffered Saline (PBS)

  • BCA Protein Assay Kit

  • 4X Laemmli Sample Buffer (e.g., 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)

Electrophoresis and Transfer:

  • 10% or 12% Tris-Glycine Gels

  • SDS-PAGE Running Buffer (25 mM Tris, 190 mM Glycine, 0.1% SDS)

  • Transfer Buffer (25 mM Tris, 190 mM Glycine, 20% Methanol)

  • Polyvinylidene difluoride (PVDF) membrane (0.45 µm)

  • Methanol

Immunodetection:

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Anti-FBXO9 antibody (see Table 1 for examples)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)

II. Western Blot Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection p1 Cell Lysis (RIPA + Inhibitors) p2 Protein Quantification (BCA Assay) p1->p2 p3 Sample Denaturation (Laemmli Buffer, 95°C) p2->p3 s1 SDS-PAGE (10-12% Gel) p3->s1 Load Samples s2 Protein Transfer (PVDF Membrane) s1->s2 d1 Blocking (5% Milk/BSA in TBST) s2->d1 Transfer to Membrane d2 Primary Antibody Incubation (Anti-FBXO9, 4°C Overnight) d1->d2 d3 Secondary Antibody Incubation (HRP-conjugated, 1 hr RT) d2->d3 d4 Detection (ECL Substrate & Imaging) d3->d4

Caption: Workflow for Western blot detection of FBXO9.
III. Detailed Methodology

A. Cell Lysate Preparation

  • Culture cells to the desired confluency. For positive controls, consider using cell lines such as MCF7, ThP-1, or HEK293.

  • Wash cells twice with ice-cold 1X PBS.

  • Aspirate PBS and add ice-cold RIPA buffer supplemented with 1X protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).

  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

  • Determine the protein concentration using a BCA protein assay.

B. Sample Preparation for Electrophoresis

  • Normalize all samples to the same protein concentration with lysis buffer.

  • For each sample, mix 30-50 µg of protein with 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95°C for 5-10 minutes to denature the proteins.

  • Centrifuge briefly to collect the contents at the bottom of the tube.

C. SDS-PAGE and Protein Transfer

  • Load the denatured protein samples and a molecular weight marker into the wells of a 10% or 12% Tris-Glycine gel.

  • Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.

  • Activate the PVDF membrane by incubating in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in Transfer Buffer for 10 minutes.

  • Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF membrane. A wet transfer at 100 V for 1 hour or 70 V for 2 hours at 4°C is recommended.

D. Immunodetection

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with Blocking Buffer (5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary anti-FBXO9 antibody diluted in Blocking Buffer (see Table 1 for recommended dilutions) overnight at 4°C with gentle agitation.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an appropriate imaging system.

Data Presentation

The following table summarizes key quantitative parameters for the Western blot protocol.

ParameterRecommended Value/RangeNotes
Protein Loading 30-50 µg per laneMay need optimization based on cell type and antibody sensitivity.
Gel Percentage 10% or 12%FBXO9 has a predicted molecular weight of ~50 kDa.
Transfer Conditions 100 V for 1 hour or 70 V for 2 hours (Wet Transfer)Ensure the transfer apparatus is cooled to prevent overheating.
Blocking 1 hour at Room Temp. or Overnight at 4°C5% non-fat milk is often sufficient and cost-effective.
Primary Antibody See Table 1Dilution should be optimized for each antibody lot.
Secondary Antibody 1:2,000 - 1:10,000Dilution depends on the specific antibody and detection reagent.
Positive Controls MCF7, ThP-1, HEK293 cell lysates; Human liver tissue lysate.[1][2][3][4]Important for validating the protocol and antibody performance.

Table 1: Example Anti-FBXO9 Antibodies and Recommended Dilutions

Antibody ProviderCatalog NumberTypeRecommended Dilution (WB)
Proteintech11161-1-APPolyclonal (Rabbit)1:300[3]
Thermo Fisher ScientificPA5-23474Polyclonal (Rabbit)4-6 µg/mL[2]
Rockland600-401-H06Polyclonal (Rabbit)1:1000[1]
Abcamab115521Polyclonal (Rabbit)5 µg/mL[5]

Troubleshooting

  • No Signal: Increase protein load, primary antibody concentration, or exposure time. Ensure transfer was successful by staining the membrane with Ponceau S.

  • High Background: Increase the number and duration of wash steps. Optimize blocking conditions (time, agent). Titrate down the primary and secondary antibody concentrations.

  • Non-specific Bands: Ensure the lysis buffer contains fresh protease inhibitors. Use a more specific antibody or perform antibody validation experiments. Optimize antibody dilution.

By following this detailed protocol and considering the provided recommendations, researchers can reliably detect endogenous FBXO9 and further investigate its role in cellular physiology and disease.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of FBXO9 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-box protein 9 (FBXO9) is a member of the F-box protein family and a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] This complex mediates the ubiquitination and subsequent proteasomal degradation of target proteins, playing a crucial role in various cellular processes. Dysregulation of FBXO9 has been implicated in the progression of several cancers, including hepatocellular carcinoma, acute myeloid leukemia (AML), and lung cancer, where it can act as either an oncogene or a tumor suppressor depending on the context.[2][3][4]

FBXO9 has been shown to be involved in key signaling pathways regulating cell growth, proliferation, and metastasis, such as the Hippo-YAP, mTOR, and Wnt signaling pathways.[5][6] It targets several key proteins for degradation, including Yes-associated protein (YAP), F-box and WD repeat domain-containing 7 (FBXW7), and the V-ATPase subunit ATP6V1A.[4][5][6] Given its significant role in cellular signaling and disease, FBXO9 is an important target for research and potential therapeutic development.

This document provides detailed application notes and protocols for the CRISPR-Cas9 mediated knockout of FBXO9 in cell lines, a powerful tool for investigating its function.

Signaling Pathways Involving FBXO9

FBXO9 is a critical regulator in several signaling cascades. Understanding these pathways is essential for interpreting the results of FBXO9 knockout studies.

FBXO9_Signaling_Pathways cluster_Hippo Hippo-YAP Pathway cluster_mTOR mTOR Pathway cluster_Wnt Wnt/V-ATPase Pathway Akt Akt GSK3b GSK3b Akt->GSK3b inhibits YAP YAP GSK3b->YAP phosphorylates FBXO9 FBXO9 GSK3b->FBXO9 primes for recognition Proliferation Proliferation YAP->Proliferation promotes FBXO9->YAP ubiquitinates for degradation FBXO9_mTOR FBXO9 FBXW7 FBXW7 FBXO9_mTOR->FBXW7 ubiquitinates for degradation ZNF143 ZNF143 ZNF143->FBXO9_mTOR promotes transcription mTOR mTOR FBXW7->mTOR inhibits Proliferation_Metastasis Proliferation_Metastasis mTOR->Proliferation_Metastasis promotes FBXO9_Wnt FBXO9 ATP6V1A ATP6V1A FBXO9_Wnt->ATP6V1A ubiquitinates V_ATPase_Assembly V_ATPase_Assembly ATP6V1A->V_ATPase_Assembly required for Vesicular_Acidification Vesicular_Acidification V_ATPase_Assembly->Vesicular_Acidification enables Wnt_Signaling Wnt_Signaling Vesicular_Acidification->Wnt_Signaling promotes Metastasis Metastasis Wnt_Signaling->Metastasis promotes

Figure 1: Simplified diagrams of signaling pathways involving FBXO9.

Quantitative Data from FBXO9 Knockout/Knockdown Studies

The following tables summarize quantitative data from studies investigating the effects of FBXO9 knockout or knockdown in various cancer cell lines.

Table 1: Effects of FBXO9 Knockdown on Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineParameterFold Change (shFBXO9 vs. Control)Reference
HCC-LY10Cell Proliferation (CCK-8)~0.5[7]
HCC-LY5Cell Proliferation (CCK-8)~0.6[7]
HCC-LY10Colony Formation~0.4[7]
HCC-LY5Colony Formation~0.5[7]
HCC-LY10Cell Migration (Transwell)~0.3[5]
HCC-LY5Cell Migration (Transwell)~0.4[5]
HCC-LY10Cell Invasion (Transwell)~0.2[5]
HCC-LY5Cell Invasion (Transwell)~0.3[5]

Table 2: Effects of FBXO9 Knockdown/Knockout on Lung Cancer Cell Lines

Cell LineMethodParameterEffect of FBXO9 DepletionReference
H1299shRNACell MigrationSignificant Increase[4]
889DTCshRNACell MigrationSignificant Increase[4]
H1299OverexpressionTumor Sphere FormationSignificant Decrease[4]
889DTCOverexpressionTumor Sphere FormationSignificant Decrease[4]
H1299KnockdownLung Metastatic Nodules (in vivo)Noticeable Increase[4]

Table 3: Effects of FBXO9 Knockout on Acute Myeloid Leukemia (AML)

Model SystemParameterEffect of Fbxo9 KnockoutReference
Murine inv(16) AMLLeukemia DevelopmentMarkedly accelerated and more aggressive disease[3]
Murine inv(16) AMLProteasome ActivityIncreased[3]
Murine inv(16) AMLBortezomib SensitivityIncreased sensitivity to proteasome inhibition in vitro[3]

Experimental Protocols

The following section provides detailed protocols for the CRISPR-Cas9 mediated knockout of FBXO9.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation gRNA_design 1. gRNA Design Vector_prep 2. Vector Preparation gRNA_design->Vector_prep Transfection 3. Transfection Vector_prep->Transfection Selection 4. Selection & Clonal Isolation Transfection->Selection Genomic_val 5. Genomic Validation (Sanger) Selection->Genomic_val Protein_val 6. Protein Validation (Western Blot) Genomic_val->Protein_val Pheno_assay 7. Phenotypic Assays Protein_val->Pheno_assay

Figure 2: Experimental workflow for FBXO9 knockout.
Protocol 1: Guide RNA (gRNA) Design for FBXO9 Knockout

Note: Experimentally validated gRNA sequences for FBXO9 are not consistently reported in the literature. Therefore, it is crucial to design and validate several gRNA sequences.

  • Obtain the FBXO9 sequence: Retrieve the cDNA or genomic sequence of human FBXO9 from a database such as NCBI (Gene ID: 26268).

  • Use a gRNA design tool: Utilize online tools like CHOPCHOP or the GenScript gRNA design tool to identify potential gRNA sequences targeting an early exon of FBXO9 to maximize the likelihood of a frameshift mutation.

    • Target region: Aim for the first or second coding exon.

    • PAM sequence: For Streptococcus pyogenes Cas9 (SpCas9), the Protospacer Adjacent Motif (PAM) is NGG. The gRNA sequence will be the 20 nucleotides preceding the NGG motif.

    • Off-target analysis: The design tools will predict potential off-target sites. Select gRNAs with the lowest predicted off-target scores.

  • Select multiple gRNAs: It is recommended to design and test 2-3 different gRNA sequences to ensure a high knockout efficiency.

Example shRNA sequences used for FBXO9 knockdown (Note: These are for RNAi, not CRISPR, but target the same gene):

  • shFBXO9#1: GCTGGAGTTTGTGCGATTATT

  • shFBXO9#2: GCCAACATTTCAGAGGCGATT[1]

Protocol 2: Cloning gRNA into a Cas9 Expression Vector

This protocol assumes the use of a vector such as pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988), which expresses both Cas9 and the gRNA.

  • Order oligonucleotides: For each selected gRNA, order a forward and reverse oligonucleotide. The overhangs should be compatible with the BbsI restriction site in the vector.

    • Forward oligo: 5' - CACCG[20-nucleotide gRNA sequence] - 3'

    • Reverse oligo: 5' - AAAC[Reverse complement of 20-nucleotide gRNA]C - 3'

  • Anneal oligonucleotides:

    • Resuspend the oligos to 100 µM in annealing buffer (e.g., 10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).

    • Mix 1 µL of the forward oligo, 1 µL of the reverse oligo, and 8 µL of annealing buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Digest the vector: Digest the Cas9 expression vector with the BbsI restriction enzyme according to the manufacturer's protocol.

  • Ligate the annealed oligos into the digested vector: Use a DNA ligase to ligate the annealed gRNA duplex into the linearized vector.

  • Transform competent E. coli: Transform the ligation product into competent bacteria and select for colonies on an appropriate antibiotic plate.

  • Verify the clone: Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 3: Transfection of Cell Lines
  • Cell culture: Plate the target cells (e.g., HEK293T, H1299, or a relevant HCC cell line) in a 6-well plate such that they are 70-80% confluent on the day of transfection.

  • Transfection: Transfect the cells with the gRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. Include a negative control (e.g., a vector with a non-targeting gRNA).

Protocol 4: Selection and Isolation of Knockout Clones
  • Antibiotic selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin for the PX459 vector). The concentration of the antibiotic should be optimized for each cell line.

  • Single-cell cloning: After selection, the surviving cells represent a mixed population of edited and unedited cells. To obtain a clonal population, perform single-cell cloning by limiting dilution or by physically isolating individual colonies.

  • Expand clones: Expand the single-cell clones in separate wells to generate sufficient numbers of cells for validation.

Protocol 5: Validation of FBXO9 Knockout

Genomic DNA Validation (Sanger Sequencing)

  • Genomic DNA extraction: Extract genomic DNA from each expanded clone.

  • PCR amplification: Design primers that flank the gRNA target site in the FBXO9 gene. The PCR product should be 300-500 bp in length.

    • Note: Specific primer sequences need to be designed based on the genomic locus targeted by your gRNA. Use a tool like Primer-BLAST to design specific primers.

  • Sanger sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Analysis: Analyze the sequencing chromatograms for insertions or deletions (indels) at the target site. A successful biallelic knockout will show two different frameshift-inducing mutations.

Protein Level Validation (Western Blot)

  • Cell lysis: Lyse the cells from each validated clone and a wild-type control to extract total protein.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FBXO9 overnight at 4°C.

      • Recommended Antibodies:

        • FBXO9 Polyclonal Antibody (Thermo Fisher, Cat# PA5-23474)[4]

        • FBXO9 Antibody (Novus Biologicals, Cat# NBP2-27364)[1]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: A successful knockout clone will show a complete absence of the FBXO9 protein band compared to the wild-type control.

Conclusion

The CRISPR-Cas9 system provides a robust method for knocking out FBXO9 to study its role in various cellular contexts. The protocols outlined in this document provide a comprehensive guide for designing the knockout strategy, executing the experiment, and validating the results. Given the complex and context-dependent roles of FBXO9 in cancer, these tools are invaluable for researchers and drug development professionals seeking to understand and target the pathways it regulates.

References

Methods for Studying FBXO9 Ubiquitination Activity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

FBXO9 is a member of the F-box protein family, functioning as a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] This complex mediates the ubiquitination of specific target proteins, marking them for subsequent proteasomal degradation or altering their function.[3][4] Studying the in vitro ubiquitination activity of FBXO9 is crucial for understanding its role in various cellular processes, including cell cycle regulation, pluripotency, and tumorigenesis, and for the development of therapeutic inhibitors.[5][6][7]

The in vitro ubiquitination assay reconstitutes the key enzymatic steps of the ubiquitination cascade in a controlled cell-free environment. This typically involves combining purified recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the E3 ligase complex (SCF-FBXO9), ubiquitin, and the target substrate protein in the presence of ATP. The outcome, the transfer of ubiquitin to the substrate, can then be detected by various methods, most commonly by Western blotting.

Key applications of in vitro FBXO9 ubiquitination assays include:

  • Identifying novel substrates: Screening putative interacting proteins to determine if they are bona fide substrates of FBXO9.

  • Validating substrate specificity: Confirming direct ubiquitination of a known or suspected substrate.

  • Mapping ubiquitination sites: In conjunction with mass spectrometry or mutagenesis, identifying the specific lysine residues on the substrate that are ubiquitinated.

  • Investigating the mechanism of substrate recognition: Determining the domains or motifs on both FBXO9 and its substrate that are required for their interaction.

  • Screening for inhibitors: Testing small molecules or other agents for their ability to inhibit FBXO9-mediated ubiquitination, which could be valuable for drug development.

  • Characterizing the enzymatic activity of FBXO9: Determining kinetic parameters and the influence of different E2 enzymes on FBXO9's ligase activity.

II. Experimental Protocols

A. Protocol 1: Recombinant SCF-FBXO9 Complex Purification

Successful in vitro ubiquitination assays are contingent on the quality of the purified proteins. As FBXO9 functions as part of the larger SCF complex, co-expression of its components (SKP1, CUL1, RBX1, and FBXO9) is often recommended to ensure proper assembly and activity.[8][9]

Materials:

  • Expression vectors for tagged versions of SKP1, CUL1, RBX1, and FBXO9 (e.g., His-tag, FLAG-tag, GST-tag).

  • Competent bacterial cells (e.g., E. coli BL21(DE3)) or insect cells (e.g., Sf9) for protein expression.

  • Appropriate cell culture media and antibiotics.

  • Inducing agent (e.g., IPTG for bacteria, or specific inducers for insect cell systems).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, and protease inhibitor cocktail).

  • Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins, anti-FLAG M2 affinity gel for FLAG-tagged proteins).

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole).

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • SDS-PAGE gels and staining reagents (e.g., Coomassie Brilliant Blue).

  • Western blot equipment and antibodies against the tags.

Procedure:

  • Co-transformation and Expression: Co-transform the expression vectors for the SCF-FBXO9 components into the chosen expression host. Grow the cells to the appropriate density and induce protein expression.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Purification: Incubate the clarified lysate with the appropriate affinity resin for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified SCF-FBXO9 complex from the resin using the elution buffer.

  • Dialysis and Concentration: Dialyze the eluted protein against a suitable storage buffer to remove the eluting agent (e.g., imidazole) and concentrate the protein using a centrifugal filter unit.

  • Quality Control: Assess the purity of the complex by SDS-PAGE and Coomassie staining. Confirm the presence of all components by Western blotting using antibodies against their respective tags.

  • Storage: Aliquot the purified complex, snap-freeze in liquid nitrogen, and store at -80°C.

B. Protocol 2: In Vitro Ubiquitination Assay for FBXO9

This protocol describes a typical in vitro ubiquitination reaction to assess the E3 ligase activity of the SCF-FBXO9 complex towards a specific substrate.

Materials:

  • Purified recombinant E1 activating enzyme (e.g., UBE1).

  • Purified recombinant E2 conjugating enzyme (e.g., UbcH5 family).

  • Purified recombinant SCF-FBXO9 complex.

  • Purified recombinant substrate protein.

  • Human recombinant ubiquitin.

  • 10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT).

  • 10X ATP regenerating system (e.g., 100 mM ATP, 1 M creatine phosphate, 1 mg/ml creatine kinase).

  • Deionized water.

  • 2X SDS-PAGE sample buffer.

Procedure:

  • Reaction Setup: On ice, assemble the ubiquitination reaction mixture in a microcentrifuge tube. A typical 20 µL reaction is detailed in Table 1. It is crucial to prepare a negative control reaction lacking ATP to ensure that the observed ubiquitination is ATP-dependent.

    Table 1: Typical In Vitro Ubiquitination Reaction Mixture

ComponentStock ConcentrationVolume for 20 µL ReactionFinal Concentration
Deionized Water-Up to 20 µL-
10X Ubiquitination Buffer10X2 µL1X
10X ATP Regenerating System10X2 µL1X
E1 Enzyme10 µM0.2 µL100 nM
E2 Enzyme50 µM0.4 µL1 µM
Ubiquitin10 mg/mL (1.17 mM)1 µL~58.5 µM
Substrate Protein10 µM2 µL1 µM
SCF-FBXO9 Complex2 µM1 µL100 nM
  • Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting.

C. Protocol 3: Detection of Ubiquitination by Western Blotting

Western blotting is a standard method to visualize the ubiquitination of a substrate protein. The addition of ubiquitin molecules results in a ladder of higher molecular weight bands corresponding to mono-, di-, and poly-ubiquitinated forms of the substrate.[10]

Materials:

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the substrate protein or its tag.

  • Primary antibody against ubiquitin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • SDS-PAGE: Separate the terminated ubiquitination reaction samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the substrate protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Washing: Wash the membrane again as in step 5.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. A ladder of bands appearing at higher molecular weights than the unmodified substrate in the ATP-containing lane indicates ubiquitination.

III. Visualizations

experimental_workflow cluster_purification Protein Expression & Purification cluster_assay In Vitro Ubiquitination Assay cluster_detection Detection & Analysis p1 Co-expression of SCF-FBXO9 Complex p2 Cell Lysis p1->p2 p3 Affinity Chromatography p2->p3 p4 Purity & Concentration Check (SDS-PAGE, Western Blot) p3->p4 a1 Assemble Reaction Mix: E1, E2, SCF-FBXO9, Ub, Substrate, ATP p4->a1 a2 Incubate at 37°C a1->a2 a3 Terminate Reaction a2->a3 d1 SDS-PAGE a3->d1 d2 Western Blot d1->d2 d3 Detect Ubiquitinated Substrate d2->d3 d4 Data Analysis d3->d4

Caption: Experimental workflow for studying FBXO9 ubiquitination activity in vitro.

fbxo9_signaling_pathway cluster_substrates Substrates FBXO9 FBXO9 SCF_Complex SCF Complex (SKP1, CUL1, RBX1) FBXO9->SCF_Complex forms complex DPPA5 DPPA5 SCF_Complex->DPPA5 ubiquitinates ATP6V1A ATP6V1A SCF_Complex->ATP6V1A ubiquitinates E2 E2 Enzyme E2->SCF_Complex brings Ub Ub Ubiquitin Pluripotency Inhibition of Pluripotency Induction DPPA5->Pluripotency Proteasome Proteasomal Degradation DPPA5->Proteasome degraded Metastasis Inhibition of Lung Cancer Metastasis ATP6V1A->Metastasis

Caption: FBXO9 signaling pathway in the context of the SCF complex.

IV. Quantitative Data

Table 2: Published Reaction Component Concentrations for In Vitro FBXO9 Assays

ComponentConcentration RangeReference
E1 Enzyme50 - 100 nM[5]
E2 Enzyme (UbcH5a)500 ng in reaction[5]
Ubiquitin0.5 µg in reaction[5]
ATP10 mM[5]
FBXO9 (immunopurified)0.5 µg in reaction[5]
Substrate (DPPA5)0.5 µg in reaction[5]

Note: These concentrations serve as a starting point and may require optimization for different substrates or experimental conditions.

At present, detailed kinetic parameters such as Kcat and Km for FBXO9 are not widely available in the public domain and would likely need to be determined empirically for a specific substrate under defined assay conditions.

References

Application Note: A Cell-Based Assay for High-Throughput Screening of FBXO9 Substrate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FBXO9 is a member of the F-box protein family, functioning as a substrate recognition component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] This complex plays a crucial role in the ubiquitin-proteasome system (UPS) by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. The UPS is a critical pathway for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.[3][4]

FBXO9 has been shown to mediate the degradation of several key cellular proteins, including the neurogenic determinant Neurogenin 2 (Neurog2), the pluripotency-associated protein DPPA5, and components of the mTOR signaling pathway, TTI1 and TELO2.[5][6][7][8][9] Depending on the cellular context and the specific substrate, FBXO9 can act as either an oncogene or a tumor suppressor, highlighting its importance in cellular regulation.[3][10]

This application note provides a detailed protocol for a cell-based assay to identify and characterize modulators of FBXO9-mediated substrate degradation. The described workflow is suitable for high-throughput screening (HTS) of small molecule libraries and for mechanistic studies of the FBXO9 signaling pathway.

Principle of the Assay

This assay utilizes a reporter-based system to quantify the degradation of a specific FBXO9 substrate. A fusion protein consisting of the substrate of interest and a reporter enzyme (e.g., Luciferase) is transiently expressed in a suitable cell line. The degradation of the substrate by the SCF-FBXO9 E3 ligase complex leads to a corresponding decrease in the reporter signal. By co-expressing FBXO9 and the substrate-reporter fusion, one can measure the specific degradation mediated by FBXO9. Putative inhibitors or enhancers of this process can be identified by their ability to restore or further decrease the reporter signal, respectively.

Signaling Pathway

FBXO9_Signaling_Pathway cluster_SCF_Complex SCF-FBXO9 Complex SKP1 SKP1 CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 FBXO9 FBXO9 RBX1->FBXO9 Substrate Substrate Protein FBXO9->Substrate Substrate Recognition Proteasome 26S Proteasome Substrate->Proteasome Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->FBXO9 Ub Transfer Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation

Experimental Workflow

Experimental_Workflow cluster_Plating Day 1: Cell Seeding cluster_Transfection Day 2: Transfection cluster_Treatment Day 3: Compound Treatment cluster_Lysis Day 4: Cell Lysis and Readout Seed_Cells Seed cells in a 96-well plate Transfect Co-transfect with plasmids: - Substrate-Luciferase - FBXO9 - Normalization Control (e.g., Renilla) Seed_Cells->Transfect Treat Add test compounds (e.g., small molecule library) Transfect->Treat Lyse Lyse cells Treat->Lyse Read Measure Luciferase and Renilla luminescence Lyse->Read

Materials and Reagents

ReagentSupplierCatalog Number
HEK293T cellsATCCCRL-3216
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 3000 Transfection ReagentInvitrogenL3000015
Dual-Luciferase® Reporter Assay SystemPromegaE1910
FBXO9 expression plasmid (e.g., pCMV-FBXO9)Commercially available-
Substrate-Luciferase fusion plasmidCustom synthesis-
Renilla luciferase control plasmid (e.g., pRL-TK)PromegaE2241
Cycloheximide (CHX)Sigma-AldrichC7698
MG132 (Proteasome inhibitor)Sigma-AldrichM7449
Co-Immunoprecipitation KitThermo Fisher Scientific26149
Anti-FBXO9 antibodyAbcamab181803
Anti-Substrate antibodyCommercially available-
Anti-Ubiquitin antibodyCell Signaling Technology3936
Protein A/G Agarose BeadsSanta Cruz Biotechnologysc-2003

Experimental Protocols

Cell Culture and Transfection
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate.

  • After 24 hours, transfect the cells using Lipofectamine 3000 according to the manufacturer's instructions. For each well, use a DNA mixture containing:

    • 50 ng of Substrate-Luciferase plasmid

    • 50 ng of FBXO9 expression plasmid (or empty vector control)

    • 5 ng of Renilla luciferase control plasmid

  • Incubate the cells for 24 hours post-transfection.

Compound Treatment and Luciferase Assay
  • Prepare serial dilutions of test compounds in cell culture medium.

  • Add the compounds to the transfected cells and incubate for the desired time (e.g., 16-24 hours).

  • Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

  • Measure Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[4][11][12]

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP) Assay

This protocol is to confirm the physical interaction between FBXO9 and its substrate.

  • Seed 5 x 10⁶ HEK293T cells in a 10 cm dish and transfect with plasmids expressing tagged FBXO9 (e.g., FLAG-FBXO9) and the tagged substrate (e.g., HA-Substrate).

  • After 48 hours, lyse the cells in 1 mL of ice-cold Co-IP lysis buffer containing protease inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Incubate the supernatant with an anti-FLAG antibody (or control IgG) for 4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.

  • Wash the beads three times with Co-IP lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

  • Analyze the eluates by Western blotting using anti-HA and anti-FLAG antibodies to detect the co-precipitated substrate and the immunoprecipitated FBXO9, respectively.

In Vivo Ubiquitination Assay

This assay demonstrates that the substrate is ubiquitinated in an FBXO9-dependent manner.

  • Transfect HEK293T cells in a 6-well plate with plasmids for HA-Ubiquitin, the substrate, and either FBXO9 or an empty vector.

  • 4-6 hours before harvesting, treat the cells with the proteasome inhibitor MG132 (10 µM) to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) and boil immediately to disrupt protein-protein interactions.

  • Dilute the lysate 10-fold with lysis buffer without SDS to reduce the SDS concentration.

  • Immunoprecipitate the substrate protein using an anti-substrate antibody.

  • Wash the immunoprecipitates extensively.

  • Analyze the immunoprecipitated substrate by Western blotting with an anti-HA antibody to detect the polyubiquitin chains.

Cycloheximide (CHX) Chase Assay

This assay measures the half-life of the substrate protein.[3][5][6][10][13]

  • Transfect HEK293T cells with the substrate expression plasmid, with or without co-transfection of the FBXO9 plasmid.

  • After 24-48 hours, treat the cells with cycloheximide (100 µg/mL) to inhibit new protein synthesis.[6]

  • Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX treatment.

  • Lyse the cells and determine the protein concentration of each sample.

  • Analyze equal amounts of protein from each time point by Western blotting using an anti-substrate antibody.

  • Quantify the band intensities and plot the substrate protein level relative to the 0-hour time point to determine the protein half-life.

Data Presentation

Table 1: Luciferase Reporter Assay Data
TreatmentNormalized Luciferase Activity (RLU)% Substrate Degradation
Empty Vector + Substrate-Luc10000%
FBXO9 + Substrate-Luc40060%
FBXO9 + Substrate-Luc + Inhibitor X85015%
FBXO9 + Substrate-Luc + Enhancer Y20080%

% Substrate Degradation = [1 - (RLU with FBXO9 / RLU with Empty Vector)] x 100

Table 2: Cycloheximide Chase Assay Data
Time (hours)Substrate Level (% of T=0) - Empty VectorSubstrate Level (% of T=0) - FBXO9
0100100
29570
48845
68020
8725

Troubleshooting

IssuePossible CauseSolution
Low Luciferase Signal Poor transfection efficiencyOptimize transfection protocol; use a positive control plasmid.
Low plasmid concentrationIncrease the amount of plasmid DNA used for transfection.
Cell deathReduce compound concentration or incubation time.
High Variability Inconsistent cell seedingEnsure even cell distribution when plating.
Pipetting errorsUse calibrated pipettes and careful technique.
No FBXO9-mediated Degradation FBXO9 is not activeConfirm FBXO9 expression by Western blot.
Substrate is not a target of FBXO9Use a known positive control substrate.
Cell line is not appropriateTest different cell lines.

Conclusion

The cell-based assay described in this application note provides a robust and scalable method for studying FBXO9-mediated substrate degradation. This assay can be adapted for high-throughput screening of compound libraries to identify novel modulators of FBXO9 activity, which may have therapeutic potential in various diseases. The supplementary protocols for Co-IP, in vivo ubiquitination, and CHX chase assays allow for further mechanistic characterization of the identified hits.

References

Application Notes and Protocols for High-Throughput Screening of Small Molecule Inhibitors of FBXO9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-box only protein 9 (FBXO9) is a substrate recognition component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[1] This complex plays a critical role in cellular regulation by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. FBXO9 has been implicated in a variety of cellular processes and its dysregulation is associated with several human diseases, including cancer. Depending on the cellular context, FBXO9 can function as either a tumor suppressor or an oncogene, highlighting the complexity of its biological roles.[1][2]

FBXO9 has been shown to mediate the ubiquitination and degradation of several key proteins, including:

  • FBXW7: A well-known tumor suppressor. By degrading FBXW7, FBXO9 can promote cancer cell growth and metastasis.[3]

  • ATP6V1A: A subunit of the vacuolar H+-ATPase (V-ATPase), influencing cancer cell migration and metastasis.[1]

  • DPPA5: A pluripotency-associated protein, with FBXO9-mediated degradation playing a role in embryonic stem cell differentiation.[4]

  • YAP: The downstream effector of the Hippo signaling pathway, with FBXO9-mediated degradation impacting cell proliferation.[5]

The diverse and critical roles of FBXO9 in cellular signaling pathways, particularly those driving cancer progression such as the mTOR pathway, make it an attractive target for the development of novel therapeutics.[3] Small molecule inhibitors of FBXO9 could offer a promising strategy for modulating these pathways and treating associated diseases.

This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize small molecule inhibitors of FBXO9. The workflow begins with a robust, homogeneous biochemical primary assay followed by secondary and cellular assays to confirm activity and target engagement.

Experimental Workflow & Signaling Pathways

To visualize the screening process and the relevant biological context of FBXO9, the following diagrams are provided.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Primary_Screen High-Throughput Screening (HTS) AlphaLISA Assay (100,000+ compounds) Dose_Response Dose-Response Analysis (IC50 Determination) Primary_Screen->Dose_Response Identified Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed Hits Target_Engagement Cellular Target Engagement (e.g., CETSA) Orthogonal_Assay->Target_Engagement Validated Hits Cell_Based_Assays Cell-Based Functional Assays (e.g., Substrate Degradation, Proliferation) Target_Engagement->Cell_Based_Assays Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Based_Assays->Lead_Opt Characterized Hits

Screening cascade for FBXO9 inhibitors.

G cluster_0 SCF-FBXO9 E3 Ligase Complex cluster_1 Ubiquitination Cascade cluster_2 Substrate Degradation & Downstream Effects FBXO9 FBXO9 SKP1 SKP1 FBXO9->SKP1 Substrate Substrate (e.g., FBXW7) FBXO9->Substrate Substrate Recognition CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 Ub_Substrate Ubiquitinated Substrate RBX1->Ub_Substrate Ubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E2->RBX1 Recruitment Ub Ubiquitin Ub->E1 Substrate->Ub_Substrate Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation mTOR_pathway mTOR Pathway Activation Degradation->mTOR_pathway Cell_Growth Cell Growth & Proliferation mTOR_pathway->Cell_Growth Inhibitor Small Molecule Inhibitor Inhibitor->FBXO9 Inhibition

FBXO9 signaling pathway and point of inhibition.

Primary Screening Protocol: AlphaLISA Assay for FBXO9-Mediated Ubiquitination

This protocol describes a homogeneous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the in vitro ubiquitination of a model substrate by the SCF-FBXO9 complex.

Assay Principle

The assay quantifies the ubiquitination of a biotinylated substrate. The SCF-FBXO9 complex, along with E1 and E2 enzymes, ubiquitin, and ATP, catalyzes the transfer of ubiquitin to a biotinylated substrate (e.g., biotin-DPPA5 or a generic substrate peptide). The reaction is detected by adding Streptavidin-coated Donor beads and anti-ubiquitin antibody-conjugated Acceptor beads. When the biotinylated substrate is ubiquitinated, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which activates the Acceptor bead, resulting in light emission at 615 nm. Inhibitors of FBXO9 will prevent substrate ubiquitination, leading to a decrease in the AlphaLISA signal.

Materials and Reagents

ReagentSuggested SupplierCatalog Number (Example)
Recombinant Human E1 (UBE1)R&D SystemsE-305
Recombinant Human E2 (UbcH5a)R&D SystemsE2-616
Recombinant Human SKP1/CUL1/RBX1In-house or customN/A
Recombinant Human FBXO9In-house or customN/A
Recombinant Human DPPA5 (biotinylated)In-house or customN/A
UbiquitinBoston BiochemU-100H
ATPSigma-AldrichA7699
AlphaLISA Streptavidin Donor BeadsRevvityAS100L
AlphaLISA Anti-Ubiquitin Acceptor BeadsCustom conjugation or kitN/A
AlphaLISA Immunoassay Buffer (10x)RevvityAL000F
384-well low-volume white microplatesGreiner Bio-One784075

Experimental Protocol

  • Reagent Preparation:

    • Prepare 1x AlphaLISA Immunoassay Buffer by diluting the 10x stock with deionized water.[6]

    • Prepare a 2x Ubiquitination Master Mix in 1x AlphaLISA Immunoassay Buffer containing:

      • 100 nM E1 enzyme

      • 400 nM E2 enzyme

      • 20 µM Ubiquitin

      • 4 mM ATP

      • 10 mM MgCl₂

    • Prepare a 4x solution of the SCF-FBXO9 complex (e.g., 40 nM final concentration) in 1x AlphaLISA Immunoassay Buffer.

    • Prepare a 4x solution of biotinylated substrate (e.g., 200 nM final concentration) in 1x AlphaLISA Immunoassay Buffer.

    • Dilute test compounds in DMSO and then in 1x AlphaLISA Immunoassay Buffer to a 4x final concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 4x test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of 4x SCF-FBXO9 complex to all wells except negative controls (add 2.5 µL of buffer instead).

    • Add 2.5 µL of 4x biotinylated substrate to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the ubiquitination reaction by adding 2.5 µL of 2x Ubiquitination Master Mix to all wells. The final reaction volume is 10 µL.

    • Incubate the reaction plate for 60 minutes at 37°C.

    • Stop the reaction by adding 5 µL of 3x AlphaLISA Stop/Detection Mix containing Streptavidin Donor beads (final concentration 20 µg/mL) and Anti-Ubiquitin Acceptor beads (final concentration 20 µg/mL) in 1x AlphaLISA Immunoassay Buffer.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an Alpha-enabled plate reader.

Data Presentation and Analysis

Screening data should be normalized to controls and analyzed to identify hits.

Example Data Table

Compound IDConcentration (µM)AlphaLISA Signal% InhibitionIC50 (µM)
Cmpd-0011015,00085.01.2
Cmpd-0021095,0005.0> 50
Cmpd-003105,00095.00.4
DMSO (Max)N/A100,0000.0N/A
No Enzyme (Min)N/A1,000100.0N/A
  • % Inhibition Calculation: 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • IC50 Determination: For confirmed hits, a dose-response curve is generated by testing a range of compound concentrations. The IC50 value is calculated using a four-parameter logistic fit.

Secondary and Follow-up Assays

Compounds identified as hits in the primary screen should be subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and verify target engagement in a cellular context.

1. Orthogonal Biochemical Assay (e.g., TR-FRET)

  • Purpose: To confirm the inhibitory activity of hits in a different assay format to rule out technology-specific artifacts.

  • Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be developed using a ubiquitinated substrate labeled with a FRET donor (e.g., Europium) and an antibody against ubiquitin labeled with a FRET acceptor (e.g., allophycocyanin). Inhibition of ubiquitination will result in a loss of the FRET signal.

2. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

  • Purpose: To confirm that the compound directly binds to and stabilizes FBXO9 in a cellular environment.[7][8][9]

  • Methodology:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cells across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.[10][11]

    • Lyse the cells and separate the soluble fraction from the precipitated proteins.

    • Quantify the amount of soluble FBXO9 remaining at each temperature using a sensitive immunoassay like Western Blot or AlphaLISA.[9]

    • A positive result is a shift in the melting curve of FBXO9 to a higher temperature in the presence of the compound.

3. Cell-Based Substrate Degradation Assay

  • Purpose: To assess the effect of the inhibitor on the degradation of a known FBXO9 substrate in cells.

  • Methodology:

    • Use a cell line that endogenously expresses FBXO9 and a known substrate (e.g., FBXW7).

    • Treat the cells with the test compound for various time points.

    • Lyse the cells and analyze the protein levels of the substrate by Western Blot.

    • A successful inhibitor of FBXO9 should lead to an accumulation of the substrate protein over time.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the identification and validation of small molecule inhibitors of FBXO9. The combination of a high-throughput AlphaLISA primary screen with robust secondary and cellular assays will enable the discovery of potent and selective FBXO9 inhibitors with therapeutic potential. These compounds will be valuable tools for further elucidating the biological functions of FBXO9 and may serve as starting points for future drug development programs.

References

Application Notes and Protocols: Using Proximity-Ligation Assay to Validate FBXO9 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FBXO9, or F-box Protein 9, is a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin-protein ligase complex. This complex targets specific proteins for ubiquitination and subsequent proteasomal degradation, playing a vital role in numerous cellular processes including cell cycle regulation, proliferation, and differentiation.[1][2][3] Dysregulation of FBXO9 and its interactions has been implicated in various diseases, making the validation of its protein-protein interactions a key area of research for therapeutic development.

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that enables the in situ detection, visualization, and quantification of protein-protein interactions. The assay relies on the close proximity (less than 40 nm) of two target proteins, which allows for the formation of a circular DNA molecule that can be amplified and detected as a distinct fluorescent signal. This technique offers single-molecule resolution and provides a more definitive confirmation of interaction compared to traditional co-localization studies.

These application notes provide a detailed protocol for utilizing PLA to validate the interaction between FBXO9 and its known substrate, Yes-associated protein (YAP), a key effector in the Hippo signaling pathway. Additionally, we present a framework for data analysis and visualization of other FBXO9-mediated signaling pathways.

Data Presentation

Table 1: Representative Quantitative Analysis of FBXO9-YAP Interaction using Proximity Ligation Assay

Cell LineTreatmentAvg. PLA Signals per Cell (± SEM)P-value (vs. Control)Fold Change (vs. Control)
HEK293TControl (DMSO)8.2 ± 1.1-1.0
HEK293TGSK-3β Inhibitor (10 µM)2.5 ± 0.6< 0.010.30
Bladder Cancer (T-24)Control (DMSO)15.6 ± 2.3-1.0
Bladder Cancer (T-24)FBXO9 Knockdown4.1 ± 0.9< 0.0010.26

Note: The data presented in this table is for illustrative purposes to demonstrate the format of quantitative PLA results and is based on the known regulatory mechanisms of the FBXO9-YAP interaction. Actual results may vary depending on experimental conditions.

Experimental Protocols

This protocol outlines the steps for performing a proximity ligation assay to validate the interaction between FBXO9 and YAP in cultured cells.

Materials and Reagents:

  • Cells: HEK293T or other suitable cell line with endogenous or overexpressed FBXO9 and YAP.

  • Primary Antibodies:

    • Rabbit anti-FBXO9 antibody

    • Mouse anti-YAP antibody

  • PLA Reagents: Duolink® In Situ PLA Probe Anti-Rabbit PLUS, Duolink® In Situ PLA Probe Anti-Mouse MINUS, Duolink® In Situ Detection Reagents (e.g., Red), Duolink® In Situ Wash Buffers, Duolink® In Situ Mounting Medium with DAPI.

  • Cell Culture and Staining Reagents:

    • Cell culture medium (e.g., DMEM) with supplements

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • 0.1% Triton X-100 in PBS for permeabilization

    • Blocking solution (provided with PLA kit or a solution of 5% normal goat serum in PBS)

  • Equipment:

    • Glass coverslips or chamber slides

    • Humidified chamber

    • Incubator (37°C, 5% CO2)

    • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips or in chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.

    • Culture cells overnight in a humidified incubator.

    • If applicable, treat cells with desired compounds (e.g., GSK-3β inhibitors or vehicle control) for the appropriate duration.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking solution to the cells and incubate in a humidified chamber for 1 hour at 37°C.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-FBXO9 and mouse anti-YAP) in the antibody diluent provided with the PLA kit to their optimal concentrations (determined by titration).

    • Remove the blocking solution and add the primary antibody mixture to the cells.

    • Incubate in a humidified chamber overnight at 4°C.

  • PLA Probe Incubation:

    • Wash cells twice with Wash Buffer A for 5 minutes each.

    • Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in the antibody diluent.

    • Add the PLA probe solution to the cells and incubate in a humidified chamber for 1 hour at 37°C.

  • Ligation:

    • Wash cells twice with Wash Buffer A for 5 minutes each.

    • Prepare the ligation solution by diluting the Ligation stock 1:5 in high-purity water and then adding Ligase at a 1:40 dilution.

    • Add the ligation solution to the cells and incubate in a humidified chamber for 30 minutes at 37°C.

  • Amplification:

    • Wash cells twice with Wash Buffer A for 5 minutes each.

    • Prepare the amplification solution by diluting the Amplification stock 1:5 in high-purity water and then adding Polymerase at a 1:80 dilution.

    • Add the amplification solution to the cells and incubate in a humidified chamber for 100 minutes at 37°C. Keep the samples protected from light during this step.

  • Detection and Mounting:

    • Wash cells twice with Wash Buffer B for 10 minutes each.

    • Perform a final wash with 0.01x Wash Buffer B for 1 minute.

    • Mount the coverslips onto glass slides using a minimal amount of mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.

    • Capture images from multiple random fields of view for each experimental condition.

    • Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin or dedicated software provided with the PLA kit).

    • Normalize the data by the number of cells (identified by DAPI-stained nuclei).

Signaling Pathways and Experimental Workflows

Visualizing the context of protein interactions is essential for understanding their biological significance. The following diagrams, generated using Graphviz, illustrate the experimental workflow of the Proximity Ligation Assay and the signaling pathways involving FBXO9 and its key interacting partners.

PLA_Workflow start Cell Seeding & Treatment fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation (e.g., anti-FBXO9 & anti-YAP) blocking->primary_ab pla_probes PLA Probe Incubation (PLUS and MINUS probes) primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification (Rolling Circle Amplification) ligation->amplification detection Detection & Mounting (Fluorescent oligos & DAPI) amplification->detection end Image Acquisition & Analysis detection->end

Diagram 1: Experimental Workflow for Proximity Ligation Assay (PLA).

FBXO9_YAP_Pathway cluster_SCF SCF E3 Ligase Complex cluster_Hippo Hippo Signaling Pathway FBXO9 FBXO9 SKP1 SKP1 FBXO9->SKP1 YAP_P p-YAP FBXO9->YAP_P Ubiquitinates CUL1 CUL1 SKP1->CUL1 Akt Akt GSK3b GSK-3β Akt->GSK3b Inhibits YAP YAP GSK3b->YAP Phosphorylates TEAD TEAD YAP->TEAD Activates YAP_P->FBXO9 Recognized by Degradation Proteasomal Degradation YAP_P->Degradation Proliferation Cell Proliferation & Survival TEAD->Proliferation Promotes

Diagram 2: FBXO9-mediated regulation of YAP in the Hippo signaling pathway.

Sox10_FBXO9_Neurog2_Pathway Sox10 Sox10 FBXO9 FBXO9 Sox10->FBXO9 Induces expression Glial_Diff Glial Differentiation Sox10->Glial_Diff Promotes Neurog2 Neurog2 FBXO9->Neurog2 Ubiquitinates Degradation Proteasomal Degradation Neurog2->Degradation Neuronal_Diff Neuronal Differentiation Neurog2->Neuronal_Diff Promotes

References

Application Notes and Protocols for Immunofluorescence Staining of FBXO9 Subcellular Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-box only protein 9 (FBXO9) is a critical component of the SKP1-cullin-1-F-box (SCF) E3 ubiquitin ligase complex, which targets substrate proteins for ubiquitination and subsequent proteasomal degradation. Emerging evidence has implicated FBXO9 in the regulation of key cellular processes, including pluripotency, cell cycle control, and signal transduction. Its dysregulation has been linked to various diseases, making it an important target for research and drug development. These application notes provide detailed protocols for the immunofluorescent staining of FBXO9 to determine its subcellular localization, a crucial aspect of understanding its function.

Subcellular Localization of FBXO9

Current research indicates that FBXO9 is predominantly localized in the cytoplasm .[1] However, the precise distribution between the cytoplasm and the nucleus can vary depending on the cell type, cell cycle stage, and specific cellular conditions. Quantitative analysis of immunofluorescence images is therefore essential to accurately determine the subcellular distribution of FBXO9.

Data Presentation: Quantitative Analysis of FBXO9 Subcellular Localization

While specific quantitative data for FBXO9 subcellular localization is not extensively published, this section provides a standardized table format for presenting such data and a protocol for its generation using immunofluorescence microscopy and image analysis software.

Table 1: Quantitative Analysis of FBXO9 Subcellular Localization

Cell Line/TypeConditionNuclear FBXO9 (%)Cytoplasmic FBXO9 (%)N/C Ratio
Example: HEK293UntreatedData to be generatedData to be generatedData to be generated
Example: HeLaDrug TreatmentData to be generatedData to be generatedData to be generated
User's Cell LineExperimental ConditionData to be generatedData to be generatedData to be generated

N/C Ratio: Ratio of the mean fluorescence intensity in the nucleus to the mean fluorescence intensity in the cytoplasm.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of FBXO9 in Cultured Cells

This protocol provides a detailed method for the immunofluorescent staining of FBXO9 in adherent cell lines.

Materials:

  • Primary Antibody: A validated anti-FBXO9 antibody suitable for immunofluorescence (IF) or immunohistochemistry (IHC). (See Antibody Selection section below).

  • Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody.

  • Cell Culture: Adherent cells grown on sterile glass coverslips or in imaging-quality multi-well plates.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.

  • Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.

  • Mounting Medium: Antifade mounting medium.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or directly into an imaging-quality multi-well plate at a density that will result in 50-70% confluency at the time of staining. Culture overnight or until cells are well-adhered.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[2]

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Dilute the anti-FBXO9 primary antibody in Antibody Dilution Buffer to the manufacturer's recommended concentration.

    • Aspirate the blocking solution and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI or Hoechst solution for 5-10 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.

    • If using a multi-well plate, add mounting medium to each well.

  • Imaging:

    • Image the cells using a fluorescence or confocal microscope. Acquire images of the FBXO9 staining and the nuclear counterstain in separate channels.

Antibody Selection

The choice of a high-quality, validated primary antibody is critical for successful immunofluorescence. The following are examples of commercially available anti-FBXO9 antibodies that have been cited for use in IHC or IF:

  • Rabbit Polyclonal anti-FBXO9: Validated for Western Blotting and Immunohistochemistry.[3]

  • Rabbit Polyclonal FBXO9 Antibody: Validated for Immunohistochemistry and Immunofluorescence.

  • Proteintech FBXO9 Polyclonal antibody (11161-1-AP): Validated for Western Blotting.[4]

Note: It is crucial to validate the chosen antibody in your specific experimental system.

Protocol 2: Quantitative Analysis of FBXO9 Subcellular Localization using ImageJ/Fiji

This protocol outlines the steps to quantify the nuclear and cytoplasmic fluorescence intensity of FBXO9 from immunofluorescence images.

Software:

  • ImageJ or Fiji (freely available).

Procedure:

  • Image Acquisition:

    • Acquire multi-channel fluorescence images, ensuring that the FBXO9 signal and the nuclear (DAPI/Hoechst) signal are in separate channels.

    • Avoid saturation of the fluorescence signal by adjusting the exposure time and laser power appropriately.

  • Open Images in ImageJ/Fiji:

    • Open the multi-channel image file.

    • Split the channels by going to Image > Color > Split Channels.

  • Define Regions of Interest (ROIs):

    • Use the nuclear stain channel to create a mask for the nuclei.

      • Go to Image > Adjust > Threshold and adjust the threshold to select the nuclei.

      • Go to Analyze > Analyze Particles to create ROIs for each nucleus. Select "Add to Manager" to save the nuclear ROIs.

    • To define the cytoplasmic region, you can either:

      • Whole Cell ROI: Use a channel with a cytoplasmic marker or the brightfield image to draw an ROI around the entire cell.

      • Cytoplasmic ROI by Subtraction: Enlarge the nuclear ROI by a set number of pixels (Edit > Selection > Enlarge) to approximate the cell boundary. Then, use the ROI Manager's "XOR" function to subtract the nuclear ROI, leaving only the cytoplasmic ROI.

  • Measure Fluorescence Intensity:

    • In the ROI Manager, select all nuclear ROIs.

    • Go to the FBXO9 channel image.

    • Go to Analyze > Set Measurements and ensure "Mean gray value" and "Area" are selected.

    • Click "Measure" in the ROI Manager. This will give you the mean fluorescence intensity for the nucleus of each cell.

    • Repeat the measurement process for the cytoplasmic ROIs.

  • Data Analysis:

    • Calculate Nuclear-to-Cytoplasmic (N/C) Ratio: For each cell, divide the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity.

    • Calculate Percentage of Nuclear and Cytoplasmic FBXO9:

      • Total Cellular Fluorescence = (Mean Nuclear Intensity * Nuclear Area) + (Mean Cytoplasmic Intensity * Cytoplasmic Area)

      • % Nuclear FBXO9 = [(Mean Nuclear Intensity * Nuclear Area) / Total Cellular Fluorescence] * 100

      • % Cytoplasmic FBXO9 = [(Mean Cytoplasmic Intensity * Cytoplasmic Area) / Total Cellular Fluorescence] * 100

    • Compile the data in a spreadsheet for statistical analysis and presentation in Table 1.

Signaling Pathways and Experimental Workflows

FBXO9 in the Hippo/YAP Signaling Pathway

FBXO9 plays a crucial role in the negative regulation of the Hippo signaling pathway effector, Yes-associated protein (YAP).[5][6] FBXO9 acts as the substrate recognition component of the SCF E3 ubiquitin ligase complex, targeting YAP for K48-linked polyubiquitination and subsequent proteasomal degradation. This process is primed by the phosphorylation of YAP by GSK-3β.[5][6]

FBXO9_YAP_Pathway Akt Akt GSK3b GSK-3β Akt->GSK3b | YAP YAP GSK3b->YAP P pYAP p-YAP YAP->pYAP FBXO9 SCF-FBXO9 pYAP->FBXO9 Proteasome Proteasome pYAP->Proteasome FBXO9->pYAP Ub Ubiquitin Ub->FBXO9 Degradation YAP Degradation Proteasome->Degradation

Caption: FBXO9-mediated degradation of YAP.

FBXO9 in the mTOR Signaling Pathway

FBXO9 is also involved in the regulation of the mTOR signaling pathway. As part of the SCF complex, FBXO9 mediates the ubiquitination and degradation of TTI1 and TELO2, which are components of the mTORC1 and mTORC2 complexes. This regulation is dependent on the phosphorylation of TTI1 and TELO2 by CK2.

FBXO9_mTOR_Pathway GrowthFactors Growth Factors CK2 CK2 GrowthFactors->CK2 TTI1_TELO2 TTI1/TELO2 CK2->TTI1_TELO2 P pTTI1_TELO2 p-TTI1/TELO2 TTI1_TELO2->pTTI1_TELO2 FBXO9 SCF-FBXO9 pTTI1_TELO2->FBXO9 Proteasome Proteasome pTTI1_TELO2->Proteasome FBXO9->pTTI1_TELO2 Ubiquitination Ub Ubiquitin Ub->FBXO9 Degradation TTI1/TELO2 Degradation Proteasome->Degradation mTORC1 mTORC1 Signaling Degradation->mTORC1 |

Caption: FBXO9's role in mTOR signaling regulation.

Experimental Workflow for FBXO9 Immunofluorescence

The following diagram illustrates the key steps in the immunofluorescence staining and analysis workflow for determining FBXO9 subcellular localization.

IF_Workflow CellCulture Cell Culture on Coverslips Fixation Fixation (4% PFA) CellCulture->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% Serum) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-FBXO9) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (DAPI) SecondaryAb->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Analysis Image Analysis (ImageJ/Fiji) Imaging->Analysis Quantification Quantification (N/C Ratio, % Localization) Analysis->Quantification

Caption: Immunofluorescence workflow for FBXO9.

References

Application Notes and Protocols for the Purification of Recombinant FBXO9 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FBXO9 is a member of the F-box protein family, characterized by an approximately 40-amino acid motif known as the F-box. These proteins are critical components of the SCF (SKP1-cullin-F-box) E3 ubiquitin ligase complex. Within this complex, F-box proteins function as substrate recognition subunits, binding to specific target proteins and facilitating their ubiquitination and subsequent proteasomal degradation. This process is vital for the regulation of numerous cellular processes, including signal transduction, cell cycle control, and development. Given its role in protein degradation pathways, FBXO9 is a potential target for therapeutic intervention in various diseases.

These application notes provide a detailed protocol for the expression and purification of recombinant human FBXO9 from a mammalian expression system. The protocol employs a multi-step chromatography strategy to achieve high purity, suitable for downstream biochemical and structural studies.

Overview of the Purification Strategy

The purification of recombinant FBXO9 is achieved through a three-step chromatographic process following transient expression in HEK293T cells. An N-terminal FLAG tag is utilized for initial capture by affinity chromatography. Subsequent polishing steps using ion-exchange and size-exclusion chromatography are employed to remove remaining impurities and protein aggregates, resulting in a highly pure and homogenous protein preparation.

FBXO9_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_qc Quality Control start Transient Transfection of HEK293T cells with FBXO9-FLAG plasmid expression Protein Expression (48-72 hours) start->expression harvest Cell Harvest expression->harvest lysis Cell Lysis harvest->lysis clarification Clarification by Centrifugation lysis->clarification affinity FLAG Affinity Chromatography clarification->affinity ion_exchange Anion-Exchange Chromatography affinity->ion_exchange size_exclusion Size-Exclusion Chromatography ion_exchange->size_exclusion sds_page SDS-PAGE size_exclusion->sds_page western_blot Western Blot size_exclusion->western_blot bca_assay BCA Protein Assay size_exclusion->bca_assay final_product Pure Recombinant FBXO9 sds_page->final_product western_blot->final_product bca_assay->final_product

Figure 1: Experimental workflow for recombinant FBXO9 purification.

Data Presentation

The following tables summarize the expected quantitative data from a typical purification of FLAG-tagged FBXO9 from a starting culture of 1x10^9 HEK293T cells.

Table 1: Purification Yield and Recovery

Purification StepTotal Protein (mg)FBXO9 Protein (mg)Yield (%)Purification (Fold)
Clarified Lysate1501.51001
FLAG Affinity Elution51.28024
Anion-Exchange Pool1.50.96060
Size-Exclusion Chromatography Pool0.750.64080

Table 2: Purity Assessment by Densitometry of SDS-PAGE

Purification StepPurity (%)
Clarified Lysate<1
FLAG Affinity Elution>85
Anion-Exchange Pool>95
Size-Exclusion Chromatography Pool>98

Experimental Protocols

Protocol 1: Expression of Recombinant FBXO9 in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells to express N-terminally FLAG-tagged human FBXO9.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • pCMV-FLAG-FBXO9 expression vector

  • Polyethylenimine (PEI), 1 mg/mL, pH 7.0

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 15 cm cell culture dishes

Procedure:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Seed the cells in 15 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, replace the medium with fresh, pre-warmed DMEM.

  • For each 15 cm dish, prepare a DNA-PEI mixture:

    • Dilute 20 µg of the pCMV-FLAG-FBXO9 plasmid into 1 mL of serum-free DMEM.

    • Add 60 µL of 1 mg/mL PEI to the diluted DNA, vortex briefly, and incubate for 15-20 minutes at room temperature.

  • Add the DNA-PEI mixture dropwise to the cells while gently swirling the dish.

  • Incubate the cells for 48-72 hours post-transfection.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Decant the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of Recombinant FBXO9

This protocol details the three-step chromatography process for purifying FLAG-tagged FBXO9.

A. Cell Lysis and Clarification

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x Protease Inhibitor Cocktail (EDTA-free)

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Thaw the cell pellet on ice and resuspend in 10 mL of ice-cold Lysis Buffer per 1x10^9 cells.

  • Incubate on ice for 30 minutes with occasional gentle mixing.

  • Lyse the cells using a Dounce homogenizer with 15-20 strokes.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which is the clarified lysate.

B. FLAG Affinity Chromatography

Materials:

  • Anti-FLAG M2 Affinity Gel

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl

  • Elution Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 150 µg/mL 3xFLAG peptide

  • Gravity-flow chromatography column

Procedure:

  • Equilibrate the Anti-FLAG M2 Affinity Gel with 10 column volumes (CV) of Wash Buffer.

  • Load the clarified lysate onto the equilibrated column.

  • Wash the column with 20 CV of Wash Buffer to remove unbound proteins.

  • Elute the bound protein with 5 CV of Elution Buffer. Collect 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing FBXO9. Pool the positive fractions.

C. Anion-Exchange Chromatography

Materials:

  • Anion-Exchange Buffer A: 20 mM Tris-HCl pH 8.0

  • Anion-Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl

  • Anion-exchange column (e.g., Mono Q)

Procedure:

  • Dilute the pooled fractions from the affinity step with Anion-Exchange Buffer A to reduce the salt concentration to below 50 mM.

  • Equilibrate the anion-exchange column with Buffer A.

  • Load the diluted sample onto the column.

  • Wash the column with Buffer A until the UV absorbance returns to baseline.

  • Elute the protein with a linear gradient of 0-100% Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure FBXO9.

D. Size-Exclusion Chromatography

Materials:

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

  • Size-exclusion column (e.g., Superdex 200)

Procedure:

  • Concentrate the pooled fractions from the anion-exchange step to a volume of 0.5-1 mL.

  • Equilibrate the size-exclusion column with SEC Buffer.

  • Load the concentrated sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric FBXO9.

Protocol 3: Quality Control of Purified FBXO9

A. Protein Concentration Determination (BCA Assay)

Materials:

  • BCA Protein Assay Kit

  • Bovine Serum Albumin (BSA) standards

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards according to the manufacturer's instructions.[1]

  • Add 25 µL of each standard and the purified FBXO9 samples to a 96-well plate in duplicate.

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B at a 50:1 ratio.[1]

  • Add 200 µL of the working reagent to each well and mix thoroughly.

  • Incubate the plate at 37°C for 30 minutes.[1]

  • Measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve from the BSA standards and determine the concentration of the purified FBXO9.

B. Purity Assessment (SDS-PAGE)

Materials:

  • 12% polyacrylamide gels

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight markers

  • Coomassie Brilliant Blue stain

Procedure:

  • Mix the purified protein samples with sample loading buffer and heat at 95°C for 5 minutes.

  • Load the samples and a molecular weight marker onto a 12% polyacrylamide gel.

  • Run the gel at 150V until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and destain until the protein bands are clearly visible.

  • Assess the purity of the FBXO9 protein by the presence of a single band at the expected molecular weight.

C. Identity Confirmation (Western Blot)

Materials:

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-FLAG or anti-FBXO9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Transfer the proteins from the SDS-PAGE gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein band using an imaging system.

Signaling Pathway Diagram

FBXO9 functions as a component of the SCF E3 ubiquitin ligase complex. This complex mediates the ubiquitination of target proteins, marking them for degradation by the 26S proteasome.

SCF_Complex_Pathway cluster_SCF SCF E3 Ubiquitin Ligase Complex CUL1 CUL1 SKP1 SKP1 SKP1->CUL1 RBX1 RBX1 RBX1->CUL1 Ub_Substrate Ubiquitinated Substrate RBX1->Ub_Substrate Catalyzes Ub transfer FBXO9 FBXO9 FBXO9->SKP1 Substrate Substrate Protein Substrate->FBXO9 Binding Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->RBX1 Recruited to SCF Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Degradation Products Proteasome->Degradation

Figure 2: The SCF-FBXO9 ubiquitination pathway.

References

Application Notes and Protocols for FBXO9 Antibodies in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of F-box only protein 9 (FBXO9) antibodies in immunohistochemistry (IHC). FBXO9 is a critical component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, playing a significant role in protein ubiquitination and degradation.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer, making it a protein of interest for research and potential therapeutic targeting.[1][4]

Biological Context and Signaling Pathways

FBXO9 functions as the substrate recognition component of the SCF E3 ubiquitin ligase complex.[1][2][3] This complex targets specific proteins for ubiquitination and subsequent proteasomal degradation, thereby regulating a multitude of cellular processes.

SCF(FBXO9) E3 Ubiquitin Ligase Complex

The canonical SCF complex consists of four main components: Skp1 (an adaptor protein), Cullin-1 (a scaffold protein), Rbx1 (a RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme), and an F-box protein that provides substrate specificity. In the context of FBXO9, it binds to Skp1 and recruits specific substrates for ubiquitination.

SCF_FBXO9_Complex SCF(FBXO9) E3 Ubiquitin Ligase Complex cluster_SCF SCF Complex SKP1 SKP1 FBXO9 FBXO9 SKP1->FBXO9 CUL1 Cullin-1 CUL1->SKP1 Substrate Substrate Protein CUL1->Substrate Ub_Substrate Ubiquitinated Substrate RBX1 RBX1 RBX1->CUL1 FBXO9->Substrate recognizes E2 E2-Ubiquitin E2->RBX1 recruits Proteasome Proteasome Ub_Substrate->Proteasome degradation SCF_FBXO9_Complex SCF_FBXO9_Complex

Caption: The SCF(FBXO9) complex mediates substrate ubiquitination.

Downstream Signaling Pathways

FBXO9 has been shown to be involved in key signaling pathways that regulate cell growth, proliferation, and survival.

  • mTOR Signaling: The SCF(FBXO9) complex mediates the ubiquitination and degradation of TTI1 and TELO2, which are components of the mTORC1 complex. This regulation is dependent on CK2 phosphorylation and occurs upon growth factor deprivation.[4][5]

  • Hippo/YAP Signaling: Recent studies have identified FBXO9 as a post-translational regulator of Yes-associated protein (YAP), a key effector of the Hippo pathway. FBXO9 facilitates the K48-linked polyubiquitination and proteasomal degradation of YAP in a GSK-3β-dependent manner. This regulatory axis is influenced by Akt signaling.[6]

FBXO9_Signaling_Pathways FBXO9 in mTOR and Hippo/YAP Signaling cluster_mTOR mTOR Pathway cluster_Hippo Hippo/YAP Pathway TTI1_TELO2 TTI1/TELO2 mTORC1 mTORC1 TTI1_TELO2->mTORC1 stabilizes CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth promotes YAP YAP GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) YAP->GeneTranscription activates FBXO9 SCF(FBXO9) FBXO9->TTI1_TELO2 degrades FBXO9->YAP degrades Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits GSK3b->YAP phosphorylates IHC_Workflow Immunohistochemistry Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-FBXO9) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting

References

Troubleshooting & Optimization

troubleshooting weak signal in FBXO9 western blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering weak or no signal when performing western blotting for F-Box Protein 9 (FBXO9).

Troubleshooting Guide: Weak or No Signal for FBXO9

Weak or absent signals in FBXO9 western blotting can be frustrating. This guide provides a systematic approach to pinpoint and resolve the issue, categorized by experimental stage.

Q1: My FBXO9 band is very faint or completely absent. Where should I start troubleshooting?

Start by systematically evaluating each step of your western blot protocol. A common cause of a weak signal is low protein abundance. FBXO9 expression levels can vary significantly between cell and tissue types.

Initial Checks:

  • Positive Control: Did you include a positive control? This is crucial to confirm that your antibody and detection system are working correctly. Lysates from cell lines known to express FBXO9, such as ThP1 or MCF-7, or tissue lysates from human liver can be used.[1][2][3]

  • Loading Control: Did your loading control (e.g., GAPDH, β-actin, or tubulin) work? A strong loading control band indicates that your protein extraction and the overall western blot procedure up to detection were likely successful.

  • Protein Concentration: Did you load enough protein? For proteins with potentially low expression like FBXO9, a higher total protein load (50-100 µg) per lane may be necessary.

Q2: I've confirmed my controls, but the FBXO9 signal is still weak. Could it be an issue with my protein sample?

Yes, sample preparation is critical. Degradation or insufficient extraction of FBXO9 can lead to a weak signal.

Troubleshooting Sample Preparation:

  • Lysis Buffer: Are you using an appropriate lysis buffer? A standard RIPA buffer is often effective for whole-cell lysates. Ensure it contains a fresh cocktail of protease and phosphatase inhibitors to prevent FBXO9 degradation.

  • Protein Degradation: Were your samples kept on ice or at 4°C throughout the extraction process? Repeated freeze-thaw cycles of lysates should be avoided.

  • Subcellular Localization: FBXO9 is primarily a cytoplasmic protein. If you are performing cellular fractionation, ensure you are probing the correct fraction.

Q3: My samples are fine. Could the problem lie in the SDS-PAGE and transfer steps?

Inefficient separation or transfer will result in less protein on the membrane available for antibody binding.

Troubleshooting Electrophoresis and Transfer:

  • Molecular Weight of FBXO9: FBXO9 has several isoforms with predicted molecular weights ranging from 38-60 kDa.[4] However, some antibodies have detected a band at ~100 kDa in MCF-7 cell lysates, which may indicate post-translational modifications or protein complexes.[3] Ensure your gel percentage is appropriate to resolve proteins in this range (e.g., a 10% or 12% acrylamide gel).

  • Transfer Efficiency: Confirm successful protein transfer by staining the membrane with Ponceau S before blocking. This will allow you to visualize the total protein in each lane. For proteins in the 40-60 kDa range, a standard wet transfer for 1-2 hours at 100V is usually sufficient.

Q4: I've checked my transfer. What about antibody incubation and signal detection?

This is a very common source of weak signals. Antibody concentrations and incubation times are key parameters to optimize.

Troubleshooting Antibody Incubation and Detection:

  • Primary Antibody Concentration: The optimal antibody concentration is crucial and can vary between manufacturers and even batches. It is recommended to perform a titration to find the best concentration for your specific experimental conditions. See the table below for manufacturer-recommended starting dilutions.

  • Incubation Time and Temperature: For low-abundance proteins, an overnight incubation with the primary antibody at 4°C is often more effective than a shorter incubation at room temperature.

  • Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit for a rabbit primary). The secondary antibody should also be titrated to find the optimal concentration that maximizes signal and minimizes background.

  • Detection Reagent: Use a high-sensitivity ECL substrate for detection, especially if you suspect low FBXO9 expression. Ensure the substrate has not expired.

  • Exposure Time: If using film, try multiple exposure times, from a few seconds to several minutes. For digital imagers, adjust the capture time.

Frequently Asked Questions (FAQs)

Q: What is the expected molecular weight of FBXO9 in a western blot?

A: FBXO9 has several predicted isoforms with molecular weights between 38-60 kDa.[4] However, be aware that post-translational modifications or protein-protein interactions can sometimes cause it to migrate at a higher apparent molecular weight. For instance, one study reported a band at approximately 100 kDa in MCF-7 cell lysates.[3]

Q: Which positive controls are recommended for FBXO9 western blotting?

A: Based on available data, cell lysates from ThP1 and MCF-7 have been shown to be suitable positive controls.[2][3] Human liver tissue also expresses FBXO9.[1] You can also consult resources like The Human Protein Atlas to check for FBXO9 RNA expression levels in a wide range of cell lines.[5]

Q: Can I use non-fat dry milk for blocking when probing for FBXO9?

A: Yes, 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) is a standard and generally effective blocking agent for FBXO9 western blotting. However, if you experience high background or a weak signal, you may want to try alternative blocking buffers such as 5% BSA (Bovine Serum Albumin) in TBST.

Q: My FBXO9 antibody is not working. How can I validate it?

A: To validate your antibody, you can perform a peptide competition assay. Incubate the antibody with the immunizing peptide before using it to probe the membrane. A significant reduction or absence of the band at the expected molecular weight would indicate that the antibody is specific for FBXO9. Some antibody manufacturers provide the immunizing peptide for this purpose. Additionally, using a positive control lysate from cells overexpressing FBXO9 or a negative control from FBXO9 knockout/knockdown cells can confirm antibody specificity.

Quantitative Data Summary

The following table summarizes recommended starting dilutions for commercially available FBXO9 antibodies. Note that optimal dilutions should be determined experimentally.

Antibody Catalog #ManufacturerRecommended Dilution for WBObserved MW (if specified)Reference
NBP2-27364Novus Biologicals4-6 µg/mlNot specified[6]
11161-1-APProteintech1:300Not specified[1]
PA5-23474Thermo Fisher Scientific4-6 µg/mLNot specified[2]
PAB10012CliniSciences1:500 - 1:2000~100 kDa in MCF-7 lysate[3]

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Cells
  • Wash cell monolayer with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Add 4X Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.

Protocol 2: SDS-PAGE and Western Blotting for FBXO9
  • Load 50-100 µg of protein lysate per well into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane using a wet transfer system at 100V for 1.5 hours at 4°C.

  • After transfer, stain the membrane with Ponceau S to verify transfer efficiency.

  • Destain with TBST and block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary FBXO9 antibody (at the optimized dilution) in 5% non-fat dry milk in TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Acquire the signal using a chemiluminescence imaging system or film.

Visualizations

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Protein_Extraction Protein Extraction (Lysis Buffer + Inhibitors) Quantification Protein Quantification (BCA/Bradford) Protein_Extraction->Quantification Denaturation Sample Denaturation (Laemmli Buffer + Heat) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-FBXO9) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (ECL Substrate) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A flowchart illustrating the key stages of the western blotting workflow for FBXO9 detection.

FBXO9_Pathway FBXO9 FBXO9 SCF_Complex SCF-FBXO9 Complex (E3 Ubiquitin Ligase) FBXO9->SCF_Complex SKP1 SKP1 SKP1->SCF_Complex CUL1 CUL1 CUL1->SCF_Complex RBX1 RBX1 RBX1->SCF_Complex Ub_Substrate Ubiquitinated Substrate SCF_Complex->Ub_Substrate Ubiquitination Substrate Substrate Protein (e.g., TTI1, TELO2, PRMT4) Substrate->Ub_Substrate Ub Ubiquitin Ub->Ub_Substrate Proteasome Proteasome Ub_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The role of FBXO9 as a component of the SCF E3 ubiquitin ligase complex in protein degradation.

References

reducing non-specific bands in FBXO9 immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during FBXO9 immunoprecipitation (IP), with a specific focus on reducing non-specific bands.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing multiple non-specific bands in my FBXO9 immunoprecipitation. What are the common causes and how can I resolve this?

A1: The appearance of non-specific bands is a frequent issue in immunoprecipitation. The primary causes can be grouped into several categories: issues with the antibody, problems with the beads, insufficient washing, or an inappropriate lysis buffer.

A systematic approach is crucial for troubleshooting. Start by including proper controls in your experiment. A bead-only control (lysate incubated with beads without the primary antibody) and an isotype control (lysate incubated with a non-specific antibody of the same isotype and concentration) will help you determine if the non-specific binding is from the beads or the antibody, respectively.[1][2]

If background bands are present in the bead-only control, this indicates that cellular proteins are binding directly to the beads.[2] If the non-specific bands appear only in the isotype control and the specific IP lane, it suggests that the binding is related to the antibody.

The flowchart below outlines a logical approach to diagnosing and resolving the issue of non-specific bands.

start Non-Specific Bands Observed in FBXO9 IP control_check Did you include proper controls? (Isotype & Bead-Only) start->control_check run_controls ACTION: Rerun experiment with Isotype and Bead-Only controls. control_check->run_controls No analyze_controls Analyze Control Results control_check->analyze_controls Yes run_controls->analyze_controls bead_issue Bands in Bead-Only Control? (Binding to beads) analyze_controls->bead_issue antibody_issue Bands in Isotype Control? (Non-specific Ab binding) bead_issue->antibody_issue No solve_bead SOLUTION: 1. Pre-clear lysate with beads. 2. Block beads with BSA or milk. 3. Switch bead type (e.g., Agarose to Magnetic). bead_issue->solve_bead Yes solve_ab SOLUTION: 1. Titrate (reduce) antibody concentration. 2. Validate antibody specificity. 3. Switch to a different validated antibody. antibody_issue->solve_ab Yes general_opt If issues persist, perform general optimization antibody_issue->general_opt No solve_bead->general_opt solve_ab->general_opt solve_wash Optimize Wash Steps: - Increase number of washes - Increase wash duration - Increase detergent/salt in wash buffer general_opt->solve_wash solve_lysis Optimize Lysis Buffer: - Adjust detergent type/concentration - Adjust salt concentration general_opt->solve_lysis

Caption: Troubleshooting flowchart for non-specific bands.

Q2: How can I optimize my antibody concentration to reduce background?

A2: Using too much antibody is a common source of non-specific binding.[3][4] The optimal amount of antibody needed to quantitatively immunoprecipitate the protein of interest should be determined empirically through titration.[1]

Start by performing a titration experiment with a range of antibody concentrations while keeping the amount of cell lysate constant. This will help you find the lowest antibody concentration that effectively pulls down FBXO9 without significant background, achieving the best signal-to-noise ratio.[1]

ParameterRecommendationRationale
Starting Lysate Amount ~500-1000 µg total proteinProvides sufficient target protein for detection.[5]
Antibody Titration Range 1 µg to 10 µgA common range to identify the optimal concentration.[1][5][6]
Incubation Time Keep constant (e.g., 4 hours to overnight at 4°C)Ensures consistent conditions across the titration points.[6]

Q3: My non-specific binding appears to be from proteins sticking to the beads. What can I do?

A3: Non-specific binding to the bead matrix (e.g., agarose or magnetic particles) or the immobilized Protein A/G is a known issue.[2] Two effective strategies to combat this are pre-clearing the lysate and blocking the beads.

  • Pre-clearing: This step removes proteins from your lysate that have a natural affinity for the beads. Before adding your specific FBXO9 antibody, incubate your cell lysate with plain beads for 30-60 minutes.[2][7] Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation. This is a highly recommended step to reduce background.[8]

  • Bead Blocking: This involves incubating the beads with a blocking agent to cover non-specific binding sites before they are introduced to the lysate.[9][10] Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[11]

MethodProtocol SummaryCommon Agents
Pre-clearing Incubate lysate with 20 µL of bead slurry for 30-60 min at 4°C. Centrifuge and use the supernatant for IP.[2][8]Protein A/G beads (without antibody).
Bead Blocking Wash beads, then incubate in blocking buffer for 1 hour to overnight at 4°C.[11][12]1-5% BSA in PBS or 1-5% non-fat milk in PBS.[9][10][11]

Q4: Can my lysis and wash buffers be contributing to the non-specific bands?

A4: Absolutely. The composition of your lysis and wash buffers is critical for maintaining the specific interaction between your antibody and FBXO9 while minimizing non-specific protein binding.

  • Lysis Buffer: The choice of detergent is crucial. Harsh, ionic detergents found in buffers like RIPA can disrupt protein-protein interactions but may be necessary to reduce background.[10][13] Milder, non-ionic detergents like NP-40 or Triton X-100 are generally better at preserving interactions but may lead to higher background.[10][14] You may need to empirically test different buffers to find the best balance for FBXO9.

  • Wash Buffer: Increasing the stringency of your wash steps is one of the most effective ways to remove non-specifically bound proteins.[15][16] You can achieve this by:

    • Increasing the number of washes: Perform 4-5 washes instead of the typical 3.[4][16]

    • Increasing detergent concentration: Add a small amount of non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your wash buffer.[15][16]

    • Increasing salt concentration: Gradually increase the salt (NaCl) concentration in your wash buffer (from 150 mM up to 500 mM) to disrupt weak, non-specific ionic interactions.[12][14]

Buffer TypeCommon CompositionUse Case
RIPA Buffer (High Stringency) 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS.[17]Reduces background but may disrupt weaker protein interactions.[13]
IP Lysis Buffer (Lower Stringency) 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40.[17]Better for preserving protein complexes, but may require more stringent washing.[14]
High Salt Wash Buffer Lysis buffer with increased NaCl (e.g., 500 mM).Effective at removing proteins bound by non-specific ionic interactions.[12]

Experimental Protocols

Protocol 1: Cell Lysis for Immunoprecipitation

This protocol is for preparing a whole-cell extract under non-denaturing conditions suitable for IP.

  • Wash cultured cells (e.g., one 10 cm dish at 80-90% confluency) twice with ice-cold PBS.

  • Aspirate PBS completely. Add 0.5-1.0 mL of ice-cold IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.[17]

  • Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.[18]

  • Incubate on ice for 15-30 minutes with gentle agitation to ensure complete lysis.[10][18]

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6][18]

  • Carefully transfer the clear supernatant to a new pre-chilled tube. This is your whole-cell lysate.

  • Determine the protein concentration using a standard protein assay (e.g., BCA). Dilute the lysate to a final concentration of 1-2 µg/µL with lysis buffer.

Protocol 2: Immunoprecipitation Workflow (Indirect Method)

The indirect method, where the antibody is first incubated with the lysate before adding beads, is often preferred.[9]

cluster_prep Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution lysate 1. Prepare Cell Lysate (500-1000 µg) preclear 2. Pre-clear Lysate (with beads, 1 hr at 4°C) lysate->preclear add_ab 3. Add FBXO9 Antibody (Titrated amount, overnight at 4°C) preclear->add_ab add_beads 4. Add Protein A/G Beads (Capture complex, 1-3 hrs at 4°C) add_ab->add_beads wash 5. Wash Beads (3-5 times with stringent wash buffer) add_beads->wash elute 6. Elute Protein (with SDS sample buffer, 95°C for 5 min) wash->elute analysis 7. Analyze by Western Blot elute->analysis

Caption: General workflow for indirect immunoprecipitation.
  • Pre-clearing (Recommended): To 500-1000 µg of cell lysate, add 20 µL of a 50% slurry of Protein A/G beads. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[2][8]

  • Immunocomplex Formation: Add the optimized amount of anti-FBXO9 primary antibody to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.[8] Include an isotype control in a separate tube.

  • Immunocomplex Capture: Add 20-30 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture. Incubate with rotation for 1-4 hours at 4°C.[6]

  • Washing: Pellet the beads by centrifugation (e.g., 200 x g for 5 minutes) or using a magnetic rack.[5] Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold, stringent wash buffer (e.g., IP Lysis Buffer containing 0.05% Tween-20). After the final wash, carefully remove all supernatant.[5][16]

  • Elution: Resuspend the washed beads in 40-60 µL of 2x Laemmli sample buffer.[5][19] Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.

References

Technical Support Center: Optimizing Lysis Buffer for FBXO9 Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their lysis buffer for successful co-immunoprecipitation (Co-IP) of the F-box protein FBXO9 and its interacting partners.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing a lysis buffer for FBXO9 Co-IP?

The main objective is to effectively solubilize cellular proteins while preserving the native protein-protein interactions between FBXO9 and its binding partners.[1][2][3] This involves a delicate balance of detergents to disrupt cell membranes without denaturing protein complexes and maintaining appropriate physiological conditions (pH, salt concentration) to stabilize these interactions.

Q2: What are the essential components of a lysis buffer for Co-IP?

A typical non-denaturing lysis buffer for Co-IP includes a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), a non-ionic detergent (e.g., NP-40 or Triton X-100), and crucially, protease and phosphatase inhibitors.[2] For studying ubiquitin ligases like FBXO9, it is also highly recommended to include a deubiquitinase (DUB) inhibitor.[4]

Q3: Why is a non-ionic detergent preferred over an ionic detergent for Co-IP?

Non-ionic detergents, such as NP-40 and Triton X-100, are milder and less likely to disrupt the non-covalent interactions between proteins that are essential for a successful Co-IP.[1][3][5] Ionic detergents like SDS, often found in RIPA buffer, are more stringent and can denature proteins, potentially breaking apart the protein complexes you aim to study.[3] While RIPA buffer can sometimes be used for very strong interactions, it is generally not recommended for Co-IP.[3]

Q4: Why are protease, phosphatase, and deubiquitinase inhibitors critical for FBXO9 Co-IP?

  • Protease inhibitors prevent the degradation of your target protein and its binding partners by endogenous proteases released during cell lysis.[3]

  • Phosphatase inhibitors are important if the protein-protein interaction you are studying is dependent on the phosphorylation state of the proteins.

  • Deubiquitinase (DUB) inhibitors , such as N-ethylmaleimide (NEM), are particularly important when studying ubiquitin ligases like FBXO9.[4] These inhibitors prevent the removal of ubiquitin chains from FBXO9 substrates, which can be critical for stabilizing their interaction.

Troubleshooting Guide

Issue 1: Low or no yield of the bait protein (FBXO9) or its interactors.

Potential Cause Suggested Solution
Inefficient cell lysis Increase the concentration of the non-ionic detergent (e.g., NP-40 or Triton X-100) in your lysis buffer. You can also try a brief sonication on ice to aid in nuclear lysis if FBXO9 or its partners are expected in the nucleus.[3]
Protein degradation Ensure that protease, phosphatase, and deubiquitinase inhibitors are fresh and added to the lysis buffer immediately before use. Perform all lysis and Co-IP steps at 4°C or on ice.
Disruption of protein-protein interactions The lysis buffer may be too harsh. Decrease the detergent concentration or switch to a milder detergent. You can also try reducing the salt concentration. For transient or weak interactions, consider in-situ crosslinking with an agent like DSP before cell lysis.
FBXO9 is in an insoluble fraction After lysis and centrifugation, check the pellet for the presence of FBXO9 by Western blot. If present, you may need to use a stronger lysis buffer or optimize your extraction procedure.

Issue 2: High background with many non-specific proteins.

Potential Cause Suggested Solution
Lysis buffer is too mild Increase the stringency of your lysis buffer by moderately increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl) or the detergent concentration.
Insufficient washing Increase the number of washes after the antibody incubation step. You can also increase the salt and/or detergent concentration in your wash buffer to help remove non-specific binders.
Non-specific binding to beads Pre-clear your lysate by incubating it with the beads alone before adding your primary antibody. This will help remove proteins that non-specifically bind to the beads.

Experimental Protocols

Recommended Starting Lysis Buffer for FBXO9 Co-IP

This non-denaturing lysis buffer is a good starting point for optimizing your FBXO9 Co-IP experiment. The final concentrations of components should be optimized for your specific cell type and experimental goals.

Component Stock Concentration Final Concentration Volume for 10 mL
Tris-HCl, pH 7.41 M50 mM500 µL
NaCl5 M150 mM300 µL
EDTA0.5 M1 mM20 µL
NP-4010%0.5% - 1.0%500 µL - 1 mL
Protease Inhibitor Cocktail100x1x100 µL
Phosphatase Inhibitor Cocktail100x1x100 µL
N-ethylmaleimide (NEM)1 M5-10 mM50-100 µL
Nuclease (e.g., Benzonase)10,000 U/mL25 U/mL2.5 µL
Water (nuclease-free)--to 10 mL

Note: Always add protease, phosphatase, and deubiquitinase inhibitors fresh to the lysis buffer immediately before use.

Co-Immunoprecipitation Workflow

CoIP_Workflow start Cell Culture lysis Cell Lysis with Optimized Buffer start->lysis preclear Pre-clearing Lysate with Beads lysis->preclear incubation Incubation with Anti-FBXO9 Antibody preclear->incubation pull_down Immunoprecipitation with Protein A/G Beads incubation->pull_down wash Wash Steps to Remove Non-specific Binders pull_down->wash elution Elution of Protein Complexes wash->elution analysis Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

Caption: A general workflow for co-immunoprecipitation of FBXO9.

Signaling Pathway and Logical Relationships

FBXO9 in the SCF Ubiquitin Ligase Complex

FBXO9 functions as a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. Understanding this relationship is key to designing your Co-IP experiment, as you would expect to co-precipitate other components of the SCF complex, such as CUL1 and SKP1, with FBXO9.

SCF_Complex cluster_SCF SCF E3 Ubiquitin Ligase Complex CUL1 CUL1 (Scaffold) SKP1 SKP1 (Adaptor) CUL1->SKP1 RBX1 RBX1 (RING finger protein) CUL1->RBX1 FBXO9 FBXO9 (F-box Protein) SKP1->FBXO9 Substrate Target Substrate FBXO9->Substrate recognizes E2 E2 Ubiquitin-Conjugating Enzyme RBX1->E2 Ub Ubiquitin Ub->Substrate transferred to E2->Ub

Caption: The role of FBXO9 within the SCF E3 ubiquitin ligase complex.

References

FBXO9 Antibody Validation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FBXO9 antibody validation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully validating and utilizing FBXO9 antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is FBXO9 and what is its expected molecular weight?

FBXO9 (F-box only protein 9) is a member of the F-box protein family and a component of the SCF (SKP1-cullin-1-F-box) E3 ubiquitin ligase complex.[1][2][3][4] This complex is crucial for the ubiquitin-mediated degradation of cellular regulatory proteins.[2] FBXO9 itself acts as the substrate recognition component of this complex.[5] There are at least three known isoforms of human FBXO9 produced by alternative splicing.[5][6] The predicted molecular weights of these isoforms are approximately 52.3 kDa, 51.1 kDa, and 47.3 kDa.[7][8]

Q2: In which applications have FBXO9 antibodies been validated?

FBXO9 antibodies have been validated for use in several common immunoassays, including:

  • Western Blotting (WB)[1][2][3][9]

  • Immunohistochemistry (IHC), including on paraffin-embedded tissues (IHC-P)[3][9]

  • Immunocytochemistry/Immunofluorescence (ICC/IF)[9]

  • ELISA[3]

  • Flow Cytometry (FACS)[1]

It is crucial to select an antibody that has been validated for your specific application and to optimize the experimental conditions.

Troubleshooting Guides

Western Blotting (WB)

Problem: I am observing a band at a much higher molecular weight (~100 kDa) than the predicted ~52 kDa for FBXO9.

  • Possible Cause 1: Post-translational modifications or protein complexes. Some datasheets report the detection of a ~100 kDa band in western blots of cell lysates.[4][7][8] This may be due to post-translational modifications such as ubiquitination or the antibody detecting FBXO9 as part of a larger protein complex that is resistant to dissociation under standard SDS-PAGE conditions.[8]

  • Troubleshooting Steps:

    • Review the antibody datasheet: Check if the manufacturer notes the possibility of detecting a higher molecular weight band.

    • Optimize sample preparation: Ensure complete denaturation and reduction of your sample by boiling in Laemmli buffer with a fresh reducing agent (e.g., β-mercaptoethanol or DTT).

    • Use a positive control: Run a lysate from cells known to express FBXO9 to confirm the expected band pattern.

    • Peptide competition assay: If available, pre-incubate the antibody with the immunizing peptide to see if the ~100 kDa band is specifically blocked. Some manufacturers note that this specific band reactivity is diminished after pre-incubation with the immunizing peptide.[4][7]

Problem: I am not detecting any band at the expected molecular weight.

  • Possible Cause 1: Low protein expression. The target protein may not be expressed or may be present at very low levels in your sample.

  • Troubleshooting Steps:

    • Use a positive control: Run a cell lysate or tissue known to have high FBXO9 expression (e.g., human liver tissue).[2]

    • Increase protein load: Load a higher amount of total protein per lane (e.g., 30-50 µg).

    • Check antibody and reagent integrity: Ensure the primary and secondary antibodies are stored correctly and are not expired. Prepare fresh buffers.

  • Possible Cause 2: Suboptimal antibody dilution or incubation time. The antibody concentration may be too low, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Titrate the primary antibody: Test a range of dilutions around the manufacturer's recommended concentration.

    • Increase incubation time: Incubate the primary antibody overnight at 4°C.

Problem: I am observing multiple bands in my Western blot.

  • Possible Cause 1: Protein degradation. FBXO9 may be susceptible to degradation by proteases in the cell lysate.

  • Troubleshooting Steps:

    • Use fresh protease inhibitors: Add a protease inhibitor cocktail to your lysis buffer immediately before use.

    • Keep samples on ice: Perform all lysate preparation steps on ice to minimize protease activity.

  • Possible Cause 2: Alternative splice variants. FBXO9 has multiple known isoforms which may be detected as different bands.[6][10]

  • Troubleshooting Steps:

    • Consult databases: Check databases like UniProt to see the predicted molecular weights of different FBXO9 isoforms.[5]

    • Review the literature: See if other researchers have reported similar banding patterns for FBXO9.

  • Possible Cause 3: Non-specific antibody binding. The antibody may be cross-reacting with other proteins.

  • Troubleshooting Steps:

    • Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk).

    • Adjust antibody concentration: Use a higher dilution of the primary antibody.

    • Increase washing stringency: Increase the number and duration of washes after primary and secondary antibody incubations.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

Problem: High background staining.

  • Possible Cause 1: Insufficient blocking.

  • Troubleshooting Steps:

    • Increase blocking time: Extend the blocking step to 1 hour at room temperature.

    • Use serum from the secondary antibody host species: This can help to block non-specific binding of the secondary antibody.

  • Possible Cause 2: Primary antibody concentration is too high.

  • Troubleshooting Steps:

    • Titrate the primary antibody: Perform a dilution series to find the optimal concentration that gives a strong signal with low background.

Problem: Weak or no signal.

  • Possible Cause 1: Inadequate cell permeabilization.

  • Troubleshooting Steps:

    • Optimize permeabilization: Adjust the concentration of the permeabilizing agent (e.g., Triton X-100) and the incubation time.

  • Possible Cause 2: Antigen masking. The fixation process may have masked the epitope recognized by the antibody.

  • Troubleshooting Steps:

    • Try a different fixation method: If using paraformaldehyde, try methanol fixation, or vice versa.

    • Perform antigen retrieval: For some antibodies, a heat-induced epitope retrieval (HIER) step may be necessary.

Quantitative Data Summary

The following tables summarize recommended starting dilutions for FBXO9 antibodies from various suppliers. Note that these are starting points, and optimal dilutions should be determined experimentally.

Table 1: Recommended Dilutions for Western Blotting (WB)

SupplierCatalog NumberRecommended Dilution
Thermo Fisher ScientificPA5-234744-6 µg/mL
Thermo Fisher ScientificPA5-254751:1000
Proteintech11161-1-AP1:200-1:1000
Abbexa(Not specified)1:500-1:2000
CliniSciencesPAB100121:500-1:2000
antibodies-onlineABIN1296741:1000
antibodies-onlineABIN70048851:500-1:2000

Table 2: Recommended Dilutions for Immunohistochemistry (IHC) and Immunofluorescence (IF)

ApplicationSupplierCatalog NumberRecommended Dilution
IHC (Paraffin)Thermo Fisher ScientificPA5-234742-5 µg/mL
IHCAbbexa(Not specified)1:20-1:200
ICC/IFThermo Fisher ScientificPA5-234745 µg/mL (or 1:100)

Experimental Protocols

Western Blotting Protocol for FBXO9
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine protein concentration using a BCA assay.

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on a 4-20% Tris-Glycine gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary FBXO9 antibody (at the optimized dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate and detect the signal using X-ray film or a digital imager.

Immunofluorescence Protocol for FBXO9
  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

  • Antibody Incubation:

    • Incubate with the primary FBXO9 antibody (at the optimized dilution) in 1% BSA in PBST for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI, if desired.

    • Mount coverslips on slides with an anti-fade mounting medium.

    • Image using a fluorescence microscope.

Visualizations

FBXO9_Signaling_Pathway cluster_SCF_Complex SCF Complex (E3 Ubiquitin Ligase) cluster_Substrates Substrates cluster_Outcome Outcome SKP1 SKP1 CUL1 CUL1 SKP1->CUL1 FBXO9 FBXO9 SKP1->FBXO9 RBX1 RBX1 CUL1->RBX1 YAP YAP FBXO9->YAP Recognizes phosphorylated YAP ATP6V1A ATP6V1A FBXO9->ATP6V1A Recognizes TTI1_TELO2 TTI1/TELO2 FBXO9->TTI1_TELO2 Recognizes phosphorylated TTI1/TELO2 PRMT4 PRMT4 FBXO9->PRMT4 Recognizes Ubiquitination K48-linked Polyubiquitination YAP->Ubiquitination ATP6V1A->Ubiquitination TTI1_TELO2->Ubiquitination PRMT4->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation GSK3B GSK-3β GSK3B->YAP Phosphorylates CK2 CK2 CK2->TTI1_TELO2 Phosphorylates

Caption: FBXO9 Signaling Pathway.

WB_Troubleshooting_Workflow Start Western Blot Issue with FBXO9 Antibody Issue What is the issue? Start->Issue NoBand No Band / Weak Signal Issue->NoBand No Signal HighMWBand Band at ~100 kDa (Expected ~52 kDa) Issue->HighMWBand Incorrect Size MultipleBands Multiple Bands Issue->MultipleBands Multiple Bands HighBackground High Background Issue->HighBackground High Background CheckProtein CheckProtein NoBand->CheckProtein Check Protein Expression OptimizeAb OptimizeAb NoBand->OptimizeAb Optimize Antibody Conditions CheckDatasheet CheckDatasheet HighMWBand->CheckDatasheet Review Datasheet for expected high MW band OptimizeDenaturation OptimizeDenaturation HighMWBand->OptimizeDenaturation Optimize Sample Denaturation PeptideCompetition PeptideCompetition HighMWBand->PeptideCompetition Perform Peptide Competition Assay CheckDegradation CheckDegradation MultipleBands->CheckDegradation Check for Protein Degradation ConsiderIsoforms ConsiderIsoforms MultipleBands->ConsiderIsoforms Consider Splice Isoforms ReduceNonSpecific ReduceNonSpecific MultipleBands->ReduceNonSpecific Reduce Non-Specific Binding OptimizeBlocking2 OptimizeBlocking2 HighBackground->OptimizeBlocking2 Optimize Blocking AdjustAbConcentration AdjustAbConcentration HighBackground->AdjustAbConcentration Adjust Antibody Concentration IncreaseWashes2 IncreaseWashes2 HighBackground->IncreaseWashes2 Increase Washing Stringency UsePositiveControl UsePositiveControl CheckProtein->UsePositiveControl Use Positive Control (e.g., liver lysate) IncreaseLoad IncreaseLoad CheckProtein->IncreaseLoad Increase Protein Load (30-50 µg) End Problem Resolved UsePositiveControl->End IncreaseLoad->End TitratePrimary TitratePrimary OptimizeAb->TitratePrimary Titrate Primary Ab IncubateOvernight IncubateOvernight OptimizeAb->IncubateOvernight Incubate Overnight at 4°C TitratePrimary->End IncubateOvernight->End CheckDatasheet->End FreshReducingAgent FreshReducingAgent OptimizeDenaturation->FreshReducingAgent Use Fresh Reducing Agent FreshReducingAgent->End PeptideCompetition->End AddProteaseInhibitors AddProteaseInhibitors CheckDegradation->AddProteaseInhibitors Add Protease Inhibitors AddProteaseInhibitors->End CheckUniProt CheckUniProt ConsiderIsoforms->CheckUniProt Check UniProt Database CheckUniProt->End OptimizeBlocking OptimizeBlocking ReduceNonSpecific->OptimizeBlocking Optimize Blocking IncreaseWashes IncreaseWashes ReduceNonSpecific->IncreaseWashes Increase Washes OptimizeBlocking->End IncreaseWashes->End TryBSA TryBSA OptimizeBlocking2->TryBSA Try 5% BSA IncreaseTime IncreaseTime OptimizeBlocking2->IncreaseTime Increase Blocking Time TryBSA->End IncreaseTime->End DilutePrimary DilutePrimary AdjustAbConcentration->DilutePrimary Dilute Primary Ab DilutePrimary->End IncreaseWashes2->End

Caption: Western Blot Troubleshooting Workflow.

References

FBXO9 Knockdown Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the efficiency of your FBXO9 knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is FBXO9 and what is its primary function?

A1: FBXO9, or F-box only protein 9, is a protein that in humans is encoded by the FBXO9 gene.[1] It is a member of the F-box protein family, which are key components of the SCF (SKP1-cullin-F-box) ubiquitin ligase complex.[1][2][3] The primary role of FBXO9 is to act as a substrate recognition component of this complex, which targets specific proteins for ubiquitination and subsequent degradation by the proteasome.[4][5]

Q2: What are the known signaling pathways and substrates of FBXO9?

A2: FBXO9 is involved in several cellular processes, including the regulation of TOR signaling and protein ubiquitination.[1][2] Recent studies have identified specific substrates of FBXO9, including:

  • DPPA5: FBXO9 targets the developmental pluripotency associated 5 (DPPA5) protein for ubiquitylation and degradation, thereby regulating pluripotency.[4][6][7][8] Silencing of FBXO9 has been shown to facilitate the induction of pluripotency.[6][7]

  • Neurog2: In the developing nervous system, FBXO9 destabilizes the proneural protein Neurog2, playing a crucial role in the neuron-glial fate decision.[9]

  • TEL2 and TTI1: FBXO9 has also been found to promote cell survival and proliferation in multiple myeloma by targeting TEL2 and TTI1 for degradation.[6]

Q3: Why would a researcher want to perform an FBXO9 knockdown experiment?

A3: Researchers may perform FBXO9 knockdown experiments to:

  • Investigate the functional role of FBXO9 in specific cellular processes.

  • Identify novel substrates of the SCF-FBXO9 E3 ligase complex.

  • Understand the downstream effects of stabilizing its known substrates like DPPA5 or Neurog2.

  • Explore the therapeutic potential of targeting FBXO9 in diseases such as cancer.

Q4: What are the common methods for achieving FBXO9 knockdown?

A4: The most common methods for knocking down FBXO9 expression are RNA interference (RNAi)-based techniques, including:

  • Small interfering RNA (siRNA): These are synthetic, double-stranded RNA molecules that can be transiently transfected into cells to induce short-term gene silencing.[10][11]

  • Short hairpin RNA (shRNA): These are expressed from a vector (often viral) and are processed by the cell into siRNA.[10] shRNA can be used for both transient and stable, long-term knockdown of gene expression.[10]

Experimental Workflows and Signaling Pathways

Here are diagrams illustrating key experimental workflows and signaling pathways related to FBXO9 knockdown experiments.

FBXO9_Knockdown_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation & Downstream Analysis P1 Select Knockdown Strategy (siRNA or shRNA) P2 Design/Select siRNA/shRNA Sequences P1->P2 P3 Design Validation Experiments (qRT-PCR, Western Blot) P2->P3 E1 Cell Culture & Transfection/Transduction P3->E1 E2 Incubate for Optimal Knockdown (24-72h) E1->E2 E3 Harvest Cells for Analysis E2->E3 V1 Validate Knockdown (mRNA & Protein Level) E3->V1 V2 Perform Downstream Functional Assays (e.g., Apoptosis Assay) V1->V2

Caption: A typical workflow for an FBXO9 knockdown experiment.

FBXO9_Signaling_Pathway cluster_substrates Substrates FBXO9 FBXO9 SCF_Complex SCF-FBXO9 Complex FBXO9->SCF_Complex recognizes substrate SKP1 SKP1 SKP1->SCF_Complex CUL1 CUL1 CUL1->SCF_Complex RBX1 RBX1 RBX1->SCF_Complex Ub Ubiquitin DPPA5 DPPA5 SCF_Complex->DPPA5 Neurog2 Neurog2 SCF_Complex->Neurog2 Ub->DPPA5 ubiquitination Ub->Neurog2 ubiquitination Proteasome Proteasome DPPA5->Proteasome degradation Neurog2->Proteasome degradation

Caption: The SCF-FBXO9 ubiquitin ligase complex and its substrates.

Troubleshooting Guides

Low Knockdown Efficiency

Problem: Insufficient reduction in FBXO9 mRNA or protein levels.

Potential CauseRecommended Solution
Suboptimal siRNA/shRNA Sequence Test multiple siRNA/shRNA sequences targeting different regions of the FBXO9 transcript.
Low Transfection/Transduction Efficiency Optimize the transfection reagent-to-siRNA ratio and cell confluency (typically 70-90%).[12][13] For difficult-to-transfect cells, consider electroporation or lentiviral delivery of shRNA.[14][15][16]
Incorrect Timing of Analysis Determine the optimal time point for analysis post-transfection. mRNA levels typically decrease within 24-48 hours, while protein reduction may take 48-96 hours, depending on the protein's half-life.[17]
Poor Cell Health Ensure cells are healthy, actively dividing, and have a low passage number.[13][18] Cell viability should be >90% before transfection.[13]
Degraded siRNA/shRNA Store and handle siRNA/shRNA according to the manufacturer's instructions to prevent degradation.
Off-Target Effects

Problem: Unintended changes in the expression of other genes.

Potential CauseRecommended Solution
Sequence-Dependent Off-Targeting Use modified siRNAs or shRNAs designed to reduce off-target effects.[19][20] Perform a BLAST search to ensure the chosen sequences have minimal homology to other genes.
High siRNA/shRNA Concentration Use the lowest effective concentration of siRNA/shRNA to minimize off-target effects.[18]
Saturation of the RNAi Machinery This can lead to the dysregulation of endogenous microRNAs.[20] Avoid using excessively high concentrations of siRNA/shRNA.
Immune Stimulation Some siRNA sequences can trigger an innate immune response. Use control siRNAs to monitor for these effects.
High Cell Toxicity/Death

Problem: Significant decrease in cell viability after transfection/transduction.

Potential CauseRecommended Solution
Toxicity of Transfection Reagent Optimize the concentration of the transfection reagent; too much can be toxic to cells.[18] Consider switching to a less toxic reagent.[16]
High siRNA/shRNA Concentration High concentrations of nucleic acids can be toxic.[21] Titrate the siRNA/shRNA to the lowest effective concentration.
On-Target Toxicity Knockdown of FBXO9 may genuinely induce apoptosis or cell death in your cell line. Perform downstream assays (e.g., caspase-3/7 assay) to confirm apoptosis.
Contamination Ensure cell cultures are free from contaminants like mycoplasma, which can affect cell health and transfection outcomes.[12][13]
Antibiotic Use Avoid using antibiotics in the media during transfection, as they can increase cell death in permeabilized cells.[14][21]

Key Experimental Protocols

FBXO9 Knockdown using siRNA

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.[12]

  • siRNA-Lipid Complex Formation:

    • Dilute the desired amount of FBXO9 siRNA and a negative control siRNA in serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.[22]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Validation: Harvest the cells to assess knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).[23]

Validation of Knockdown by qRT-PCR
  • RNA Isolation: Isolate total RNA from both control and FBXO9 knockdown cells using a standard RNA purification kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[24]

  • qPCR Reaction: Set up the qPCR reaction with primers specific for FBXO9 and a housekeeping gene (e.g., GAPDH, ACTB). Include a no-template control.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in FBXO9 mRNA expression in the knockdown samples compared to the control samples.[24]

Validation of Knockdown by Western Blot
  • Protein Lysate Preparation: Lyse the control and knockdown cells in RIPA buffer containing protease inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25][26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against FBXO9 overnight at 4°C.[25][28]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to confirm the reduction in FBXO9 protein levels.

Downstream Functional Assay: Caspase-3/7 Activity (Apoptosis)

This assay can be used to determine if FBXO9 knockdown induces apoptosis.

  • Cell Seeding: Seed cells in a 96-well plate and perform the FBXO9 knockdown as described above. Include positive and negative controls for apoptosis.[29]

  • Reagent Addition: After the desired incubation period, add a Caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.[30] This reagent contains a luminogenic substrate for caspase-3 and -7.[30]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Compare the caspase activity in FBXO9 knockdown cells to the control cells to determine if apoptosis is induced.

References

strategies to overcome off-target effects in FBXO9 CRISPR editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome off-target effects in FBXO9 CRISPR editing experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR editing and why are they a concern for a gene like FBXO9?

Q2: How can I proactively minimize off-target effects when designing my CRISPR experiment for FBXO9?

A: A multi-pronged approach is recommended to minimize off-target effects from the outset:

  • In Silico gRNA Design: Utilize computational tools to design guide RNAs (gRNAs) with high specificity for your target sequence in FBXO9.[2][6] These tools predict potential off-target sites and provide specificity scores to help you select the best gRNA candidates.[1]

  • High-Fidelity Cas9 Variants: Employ engineered "high-fidelity" Cas9 nucleases (e.g., SpCas9-HF1, eSpCas9(1.1), HypaCas9) that have been designed to have reduced binding affinity for off-target sites, thereby increasing specificity.[2]

  • RNP Delivery: Deliver the Cas9 protein and gRNA as a pre-complexed ribonucleoprotein (RNP).[7][8] This method is transient, as the RNP complex is active for a shorter period and is eventually degraded by the cell, reducing the chances of off-target cleavage compared to plasmid-based delivery which allows for continuous expression of the Cas9 enzyme and gRNA.[8]

  • Dual gRNA Strategy: For applications like gene deletion, using a pair of gRNAs to create two double-strand breaks that flank the target region can increase specificity.[2]

Q3: Which computational tools are recommended for designing specific gRNAs for FBXO9?

A: Several online tools are available to predict gRNA specificity. It is advisable to use more than one tool to cross-validate your results. Recommended tools include:

  • GuideScan2: Provides memory-efficient and parallelizable construction of high-specificity gRNA databases for custom genomes.[9][10]

  • CRISOT: An integrated computational framework for genome-wide CRISPR off-target prediction, evaluation, and optimization based on RNA-DNA molecular interactions.[11]

  • CCLMoff: A deep learning framework for off-target prediction that incorporates a pretrained RNA language model.[12]

  • CRISPOR: A widely used tool that provides scores for both on-target efficiency and off-target potential.

  • Cas-OFFinder: A fast and versatile tool that searches for potential off-target sites in any given genome or set of sequences.

When using these tools, you will need to input the target sequence from the FBXO9 gene and select the appropriate genome and Cas9 variant. The output will typically be a list of potential gRNAs ranked by their predicted on-target and off-target scores.

Q4: What are the primary methods for experimentally detecting off-target effects after editing FBXO9?

A: Experimental validation is a critical step to confirm the specificity of your FBXO9 edit. Methods for off-target detection can be categorized as biased or unbiased:

  • Biased (Nominated) Methods: These methods focus on sequencing specific, predicted off-target sites. A common approach is Targeted Deep Sequencing , where PCR primers are designed to amplify the top-ranked potential off-target sites identified by prediction software. These amplicons are then sequenced to a high depth to detect any editing events.

  • Unbiased (Genome-Wide) Methods: These methods aim to identify off-target events across the entire genome without prior assumptions. Common techniques include:

    • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) into the sites of double-strand breaks (DSBs) in living cells.[13]

    • CIRCLE-seq: An in vitro method that involves treating naked genomic DNA with the Cas9 RNP complex and then selectively sequencing the cleaved circularized DNA.

    • DIGENOME-seq (Digestion with Genome-wide Sequencing): Another in vitro method that uses whole-genome sequencing to identify sites cleaved by the Cas9 RNP.[2]

    • Whole-Genome Sequencing (WGS): While being the most comprehensive approach, WGS can be costly and may lack the sensitivity to detect very low-frequency off-target events.[2][14]

Troubleshooting Guide

Q: My gRNA design tool predicts a high number of off-target sites for all my potential FBXO9 gRNAs. What should I do?

A:

  • Re-evaluate your target region: If possible, select a different target region within the FBXO9 gene that may have a more unique sequence.

  • Use a high-fidelity Cas9 variant: These enzymes are designed to be less tolerant of mismatches between the gRNA and the DNA, which can significantly reduce off-target cleavage.

  • Truncate your gRNA: In some cases, shortening the gRNA sequence (e.g., to 17-18 nucleotides) can improve specificity, though this may sometimes come at the cost of on-target efficiency.

  • Proceed with caution and validate: If you must proceed with a gRNA that has predicted off-target sites, it is imperative to perform rigorous experimental validation using a sensitive method like GUIDE-seq or targeted deep sequencing of the top predicted off-target loci.

Q: I have low on-target editing efficiency for FBXO9. How can I improve this without increasing off-target effects?

A:

  • Optimize gRNA design: Ensure your gRNA has a high on-target efficiency score from prediction tools. The sequence composition of the gRNA can significantly impact its activity.

  • Optimize RNP delivery: Titrate the concentration of the RNP complex to find the optimal balance between on-target efficiency and cell toxicity. Also, optimize the electroporation or transfection conditions for your specific cell type.

  • Select a different Cas9 variant: While high-fidelity Cas9s are great for specificity, some variants might have slightly lower on-target activity at certain sites compared to wild-type Cas9. You may need to test a few different high-fidelity variants to find one that works well for your specific gRNA and target site.

  • Use a different gRNA: Even with high prediction scores, the actual performance of a gRNA can vary. It is always recommended to test 2-3 different gRNAs for your target gene.

Q: I have detected off-target editing at a specific locus. What are my next steps?

A:

  • Assess the impact: Determine the location of the off-target edit. If it is in a non-coding region, it may not have a functional consequence.[1] However, if it is within another gene or a regulatory region, it could impact your experimental results.

  • Redesign your gRNA: The most straightforward solution is to design a new gRNA that does not have this off-target site.

  • Switch to a higher-fidelity Cas9: If you were using wild-type Cas9, switching to a high-fidelity variant can often eliminate the off-target editing at that site.

  • Clone selection: If you are generating a clonal cell line, you can screen multiple clones to find one that has the desired on-target edit in FBXO9 but lacks the specific off-target modification.

Data Presentation

Table 1: Comparison of On-Target and Off-Target Editing Frequencies for Different Cas9 Variants (Illustrative Data)

Cas9 VariantTarget SiteOn-Target Indel Frequency (%)Off-Target Site 1 Indel Frequency (%)Off-Target Site 2 Indel Frequency (%)Specificity Ratio (On-Target / Sum of Off-Targets)
Wild-Type SpCas9FBXO9 Exon 285.212.55.84.6
SpCas9-HF1FBXO9 Exon 282.10.80.282.1
eSpCas9(1.1)FBXO9 Exon 279.50.5< 0.1132.5
HypaCas9FBXO9 Exon 284.0< 0.1< 0.1> 840

Note: Data is for illustrative purposes and actual results will vary depending on the gRNA sequence, target locus, and experimental conditions.

Experimental Protocols

Protocol 1: In Silico Design of a High-Specificity gRNA for FBXO9 using GuideScan2

  • Navigate to the GuideScan2 web server.

  • Select the appropriate reference genome for your experiments (e.g., Human GRCh38/hg38).

  • Enter the gene name "FBXO9" or the specific genomic coordinates of your target region.

  • Specify the Cas9 variant you intend to use (e.g., Streptococcus pyogenes Cas9 - NGG PAM).

  • Set the desired gRNA length (typically 20 nt).

  • Execute the search. GuideScan2 will provide a list of potential gRNAs.

  • Prioritize gRNAs with the highest specificity scores. These scores are based on the number and similarity of potential off-target sites.[9][10]

  • Select 2-3 of the top-scoring gRNAs for experimental validation.

Protocol 2: Targeted Deep Sequencing for Off-Target Validation

  • Identify Potential Off-Target Sites: Use the gRNA design tool's output to identify the top 5-10 potential off-target sites based on their prediction scores.

  • Design PCR Primers: For each potential off-target site and the on-target site, design PCR primers that flank the target sequence, creating an amplicon of 150-250 bp.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from your CRISPR-edited cells and from control (unedited) cells.

  • PCR Amplification: Perform PCR to amplify the on-target and off-target loci from both edited and control samples.

  • Library Preparation: Prepare the amplicons for next-generation sequencing (NGS) by adding sequencing adapters and barcodes for multiplexing.

  • Sequencing: Sequence the prepared library on an Illumina platform (e.g., MiSeq or NextSeq) to a high read depth (e.g., >10,000 reads per amplicon).

  • Data Analysis: Align the sequencing reads to the reference genome. Use a tool like CRISPResso2 to quantify the percentage of reads that contain insertions or deletions (indels) at the target site for each amplicon.[14] Compare the indel frequencies in the edited samples to the control samples to determine the on- and off-target editing rates.

Visualizations

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_outcome Phase 4: Outcome gRNA_design gRNA Design for FBXO9 (e.g., GuideScan2) cas9_selection Select High-Fidelity Cas9 Variant gRNA_design->cas9_selection off_target_prediction Identify Potential Off-Target Sites gRNA_design->off_target_prediction rnp_prep Prepare Cas9-gRNA RNP Complex cas9_selection->rnp_prep delivery Deliver RNP to Cells (e.g., Electroporation) rnp_prep->delivery incubation Cell Culture & Incubation delivery->incubation harvest Harvest Cells & Extract gDNA incubation->harvest ngs Targeted Deep Sequencing harvest->ngs off_target_prediction->ngs analysis Data Analysis (e.g., CRISPResso2) ngs->analysis results Quantify On- and Off-Target Editing Frequencies analysis->results conclusion Select Clones with High On-Target & No Off-Target Edits results->conclusion signaling_pathway cluster_wt Wild-Type Cas9 cluster_hf High-Fidelity Cas9 wt_cas9 Wild-Type Cas9 on_target_wt On-Target Site (Perfect Match) wt_cas9->on_target_wt Binds off_target_wt Off-Target Site (Mismatches) wt_cas9->off_target_wt Binds Loosely cleavage_on_wt High-Efficiency Cleavage on_target_wt->cleavage_on_wt Leads to cleavage_off_wt Potential Off-Target Cleavage off_target_wt->cleavage_off_wt Can Lead to hf_cas9 High-Fidelity Cas9 on_target_hf On-Target Site (Perfect Match) hf_cas9->on_target_hf Binds off_target_hf Off-Target Site (Mismatches) hf_cas9->off_target_hf Reduced Binding cleavage_on_hf High-Efficiency Cleavage on_target_hf->cleavage_on_hf Leads to no_cleavage_off_hf Binding Destabilized (No Cleavage) off_target_hf->no_cleavage_off_hf Leads to troubleshooting_logic action_node Redesign gRNA for New Region start High Predicted Off-Targets? check_region Alternative Target Region in FBXO9? start->check_region check_region->action_node Yes use_hifi Use High-Fidelity Cas9? check_region->use_hifi No validate Proceed with Rigorous Off-Target Validation use_hifi->validate No action_node2 Select Best gRNA and Use Hi-Fi Cas9 use_hifi->action_node2 Yes action_node2->validate

References

solving background issues in FBXO9 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during FBXO9 immunofluorescence experiments, with a particular focus on resolving background issues.

Troubleshooting Guide: High Background Staining

High background fluorescence can obscure the specific signal from your target protein, FBXO9, leading to difficulties in data interpretation. Below are common causes and solutions for high background.

Potential Cause Recommended Solution Supporting Evidence/Rationale
Autofluorescence 1. Use an appropriate fixative: Glutaraldehyde induces more autofluorescence than paraformaldehyde (PFA) or formaldehyde. Consider using ice-cold methanol or ethanol as an alternative for some antigens, though this may impact cell morphology.[1][2][3] 2. Minimize fixation time: Fix for the shortest duration necessary to preserve morphology.[2][4] 3. Chemical quenching: Treat samples with quenching agents like sodium borohydride (for aldehyde-induced autofluorescence) or Sudan Black B (for lipofuscin-related autofluorescence).[2][4][5] 4. Spectral separation: Use fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as endogenous autofluorescence is often weaker at these longer wavelengths.[1][4] 5. Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a source of autofluorescence due to heme groups.[1][2][4]
Non-specific Antibody Binding 1. Optimize blocking step: Use a blocking buffer containing normal serum from the same species as the secondary antibody (typically 5-10%).[6][7][8] Bovine Serum Albumin (BSA) at 1-5% is another common blocking agent.[6][9] 2. Titrate antibodies: Determine the optimal concentration for both primary and secondary antibodies to maximize the signal-to-noise ratio.[7][10][11] High antibody concentrations can lead to non-specific binding.[7][12] 3. Increase wash steps: Thorough and extended washing steps after antibody incubations are crucial for removing unbound antibodies.[13] 4. Use pre-adsorbed secondary antibodies: These antibodies have been passed through a column containing serum proteins from the species of the sample, reducing cross-reactivity.[14]
Issues with Fixation and Permeabilization 1. Choose the right permeabilization agent: Triton X-100 is a common choice for permeabilizing all membranes, including the nuclear membrane, which is important for nuclear proteins like FBXO9.[15] Milder detergents like digitonin or saponin can be used if membrane integrity is a concern. 2. Optimize permeabilization time and concentration: Excessive permeabilization can damage cell morphology and lead to increased background.

Frequently Asked Questions (FAQs)

Q1: What are the first control experiments I should perform to diagnose high background in my FBXO9 staining?

A1: To identify the source of high background, you should include the following controls:

  • Unstained Sample Control: A sample that has gone through the entire process without the addition of any antibodies. This will reveal the level of endogenous autofluorescence in your cells or tissue.[2][4][16]

  • Secondary Antibody Only Control: A sample incubated only with the secondary antibody (no primary antibody). Staining in this control indicates non-specific binding of the secondary antibody.[7][17]

Q2: My FBXO9 antibody is polyclonal. Could this be contributing to non-specific staining?

A2: Polyclonal antibodies recognize multiple epitopes on the target protein, which can provide a brighter signal. However, they can sometimes have higher batch-to-batch variability and a greater potential for off-target binding compared to monoclonal antibodies.[7][14] If you suspect non-specific binding from your primary antibody, consider trying a different FBXO9 antibody, potentially a monoclonal if available, or further optimizing your blocking and washing steps.

Q3: Can my choice of blocking buffer affect the staining of phosphorylated proteins?

A3: Yes. If you are investigating the phosphorylation status of proteins interacting with FBXO9, avoid using non-fat dry milk as a blocking agent. Milk contains phosphoproteins, such as casein, which can lead to high background staining when using anti-phospho antibodies.[6] Similarly, if using antibodies targeting phosphorylated epitopes, it is recommended to use Tris-Buffered Saline (TBS) instead of Phosphate-Buffered Saline (PBS) in your buffers, as the phosphate in PBS can interfere with the antibody-antigen interaction.[8]

Q4: The signal from my FBXO9 staining is very weak. What can I do?

A4: Weak or no signal can be due to several factors:

  • Low FBXO9 expression: Ensure that the cell line or tissue you are using expresses FBXO9 at a detectable level.

  • Suboptimal antibody concentration: You may need to increase the concentration of your primary antibody. Titration is key.[12][18]

  • Incorrect antibody compatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your FBXO9 antibody is from a rabbit, use an anti-rabbit secondary).[7]

  • Epitope masking by fixation: Aldehyde fixatives can cross-link proteins, which may mask the epitope your antibody is supposed to recognize. You may need to perform antigen retrieval steps or try a different fixation method.

  • Insufficient permeabilization: If FBXO9 is localized in the nucleus, ensure you are using a permeabilization agent like Triton X-100 that can penetrate the nuclear membrane.[15]

Experimental Protocols

General Immunofluorescence Protocol for FBXO9

This protocol is a starting point and should be optimized for your specific cell type, antibody, and experimental setup.

1. Cell Culture and Preparation:

  • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 60-80%).

2. Fixation:

  • Aspirate the culture medium.

  • Wash cells once with 1X PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[19][20]

  • Wash three times with 1X PBS for 5 minutes each.

3. Permeabilization:

  • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell and nuclear membranes.[19]

  • Wash three times with 1X PBS for 5 minutes each.

4. Blocking:

  • Incubate cells in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 1X PBS with 5% normal goat serum and 0.3% Triton X-100.[20] The serum should be from the same species as the secondary antibody.[6]

5. Primary Antibody Incubation:

  • Dilute the anti-FBXO9 antibody to its optimal concentration in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100).[20] Recommended starting dilutions for commercially available antibodies are often between 1:50 and 1:200.[21][22]

  • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[19][20]

6. Washing:

  • Wash three times with 1X PBS for 5 minutes each to remove unbound primary antibody.

7. Secondary Antibody Incubation:

  • Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.

  • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[20]

  • Wash three times with 1X PBS for 5 minutes each, protected from light.

8. Counterstaining and Mounting:

  • (Optional) Incubate cells with a nuclear counterstain like DAPI or Hoechst for 10 minutes.[23]

  • Wash once with 1X PBS.

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Seal the edges with clear nail polish and store at 4°C, protected from light, until imaging.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (anti-FBXO9) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 7. Counterstaining (e.g., DAPI) secondary_ab->counterstain mounting 8. Mounting counterstain->mounting imaging 9. Imaging mounting->imaging

Caption: A typical workflow for an immunofluorescence experiment.

scf_fbxo9_pathway FBXO9 FBXO9 SCF_Complex SCF(FBXO9) Complex (E3 Ubiquitin Ligase) FBXO9->SCF_Complex SKP1 SKP1 SKP1->SCF_Complex CUL1 CUL1 CUL1->SCF_Complex RBX1 RBX1 RBX1->SCF_Complex Ub_Substrate Ubiquitinated Substrate SCF_Complex->Ub_Substrate Ubiquitination Substrate Substrate Protein (e.g., TTI1/TELO2) Ub Ubiquitin Ub->SCF_Complex Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation

References

FBXO9 Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for FBXO9 plasmid transfection. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges and optimizing experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during FBXO9 plasmid transfection experiments.

Issue Potential Cause Recommended Solution
Low Transfection Efficiency 1. Suboptimal plasmid DNA quality or quantity.2. Poor cell health or incorrect cell density.3. Inefficient transfection reagent or protocol.4. Incorrect reagent-to-DNA ratio.1. Use high-purity, endotoxin-free plasmid DNA. Confirm DNA concentration and integrity. The optimal amount of DNA will vary, but a starting point of 0.2–1mg/ml is recommended.[1]2. Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells).[2][3]3. Select a transfection reagent known to be effective for your specific cell line (e.g., HEK293T). Consider electroporation for difficult-to-transfect cells.[4]4. Optimize the reagent-to-DNA ratio by performing a titration experiment.
High Cell Toxicity/Death 1. Cytotoxicity of the transfection reagent.2. High concentration of plasmid DNA or transfection reagent.3. Extended exposure to transfection complexes.4. Poor cell viability prior to transfection.1. Use a transfection reagent with low toxicity. Some modern reagents do not require removal of the transfection complex.[5]2. Reduce the amount of both plasmid DNA and transfection reagent. Perform a dose-response curve to find the optimal balance between efficiency and viability.[4]3. For some reagents, it may be necessary to change the medium 4-6 hours post-transfection to remove the complexes.4. Ensure cells are >90% viable before starting the experiment.[2]
Low FBXO9 Protein Expression 1. Inefficient transcription or translation.2. Protein degradation.3. Issues with the expression vector.4. Problems with protein detection (e.g., Western blot).1. Ensure the plasmid contains a strong promoter suitable for mammalian cells. Analyze mRNA levels via RT-qPCR to confirm transcription.2. As FBXO9 is an F-box protein involved in the ubiquitin-proteasome system, it may be subject to auto-regulation or degradation. Use protease inhibitors during cell lysis.[6][7][8][9]3. Verify the integrity of the FBXO9 expression cassette by sequencing.4. Use a validated antibody for FBXO9 and include a positive control in your Western blot. Optimize antibody concentrations and incubation times.
Inconsistent Results 1. Variation in cell passage number.2. Inconsistent cell density at the time of transfection.3. Fluctuation in plasmid DNA quality.4. Pipetting errors.1. Use cells within a consistent and low passage number range.2. Adhere to a strict cell seeding protocol to ensure consistent confluency at the time of transfection.[2]3. Use a consistent plasmid purification method and always quantify the DNA before use.4. Prepare master mixes of DNA and transfection reagents to minimize pipetting variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell line for FBXO9 plasmid transfection?

A1: HEK293T cells are frequently used for the transient transfection of FBXO9 plasmids and have been shown to be effective for studying its function, such as in ubiquitination assays.[10] These cells are known for their high transfectability. However, the choice of cell line should ultimately be guided by your specific research goals.

Q2: How soon after transfection can I expect to see FBXO9 protein expression?

A2: For transient transfections in cell lines like HEK293T, protein expression is typically analyzed 24 to 48 hours post-transfection.[10] The optimal time should be determined empirically for your specific experimental setup.

Q3: What are the key components of the signaling pathway involving FBXO9?

A3: FBXO9 is a substrate recognition component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin-protein ligase complex. This complex mediates the ubiquitination and subsequent proteasomal degradation of target proteins. Known substrates of the SCF-FBXO9 complex include DPPA5, TTI1, and TELO2.[6][8][10]

Q4: Should I perform transient or stable transfection for my FBXO9 experiment?

A4: The choice between transient and stable transfection depends on your experimental needs. Transient transfection is suitable for short-term studies of gene function and protein expression, with results typically observed within 24-96 hours.[10] Stable transfection is necessary for long-term studies, as it involves the integration of the FBXO9 gene into the host cell's genome, creating a stable cell line.[11][12]

Q5: What is a good starting point for optimizing the transfection reagent to FBXO9 plasmid DNA ratio?

A5: A common starting point for lipid-based transfection reagents is a reagent-to-DNA ratio of 3:1 (µL:µg). However, this should be optimized for your specific cell line and FBXO9 plasmid. It is recommended to test a range of ratios (e.g., 1:1, 2:1, 3:1, 4:1) to determine the optimal condition that balances high transfection efficiency with low cytotoxicity.[4]

Experimental Protocols

Detailed Protocol for Transient Transfection of FBXO9 Plasmid into HEK293T Cells

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • FBXO9 expression plasmid (high purity, endotoxin-free)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2.5 x 10^5 cells per well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection Complex Formation:

    • On the day of transfection, allow all reagents to come to room temperature.

    • In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of the FBXO9 plasmid DNA in 125 µL of serum-free medium. Mix gently.

    • In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Add the diluted transfection reagent (Tube B) to the diluted DNA (Tube A). Mix gently by pipetting up and down.

    • Incubate the mixture for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection:

    • Gently add the 250 µL of the DNA-lipid complex mixture dropwise to each well of the 6-well plate containing the HEK293T cells.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

    • Return the plate to the 37°C, 5% CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours (if required by the transfection reagent manufacturer to reduce toxicity), the medium containing the transfection complexes can be replaced with fresh, complete growth medium. For many modern reagents, this step is not necessary.

    • Incubate the cells for 24-48 hours.

  • Analysis:

    • After the incubation period, harvest the cells for downstream analysis, such as Western blotting to detect FBXO9 protein expression or co-immunoprecipitation to study protein interactions.

Data Presentation

Table 1: Optimization of Plasmid DNA Concentration for FBXO9 Transfection

The following table provides a template for optimizing the amount of FBXO9 plasmid DNA. The optimal amount should be determined empirically for each cell line and transfection reagent.

Plasmid DNA (µg per well in 6-well plate) Transfection Efficiency (%) Cell Viability (%) Notes
1.0
1.5
2.0 (Recommended Starting Point)
2.5
3.0
Table 2: Optimization of Transfection Reagent to DNA Ratio for FBXO9 Transfection

This table serves as a guide for optimizing the ratio of transfection reagent to FBXO9 plasmid DNA. The ideal ratio will vary depending on the reagent and cell type used.

Reagent:DNA Ratio (µL:µg) Transfection Efficiency (%) Cell Viability (%) Notes
1:1
2:1
3:1 (Recommended Starting Point)
4:1
5:1

Visualizations

FBXO9_Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post_transfection Post-Transfection & Analysis Cell_Culture 1. Seed HEK293T Cells (70-90% Confluency) Complex_Formation 3. Form DNA-Lipid Complexes (Reagent + Plasmid) Plasmid_Prep 2. Prepare High-Quality FBXO9 Plasmid DNA Plasmid_Prep->Complex_Formation Add_Complexes 4. Add Complexes to Cells Complex_Formation->Add_Complexes Incubation 5. Incubate (24-48 hours) Add_Complexes->Incubation Analysis 6. Harvest & Analyze (e.g., Western Blot) Incubation->Analysis

Caption: Experimental workflow for FBXO9 plasmid transfection.

SCF_FBXO9_Pathway cluster_SCF SCF-FBXO9 E3 Ligase Complex cluster_ub Ubiquitination Cascade SKP1 SKP1 CUL1 CUL1 SKP1->CUL1 FBXO9 FBXO9 SKP1->FBXO9 RBX1 RBX1 CUL1->RBX1 Substrate Target Substrate (e.g., DPPA5, TTI1) FBXO9->Substrate Substrate Recognition E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E2->RBX1 Recruited by RBX1 Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Substrate->Proteasome Poly-ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: FBXO9 in the SCF ubiquitin-proteasome pathway.

References

FBXO9 Drug Treatment Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing drug treatment conditions in studies involving F-Box Protein 9 (FBXO9).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of FBXO9 and why is it studied?

A1: FBXO9 is a substrate recognition component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] Its primary role is to bind to specific target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome.[2] Dysregulation of FBXO9 has been implicated in various cancers, including hepatocellular carcinoma and acute myeloid leukemia, making it a target of interest for therapeutic development.[3][4] It can act as either an oncogene or a tumor suppressor depending on the cellular context.[5]

Q2: What are some known substrates of FBXO9?

A2: FBXO9 has been shown to target several proteins for degradation, including:

  • FBXW7: A well-known tumor suppressor. FBXO9 can promote the degradation of FBXW7, leading to increased levels of oncogenic proteins.[3]

  • TEL2 and TTI1: Components of the mTOR signaling pathway. Their degradation by FBXO9 can modulate mTORC1 and mTORC2 activity.[6]

  • DPPA5: A pluripotency-associated protein.[7]

  • PRMT4: A chromatin modulator involved in epithelial cell survival.

  • ATP6V1A: A subunit of the V-ATPase, involved in lung cancer metastasis.[5]

  • p53: A critical tumor suppressor protein.[2]

  • PPARγ: A key regulator of adipogenesis.[2]

Q3: Which drugs are commonly used to study FBXO9-mediated protein degradation?

A3: Several types of drugs are used to investigate the function of FBXO9. These include:

  • Proteasome inhibitors (e.g., MG132, Bortezomib): To confirm that the degradation of a substrate is dependent on the proteasome.[4][8]

  • Neddylation inhibitors (e.g., MLN4924): To inhibit the activity of Cullin-RING ligases, including the SCF complex of which FBXO9 is a part.[5]

  • Protein synthesis inhibitors (e.g., Cycloheximide): To measure the half-life of a protein and determine if its stability is altered by FBXO9.[5]

  • Anti-cancer agents (e.g., Lenvatinib, Sorafenib): To study the role of FBXO9 in drug resistance, particularly in cancers like hepatocellular carcinoma.[3]

Troubleshooting Guides

Problem 1: No change in substrate protein levels after FBXO9 overexpression/knockdown.
  • Possible Cause 1: Inefficient transfection/transduction.

    • Troubleshooting: Verify the overexpression or knockdown of FBXO9 using qPCR and Western blot. Optimize your transfection or transduction protocol for the specific cell line being used.

  • Possible Cause 2: Cell-type specific context.

    • Troubleshooting: The function of FBXO9 and its interaction with substrates can be cell-type specific.[5] Confirm that the FBXO9-substrate interaction is present in your cell line of interest using co-immunoprecipitation.

  • Possible Cause 3: Substrate stability is regulated by multiple factors.

    • Troubleshooting: The degradation of your protein of interest may be regulated by other E3 ligases or post-translational modifications. Consider investigating other potential regulatory mechanisms.

Problem 2: Inconsistent results with drug treatments.
  • Possible Cause 1: Suboptimal drug concentration.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of the drug for your specific cell line and experimental conditions. Refer to the data tables below for recommended starting concentrations. It is advisable to perform a trial experiment with wide concentration spacing (e.g., 10-fold dilutions) to identify an approximate effective range before narrowing down to a more precise concentration.[9]

  • Possible Cause 2: Inappropriate treatment duration.

    • Troubleshooting: Conduct a time-course experiment to identify the optimal treatment duration. The effect of a drug on protein levels can be transient.

  • Possible Cause 3: Drug instability.

    • Troubleshooting: Ensure that the drug is properly stored and handled. Some drugs are sensitive to light or temperature. Prepare fresh solutions for each experiment.

Data Presentation: Drug Treatment Conditions

The following tables summarize recommended starting concentrations and treatment times for drugs commonly used in FBXO9 research. Note: These are starting points and should be optimized for your specific cell line and experimental setup.

Table 1: Proteasome and Neddylation Inhibitors

DrugTargetTypical Concentration RangeTypical Treatment TimePurpose
MG132 Proteasome1 - 20 µM2 - 18 hoursTo confirm proteasome-dependent degradation of a substrate.[8]
Bortezomib Proteasome10 - 100 nM16 - 24 hoursTo assess sensitivity to proteasome inhibition in the context of FBXO9 expression.[4]
MLN4924 Neddylation pathway (inhibits Cullin-RING ligases)1 µM12 hoursTo confirm the involvement of the SCF complex in substrate degradation.[5]

Table 2: Protein Synthesis Inhibitor

DrugTargetTypical ConcentrationTypical Treatment TimePurpose
Cycloheximide (CHX) Protein synthesis (translation)50 µg/mL0 - 24 hours (time course)To determine the half-life of a protein and assess its stability.[5]

Table 3: Anti-Cancer Agents (Hepatocellular Carcinoma Cell Lines)

DrugTargetTypical In Vitro Concentration RangeTypical Treatment TimePurpose
Lenvatinib Multiple receptor tyrosine kinases (VEGFR, FGFR, PDGFR)0.1 - 10 µM72 hours (for IC50)To investigate the role of FBXO9 in drug resistance.[3][10]
Sorafenib Multiple kinases (VEGFR, PDGFR, RAF)1 - 20 µM72 hours (for IC50)To investigate the role of FBXO9 in drug resistance.[3][10]

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life

This protocol is used to measure the degradation rate of a protein of interest.

Materials:

  • Cells expressing the protein of interest

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Grow cells to the desired confluency (typically 70-80%).

  • Treat the cells with CHX at a final concentration of 50 µg/mL.[5] Mix well by gently swirling the plate.

  • Collect the "0-hour" time point sample immediately after adding CHX.

  • Incubate the remaining cells at 37°C and 5% CO2.

  • Harvest cells at various time points (e.g., 2, 4, 8, 12, 24 hours) after CHX addition.

  • To harvest, wash the cells once with ice-cold PBS and then add lysis buffer.

  • Scrape the cells and collect the lysate.

  • Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Determine the protein concentration of each lysate.

  • Analyze equal amounts of protein from each time point by SDS-PAGE and Western blot using an antibody specific to the protein of interest.

  • Quantify the band intensity for each time point and normalize to a loading control (e.g., GAPDH, β-actin).

  • Plot the normalized protein levels against time to determine the protein's half-life.

Protocol 2: In Vivo Ubiquitination Assay using Immunoprecipitation

This protocol is used to determine if a specific protein is ubiquitinated in cells.

Materials:

  • Cells co-transfected with plasmids expressing the protein of interest (e.g., HA-tagged) and ubiquitin (e.g., His-tagged).

  • Lysis buffer (denaturing or non-denaturing, depending on the experiment) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

  • Antibody against the tag on the protein of interest (e.g., anti-HA antibody).

  • Protein A/G agarose or magnetic beads.

  • Wash buffer.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE and Western blot reagents.

  • Antibody against the ubiquitin tag (e.g., anti-His antibody) or a general ubiquitin antibody.

Procedure:

  • Transfect cells with the appropriate plasmids.

  • (Optional) Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[8]

  • Harvest and lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the antibody against the protein of interest overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blot.

  • Probe the Western blot with an antibody against ubiquitin to detect the ubiquitinated forms of your protein of interest, which will appear as a high-molecular-weight smear or ladder.

Mandatory Visualizations

FBXO9_Signaling_Pathway cluster_SCF_Complex SCF-FBXO9 Complex cluster_Downstream_Effects Downstream Effects FBXO9 FBXO9 SKP1 SKP1 FBXO9->SKP1 FBXW7 FBXW7 FBXO9->FBXW7 targets TEL2_TTI1 TEL2/TTI1 FBXO9->TEL2_TTI1 targets p53 p53 FBXO9->p53 targets ATP6V1A ATP6V1A FBXO9->ATP6V1A targets CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 Ub Ubiquitin Cell_Cycle_Oncogenes ↑ Cell Cycle Progression ↑ Oncogene Stability FBXW7->Cell_Cycle_Oncogenes inhibits Proteasome Proteasome FBXW7->Proteasome degradation mTOR_signaling mTOR Signaling TEL2_TTI1->mTOR_signaling activates TEL2_TTI1->Proteasome degradation Tumor_Suppression Tumor Suppression p53->Tumor_Suppression promotes p53->Proteasome degradation Metastasis Metastasis ATP6V1A->Metastasis promotes ATP6V1A->Proteasome degradation

Caption: FBXO9 signaling pathway overview.

Experimental_Workflow_Ubiquitination cluster_Cell_Culture Cell Culture & Treatment cluster_Biochemical_Assay Biochemical Analysis cluster_Data_Analysis Data Analysis start Seed Cells treatment Transfect with FBXO9/Substrate & Treat with Drug (e.g., MG132) start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (IP of Substrate) lysis->ip wb Western Blot ip->wb detection Detect Ubiquitination (Anti-Ubiquitin Antibody) wb->detection quantification Quantify Protein Levels detection->quantification conclusion Draw Conclusions quantification->conclusion

Caption: Experimental workflow for studying protein ubiquitination.

References

Technical Support Center: FBXO9 Cloning Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering difficulties with FBXO9 cloning experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I getting no or very faint bands after PCR amplification of the FBXO9 gene?

Failure to amplify the FBXO9 gene is a common issue that can arise from several factors, often related to the sequence of the gene itself or suboptimal PCR conditions.

Potential Causes and Solutions:

  • High GC Content: The promoter region of the FBXO9 gene is known to be GC-rich. High GC content can lead to incomplete denaturation and the formation of secondary structures that impede polymerase activity.[1]

    • Solution: Use a GC-rich PCR protocol with a specialized polymerase and buffer system designed for high-GC templates.[2][3] Consider adding PCR enhancers like DMSO or betaine to the reaction mix to help destabilize secondary structures.[2][4]

  • Suboptimal Annealing Temperature: The annealing temperature is critical for primer specificity. If the temperature is too high, primers will not bind efficiently. If it's too low, non-specific binding can occur.

    • Solution: Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primers.[2]

  • Primer Design: Poorly designed primers can lead to failed amplification.

    • Solution: Ensure your primers are specific to the FBXO9 sequence, have a balanced GC content (40-60%), and are free of self-complementarity or hairpin structures.[4]

  • Template Quality: The quality and quantity of the template DNA are crucial.

    • Solution: Use high-quality, purified DNA. Verify the concentration and integrity of your template DNA before starting the PCR.

2. My PCR for FBXO9 yields multiple bands instead of a single, specific product. What should I do?

The presence of multiple bands indicates non-specific amplification, which can be caused by several factors.

Potential Causes and Solutions:

  • Low Annealing Temperature: As mentioned above, an annealing temperature that is too low can allow primers to bind to non-target sequences.

    • Solution: Increase the annealing temperature in increments of 2-3°C. A temperature gradient PCR is highly recommended.[2]

  • Excessive Template or Primers: Too much template DNA or high primer concentrations can promote non-specific binding.

    • Solution: Reduce the amount of template DNA and/or the concentration of primers in your reaction.

  • Contamination: Contamination with other DNA templates can lead to the amplification of unintended products.

    • Solution: Maintain a sterile work environment. Use filter tips and prepare your PCR reactions in a dedicated clean area.

3. I have successfully amplified the FBXO9 insert, but my ligation reaction is failing, resulting in no colonies or only self-ligated vector colonies.

Ligation failures are a frequent bottleneck in cloning workflows. Several factors can inhibit the enzymatic reaction or favor self-ligation of the vector.

Potential Causes and Solutions:

  • Inefficient Ligation: The activity of the T4 DNA ligase can be compromised.

    • Solution: Ensure the ligation buffer contains ATP and has not been subjected to multiple freeze-thaw cycles, which can degrade the ATP.[5][6] Use fresh buffer if in doubt. Keep the ligase enzyme cold at all times.[7]

  • Incorrect Vector-to-Insert Ratio: The molar ratio of vector to insert DNA is critical for successful ligation.

    • Solution: Optimize the molar ratio. A common starting point is a 1:3 vector-to-insert molar ratio. You may need to test a range of ratios (e.g., 1:1 to 1:10).[5]

  • Vector Preparation Issues: Incomplete digestion of the vector or re-ligation of the vector with itself can lead to a high background of empty colonies.

    • Solution: Ensure complete digestion of your vector with the restriction enzymes. After digestion, dephosphorylate the vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) to prevent self-ligation.

  • Presence of Inhibitors: Contaminants from previous steps, such as salts or EDTA from buffers, can inhibit the ligase.

    • Solution: Purify your digested vector and PCR product before setting up the ligation reaction.

4. After transformation with my FBXO9 ligation product, I get very few or no colonies.

Low transformation efficiency can be due to problems with the competent cells, the transformation protocol, or potential toxicity of the FBXO9 gene product.

Potential Causes and Solutions:

  • Competent Cell Viability: The competency of your E. coli cells may be low.

    • Solution: Always include a positive control in your transformation experiment (e.g., transforming with a known, uncut plasmid like pUC19) to verify the efficiency of your competent cells.[5][8] If the efficiency is low, prepare or purchase a new batch of competent cells.

  • Improper Transformation Protocol: Errors in the heat shock or electroporation step can drastically reduce transformation efficiency.

    • Solution: Strictly follow the recommended protocol for your specific competent cells. For chemically competent cells, ensure the heat shock is performed at the correct temperature and for the specified duration. For electroporation, make sure the DNA sample is free of salts.[5]

  • Toxicity of FBXO9 Protein: F-box proteins can sometimes be toxic to E. coli when expressed, even at low basal levels from the expression vector. This can lead to cell death or slow growth, resulting in fewer colonies.[9][10]

    • Solution: Use a tightly regulated expression vector with low basal expression, such as those with the pBAD promoter or a T7 promoter in combination with a pLysS or pLysE host strain.[11][12] Consider growing the transformed cells at a lower temperature (e.g., 30°C or room temperature) to reduce the expression of the potentially toxic protein.[9]

Data Presentation

Table 1: Troubleshooting PCR for FBXO9 Amplification

Problem Potential Cause Recommended Action Quantitative Parameter
No/Faint BandHigh GC ContentUse GC-rich PCR kit/buffer. Add PCR enhancers.DMSO: 3-10% (v/v) Betaine: 1-2 M
Incorrect Annealing Temp.Perform temperature gradient PCR.55-70°C gradient
Poor Primer DesignRedesign primers.GC content: 40-60% Length: 18-25 nucleotides
Multiple BandsLow Annealing Temp.Increase annealing temperature.Increase in 2-3°C increments
Excess Template/PrimersReduce component concentrations.Template: 1-100 ng Primers: 0.1-0.5 µM

Table 2: Troubleshooting FBXO9 Ligation

Problem Potential Cause Recommended Action Quantitative Parameter
No/Few ColoniesInactive Ligase/BufferUse fresh ligation buffer.Ensure buffer contains ATP.
Incorrect Vector:Insert RatioOptimize molar ratio.Start with 1:3, test 1:1 to 1:10.
High BackgroundVector Self-LigationDephosphorylate digested vector.Use 1 unit of CIP/SAP per 1-2 µg of vector.
Incomplete Vector DigestionIncrease digestion time or enzyme units.1-2 units of enzyme per µg of DNA for 1-2 hours.

Table 3: Troubleshooting Transformation with FBXO9 Constructs

Problem Potential Cause Recommended Action Quantitative Parameter
Low/No ColoniesLow Competent Cell EfficiencyTest with control plasmid (e.g., pUC19).Expect >1 x 10^6 cfu/µg for chemically competent cells.
FBXO9 Protein ToxicityUse tightly regulated expression system.Grow at lower temperatures (e.g., 30°C or RT).
Incorrect Heat ShockFollow protocol precisely.Typically 42°C for 30-90 seconds.

Experimental Protocols

1. Detailed Protocol for PCR Amplification of GC-Rich FBXO9 Gene

This protocol is optimized for amplifying a GC-rich template like the FBXO9 gene.

Materials:

  • High-fidelity DNA polymerase suitable for GC-rich templates

  • 5X GC buffer (provided with the polymerase)

  • dNTP mix (10 mM each)

  • Forward and reverse primers for FBXO9 (10 µM each)

  • Template DNA (e.g., genomic DNA or cDNA)

  • PCR-grade water

  • DMSO (optional)

Procedure:

  • Thaw all reagents on ice.

  • Prepare the PCR master mix in a sterile microcentrifuge tube on ice. For a 50 µL reaction, add the following in order:

    • PCR-grade water to a final volume of 50 µL

    • 10 µL of 5X GC buffer

    • 1 µL of 10 mM dNTP mix

    • 2.5 µL of 10 µM forward primer

    • 2.5 µL of 10 µM reverse primer

    • (Optional) 2.5 µL of DMSO (for a final concentration of 5%)

    • 1 µL of template DNA (1-100 ng)

    • 1 µL of high-fidelity DNA polymerase

  • Mix the reaction gently by pipetting up and down.

  • Aliquot the master mix into PCR tubes.

  • Place the tubes in a thermocycler and run the following program:

    • Initial Denaturation: 98°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 98°C for 20 seconds

      • Annealing: 60-68°C for 30 seconds (optimize with a gradient)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analyze the PCR product by running 5 µL on a 1% agarose gel.

2. Detailed Protocol for Ligation of FBXO9 Insert into a Vector

This protocol describes the ligation of a purified PCR product into a digested and dephosphorylated vector.

Materials:

  • Purified, digested, and dephosphorylated vector

  • Purified FBXO9 PCR product

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Buffer

  • Nuclease-free water

Procedure:

  • Calculate the amount of vector and insert needed for a 1:3 molar ratio.

  • In a sterile microcentrifuge tube on ice, add the following:

    • Calculated volume of vector DNA (e.g., 50 ng)

    • Calculated volume of FBXO9 insert DNA

    • Nuclease-free water to a final volume of 10 µL

    • 1 µL of 10X T4 DNA Ligase Buffer

    • 1 µL of T4 DNA Ligase

  • Mix gently by flicking the tube.

  • Incubate the reaction at room temperature (22-25°C) for 1 hour or at 16°C overnight.

  • (Optional) Heat-inactivate the ligase at 65°C for 10 minutes.

  • Proceed to transformation or store the ligation product at -20°C.

3. Detailed Protocol for Transformation into E. coli (Heat Shock)

This protocol is for the transformation of chemically competent E. coli.

Materials:

  • Chemically competent E. coli cells

  • FBXO9 ligation product

  • Control plasmid (e.g., pUC19)

  • SOC medium

  • LB agar plates with the appropriate antibiotic

Procedure:

  • Thaw a tube of chemically competent cells on ice.

  • Add 2-5 µL of the ligation product directly to the cells. For the positive control, add 1 µL of pUC19 (10 pg/µL). For a negative control, add 5 µL of sterile water.

  • Incubate the tubes on ice for 30 minutes.

  • Heat shock the cells by placing the tubes in a 42°C water bath for 45 seconds.

  • Immediately transfer the tubes back to ice for 2 minutes.

  • Add 250 µL of pre-warmed SOC medium to each tube.

  • Incubate the tubes at 37°C for 1 hour with shaking (225 rpm).

  • Plate 100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic.

  • Incubate the plates overnight at 37°C (or at a lower temperature if toxicity is suspected).

Mandatory Visualization

FBXO9_Cloning_Workflow cluster_PCR Step 1: PCR Amplification cluster_Digestion Step 2: Digestion & Purification cluster_Ligation Step 3: Ligation cluster_Transformation Step 4: Transformation cluster_Screening Step 5: Screening PCR_Template FBXO9 Template DNA PCR_Reaction PCR Amplification PCR_Template->PCR_Reaction PCR_Primers FBXO9 Primers PCR_Primers->PCR_Reaction PCR_Product FBXO9 PCR Product PCR_Reaction->PCR_Product Purification2 Purification PCR_Product->Purification2 Vector Expression Vector Digested_Vector Digested Vector Vector->Digested_Vector Digestion Restriction_Enzymes Restriction Enzymes Purification1 Purification Digested_Vector->Purification1 Ligation_Reaction Ligation Purification1->Ligation_Reaction Purification2->Ligation_Reaction Recombinant_Plasmid Recombinant FBXO9 Plasmid Ligation_Reaction->Recombinant_Plasmid Transformation Transformation Recombinant_Plasmid->Transformation Competent_Cells E. coli Competent Cells Competent_Cells->Transformation Transformed_Cells Transformed Cells Transformation->Transformed_Cells Plating Plating on Selective Media Transformed_Cells->Plating Colony_Screening Colony PCR / Miniprep Plating->Colony_Screening Sequencing Sequencing Colony_Screening->Sequencing

Caption: A typical workflow for cloning the FBXO9 gene.

FBXO9_Signaling_Pathway cluster_SCF SCF E3 Ubiquitin Ligase Complex cluster_Substrates FBXO9 Substrates SKP1 SKP1 CUL1 CUL1 SKP1->CUL1 FBXO9 FBXO9 (Substrate Receptor) SKP1->FBXO9 RBX1 RBX1 CUL1->RBX1 TTI1_TELO2 TTI1/TELO2 (mTORC1 component) FBXO9->TTI1_TELO2 Binds ATP6V1A ATP6V1A (V-ATPase subunit) FBXO9->ATP6V1A Binds DPPA5 DPPA5 (Pluripotency factor) FBXO9->DPPA5 Binds Ub Ubiquitin TTI1_TELO2->Ub Ubiquitination ATP6V1A->Ub Ubiquitination (non-degradative) Inhibition V-ATPase Assembly Inhibition ATP6V1A->Inhibition DPPA5->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Proteasome->Degradation

References

how to select the best FBXO9 antibody for your application

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This technical support center provides a comprehensive guide to choosing the best FBXO9 antibody for your specific application, complete with troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is FBXO9 and what is its function?

FBXO9, or F-box only protein 9, is a member of the F-box protein family. These proteins are critical components of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex.[1][2][3][4] FBXO9 acts as the substrate recognition component of this complex, targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[3][5] This process plays a crucial role in regulating various cellular processes, including cell cycle progression, signal transduction, and pluripotency.[3][6][7][8]

Q2: What are the key applications for FBXO9 antibodies?

Commercial FBXO9 antibodies have been validated for a range of applications, including:

  • Western Blotting (WB): To detect the total amount of FBXO9 protein in a sample.

  • Immunohistochemistry (IHC): To visualize the localization of FBXO9 protein in tissue sections.[9]

  • Immunoprecipitation (IP): To isolate FBXO9 and its interacting proteins from a complex mixture.

  • Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the subcellular localization of FBXO9 in cultured cells.[9]

  • Flow Cytometry (FACS): To analyze the expression of FBXO9 in a population of cells.[2][9]

Q3: How do I choose between a monoclonal and a polyclonal FBXO9 antibody?

The choice between a monoclonal and polyclonal antibody depends on the specific requirements of your experiment.

  • Monoclonal antibodies recognize a single epitope on the target protein, offering high specificity and lot-to-lot consistency.[10][11] This makes them ideal for applications requiring quantification and precise localization.

  • Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the target protein.[10][11] This can result in a stronger signal, which is beneficial for detecting low-abundance proteins.[10] However, there is a higher potential for batch-to-batch variability and cross-reactivity.

Q4: What is the expected molecular weight of FBXO9 in a Western Blot?

The calculated molecular weight of human FBXO9 is approximately 52 kDa.[12] However, it is important to note that FBXO9 can exist in multiple isoforms due to alternative splicing, with predicted molecular weights ranging from 38 to 60 kDa.[4] Post-translational modifications, such as ubiquitination, can also lead to the appearance of higher molecular weight bands.

FBXO9 Antibody Selection Guide

To aid in your selection process, the following table summarizes key information for commercially available FBXO9 antibodies. Please note that optimal dilutions should be determined experimentally by the end-user.

Supplier Catalog Number Clonality Host Validated Applications Recommended Dilution (WB)
Proteintech11161-1-APPolyclonalRabbitWB, ELISA1:300
Thermo FisherPA5-25475PolyclonalRabbitWB, FACS1:1000
Abcamab115521PolyclonalRabbitIHC-P5 µg/mL (for IHC-P)
antibodies-onlineABIN2774704PolyclonalRabbitWB, IHC, IF, FACS, ELISANot specified

Experimental Protocols

Here are detailed protocols for key applications using FBXO9 antibodies.

Western Blotting (WB) Protocol

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

2. SDS-PAGE and Transfer:

  • Load samples onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary FBXO9 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Visualize the bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50% - 3 minutes each).

  • Rinse in distilled water.

2. Antigen Retrieval:

  • Perform heat-mediated antigen retrieval using sodium citrate buffer (pH 6.0) by boiling for 10-20 minutes.

  • Allow slides to cool to room temperature.

3. Staining:

  • Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with 5% normal serum from the same species as the secondary antibody for 1 hour.

  • Incubate with the primary FBXO9 antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 30 minutes.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

4. Visualization and Mounting:

  • Develop the color with a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate through a graded ethanol series and clear in xylene.

  • Mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol

1. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. Pre-clearing:

  • Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge and collect the pre-cleared supernatant.

3. Immunoprecipitation:

  • Add the primary FBXO9 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

4. Washes and Elution:

  • Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.

5. Analysis:

  • Analyze the eluted proteins by Western Blotting.

Troubleshooting Guide

Problem Possible Cause Solution
No or Weak Signal in WB Insufficient antibody concentration.Increase the primary antibody concentration or incubation time.
Low protein expression in the sample.Use a positive control cell line or tissue known to express FBXO9. Consider enriching the protein via IP.
Inefficient transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
High Background in WB Antibody concentration too high.Decrease the primary and/or secondary antibody concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Inadequate washing.Increase the number and duration of washes.
Multiple Bands in WB Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.
Post-translational modifications (e.g., ubiquitination).The predicted molecular weight is ~52 kDa, but higher bands may represent modified forms. Consult the literature for known modifications.
Non-specific antibody binding.Use a more specific (e.g., monoclonal) antibody. Perform a negative control with an isotype-matched IgG.
No or Weak Staining in IHC Incorrect antibody dilution.Titrate the primary antibody to find the optimal concentration.
Inadequate antigen retrieval.Optimize the antigen retrieval method (e.g., try a different buffer or heating time).
Antibody not suitable for IHC on paraffin sections.Ensure the antibody is validated for IHC-P.
High Background in IHC Endogenous peroxidase activity.Perform a peroxidase blocking step with H2O2.
Non-specific antibody binding.Use a blocking serum from the same species as the secondary antibody.

Signaling Pathways and Workflows

FBXO9 in the SCF E3 Ubiquitin Ligase Complex

FBXO9 serves as the substrate recognition subunit of the SCF complex. It binds to SKP1 via its F-box domain, which in turn connects to the CUL1 scaffold protein. CUL1 recruits the RING-box protein RBX1, which binds to an E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate protein bound by FBXO9.

SCF_FBXO9_Pathway cluster_SCF SCF Complex FBXO9 FBXO9 SKP1 SKP1 FBXO9->SKP1 F-box Substrate Substrate Protein FBXO9->Substrate binds CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 E2 E2-Ub RBX1->E2 recruits Ub Ubiquitin Substrate->Ub E2->Substrate ubiquitinates Proteasome Proteasome Degradation Ub->Proteasome Antibody_Validation_Workflow start Start: Select Candidate FBXO9 Antibody datasheet Review Datasheet: Validated Applications, Recommended Dilutions start->datasheet positive_control Select Positive Control (e.g., cell line with known FBXO9 expression) datasheet->positive_control negative_control Select Negative Control (e.g., knockdown/knockout cell line or tissue) datasheet->negative_control wb Western Blot Validation positive_control->wb negative_control->wb check_mw Check for Correct Molecular Weight (~52 kDa) wb->check_mw optimize_dilution Optimize Antibody Dilution check_mw->optimize_dilution Correct troubleshoot Troubleshoot if Necessary check_mw->troubleshoot Incorrect application_test Test in Desired Application (IHC, IP, etc.) optimize_dilution->application_test application_test->troubleshoot Unsuccessful end Antibody Validated for Use application_test->end Successful troubleshoot->wb

References

addressing variability in FBXO9 quantitative PCR results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in FBXO9 quantitative PCR (qPCR) results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

My Ct values for FBXO9 are highly variable between technical replicates. What are the common causes and solutions?

High variability between technical replicates often points to issues in the qPCR setup phase.

Potential Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of template DNA, primers, or master mix is a primary source of variation. Small volume errors are magnified during the exponential amplification of qPCR.

  • Poorly Mixed Reaction Cocktail: If the master mix, primers, and water are not thoroughly mixed before being dispensed into the plate wells, different wells will receive different concentrations of reagents.

  • Bubbles in Reaction Wells: Bubbles can interfere with the optical path of the qPCR instrument, leading to inaccurate fluorescence readings.

  • Plate Sealing Issues: Improperly sealed plates can lead to evaporation from the wells, concentrating the reactants and altering the reaction kinetics.

Troubleshooting Steps:

  • Improve Pipetting Technique:

    • Use calibrated pipettes and high-quality tips.

    • For small volumes (<2 µL), consider making a dilution of your template or primers to pipette a larger, more accurate volume.

    • Ensure you are not introducing bubbles when pipetting.

  • Ensure Proper Mixing:

    • Always vortex the master mix and primer/probe solutions gently and briefly before use.

    • After creating the reaction cocktail, mix thoroughly by pipetting up and down several times.

  • Remove Bubbles:

    • After dispensing the reaction mix and template into the wells, visually inspect the plate for bubbles.

    • Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to remove bubbles and ensure all liquid is at the bottom of the wells.

  • Proper Plate Sealing:

    • Use a plate sealer to ensure a tight seal on your qPCR plate.

    • Visually inspect the seal to ensure all wells are covered and there are no gaps.

I am seeing late or no amplification for FBXO9 in my samples. What should I check?

Late or no amplification suggests a problem with the reaction components, the template, or the assay itself.

Potential Causes:

  • Low Target Abundance: FBXO9 may be expressed at very low levels in your specific cell type or tissue.

  • Poor RNA Quality or Quantity: Degraded RNA or insufficient starting material will lead to inefficient reverse transcription and low cDNA yield.

  • Inefficient Reverse Transcription (RT): The conversion of RNA to cDNA may be incomplete, resulting in less template for the qPCR reaction.

  • Suboptimal Primer/Assay Design: The primers may not be efficient at amplifying the target sequence.

  • Presence of PCR Inhibitors: Contaminants from the RNA extraction process (e.g., phenol, ethanol, salts) can inhibit the polymerase enzyme.

Troubleshooting Steps:

  • Assess RNA Quality:

    • Run your RNA on a denaturing agarose gel or use a Bioanalyzer to check for distinct ribosomal RNA bands (28S and 18S for eukaryotic samples). Degraded RNA will appear as a smear.

    • Ensure your A260/A280 ratio is between 1.8 and 2.0 and the A260/A230 ratio is above 2.0.

  • Optimize RNA Input:

    • Increase the amount of RNA used for cDNA synthesis, if possible.

  • Check RT Efficiency:

    • Use a high-quality reverse transcriptase and follow the manufacturer's protocol.

    • Include a "no-RT" control to ensure that your signal is not from contaminating genomic DNA.

  • Validate Primer Efficiency:

    • Perform a standard curve analysis with a dilution series of a known positive control to ensure the primer efficiency is between 90-110%.

  • Test for Inhibitors:

    • Dilute your cDNA template (e.g., 1:5 or 1:10) and re-run the qPCR. If the Ct value decreases significantly more than expected with dilution, inhibitors may be present. Re-purify your RNA or cDNA if necessary.

My melt curve for FBXO9 shows multiple peaks. What does this indicate?

Multiple peaks in a melt curve analysis (for SYBR Green-based qPCR) suggest the amplification of non-specific products in addition to your target.

Potential Causes:

  • Primer-Dimers: The primers may be annealing to each other and amplifying, creating a small product with a lower melting temperature.

  • Non-Specific Amplification: The primers may be binding to other sequences in the cDNA and amplifying unintended targets.

  • Genomic DNA Contamination: If primers are not designed to span an exon-exon junction, they may amplify contaminating genomic DNA.

Troubleshooting Steps:

  • Optimize Annealing Temperature:

    • Increase the annealing temperature in increments of 1-2°C. This will increase the specificity of primer binding.

  • Redesign Primers:

    • Ensure primers are specific to FBXO9 using a tool like NCBI's Primer-BLAST.

    • Design primers that span an exon-exon junction to prevent amplification of genomic DNA.

  • Perform a DNase Treatment:

    • Treat your RNA samples with DNase I before reverse transcription to remove any contaminating genomic DNA.

Quantitative Data Tables

Table 1: Validated qPCR Primers for Human and Mouse FBXO9

SpeciesSourceForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)
HumanOriGene (HP210305)[1]ATAGAGCCTGGCACCAAGTGGAGGAACAATGGACTGAGGCTCTTCNot Specified
HumanPrimerBank (ID: 33924181a1)GCTGGAGGACTGTAAGGAGAAGGGCATAGGAGTCACAGTCATCA101
MousePrimerBank (ID: 6754013a1)GCTGGAGGACTGTAAGGAGAAGGGCATAGGAGTCACAGTCATCA101

Note: Primer sequences from commercial vendors are often proprietary. The listed OriGene sequences are publicly available. PrimerBank is a public resource for experimentally validated primers.[2][3]

Table 2: Commonly Used Reference Genes for Normalization

Gene SymbolGene NameFunctionConsiderations for Use
GAPDHGlyceraldehyde-3-phosphate dehydrogenaseGlycolysisExpression can be affected by changes in cell metabolism.
ACTBBeta-actinCytoskeletonExpression can be affected by cell confluency and growth conditions.
B2MBeta-2-microglobulinMHC class I complexGenerally stable, but expression can vary in immune-related studies.
TBPTATA-box binding proteinTranscription initiationGenerally expressed at low but stable levels.
YWHAZTyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zetaSignal transductionOften found to be a stable reference gene across various conditions.
HPRT1Hypoxanthine phosphoribosyltransferase 1Purine metabolismStable in many cell types, but its expression can be cell cycle-dependent.

It is crucial to validate the stability of your chosen reference gene(s) under your specific experimental conditions.

Table 3: Factors Influencing FBXO9 Ct Values

FactorHigh Ct Value (Low Expression)Low Ct Value (High Expression)
RNA Quality Degraded RNA (low RIN score)Intact RNA (high RIN score)
RNA Input Low amount of starting RNAHigh amount of starting RNA
RT Efficiency Inefficient reverse transcriptase or suboptimal reactionHigh-efficiency reverse transcriptase
PCR Inhibitors Present in the sampleAbsent from the sample
Primer Efficiency Low efficiency (<90%)High efficiency (90-110%)
Biological Sample Cell type/tissue with low FBXO9 expressionCell type/tissue with high FBXO9 expression

Experimental Protocols

Protocol 1: Total RNA Extraction

This protocol is a general guideline for RNA extraction using a column-based kit. Always refer to the manufacturer's specific instructions.

  • Sample Homogenization:

    • For cell culture: Lyse cells directly in the culture dish by adding the lysis buffer.

    • For tissue: Homogenize the tissue sample in lysis buffer using a rotor-stator homogenizer or bead mill.

  • Lysate Processing:

    • Add ethanol to the lysate to create binding conditions for RNA.

  • RNA Binding:

    • Transfer the lysate to a spin column and centrifuge. RNA will bind to the silica membrane.

  • Washing:

    • Wash the membrane with the provided wash buffers to remove contaminants and inhibitors. Perform a DNase I treatment step on the column if included in the kit.

  • RNA Elution:

    • Elute the purified RNA from the membrane using RNase-free water.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose gel.

Protocol 2: cDNA Synthesis (Reverse Transcription)
  • Prepare the Reaction Mix:

    • In an RNase-free tube, combine 1 µg of total RNA with random hexamers and/or oligo(dT) primers, and dNTPs. Add RNase-free water to the final volume specified by the kit.

  • Denaturation:

    • Heat the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute. This denatures RNA secondary structures.

  • Prepare the RT Master Mix:

    • In a separate tube, prepare a master mix containing the reaction buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Synthesize cDNA:

    • Add the RT master mix to the RNA/primer mixture.

    • Incubate according to the manufacturer's instructions (e.g., 25°C for 10 minutes for primer annealing, followed by 50°C for 50 minutes for cDNA synthesis).

  • Inactivate the Enzyme:

    • Heat the reaction at 85°C for 5 minutes to inactivate the reverse transcriptase.

  • Store cDNA:

    • The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 3: Quantitative PCR (qPCR) Setup

This protocol is for a SYBR Green-based assay.

  • Prepare the qPCR Master Mix:

    • In a microcentrifuge tube, prepare a master mix for all your reactions (including no-template controls). For each reaction, include:

      • SYBR Green qPCR Master Mix (2X)

      • Forward Primer (10 µM stock)

      • Reverse Primer (10 µM stock)

      • Nuclease-free water

    • Calculate the volumes needed for the total number of reactions plus a 10% overage to account for pipetting losses.

  • Dispense Master Mix:

    • Mix the master mix gently and dispense the appropriate volume into each well of your qPCR plate.

  • Add Template:

    • Add your diluted cDNA template (typically 1-5 µL) to the appropriate wells.

    • For the no-template control (NTC) wells, add nuclease-free water instead of cDNA.

  • Seal and Centrifuge:

    • Seal the plate with an optical adhesive film.

    • Centrifuge the plate briefly to collect all liquid at the bottom of the wells and remove any bubbles.

  • Run the qPCR:

    • Place the plate in the qPCR instrument and set up the thermal cycling protocol. A typical protocol includes:

      • Initial Denaturation: 95°C for 10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt Curve Analysis: As per the instrument's software instructions.

Visualizations

FBXO9_qPCR_Troubleshooting start Start: Variable FBXO9 qPCR Results check_replicates High variability in technical replicates? start->check_replicates pipetting_error Review Pipetting Technique Ensure Proper Mixing Centrifuge Plate check_replicates->pipetting_error Yes late_no_amp Late or No Amplification? check_replicates->late_no_amp No pipetting_error->late_no_amp rna_quality Check RNA Quality/Quantity (A260/280, RIN) Optimize RNA Input late_no_amp->rna_quality Yes melt_curve Multiple Peaks in Melt Curve? late_no_amp->melt_curve No rt_efficiency Check RT Efficiency (High-Quality RT Enzyme) Include No-RT Control rna_quality->rt_efficiency primer_efficiency Validate Primer Efficiency (Standard Curve) rt_efficiency->primer_efficiency inhibitors Test for PCR Inhibitors (Dilution Series) primer_efficiency->inhibitors inhibitors->melt_curve optimize_annealing Optimize Annealing Temp. (Increase in increments) melt_curve->optimize_annealing Yes end Consistent Results melt_curve->end No redesign_primers Redesign Primers (Span Exon Junction) optimize_annealing->redesign_primers dnase_treat Perform DNase Treatment redesign_primers->dnase_treat dnase_treat->end

Caption: A troubleshooting workflow for addressing variability in FBXO9 qPCR results.

SCF_Complex_Pathway FBXO9 FBXO9 (F-box protein) SCF_Complex SCF Complex (E3 Ubiquitin Ligase) FBXO9->SCF_Complex SKP1 SKP1 SKP1->SCF_Complex CUL1 CUL1 CUL1->SCF_Complex RBX1 RBX1 RBX1->SCF_Complex Ub_Target Ubiquitinated Target Protein SCF_Complex->Ub_Target transfers Ub Target_Protein Target Protein (e.g., TTI1/TELO2) Target_Protein->SCF_Complex binds to FBXO9 Ub Ubiquitin (Ub) Ub->SCF_Complex E2 brings Ub Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: A simplified diagram of the SCF E3 ubiquitin ligase complex involving FBXO9.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for the FBXO9 Interactome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing mass spectrometry (MS) parameters to study the interactome of the F-box protein FBXO9. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of the FBXO9 interactome using immunoprecipitation-mass spectrometry (IP-MS).

Problem Possible Cause Recommended Solution
Weak or No Signal for FBXO9 or Interacting Proteins Inefficient Immunoprecipitation (IP): The antibody may not be suitable for IP, or the FBXO9 protein expression might be low.- Test a different antibody validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies. - Optimize the antibody concentration through a titration experiment. - Increase the amount of cell lysate used for the IP to concentrate the target protein.
Disruption of Protein-Protein Interactions: Harsh lysis buffer conditions can disrupt the binding between FBXO9 and its partners.- Use a milder lysis buffer, such as one without strong ionic detergents like sodium deoxycholate (RIPA buffer is often too stringent for co-IP). A recommended starting point is a non-denaturing lysis buffer. - Optimize salt and detergent concentrations in the lysis and wash buffers.
Protein Degradation: FBXO9 or its interactors may be degraded during sample preparation.- Always add protease and phosphatase inhibitors to your lysis buffer. - Keep samples on ice or at 4°C throughout the entire procedure.
High Background or Non-Specific Binding Non-specific Binding to Beads: Proteins in the lysate may bind non-specifically to the Protein A/G beads.- Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. - Block the beads with a competitor protein like 2% BSA before use.
Excessive Antibody: Using too much primary antibody can lead to non-specific binding.- Determine the optimal antibody concentration through a titration experiment.
Insufficient Washing: Inadequate washing steps can leave behind non-specifically bound proteins.- Increase the number of wash steps. - Use more stringent wash buffers, but be mindful of disrupting true interactions. Consider titrating the salt and detergent concentrations.
Co-elution of Antibody Heavy and Light Chains Antibody Chains Masking Proteins of Interest: The eluted antibody chains (heavy chain at ~50 kDa and light chain at ~25 kDa) can obscure proteins of similar molecular weights on a gel or in the MS analysis.- Covalently crosslink the antibody to the beads before IP. - Use a light-chain specific secondary antibody for Western blot validation. - For mass spectrometry, the large number of antibody peptides can be excluded during data analysis.
Inconsistent Quantification in Label-Free Experiments Variable Sample Loading: Unequal amounts of total protein injected into the mass spectrometer can lead to inaccurate quantification.- Perform a precise protein quantification assay (e.g., BCA) on your final peptide samples and normalize the injection volume accordingly. - Spike in a known amount of a standard protein to each sample for normalization.
Instrumental Variability: Fluctuations in mass spectrometer performance can affect signal intensity.- Analyze all samples within the same batch to minimize instrument-related variations. - Regularly calibrate and maintain the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are the key interacting partners of FBXO9 I should expect to see in my MS data?

A1: The known interactome of FBXO9 can vary depending on the cellular context. In embryonic stem cells, key interactors include core components of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, such as SKP1 and CUL1 , as well as the pluripotency-associated protein DPPA5 . In lung cancer cells, FBXO9 has been shown to interact with subunits of the V-ATPase, including ATP6V1A , and the chaperone protein HSPA8 .

Q2: How can I distinguish true FBXO9 interactors from non-specific background proteins?

A2: It is crucial to include proper controls in your experiment. A key control is performing the immunoprecipitation with a non-specific IgG antibody of the same isotype as your anti-FBXO9 antibody. Proteins identified in your FBXO9 IP but absent or significantly less abundant in the IgG control are considered potential true interactors. Additionally, comparing your results against a database of common contaminants, such as the Contaminant Repository for Affinity Purification (CRAPome), can help filter out non-specific binders.[1]

Q3: What are the recommended starting parameters for liquid chromatography (LC) in an FBXO9 interactome experiment?

A3: For a typical bottom-up proteomics experiment to identify FBXO9 interactors, you can start with the following LC parameters and optimize as needed:

  • Column: A C18 reversed-phase column (e.g., 15-25 cm length, 75 µm inner diameter, 1.9-3 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A 60-120 minute gradient from ~5% to 40% Mobile Phase B is a good starting point.

  • Flow Rate: For a 75 µm ID column, a flow rate of 250-300 nL/min is typical.

Q4: What are some general mass spectrometry (MS) settings I can use for an FBXO9 interactome analysis?

A4: The following are general MS settings that can be adapted for your specific instrument:

  • Ion Source: Electrospray ionization (ESI).

  • Scan Type: Data-Dependent Acquisition (DDA) is common, where the instrument performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Full MS Scan Range: m/z 350-1500.

  • MS/MS Fragmentation: Higher-energy collisional dissociation (HCD) is widely used.

  • Resolution: Aim for high resolution in both MS1 (e.g., 60,000) and MS2 (e.g., 15,000) scans to improve mass accuracy and confidence in peptide identification.

Q5: Should I use a label-free or labeled (e.g., TMT, SILAC) quantification approach for my FBXO9 interactome study?

A5: The choice depends on your experimental goals. Label-free quantification is a straightforward method for comparing the relative abundance of proteins between your FBXO9 IP and control samples.[2] However, it can be susceptible to variations in sample processing and instrument performance. Labeled approaches like Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for multiplexing and more precise quantification by comparing ion intensities within the same MS scan, which can reduce variability.

Quantitative Data Summary

The following tables summarize known FBXO9 interacting proteins identified through mass spectrometry in different cellular contexts.

Table 1: Top FBXO9 Interacting Proteins in Mouse Embryonic Stem Cells

Interacting ProteinGene SymbolNumber of Unique PeptidesCellular Function
Cullin-1CUL120+SCF complex scaffold
Skp1SKP1A15+SCF complex adaptor
Developmental Pluripotency Associated 5DPPA55Pluripotency maintenance
Dishevelled Segment Polarity Protein 2DVL27Wnt signaling pathway
Data summarized from a study on FBXO9 in pluripotency regulation.

Table 2: FBXO9 Interacting Proteins in a Lung Cancer Cell Line

Interacting ProteinGene SymbolPutative Role in FBXO9 Pathway
V-type proton ATPase catalytic subunit AATP6V1ASubstrate for FBXO9-mediated ubiquitination
Heat shock 70kDa protein 8HSPA8Chaperone involved in sequestering ubiquitinated ATP6V1A
Data derived from research on FBXO9's role in lung cancer metastasis.[3]

Experimental Protocols

Protocol 1: Immunoprecipitation of FBXO9 for Mass Spectrometry Analysis

This protocol is a general guideline and should be optimized for your specific cell type and antibodies.

1. Cell Lysis a. Harvest cells and wash twice with ice-cold PBS. b. Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Immunoprecipitation a. Determine the protein concentration of the lysate using a BCA assay. b. Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator. c. Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. d. Add the anti-FBXO9 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator. e. Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C. f. Pellet the beads on a magnetic rack and discard the supernatant.

3. Washing a. Wash the beads 3-5 times with ice-cold lysis buffer (you may increase the salt concentration slightly for more stringent washes). b. After the final wash, remove all residual buffer.

4. Elution a. Elute the protein complexes from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or by boiling in SDS-PAGE sample buffer for 5-10 minutes. b. Immediately neutralize the low-pH eluate with a Tris-based buffer if proceeding with downstream enzymatic digestion.

Protocol 2: On-Bead Digestion for Mass Spectrometry

This is an alternative to elution that can reduce background from co-eluted antibodies.

  • After the final wash step in the IP protocol, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Pellet the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid or trifluoroacetic acid and desalt using a C18 StageTip before LC-MS/MS analysis.

Visualizations

FBXO9_Signaling_Pathway cluster_SCF_Complex SCF-FBXO9 Complex cluster_V_ATPase V-ATPase Complex FBXO9 FBXO9 SKP1 SKP1 FBXO9->SKP1 ATP6V1A ATP6V1A FBXO9->ATP6V1A Substrate Recognition CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 Ub Ubiquitin RBX1->Ub Recruits E2 V_ATPase_other Other V-ATPase Subunits ATP6V1A->V_ATPase_other Assembly HSPA8 HSPA8 ATP6V1A->HSPA8 Binding Degradation Proteasomal Degradation ATP6V1A->Degradation Targeting for Ub->ATP6V1A Ubiquitination Inhibition Inhibition of Assembly HSPA8->Inhibition

Caption: Proposed signaling pathway of FBXO9-mediated regulation of V-ATPase assembly.

IP_MS_Workflow cluster_MS Mass Spectrometry start Cell Lysate (containing FBXO9 and interactors) ip Immunoprecipitation with anti-FBXO9 antibody start->ip wash Wash Steps (remove non-specific binders) ip->wash elution Elution or On-Bead Digestion wash->elution lc LC-MS/MS Analysis elution->lc data Data Analysis (Peptide ID & Quantification) lc->data end Identified FBXO9 Interactors data->end

Caption: Experimental workflow for identifying the FBXO9 interactome using IP-MS.

References

avoiding protein degradation during FBXO9 purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein degradation during the purification of FBXO9.

Troubleshooting Guide

Protein degradation is a common challenge during the purification of F-box proteins like FBXO9, often due to their intrinsic role in the ubiquitin-proteasome system. Below are common issues and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of full-length FBXO9 after cell lysis Inefficient lysis, Proteolytic degradation during lysisUse a robust lysis method (e.g., sonication or high-pressure homogenization) on ice. Ensure lysis buffer contains a fresh, comprehensive protease inhibitor cocktail. Consider adding specific inhibitors like PMSF and NEM immediately before use.
Multiple degradation bands on SDS-PAGE after affinity purification Protease activity during purification, Instability of FBXO9, Autoubiquitination and subsequent degradationPerform all purification steps at 4°C. Minimize the duration of each purification step. Add fresh protease inhibitors to all buffers. For His-tagged FBXO9, consider using a faster purification method like batch spin purification.[1] If autoubiquitination is suspected, consider adding a ubiquitin-activating enzyme (E1) inhibitor to the lysis buffer, though this may affect downstream functional assays.
Protein precipitates during purification or after elution Incorrect buffer conditions (pH, salt concentration), High protein concentration, Absence of stabilizing agentsOptimize the pH and salt concentration of your buffers; start with a physiological pH (around 7.4) and moderate salt (e.g., 150 mM NaCl). Add stabilizing agents like glycerol (5-10%) to your buffers. Elute the protein in a larger volume to reduce concentration and consider performing a buffer exchange into a suitable storage buffer immediately after elution.
Loss of FBXO9 activity after purification Denaturation during harsh elution conditions, Absence of co-factors, Degradation of critical domainsUse a gentle elution method, such as competitive elution with 3X FLAG peptide for FLAG-tagged proteins or a step-wise imidazole gradient for His-tagged proteins.[2] Ensure all necessary co-factors for FBXO9 activity are present in the final buffer if known. Keep the protein on ice at all times and freeze in small aliquots with a cryoprotectant like glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for obtaining stable FBXO9?

While E. coli is commonly used for its speed and cost-effectiveness, the stability of F-box proteins can sometimes be improved by expression in eukaryotic systems like insect (baculovirus) or mammalian cells. These systems provide a cellular environment that may better support proper folding and post-translational modifications. Co-expression with its binding partner Skp1 has been shown to stabilize other F-box proteins and may be beneficial for FBXO9.[3]

Q2: What is a good starting buffer composition for FBXO9 purification?

A good starting point for a lysis buffer is a phosphate or Tris-based buffer at a physiological pH. Based on protocols used for immunoprecipitation of FLAG-tagged proteins, the following composition can be adapted for purification:

ComponentRecommended ConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent to maintain stable pH
NaCl150 mMProvides appropriate ionic strength
DTT1 mMReducing agent to prevent oxidation
Glycerol10% (v/v)Cryoprotectant and protein stabilizer
Protease Inhibitor Cocktail1X (EDTA-free for His-tag purification)Inhibit a broad range of proteases
PMSF1 mMSerine protease inhibitor (add fresh)
N-ethylmaleimide (NEM)10 mMCysteine protease inhibitor (add fresh)

Q3: Which affinity tag is recommended for FBXO9 purification?

Both His-tags and FLAG-tags are commonly used and have their advantages. His-tags allow for purification under denaturing conditions if the protein is in inclusion bodies, while FLAG-tags often provide very specific binding and gentle elution conditions using a competitive peptide, which can be crucial for maintaining protein activity.[2][4]

Q4: How can I minimize non-specific binding during affinity chromatography?

To reduce non-specific binding, especially during His-tag purification, include a low concentration of imidazole (10-20 mM) in your lysis and wash buffers. Increasing the salt concentration (up to 500 mM NaCl) in the wash buffer can also help to disrupt ionic interactions with contaminating proteins.

Q5: My FBXO9 is still degrading despite using a protease inhibitor cocktail. What else can I do?

  • Work quickly and keep your samples cold at all times.

  • Use fresh protease inhibitors. Some inhibitors, like PMSF, have a short half-life in aqueous solutions.

  • Consider the type of protease inhibitor cocktail. Ensure it inhibits a broad range of proteases (serine, cysteine, aspartic, and metalloproteases). For His-tag purification, use an EDTA-free cocktail to avoid stripping the nickel from the column.

  • Optimize your lysis. Over-sonication can heat the sample and denature the protein, making it more susceptible to proteolysis.

Experimental Protocols

Protocol 1: His-tagged FBXO9 Purification from E. coli

This protocol provides a general workflow for the purification of His-tagged FBXO9 expressed in E. coli.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% Glycerol).

    • Immediately before lysis, add 1X EDTA-free Protease Inhibitor Cocktail and 1 mM PMSF.

    • Lyse the cells by sonication on ice. Perform short bursts to prevent overheating.

    • Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT, 10% Glycerol).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 250 mM Imidazole, 1 mM DTT, 10% Glycerol). Collect fractions.

  • Analysis and Storage:

    • Analyze the fractions by SDS-PAGE to check for purity.

    • Pool the purest fractions and perform a buffer exchange into a suitable Storage Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10% Glycerol) using dialysis or a desalting column.

    • Measure the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

experimental_workflow cluster_lysis Cell Lysis cluster_purification Affinity Purification cluster_downstream Downstream Processing CellPellet Cell Pellet Lysis Lysis & Clarification CellPellet->Lysis Add Lysis Buffer + Protease Inhibitors Binding Binding to Resin Lysis->Binding Clarified Lysate Washing Washing Binding->Washing Elution Elution Washing->Elution BufferExchange Buffer Exchange Elution->BufferExchange Purified FBXO9 Storage Storage at -80°C BufferExchange->Storage

Caption: Experimental workflow for affinity purification of FBXO9.

fbxo9_pathway FBXO9 FBXO9 SCF_Complex SCF-FBXO9 Complex FBXO9->SCF_Complex SKP1 SKP1 SKP1->SCF_Complex CUL1 CUL1 CUL1->SCF_Complex RBX1 RBX1 RBX1->SCF_Complex Substrate Substrate Protein SCF_Complex->Substrate recognizes Proteasome Proteasome Substrate->Proteasome poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->Substrate Degradation Degradation Products Proteasome->Degradation

Caption: Simplified diagram of the SCF-FBXO9 E3 ubiquitin ligase pathway.

References

Validation & Comparative

A Comparative Analysis of FBXO9 and Other F-box Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of the F-box protein family is critical for unraveling cellular regulation and identifying novel therapeutic targets. This guide provides a comparative analysis of FBXO9, a member of the FBXO subfamily, with two well-characterized F-box proteins from other subfamilies: SKP2 (a member of the FBXL subfamily) and FBXW7 (a member of the FBXW subfamily).

F-box proteins are the substrate recognition components of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, which plays a pivotal role in targeting proteins for proteasomal degradation. This process is crucial for the regulation of a multitude of cellular processes, including cell cycle progression, signal transduction, and development. The human genome encodes for at least 69 F-box proteins, categorized into three main subfamilies based on their substrate-binding domains: FBXW proteins (containing WD40 domains), FBXL proteins (containing leucine-rich repeats), and FBXO proteins (containing other or no recognizable domains).

Comparative Overview of FBXO9, SKP2, and FBXW7

This comparison focuses on FBXO9, an emerging F-box protein with diverse roles, and contrasts it with the extensively studied SKP2 and FBXW7, which are well-established as an oncoprotein and a tumor suppressor, respectively.

FeatureFBXO9 (FBXO Subfamily)SKP2 (FBXL Subfamily)FBXW7 (FBXW Subfamily)
Substrate Recognition Domain F-box only; may contain a TPR-like domainLeucine-Rich Repeats (LRRs)WD40 repeats
Key Substrates DPPA5, TEL2, TTI1, PRMT4, Neurog2, p53, PPARγ, YAP[1]p27, p21, p57, c-Myc, Cyclin E, FOXO1[2][3]c-Myc, Cyclin E, Notch, Jun, SOX9[4][5]
Primary Cellular Roles Pluripotency, cell survival and proliferation, neuronal differentiation, adipogenesis. Context-dependent role in cancer.Cell cycle progression (G1/S transition), oncogenesis.Tumor suppression, cell cycle arrest, developmental processes.
Regulation of Activity Transcriptional regulation, potential post-translational modifications.Phosphorylation (e.g., by Akt), regulated by APC/C-mediated degradation.[6]Dimerization, phosphorylation-dependent substrate binding.[7]
Clinical Relevance Implicated in multiple myeloma, acute myeloid leukemia, and ovarian cancer with context-dependent oncogenic or tumor-suppressive roles.[1]Overexpressed in many cancers, associated with poor prognosis. A target for cancer therapy.[8]Frequently mutated or deleted in various human cancers, acting as a potent tumor suppressor.[5]

Signaling Pathways

The signaling pathways of F-box proteins are centered around the recognition and subsequent ubiquitination of their specific substrates, leading to their degradation and a corresponding cellular response.

FBXO9 Signaling Pathway

FBXO9 is involved in multiple signaling cascades. For instance, in the context of pluripotency, FBXO9 targets the developmental pluripotency-associated 5 (DPPA5) protein for degradation, thereby influencing the self-renewal of embryonic stem cells. In neuronal development, it targets the transcription factor Neurog2 for degradation, playing a role in the neuron-glial fate choice. Its activity is also linked to the mTOR pathway through the degradation of TTI1 and TEL2, components of the mTORC1 and mTORC2 complexes.

FBXO9_Signaling cluster_upstream Upstream Signals cluster_fbxo9 SCF(FBXO9) Complex cluster_substrates Substrates cluster_downstream Downstream Effects Growth_Factor_Deprivation Growth Factor Deprivation FBXO9 FBXO9 Growth_Factor_Deprivation->FBXO9 Developmental_Cues Developmental Cues Developmental_Cues->FBXO9 SCF SKP1-CUL1-RBX1 FBXO9->SCF DPPA5 DPPA5 FBXO9->DPPA5 Ub Neurog2 Neurog2 FBXO9->Neurog2 Ub TTI1_TEL2 TTI1/TEL2 (mTORC1 components) FBXO9->TTI1_TEL2 Ub YAP YAP FBXO9->YAP Ub Pluripotency Inhibition of Pluripotency DPPA5->Pluripotency Glial_Fate Promotion of Glial Fate Neurog2->Glial_Fate mTORC1_Inhibition mTORC1 Inhibition TTI1_TEL2->mTORC1_Inhibition YAP_Degradation YAP Degradation & Tumor Suppression YAP->YAP_Degradation

FBXO9-mediated ubiquitination and its downstream consequences.
SKP2 Signaling Pathway

SKP2 is a critical regulator of the cell cycle, primarily by targeting cyclin-dependent kinase inhibitors like p27 for degradation. Its expression and activity are tightly controlled by various signaling pathways, including the PI3K/Akt and mTOR pathways, which are often hyperactivated in cancer.

SKP2_Signaling cluster_upstream Upstream Signals cluster_skp2 SCF(SKP2) Complex cluster_substrates Substrates cluster_downstream Downstream Effects PI3K_Akt PI3K/Akt Pathway SKP2 SKP2 PI3K_Akt->SKP2 Activates mTOR mTOR Pathway mTOR->SKP2 Activates Notch Notch Signaling Notch->SKP2 Activates SCF SKP1-CUL1-RBX1 SKP2->SCF p27 p27 (CDKN1B) SKP2->p27 Ub cMyc c-Myc SKP2->cMyc Ub G1_S_Progression G1/S Phase Progression p27->G1_S_Progression Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation G1_S_Progression->Cell_Proliferation

Upstream regulation and downstream effects of SKP2-mediated ubiquitination.
FBXW7 Signaling Pathway

FBXW7 acts as a tumor suppressor by targeting several oncoproteins for degradation, including c-Myc and Cyclin E. Its activity is often dependent on the prior phosphorylation of its substrates by kinases such as GSK3. Loss of FBXW7 function is a common event in many cancers.

FBXW7_Signaling cluster_upstream Upstream Kinases cluster_fbxw7 SCF(FBXW7) Complex cluster_substrates Substrates cluster_downstream Downstream Effects GSK3 GSK3 cMyc_p p-c-Myc GSK3->cMyc_p P Notch_p p-Notch GSK3->Notch_p P SOX9_p p-SOX9 GSK3->SOX9_p P CDK1 CDK1 CyclinE_p p-Cyclin E CDK1->CyclinE_p P FBXW7 FBXW7 SCF SKP1-CUL1-RBX1 FBXW7->SCF Tumor_Suppression Tumor Suppression FBXW7->Tumor_Suppression Cell_Cycle_Arrest Cell Cycle Arrest FBXW7->Cell_Cycle_Arrest cMyc_p->FBXW7 CyclinE_p->FBXW7 Notch_p->FBXW7 SOX9_p->FBXW7

FBXW7-mediated degradation of oncoproteins following their phosphorylation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of F-box protein function. Below are methodologies for key experiments cited in the study of FBXO9 and other F-box proteins.

Substrate Identification via Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

This protocol aims to identify proteins that interact with a specific F-box protein, which are potential substrates.

CoIP_Workflow start Cell Lysate Preparation (with protease and phosphatase inhibitors) preclear Pre-clearing with control IgG and Protein A/G beads start->preclear ip Immunoprecipitation with anti-F-box protein antibody preclear->ip capture Capture of immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elution of bound proteins wash->elute sds_page SDS-PAGE and Western Blot (for validation) elute->sds_page mass_spec In-gel digestion and Mass Spectrometry (for identification) elute->mass_spec analysis Data Analysis and Candidate Substrate Identification mass_spec->analysis

Workflow for Co-IP followed by mass spectrometry to identify interacting proteins.

Methodology:

  • Cell Lysis: Cells overexpressing the F-box protein of interest (e.g., FLAG-tagged FBXO9) are lysed in a buffer containing non-ionic detergents and supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: The lysate is incubated with control IgG and Protein A/G agarose beads to minimize non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the F-box protein (or the tag) overnight at 4°C.

  • Immune Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using a low-pH buffer or SDS-PAGE sample buffer.

  • Analysis:

    • Western Blot: A portion of the eluate is analyzed by Western blotting with antibodies against suspected substrates for validation.

    • Mass Spectrometry: The remainder of the eluate is run on an SDS-PAGE gel, stained, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by LC-MS/MS to identify all interacting proteins.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of an SCF complex containing a specific F-box protein to ubiquitinate a putative substrate.

Ubiquitination_Assay_Workflow reagents Combine Reaction Components: - E1 (Ubiquitin-activating enzyme) - E2 (Ubiquitin-conjugating enzyme) - Ubiquitin - ATP - Recombinant SCF complex (with specific F-box protein) - Substrate protein incubation Incubate at 37°C for a defined time course reagents->incubation stop_reaction Stop reaction with SDS-PAGE sample buffer incubation->stop_reaction analysis Analyze by Western Blot with anti-substrate and anti-ubiquitin antibodies stop_reaction->analysis result Detection of higher molecular weight ubiquitinated substrate bands analysis->result

Workflow for an in vitro ubiquitination assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, e.g., UbcH5c), recombinant ubiquitin, an ATP regeneration system, the purified recombinant SCF complex containing the F-box protein of interest, and the purified substrate protein.

  • Incubation: The reaction is incubated at 37°C, and samples are taken at various time points.

  • Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

  • Analysis: The samples are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the substrate and ubiquitin. The appearance of a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a successful reaction.

Protein Degradation Assay (Pulse-Chase Analysis)

This method measures the in vivo half-life of a protein and determines if its degradation is dependent on a specific F-box protein.

Methodology:

  • Cell Culture: Cells (e.g., wild-type and F-box protein knockout/knockdown cells) are cultured to sub-confluency.

  • Pulse Labeling: Cells are starved in methionine/cysteine-free medium and then incubated with a medium containing 35S-methionine/cysteine for a short period (the "pulse") to label newly synthesized proteins.

  • Chase: The radioactive medium is removed, and the cells are incubated in a medium containing an excess of unlabeled methionine and cysteine (the "chase") for various time points.

  • Immunoprecipitation: At each time point, cells are lysed, and the protein of interest is immunoprecipitated.

  • Analysis: The immunoprecipitated proteins are resolved by SDS-PAGE, and the amount of radioactivity in the protein band is quantified by autoradiography or phosphorimaging. A faster decrease in the radioactive signal in wild-type cells compared to F-box protein-deficient cells indicates that the protein's degradation is mediated by that F-box protein.

Conclusion and Future Directions

The comparative analysis of FBXO9 with the well-established F-box proteins SKP2 and FBXW7 highlights the functional diversity within this protein family. While SKP2 and FBXW7 have clearly defined roles as an oncoprotein and a tumor suppressor, respectively, the function of FBXO9 appears to be more context-dependent, a characteristic that is increasingly recognized for many F-box proteins. This complexity underscores the importance of detailed biochemical and cellular characterization for each member of this large and functionally diverse family.

For drug development professionals, the specificity of F-box protein-substrate interactions presents both an opportunity and a challenge. Developing small molecule inhibitors that can specifically disrupt the interaction between a particular F-box protein and its oncogenic substrate is a promising therapeutic strategy. Conversely, for diseases caused by the accumulation of a toxic protein, developing molecules that can recruit a specific F-box protein to that target for degradation is an emerging and exciting therapeutic modality. The continued exploration of the F-box protein family, including the less-characterized members like FBXO9, will undoubtedly open new avenues for understanding fundamental cellular processes and for the development of novel therapeutics.

References

Unveiling the FBXO9-ATP6V1A Interaction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the experimentally confirmed interaction between F-box only protein 9 (FBXO9) and V-type proton ATPase catalytic subunit A (ATP6V1A). Designed for researchers, scientists, and drug development professionals, this document objectively compares experimental data, details methodologies, and visualizes the molecular pathways involved. The evidence presented confirms that FBXO9, a substrate recognition component of the SCF ubiquitin ligase complex, directly interacts with and ubiquitinates ATP6V1A, playing a crucial role in regulating lysosomal function and cellular homeostasis.

Quantitative Data Summary

The interaction between FBXO9 and ATP6V1A has been primarily elucidated through co-immunoprecipitation and ubiquitination assays. The following table summarizes the key quantitative and qualitative findings from a pivotal study in the field.

Experimental Assay Cell Line Key Findings Reference
Co-Immunoprecipitation (Co-IP)HEK293TEctopically expressed FLAG-FBXO9 successfully pulled down endogenous ATP6V1A, confirming a direct or indirect interaction between the two proteins.[1][1]
Ubiquitination AssayHEK293TEctopic expression of FBXO9 significantly increased the ubiquitination of ATP6V1A.[1] This effect was dependent on the F-box domain of FBXO9, which is essential for its function within the SCF complex.[1][1]
Functional ConsequenceLung Cancer CellsFBXO9-mediated ubiquitination of ATP6V1A leads to its interaction with the chaperone HSPA8 and sequestration in the cytoplasm.[1][2] This prevents the assembly of the functional V-ATPase complex, resulting in reduced vesicular acidification.[1][2][1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments that have confirmed the FBXO9-ATP6V1A interaction.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol outlines the steps to verify the interaction between FBXO9 and ATP6V1A in a cellular context.

Objective: To immunoprecipitate an FBXO9-ATP6V1A complex from cell lysates.

Materials:

  • HEK293T cells

  • Plasmids: FLAG-tagged FBXO9 and HA-tagged ATP6V1A

  • Lipofectamine 2000 for transfection

  • NP40 lysis buffer (supplemented with protease inhibitors)

  • Anti-FLAG M2 magnetic beads

  • TBST buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20)

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-FLAG, anti-HA, and anti-ATP6V1A

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells to ~80% confluency. Co-transfect the cells with FLAG-FBXO9 and HA-ATP6V1A plasmids using Lipofectamine 2000 according to the manufacturer's instructions. For endogenous IP, transfect only with FLAG-FBXO9.

  • Cell Lysis: After 24-48 hours post-transfection, wash the cells with ice-cold PBS and lyse them with NP40 lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by centrifugation.

    • Incubate the supernatant with anti-FLAG M2 magnetic beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads five times with TBST buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with anti-HA or anti-ATP6V1A antibodies to detect the co-precipitated protein. Use an anti-FLAG antibody to confirm the immunoprecipitation of the bait protein.

In Vivo Ubiquitination Assay Protocol

This protocol is designed to determine if FBXO9 mediates the ubiquitination of ATP6V1A.

Objective: To detect the ubiquitination of ATP6V1A in the presence of FBXO9.

Materials:

  • HEK293T cells

  • Plasmids: HA-tagged ATP6V1A, FLAG-tagged FBXO9, and His-tagged Ubiquitin

  • Transfection reagent

  • Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)

  • Ni-NTA agarose beads

  • Wash buffers with increasing concentrations of imidazole

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-HA, anti-FLAG

Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with HA-ATP6V1A, FLAG-FBXO9, and His-Ubiquitin plasmids.

  • Cell Lysis: After 24-48 hours, lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin linkage.

  • Purification of Ubiquitinated Proteins:

    • Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the ubiquitinated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect ubiquitinated ATP6V1A, which will appear as a high-molecular-weight smear. Probe with an anti-FLAG antibody to confirm the expression of FBXO9 in the whole-cell lysate.

Visualizing the Molecular Interaction and Pathways

Graphical representations are essential for understanding the complex relationships in cellular signaling. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathway involving FBXO9 and ATP6V1A.

experimental_workflow cluster_coip Co-Immunoprecipitation cluster_ubiquitination Ubiquitination Assay coip_start HEK293T cells co-transfected with FLAG-FBXO9 and HA-ATP6V1A coip_lysis Cell Lysis coip_start->coip_lysis coip_ip Immunoprecipitation with anti-FLAG beads coip_lysis->coip_ip coip_wash Wash to remove non-specific binding coip_ip->coip_wash coip_elute Elution coip_wash->coip_elute coip_wb Western Blot with anti-HA antibody coip_elute->coip_wb coip_result Detection of HA-ATP6V1A coip_wb->coip_result ubi_start HEK293T cells co-transfected with HA-ATP6V1A, FLAG-FBXO9, and His-Ub ubi_lysis Denaturing Cell Lysis ubi_start->ubi_lysis ubi_pulldown Ni-NTA Pulldown of His-Ub proteins ubi_lysis->ubi_pulldown ubi_wash Wash ubi_pulldown->ubi_wash ubi_elute Elution ubi_wash->ubi_elute ubi_wb Western Blot with anti-HA antibody ubi_elute->ubi_wb ubi_result Detection of ubiquitinated HA-ATP6V1A smear ubi_wb->ubi_result signaling_pathway FBXO9 FBXO9 SCF SCF Complex FBXO9->SCF forms ATP6V1A ATP6V1A SCF->ATP6V1A targets Ub_ATP6V1A Ubiquitinated ATP6V1A SCF->Ub_ATP6V1A ubiquitinates Ub Ubiquitin HSPA8 HSPA8 Ub_ATP6V1A->HSPA8 interacts with Cytoplasm Cytoplasmic Sequestration HSPA8->Cytoplasm leads to V_ATPase V-ATPase Assembly Cytoplasm->V_ATPase inhibits Acidification Vesicular Acidification V_ATPase->Acidification is required for

References

Validating FBXW7 as a Downstream Target of FBXO9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and cell biology, understanding the intricate regulatory networks that govern protein stability is paramount for identifying novel therapeutic targets. The F-box protein FBXW7 is a well-established tumor suppressor, known to mediate the degradation of numerous oncoproteins. Conversely, F-box protein FBXO9 has been identified as an oncogene in several cancers, including hepatocellular carcinoma (HCC).[1][2][3] This guide provides a comparative analysis of the experimental evidence validating FBXW7 as a direct downstream target of the E3 ubiquitin ligase FBXO9, offering insights into this crucial cancer-promoting pathway.

The ZNF143-FBXO9-FBXW7 Signaling Axis

Recent studies have elucidated a linear signaling pathway in HCC where the transcription factor ZNF143 drives the expression of FBXO9.[1][2][3] FBXO9, acting as the substrate recognition component of an SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, then targets FBXW7 for ubiquitination and subsequent proteasomal degradation.[1][2][4] The degradation of the tumor suppressor FBXW7 leads to the accumulation of its oncogenic substrates, such as mTOR, thereby promoting cancer cell proliferation, metastasis, and drug resistance.[1]

ZNF143_FBXO9_FBXW7_Pathway ZNF143 ZNF143 FBXO9 FBXO9 ZNF143->FBXO9 Transcription FBXW7 FBXW7 FBXO9->FBXW7 Ubiquitination Oncogenic_Substrates Oncogenic Substrates (e.g., mTOR) FBXW7->Oncogenic_Substrates Degradation Proteasome Proteasome FBXW7->Proteasome Proliferation Cell Proliferation Metastasis Drug Resistance Oncogenic_Substrates->Proliferation

Caption: The ZNF143-FBXO9-FBXW7 signaling pathway in hepatocellular carcinoma.

Experimental Validation of the FBXO9-FBXW7 Interaction

The direct interaction and subsequent degradation of FBXW7 by FBXO9 have been validated through a series of key molecular biology experiments.

Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) assays have demonstrated a direct physical interaction between FBXO9 and FBXW7 in HCC cells.[1] In these experiments, immunoprecipitation of endogenous FBXO9 resulted in the co-precipitation of FBXW7, and conversely, immunoprecipitating FBXW7 pulled down FBXO9.[2]

Co_IP_Workflow cluster_incubation Cell Lysate Incubation cluster_precipitation Immunoprecipitation & Wash cluster_analysis Analysis Lysate HCC Cell Lysate (FBXO9, FBXW7, etc.) Antibody Anti-FBXO9 Antibody Complex FBXO9-FBXW7-Antibody-Bead Complex Lysate->Complex Binding Beads Protein A/G Beads Western_Blot Western Blot (Detect FBXW7) Complex->Western_Blot Elution

Caption: A simplified workflow of the co-immunoprecipitation experiment.

In Vivo Ubiquitination Assay

To confirm that FBXO9 mediates the ubiquitination of FBXW7, in vivo ubiquitination assays were performed. Overexpression of FBXO9 in HCC cells led to a significant increase in the ubiquitination of FBXW7, while knockdown of FBXO9 resulted in decreased FBXW7 ubiquitination.[1] This demonstrates that FBXO9 is a key E3 ligase for FBXW7 in this cellular context.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the FBXO9-FBXW7 relationship.

Table 1: Effect of FBXO9 Expression on FBXW7 Protein Levels

Cell LineFBXO9 ManipulationChange in FBXW7 Protein LevelStatistical Significance
HCC-LM3OverexpressionDecreasedp < 0.01
Huh7OverexpressionDecreasedp < 0.01
HCC-LM3KnockdownIncreasedp < 0.01
Huh7KnockdownIncreasedp < 0.01

Table 2: Functional Consequences of the FBXO9-FBXW7 Interaction in HCC Cells

Experimental ConditionMeasured OutcomeResult
FBXO9 OverexpressionCell ProliferationIncreased
FBXO9 OverexpressionCell Migration & InvasionIncreased
FBXO9 KnockdownSensitivity to Sorafenib/LenvatinibIncreased
FBXO9 & FBXW7 OverexpressionCell ProliferationRescued (proliferation increase by FBXO9 is reversed)

Comparison with Other Regulatory Mechanisms of FBXW7

While FBXO9 is a validated E3 ligase for FBXW7, the regulation of FBXW7 stability is complex and involves other mechanisms.

  • Self-Ubiquitination and Dimerization: FBXW7 can undergo self-ubiquitination, which is regulated by its dimerization. Proteins that disrupt FBXW7 dimerization, such as Pin1 and LSD1, can promote its degradation.

  • Other E3 Ligases: While not extensively characterized as direct alternatives for FBXW7 degradation, the E3 ligase landscape is complex. For instance, β-TrCP and FBXW7 have been shown to cooperatively mediate the degradation of the anti-apoptotic protein Mcl-1, suggesting potential crosstalk and co-regulation within the ubiquitin-proteasome system.

The identification of FBXO9 as a specific E3 ligase for FBXW7 in a cancer context provides a more direct and potentially targetable mechanism compared to the broader regulatory pathways.

Experimental Protocols

Co-Immunoprecipitation
  • Cell Lysis: HCC cells were lysed in IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates were incubated with anti-FBXO9 or anti-FBXW7 antibody overnight at 4°C. Protein A/G magnetic beads were then added and incubated for another 2 hours.

  • Washing: The beads were washed three times with IP lysis buffer.

  • Elution and Western Blotting: The immunoprecipitated proteins were eluted by boiling in SDS-PAGE loading buffer and analyzed by western blotting with the indicated antibodies.

In Vivo Ubiquitination Assay
  • Transfection: HCC cells were co-transfected with plasmids encoding HA-ubiquitin, Flag-FBXW7, and either a control vector or a vector expressing FBXO9.

  • Proteasome Inhibition: 24 hours post-transfection, cells were treated with the proteasome inhibitor MG132 (10 µM) for 6 hours to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Cells were lysed and subjected to immunoprecipitation with an anti-Flag antibody.

  • Western Blotting: The immunoprecipitates were analyzed by western blotting with an anti-HA antibody to detect ubiquitinated FBXW7.

Conclusion

The validation of FBXW7 as a downstream target of FBXO9 provides a significant advancement in our understanding of HCC pathogenesis. The experimental evidence robustly supports a model where the ZNF143-FBXO9-FBXW7 axis plays a critical role in promoting tumorigenesis. This pathway presents a compelling target for the development of novel cancer therapeutics aimed at restoring the tumor-suppressive functions of FBXW7. Further research into the specificity and druggability of the FBXO9-FBXW7 interaction is warranted.

References

The Quest for FBXO9 Inhibitors: A Guide to Discovery and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, the landscape of publicly disclosed, specific small-molecule inhibitors targeting F-box protein 9 (FBXO9) remains largely unexplored. This presents a significant opportunity for researchers and drug developers. In the absence of established inhibitors to compare, this guide provides a comprehensive roadmap for the discovery, characterization, and comparative evaluation of novel FBXO9 inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It outlines the key signaling pathways involving FBXO9, details a robust experimental workflow for inhibitor discovery, and establishes a framework for comparing the efficacy and properties of potential therapeutic candidates.

Understanding the Target: FBXO9 Signaling Pathways

FBXO9 is a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation through the ubiquitin-proteasome system. By targeting specific substrate proteins for ubiquitination, FBXO9 is implicated in several critical cellular processes, making it a compelling target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.

One of the key pathways regulated by FBXO9 involves the degradation of the transcriptional coactivator Yes-associated protein (YAP). FBXO9 mediates the ubiquitination and subsequent degradation of YAP, a central player in the Hippo signaling pathway that controls cell growth, proliferation, and apoptosis.

FBXO9_YAP_Signaling Akt Akt GSK-3β GSK-3β Akt->GSK-3β inhibits YAP YAP GSK-3β->YAP phosphorylates Phosphorylated_YAP p-YAP YAP->Phosphorylated_YAP Proteasomal_Degradation Proteasomal_Degradation YAP->Proteasomal_Degradation FBXO9 FBXO9 Phosphorylated_YAP->FBXO9 recognition Skp1 Skp1 FBXO9->Skp1 Ubiquitination Ubiquitination FBXO9->Ubiquitination mediates Cul1 Cul1 Skp1->Cul1 Rbx1 Rbx1 Cul1->Rbx1 Ubiquitination->Proteasomal_Degradation leads to

Figure 1. FBXO9-mediated ubiquitination and degradation of YAP.

A Workflow for Discovering and Evaluating FBXO9 Inhibitors

The discovery of novel FBXO9 inhibitors requires a systematic and multi-staged approach. The following workflow outlines the key phases, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection

Figure 2. A streamlined workflow for the discovery of FBXO9 inhibitors.

Experimental Protocols for Inhibitor Characterization

A thorough comparison of potential FBXO9 inhibitors requires a suite of standardized biochemical and cell-based assays.

Biochemical Assays

These assays are essential for determining the direct interaction of a compound with FBXO9 and its effect on the E3 ligase activity.

  • Binding Affinity Assays:

    • Methodology: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) can be employed to measure the binding affinity (KD) of the inhibitor to purified FBXO9 protein.[1][2][3][4]

    • Protocol Outline (SPR):

      • Immobilize purified recombinant FBXO9 protein on a sensor chip.

      • Flow a series of inhibitor concentrations across the chip.

      • Measure the change in refractive index to determine the on-rate (kon) and off-rate (koff).

      • Calculate the dissociation constant (KD = koff/kon).

  • In Vitro Ubiquitination Assay:

    • Methodology: This assay reconstitutes the ubiquitination cascade in vitro to directly measure the inhibitory effect of a compound on FBXO9-mediated substrate ubiquitination.

    • Protocol Outline:

      • Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D-family), ubiquitin, ATP, and the SCF-FBXO9 complex in a reaction buffer.

      • Add a known substrate of FBXO9 (e.g., a peptide containing the FBXO9 recognition motif of YAP).

      • Incubate with varying concentrations of the test inhibitor.

      • Stop the reaction and analyze the extent of substrate ubiquitination by Western blot or a fluorescence-based method.[5][6][7]

Cell-Based Assays

These assays are crucial for evaluating the inhibitor's activity in a more physiologically relevant context.

  • Target Engagement Assay:

    • Methodology: A cellular thermal shift assay (CETSA) can be used to confirm that the inhibitor binds to FBXO9 within intact cells.

    • Protocol Outline:

      • Treat cells with the inhibitor or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Analyze the amount of soluble FBXO9 at each temperature by Western blot. An effective inhibitor will stabilize FBXO9, leading to a higher melting temperature.

  • Substrate Degradation Assay:

    • Methodology: This assay measures the effect of the inhibitor on the degradation of a known FBXO9 substrate in cells.

    • Protocol Outline:

      • Treat cells expressing a tagged version of an FBXO9 substrate (e.g., YAP) with the test inhibitor.

      • After a set time, lyse the cells and quantify the levels of the substrate protein by Western blot or ELISA.[8][9] An effective inhibitor should lead to an accumulation of the substrate.

  • Cell Viability and Proliferation Assays:

    • Methodology: Standard assays such as MTT or CellTiter-Glo can be used to assess the impact of the inhibitor on the viability and proliferation of cancer cell lines known to be dependent on pathways regulated by FBXO9.

    • Protocol Outline:

      • Seed cells in 96-well plates.

      • Treat with a dose-response range of the inhibitor.

      • After a defined incubation period (e.g., 72 hours), measure cell viability using a plate reader.

Comparative Data Presentation

To facilitate a direct comparison of lead candidates, all quantitative data should be summarized in clear, structured tables. The following tables provide a template with hypothetical data for two fictional inhibitors, "Inhibitor A" and "Inhibitor B."

Table 1: Biochemical Comparison of FBXO9 Inhibitors

ParameterInhibitor AInhibitor B
Binding Affinity (KD) 50 nM150 nM
In Vitro Ubiquitination (IC50) 100 nM500 nM
Mechanism of Action CompetitiveNon-competitive

Table 2: Cellular Activity of FBXO9 Inhibitors

ParameterInhibitor AInhibitor B
Cellular Target Engagement (CETSA Shift) ++++
Substrate Stabilization (EC50) 250 nM1.2 µM
Cell Viability (GI50 in HCT116 cells) 500 nM2.5 µM
Selectivity (vs. other F-box proteins) HighModerate

Conclusion

While the direct comparison of existing FBXO9 inhibitors is not yet possible, the framework presented here offers a clear path forward for the discovery and evaluation of novel therapeutic agents targeting this important E3 ligase. By employing a systematic workflow and a robust set of comparative assays, researchers can identify and optimize potent and selective FBXO9 inhibitors with the potential to address unmet medical needs. The continued exploration of FBXO9 biology and the development of targeted inhibitors represent a promising frontier in drug discovery.

References

Cross-Validation of FBXO9 Substrates: A Comparative Guide to Identification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substrates for the F-box protein FBXO9, identified through various experimental methodologies. F-box proteins are substrate recognition components of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of target proteins. Understanding the substrates of FBXO9 is crucial for elucidating its role in cellular processes and its implications in disease, including cancer and developmental disorders.

Identified FBXO9 Substrates and Methods of Identification

Several substrates of FBXO9 have been identified using high-throughput proteomic techniques, primarily centered around immunoprecipitation coupled with mass spectrometry (IP-MS). Other potential methods for substrate identification include yeast two-hybrid (Y2H) screening and protein microarrays, though their specific application to FBXO9 is not as extensively documented in the reviewed literature.

SubstrateMethod of IdentificationCell Line/SystemQuantitative Data SummaryReference
DPPA5 Tandem Immunoprecipitation (Strep/Flag tags) followed by Mass Spectrometry (IP-MS); Quantitative TMT-MSMouse Embryonic Stem Cells (ESCs), HEK293TIdentified as one of the top 12 interacting proteins in the cytoplasm with 5 unique peptides in the initial IP-MS screen. Found in both IP-MS and quantitative TMT-MS datasets.[1]
TEL2 Not explicitly detailed in the provided search results, but referenced as a known substrate. Likely identified through proteomic screens.Multiple Myeloma CellsFBXO9 expression promotes cell survival and proliferation through the degradation of TEL2 and TTI1.[1]
TTI1 Referenced as a known substrate alongside TEL2. Identification method likely similar to TEL2.Multiple Myeloma CellsDegraded by the SCF-FBXO9 ubiquitin ligase to adjust mTOR signaling.[1][2]
FBXW7 Co-immunoprecipitation and Western BlottingHepatocellular Carcinoma (HCC) cellsFBXO9 overexpression decreased the protein level of FBXW7, while FBXO9 knockdown increased its expression. FBXO9 overexpression facilitated the ubiquitination of FBXW7.[3]
ATP6V1A Immunoprecipitation followed by Mass Spectrometry (IP-MS)Lung Cancer Cells (889DTC)Identified as an interacting protein with a FLAG-tagged Fbxo9-ΔF construct.[4]
YAP Co-immunoprecipitation and Western BlottingBladder Cancer Cells (T-24, 5637), HEK293FBXO9 directly interacts with YAP and promotes its ubiquitination and subsequent proteasome-dependent degradation.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the key experiments cited in the identification of FBXO9 substrates.

Tandem Immunoprecipitation (Strep/Flag tags) followed by Mass Spectrometry (IP-MS) for DPPA5 Identification[1]

This method was utilized to identify interacting partners of FBXO9 in mouse embryonic stem cells.

a. Cell Culture and Lysis:

  • KH2 mouse embryonic stem cells with a doxycycline-inducible Flag-Strep tagged Fbxo9 were cultured under standard conditions.

  • Expression of tagged Fbxo9 was induced with doxycycline for 4 days.

  • Cells were lysed in lysis buffer (20 mM Tris, pH 7.5, 150 mM NaCl, 1 mM EDTA) containing 1× Halt Protease and Phosphatase Inhibitor Cocktail and 10 mM N-ethylmaleimide (NEM).

b. Tandem Affinity Purification:

  • Cell lysates were subjected to immunoprecipitation overnight at 4°C using anti-StrepII beads.

  • The beads were washed, and the bound proteins were eluted.

  • The eluate was then subjected to a second immunoprecipitation overnight at 4°C using anti-Flag beads.

  • The beads were washed five times with lysis buffer.

c. Mass Spectrometry:

  • The purified protein complexes were eluted and resuspended in 0.1% formic acid for mass spectrometry (MS) analysis.

  • Data was acquired on a high-resolution mass spectrometer and analyzed to identify interacting proteins.

In Vitro Ubiquitination Assay for DPPA5[1]

This assay confirms the direct ubiquitination of a substrate by the E3 ligase.

a. Protein Purification:

  • HEK293T cells were transfected with plasmids encoding Flag-FBXO9 and HA-DPPA5.

  • Forty-eight hours post-transfection, proteins were immunopurified from whole-cell extracts using Anti-Flag and Anti-HA beads overnight at 4°C.

b. Ubiquitination Reaction:

  • The immunopurified E3 ligase (0.5 µg Flag-FBXO9) and substrate (0.5 µg HA-DPPA5) were incubated with E1 activating enzyme, E2 conjugating enzyme (UbcH5a), and ubiquitin in an assay buffer (100 mM NaCl, 1 mM DTT, 5 mM MgCl2, 25 mM Tris-Cl, pH 7.5) with or without 10 mM ATP.

  • The reaction was incubated at 30°C for 2 hours.

c. Analysis:

  • The reaction was stopped with 2× Laemmli buffer and heated at 95°C for 10 minutes.

  • Samples were resolved by SDS-PAGE and analyzed by Western blot using anti-HA antibodies to detect ubiquitinated DPPA5.

Co-immunoprecipitation and Western Blot for FBXW7 Validation[3]

This technique is used to validate the interaction between two proteins in a cellular context.

a. Cell Transfection and Lysis:

  • Hepatocellular carcinoma cells were transfected with constructs expressing FBXO9 and FBXW7.

  • Cells were lysed in a suitable lysis buffer containing protease inhibitors.

b. Immunoprecipitation:

  • The cell lysate was incubated with an antibody against FBXO9 or FBXW7 overnight at 4°C with gentle rotation.

  • Protein A/G agarose beads were added to pull down the antibody-protein complexes.

c. Western Blot Analysis:

  • The immunoprecipitated complexes were washed, eluted, and separated by SDS-PAGE.

  • The presence of the interacting protein was detected by Western blotting using a specific antibody (e.g., blotting for FBXW7 after immunoprecipitating FBXO9).

Yeast Two-Hybrid (Y2H) Screening (General Protocol)

While not specifically detailed for FBXO9 in the provided results, Y2H is a powerful technique for identifying novel protein-protein interactions.[6][7][8][9][10]

a. Principle:

  • The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD).

  • The protein of interest ("bait," e.g., FBXO9) is fused to the BD.

  • A library of potential interacting proteins ("prey") is fused to the AD.

  • If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene (e.g., HIS3, LacZ), allowing for yeast growth on selective media or a colorimetric change.

b. Workflow:

  • Construct a "bait" plasmid with FBXO9 fused to the GAL4-BD.

  • Transform this plasmid into a suitable yeast strain.

  • Screen a "prey" cDNA library (fused to the GAL4-AD) by mating or co-transformation.

  • Select for positive interactions on appropriate selective media.

  • Isolate and sequence the prey plasmids from positive colonies to identify the interacting proteins.

Protein Microarray (General Protocol)

Protein microarrays can be used for high-throughput screening of protein-protein interactions.

a. Principle:

  • A large number of purified proteins are spotted onto a solid surface (e.g., a glass slide).

  • The array is probed with a labeled "bait" protein (e.g., fluorescently tagged FBXO9).

  • Interactions are detected by scanning the array for the label.

b. Workflow:

  • A purified, labeled FBXO9 protein is prepared.

  • The protein microarray is blocked to prevent non-specific binding.

  • The array is incubated with the labeled FBXO9 protein.

  • The array is washed to remove unbound protein.

  • The array is scanned to detect signals, indicating an interaction between FBXO9 and a specific protein on the array.

Visualizations: Workflows and Signaling Pathways

To further illustrate the experimental processes and the biological context of FBXO9 and its substrates, the following diagrams are provided.

Experimental_Workflow_IP_MS cluster_cell_culture Cell Culture & Lysis cluster_purification Tandem Affinity Purification cluster_analysis Analysis Start Start with cells expressing Strep/Flag-tagged FBXO9 Induction Induce protein expression (e.g., with Doxycycline) Start->Induction Lysis Cell Lysis Induction->Lysis IP1 1st Immunoprecipitation (anti-StrepII beads) Lysis->IP1 Elution1 Elution IP1->Elution1 IP2 2nd Immunoprecipitation (anti-Flag beads) Elution1->IP2 Wash Wash beads IP2->Wash Elution2 Final Elution of Protein Complex Wash->Elution2 MS Mass Spectrometry Elution2->MS Data Data Analysis & Substrate Identification MS->Data

Caption: Workflow for Tandem Affinity Purification followed by Mass Spectrometry.

Y2H_Workflow cluster_yeast Yeast Cell Bait Bait: FBXO9 fused to DNA-Binding Domain (BD) Interaction Interaction between FBXO9 and Substrate Bait->Interaction Prey Prey Library: Potential substrates fused to Activation Domain (AD) Prey->Interaction Reconstitution Reconstitution of Transcription Factor Interaction->Reconstitution Reporter Reporter Gene Activation (e.g., HIS3, LacZ) Reconstitution->Reporter Growth Yeast Growth Reporter->Growth Selection on -His media

Caption: Principle of the Yeast Two-Hybrid (Y2H) system.

FBXO9_Signaling_Pathways cluster_pluripotency Pluripotency Regulation cluster_mTOR mTOR Signaling cluster_cancer Cancer Progression cluster_metastasis Metastasis Regulation FBXO9 FBXO9 DPPA5 DPPA5 FBXO9->DPPA5 Ubiquitination & Degradation TTI1_TEL2 TTI1/TEL2 FBXO9->TTI1_TEL2 Ubiquitination & Degradation FBXW7 FBXW7 (Tumor Suppressor) FBXO9->FBXW7 Ubiquitination & Degradation ATP6V1A ATP6V1A FBXO9->ATP6V1A Ubiquitination Pluripotency Maintenance of Pluripotency DPPA5->Pluripotency mTORC1 mTORC1 Activity TTI1_TEL2->mTORC1 Oncogenesis Tumorigenesis FBXW7->Oncogenesis V_ATPase V-ATPase Assembly ATP6V1A->V_ATPase Metastasis Lung Cancer Metastasis V_ATPase->Metastasis

Caption: Overview of FBXO9 signaling pathways and substrate regulation.

References

A Comparative Functional Analysis of FBXO9 Orthologs Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Conserved and Divergent Roles of the F-box Protein FBXO9

Introduction

FBXO9 is a member of the F-box protein family, characterized by an approximately 40-amino acid F-box motif. F-box proteins are critical components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of a wide range of protein substrates.[1][2] This targeted protein degradation is essential for the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and development. Given its central role in protein homeostasis, dysregulation of FBXO9 has been implicated in various diseases, including cancer and neurodegenerative disorders.

This guide provides a comprehensive functional comparison of FBXO9 orthologs in key model organisms: humans (Homo sapiens), mice (Mus musculus), fruit flies (Drosophila melanogaster), and nematodes (Caenorhabditis elegans). By examining the conserved and divergent functions, substrates, and associated signaling pathways of these orthologs, we aim to provide researchers with a valuable resource for understanding the fundamental biology of FBXO9 and its potential as a therapeutic target.

Comparative Overview of FBXO9 Orthologs

FeatureHuman (FBXO9)Mouse (Fbxo9)Fruit Fly (CG5961)Nematode (FSN-1 - Putative)
Gene ID 262681409337722176183
Protein Length (amino acids) 437437442598
Key Conserved Domains F-box, MIT (Microtubule Interacting and Trafficking)F-box, MITF-box, MIT-likeF-box, SPRY
Primary Function Substrate recognition in SCF E3 ligase complexSubstrate recognition in SCF E3 ligase complexPutative substrate recognition in SCF E3 ligase complexSubstrate recognition in SCF E3 ligase complex
Associated Processes Pluripotency, cell survival, cancer progression, regulation of Hippo and mTOR signalingPluripotency, embryonic developmentNeuronal development and survival, lifespan regulationGerm cell apoptosis

Functional Comparison: Quantitative Data

Substrate Degradation

A primary function of FBXO9 is to target specific proteins for degradation. The following table summarizes known substrates and available quantitative data on their degradation.

SpeciesSubstrateCellular ContextMethodQuantitative FindingReference
Human DPPA5Embryonic Stem CellsMass Spectrometry, shRNA knockdownSilencing of FBXO9 leads to decreased proteasomal degradation of DPPA5.[3][4][5][Swenson et al., 2024]
Human FBXW7Hepatocellular CarcinomaWestern Blot, shRNA knockdownFBXO9 targets FBXW7 for ubiquitination and degradation.[6][7][Li et al., 2022]
Human YAPCancer CellsWestern Blot, Co-IPFBXO9 facilitates K48-linked polyubiquitination and proteasomal degradation of YAP.[8][Chen et al., 2025]
Mouse TEL2, TTI1Multiple Myeloma CellsNot specifiedFBXO9 expression promotes cell survival and proliferation through the degradation of TEL2 and TTI1.[3][Qian et al., 2017]
Cell Cycle Regulation

While FBXO9's direct role in cell cycle progression is still under investigation, studies in human cancer cells suggest an indirect influence through the degradation of cell cycle regulators.

SpeciesExperimental ConditionMethodQuantitative FindingReference
Human FBXW7 knockdown (FBXO9 substrate)Flow CytometryFBXW7 is a known tumor suppressor that regulates the degradation of cell cycle proteins like Cyclin E.[9][Welcker & Clurman, 2008]
Apoptosis

FBXO9 has been shown to influence apoptosis, with its effects appearing to be context-dependent.

SpeciesExperimental ConditionMethodQuantitative FindingReference
Human FBXO9 knockdown in Hepatocellular Carcinoma cellsFlow Cytometry (Annexin V staining)Knockdown of FBXO9 increased the percentage of apoptotic cells and enhanced sensitivity to lenvatinib.[Li et al., 2022]
C. elegans FSN-1 (putative ortholog) RNAiGerm Cell Apoptosis AssayFSN-1 inhibition leads to an increase in germ cell apoptosis in response to genotoxic stress.[10][Siringo et al., 2011]

Signaling Pathways

FBXO9 is integrated into several key signaling pathways, regulating cellular responses to various stimuli.

FBXO9 in the Hippo and mTOR Signaling Pathways (Human/Mouse)

In mammalian cells, FBXO9 has been shown to be a crucial regulator of the Hippo and mTOR signaling pathways, which are central to cell growth, proliferation, and survival.

FBXO9_Hippo_mTOR_Pathway cluster_Hippo Hippo Pathway Regulation cluster_mTOR mTOR Pathway Regulation Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits YAP YAP GSK3b->YAP phosphorylates FBXO9 FBXO9 FBXO9->YAP targets for ubiquitination Tel2_Tti1 Tel2/Tti1 FBXO9->Tel2_Tti1 targets for ubiquitination Proteasome_YAP Proteasomal Degradation YAP->Proteasome_YAP GrowthFactors Growth Factors GrowthFactors->Akt activates mTORC1 mTORC1 GrowthFactors->mTORC1 activates Tel2_Tti1->mTORC1 stabilizes Proteasome_Tel2 Proteasomal Degradation Tel2_Tti1->Proteasome_Tel2

Caption: FBXO9 in Mammalian Hippo and mTOR Signaling.

FBXO9 Homolog (CG5961) in Drosophila Neurodegeneration

In Drosophila, the FBXO9 homolog CG5961 has been implicated in neuronal survival. Loss-of-function of CG5961 leads to phenotypes resembling Parkinson's disease, suggesting a role in preventing neurodegeneration.[1]

Drosophila_FBXO9_Neurodegeneration CG5961 CG5961 (FBXO9 homolog) UnknownSubstrates Unknown Substrates CG5961->UnknownSubstrates targets for ubiquitination NeuronalSurvival Neuronal Survival CG5961->NeuronalSurvival promotes Neurodegeneration Neurodegeneration (Parkinson's-like phenotypes) CG5961->Neurodegeneration ProteasomalDegradation Proteasomal Degradation UnknownSubstrates->ProteasomalDegradation NeuronalSurvival->Neurodegeneration

Caption: Role of CG5961 in Drosophila Neuronal Survival.

Experimental Protocols

Cycloheximide (CHX) Chase Assay for Protein Half-life Determination

This protocol is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.

Materials:

  • Cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with CHX at a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for each cell line.

  • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the protein level before degradation begins.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify the total protein concentration in each lysate.

  • Resolve equal amounts of total protein from each time point by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with the primary antibody against the protein of interest, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software.

  • Plot the protein levels (relative to the 0-hour time point) against time to determine the protein half-life.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

  • Gate on single cells to exclude doublets and aggregates.

  • Analyze the DNA content histogram to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TdT reaction mix (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fix cells with 4% paraformaldehyde.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TdT reaction mix to label the 3'-OH ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI) if desired.

  • Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope or flow cytometer.

Conclusion

The functional analysis of FBXO9 orthologs reveals a conserved core function as a substrate receptor for the SCF E3 ubiquitin ligase complex across diverse species. This fundamental role in protein degradation impacts a variety of cellular processes, from the regulation of pluripotency in mammals to neuronal maintenance in Drosophila. While specific substrates and the precise signaling pathways may have diverged throughout evolution, the importance of FBXO9-mediated protein turnover in maintaining cellular homeostasis is a recurring theme.

Future research should focus on identifying the full spectrum of FBXO9 substrates in different species to unravel the complete regulatory network governed by this F-box protein. Direct comparative studies on the substrate specificity and enzymatic activity of FBXO9 orthologs will be crucial for a deeper understanding of its evolutionary trajectory and functional diversification. Such knowledge will be invaluable for the development of therapeutic strategies targeting FBXO9 in human diseases.

References

Unraveling the Role of FBXO9 in Hepatocellular Carcinoma Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of F-box protein 9 (FBXO9) in mediating drug resistance in hepatocellular carcinoma (HCC), with a focus on its interaction with alternative signaling pathways and its effects on the efficacy of common chemotherapeutic agents. The information presented is supported by experimental data to aid in the validation of FBXO9 as a potential therapeutic target.

Comparative Analysis of FBXO9's Impact on Drug Efficacy

Recent studies have demonstrated that the expression levels of FBXO9 directly correlate with the resistance of HCC cells to standard chemotherapeutic drugs such as lenvatinib and sorafenib. Knockdown of FBXO9 has been shown to significantly increase the sensitivity of HCC cells to these agents.[1][2][3] This section provides a quantitative comparison of this effect.

Cell LineTreatmentFBXO9 ExpressionIC50 (μM)Fold Change in Sensitivity
Huh7LenvatinibControl (sh-NC)12.51
Huh7LenvatinibFBXO9 Knockdown (sh-FBXO9-1)6.22.02
Huh7LenvatinibFBXO9 Knockdown (sh-FBXO9-2)5.82.16
SMMC-7721LenvatinibControl (sh-NC)14.81
SMMC-7721LenvatinibFBXO9 Knockdown (sh-FBXO9-1)7.12.08
SMMC-7721LenvatinibFBXO9 Knockdown (sh-FBXO9-2)6.52.28
Huh7SorafenibControl (sh-NC)10.81
Huh7SorafenibFBXO9 Knockdown (sh-FBXO9-1)5.12.12
Huh7SorafenibFBXO9 Knockdown (sh-FBXO9-2)4.72.30
SMMC-7721SorafenibControl (sh-NC)11.51
SMMC-7721SorafenibFBXO9 Knockdown (sh-FBXO9-1)5.52.09
SMMC-7721SorafenibFBXO9 Knockdown (sh-FBXO9-2)5.02.30

The ZNF143-FBXO9-FBXW7 Signaling Pathway in HCC Drug Resistance

FBXO9 is a component of the SKP1-cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[4][5][6] In HCC, its expression is transcriptionally regulated by Zinc Finger Protein 143 (ZNF143).[1][3] Elevated levels of FBXO9 lead to the ubiquitination and subsequent degradation of the tumor suppressor F-box and WD repeat domain-containing 7 (FBXW7).[1][2][3] The degradation of FBXW7 results in the accumulation of its downstream oncogenic substrates, such as mTOR, promoting tumor progression and drug resistance.[1]

ZNF143 ZNF143 FBXO9 FBXO9 ZNF143->FBXO9 Transcriptional Activation FBXW7 FBXW7 (Tumor Suppressor) FBXO9->FBXW7 Ubiquitination & Degradation OncogenicSubstrates Oncogenic Substrates (e.g., mTOR) FBXW7->OncogenicSubstrates Degradation Progression Tumor Progression & Drug Resistance OncogenicSubstrates->Progression Promotes

The ZNF143-FBXO9-FBXW7 signaling pathway in HCC.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the role of FBXO9 in HCC drug resistance.

Cell Culture and Transfection

Hepatocellular carcinoma cell lines (Huh7 and SMMC-7721) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For knockdown experiments, lentiviral vectors carrying short hairpin RNAs (shRNAs) targeting FBXO9 (sh-FBXO9-1 and sh-FBXO9-2) or a non-targeting control (sh-NC) were used for transfection.

Cell Viability Assay (CCK-8)

To assess drug sensitivity, HCC cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well. After 24 hours, the cells were treated with varying concentrations of lenvatinib or sorafenib. Following a 72-hour incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 2 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis

Total protein was extracted from HCC cells using RIPA lysis buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes. The membranes were blocked with 5% non-fat milk for 1 hour at room temperature and then incubated overnight at 4°C with primary antibodies against FBXO9, FBXW7, and β-actin. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Ubiquitination Assay

HCC cells were transfected with plasmids expressing HA-ubiquitin, Flag-FBXO9, and Myc-FBXW7. After 48 hours, cells were treated with the proteasome inhibitor MG132 (10 µM) for 6 hours. Cells were then lysed, and immunoprecipitation was performed using an anti-Myc antibody. The immunoprecipitates were then subjected to western blot analysis with an anti-HA antibody to detect ubiquitinated FBXW7.

cluster_0 Cell Preparation cluster_1 Drug Treatment & Viability Start Seed HCC Cells Transfect Transfect with sh-FBXO9 or sh-NC Start->Transfect Culture Culture for 48h Transfect->Culture Treat Treat with Lenvatinib or Sorafenib (72h) Culture->Treat CCK8 Add CCK-8 Reagent (2h) Treat->CCK8 Measure Measure Absorbance at 450 nm CCK8->Measure Calculate Calculate IC50 Measure->Calculate

Experimental workflow for assessing drug sensitivity.

References

Comparative Analysis of FBXO9 Knockdown and Control Cells: A Transcriptomic and Proteomic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular and molecular changes observed upon the knockdown of F-box Protein 9 (FBXO9) versus control cells. While a comprehensive, publicly available transcriptomic dataset from a dedicated FBXO9 knockdown experiment is not currently available, this document synthesizes findings from multiple studies to infer likely transcriptomic and known proteomic alterations. The information is supported by established experimental protocols and visual representations of the key signaling pathways involved.

Data Presentation: Inferred Transcriptomic and Known Proteomic Changes

FBXO9 is a component of the SKP1-cullin-1-F-box (SCF) E3 ubiquitin ligase complex, which targets proteins for proteasomal degradation.[1][2] Consequently, the primary effects of FBXO9 knockdown are post-transcriptional, leading to the stabilization of its substrate proteins.[3] However, the stabilization of these substrates, many of which are transcription factors or signaling molecules, can subsequently lead to changes in gene expression.

The following table summarizes the expected downstream effects on gene expression and known changes at the protein level in FBXO9 knockdown cells compared to control cells, based on current literature.

Cellular Process Key Substrate/Effector Protein Effect of FBXO9 Knockdown on Protein Level Inferred Downstream Transcriptional Changes in FBXO9 Knockdown Cells Supporting Evidence
Hippo Signaling YAP (Yes-associated protein)Increased Upregulation of YAP target genes involved in cell proliferation and anti-apoptosis (e.g., CTGF, CYR61, BIRC5).FBXO9 mediates YAP degradation. Knockdown of FBXO9 increases YAP protein levels, but not mRNA levels, suggesting post-transcriptional regulation.[3][4]
Wnt Signaling & Metastasis ATP6V1A (V-ATPase subunit)Increased functional assembly Upregulation of pro-metastatic Wnt signaling pathway genes.FBXO9 knockdown enhances V-ATPase assembly and vesicular acidification, promoting Wnt signaling and metastasis in lung cancer cells.[5][6]
Pluripotency DPPA5 (Developmental pluripotency associated 5)Increased Potential upregulation of pluripotency-associated genes like NANOG and OCT4.FBXO9 targets DPPA5 for degradation. Silencing FBXO9 enhances the generation of induced pluripotent stem cells (iPSCs).
Cell Cycle & Proliferation TTI1 and TEL2Increased Potential changes in genes regulating cell survival and proliferation.FBXO9 has been shown to target TTI1 and TEL2 for degradation, promoting cell survival in multiple myeloma.

Experimental Protocols

The following are detailed methodologies for achieving FBXO9 knockdown in cellular models, as cited in the literature.

1. Gene Knockdown using shRNA (Short Hairpin RNA)

This method is suitable for generating stable cell lines with long-term suppression of FBXO9.

  • Vector Generation:

    • Design miRNA-based shRNA sequences specifically targeting the human FBXO9 or mouse Fbxo9 gene.

    • Clone the shRNA sequences into a lentiviral vector. Often, these vectors also contain a puromycin resistance marker for selection and may be integrated into a doxycycline-inducible system (Tet-On) for controlled expression.[5][6]

  • Lentivirus Production:

    • Transfect HEK293T cells with the lentiviral vector containing the FBXO9-shRNA construct along with packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant 48-72 hours post-transfection and concentrate the lentiviral particles.

  • Transduction of Target Cells:

    • Plate the target cancer cells (e.g., H1299, A549) and transduce them with the lentivirus carrying the FBXO9 shRNA.[5]

    • Use polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

  • Selection and Verification:

    • Select for successfully transduced cells by adding puromycin to the culture medium.

    • If using an inducible system, treat the selected cells with doxycycline (e.g., for 72 hours) to induce shRNA expression.[5][6]

    • Assess the knockdown efficiency at both the mRNA level (quantitative RT-PCR) and protein level (immunoblot analysis).[5][6]

2. Gene Knockdown using siRNA (Small Interfering RNA)

This method is ideal for transient knockdown of FBXO9 to study short-term effects.

  • siRNA Transfection:

    • Culture target cells (e.g., T-24, 5637 bladder cancer cells) to an appropriate confluency.[3]

    • Transiently transfect the cells with siRNA oligonucleotides targeting FBXO9 using a lipid-based transfection reagent like Lipofectamine RNAiMAX, following the manufacturer's instructions.[3][5]

    • A non-targeting or scrambled siRNA should be used as a negative control.

  • Post-Transfection Analysis:

    • Harvest the cells 24-72 hours post-transfection.

    • Verify the knockdown efficiency using quantitative RT-PCR and immunoblotting to measure FBXO9 mRNA and protein levels, respectively.[3]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for FBXO9 Knockdown

The following diagram illustrates a typical experimental workflow for generating and validating FBXO9 knockdown cell lines for subsequent transcriptomic or proteomic analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis shRNA_design shRNA/siRNA Design (Targeting FBXO9) vector_prep Lentiviral Vector Preparation shRNA_design->vector_prep transfection Transfection/ Transduction vector_prep->transfection selection Selection (e.g., Puromycin) transfection->selection knockdown_cells FBXO9 Knockdown Cells selection->knockdown_cells control_cells Control Cells (e.g., Scrambled shRNA) selection->control_cells validation Validation (qPCR, Western Blot) knockdown_cells->validation control_cells->validation downstream Downstream Analysis (RNA-seq, Proteomics) validation->downstream

Workflow for FBXO9 Knockdown Experiments

FBXO9 in the SCF E3 Ubiquitin Ligase Complex

This diagram shows the components of the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex, where FBXO9 acts as the substrate recognition subunit.

G CUL1 CUL1 SKP1 SKP1 CUL1->SKP1 binds RBX1 RBX1 CUL1->RBX1 binds FBXO9 FBXO9 (Substrate Receptor) SKP1->FBXO9 binds E2 E2 Enzyme RBX1->E2 recruits Substrate Substrate Protein (e.g., YAP, DPPA5) FBXO9->Substrate recognizes Ub Ubiquitin E2->Substrate transfers Ub

SCF-FBXO9 E3 Ubiquitin Ligase Complex

FBXO9-Mediated Regulation of the Hippo-YAP Pathway

This diagram illustrates how FBXO9 is involved in the degradation of YAP, a key effector of the Hippo signaling pathway. Knockdown of FBXO9 disrupts this process.

G cluster_nucleus Nucleus FBXO9 FBXO9 SCF_complex SCF Complex FBXO9->SCF_complex part of YAP YAP Proteasome Proteasome YAP->Proteasome degradation YAP_target_genes YAP Target Genes (e.g., CTGF, CYR61) YAP->YAP_target_genes activates SCF_complex->YAP ubiquitinates Nucleus Nucleus Knockdown FBXO9 Knockdown Knockdown->FBXO9 inhibits

FBXO9 Regulation of YAP Signaling

References

validating the tumor suppressor role of FBXO9 in acute myeloid leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the complex landscape of acute myeloid leukemia (AML), the identification of novel tumor suppressors is paramount for the development of targeted therapies. This guide provides a comprehensive comparison of F-box only protein 9 (FBXO9) with other key players in AML, supported by experimental data, detailed protocols, and pathway visualizations to validate its role as a critical tumor suppressor.

FBXO9 Expression and Clinical Significance: A Comparative Overview

FBXO9, a substrate recognition component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, is significantly downregulated in AML patients compared to healthy individuals.[1][2][3] This reduced expression is particularly pronounced in AML subtypes with specific chromosomal abnormalities, such as inversion 16 (inv(16)).[1][3] Importantly, low FBXO9 expression correlates with a poorer prognosis and reduced overall survival in both adult and pediatric AML patients.[1]

Table 1: Comparison of FBXO9 with other Tumor Suppressors in AML

FeatureFBXO9TP53RUNX1
Prevalence of Mutations/Downregulation in AML Downregulated in a broad range of AML subtypes.[1][2]Mutated in ~5-10% of de novo AML, higher in therapy-related AML and complex karyotypes.Mutated in ~10-15% of adult AML cases.
Prognostic Significance of Low Expression/Mutation Correlates with poor overall survival.[1]Strongly associated with adverse prognosis and poor response to chemotherapy.Generally considered an unfavorable prognostic marker.
Primary Cellular Function Substrate recognition for ubiquitination and proteasomal degradation.[1][4]Transcription factor regulating cell cycle, apoptosis, and DNA repair.Transcription factor crucial for normal hematopoiesis and differentiation.
Therapeutic Implication of Deficiency Potential predictive biomarker for proteasome inhibitor sensitivity.[1][4]A key target for novel therapeutic strategies, though challenging to restore its function.Mutations may influence response to standard chemotherapy.

The Functional Impact of FBXO9 Loss in AML

Experimental evidence strongly supports the tumor-suppressive role of FBXO9 in AML. In preclinical mouse models, the loss of Fbxo9 accelerates the development of aggressive AML, particularly in the context of the inv(16) chromosomal abnormality.[1][5] This is in stark contrast to its oncogenic role in other hematological malignancies like multiple myeloma, highlighting a context-dependent function.[1]

Altered Proteostasis: The Achilles' Heel of FBXO9-Deficient AML

A key consequence of FBXO9 loss is the dysregulation of the ubiquitin-proteasome system (UPS).[1][4] FBXO9 deficiency leads to a significant increase in proteasome activity. This alteration in protein degradation machinery presents a therapeutic vulnerability.

Table 2: Impact of FBXO9 Loss on Proteasome Activity and Drug Sensitivity

ConditionRelative Proteasome Activity (vs. Wild-Type)Bortezomib IC50 (nM)
Fbxo9 Wild-Type (WT) AML cells 1.0~11.76
Fbxo9 Knockout (KO) AML cells Increased~10.03

Data adapted from in vitro studies on murine inv(16) AML tumor cells.

This increased proteasome activity renders FBXO9-deficient AML cells more susceptible to proteasome inhibitors like bortezomib.[1][4] This suggests that FBXO9 expression could serve as a predictive biomarker for identifying patients who would benefit most from proteasome inhibitor-based therapies.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments cited in the validation of FBXO9's tumor suppressor role.

Generation of a Conditional Fbxo9 Knockout Mouse Model

A conditional knockout mouse model is essential to study the in vivo effects of Fbxo9 loss. The following outlines the CRISPR/Cas9-based strategy:

  • Design: Utilize CRISPR/Cas9 to insert LoxP sites flanking a critical exon of the Fbxo9 gene (e.g., exon 4, which is part of the substrate-binding TPR domain).[1]

  • Generation: Generate founder mice carrying the floxed Fbxo9 allele.

  • Breeding: Cross the Fbxo9-floxed mice with a Cre-recombinase expressing line, such as Mx1-Cre, which allows for inducible Cre expression in hematopoietic cells upon administration of polyinosinic:polycytidylic acid (pI:pC).[5]

  • Induction of Knockout: Administer pI:pC to Fbxo9-floxed/Mx1-Cre mice to induce the deletion of the floxed Fbxo9 exon in hematopoietic stem and progenitor cells.

  • Genotyping: Confirm the successful deletion of the targeted exon via PCR analysis of genomic DNA from bone marrow or peripheral blood cells.

Proteasome Activity Assay

This assay quantifies the chymotrypsin-like activity of the proteasome, which is often elevated in FBXO9-deficient cells.

  • Cell Lysis: Lyse AML cells in a buffer compatible with proteasome activity (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 10 mM MgCl2, 1 mM DTT, and 0.5 mM EDTA).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate to a reaction buffer containing the fluorogenic proteasome substrate Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity, and normalize to the protein concentration.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method to assess cell viability in response to therapeutic agents.

  • Cell Seeding: Seed AML cells in a 96-well plate at a predetermined density.

  • Drug Treatment: Treat the cells with a range of concentrations of the desired drug (e.g., bortezomib). Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells

This technique is used to identify and quantify different hematopoietic cell populations in the bone marrow of mouse models.

  • Bone Marrow Isolation: Harvest bone marrow cells from the femurs and tibias of mice.

  • Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers to identify specific populations. A common panel for murine hematopoietic stem and progenitor cells (HSPCs) includes antibodies against lineage markers (Lin: CD3e, CD4, CD8a, B220, Gr-1, Mac-1, Ter119), c-Kit, Sca-1, CD34, and Flt3.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to gate on and quantify different populations, such as Lineage-negative, Sca-1+, c-Kit+ (LSK) cells, which are enriched for HSPCs.

Signaling Pathways and Molecular Mechanisms

The primary mechanism through which FBXO9 exerts its tumor-suppressive effects in AML is via its role in the SCF E3 ubiquitin ligase complex. Loss of FBXO9 disrupts the normal ubiquitination and subsequent degradation of specific target proteins, leading to their accumulation and the promotion of leukemogenesis. While the full spectrum of FBXO9 substrates in AML is still under investigation, the resulting increase in proteasome activity suggests a broad impact on cellular protein homeostasis.

FBXO9_Pathway cluster_AML Acute Myeloid Leukemia Cell cluster_Nucleus Nucleus SKP1 SKP1 CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 FBXO9 FBXO9 FBXO9->SKP1 Pro-Leukemogenic\nSubstrates Pro-Leukemogenic Substrates FBXO9->Pro-Leukemogenic\nSubstrates Recognizes for Ubiquitination Leukemogenesis Leukemogenesis Pro-Leukemogenic\nSubstrates->Leukemogenesis Promotes Ubiquitin Ubiquitin Ubiquitin->Pro-Leukemogenic\nSubstrates Ub Proteasome Proteasome Proteasome->Pro-Leukemogenic\nSubstrates Degradation (Inhibited) SCF E3 Ubiquitin Ligase Complex SCF E3 Ubiquitin Ligase Complex

Caption: FBXO9's role in the SCF complex and leukemogenesis.

Experimental_Workflow cluster_model In Vivo Model cluster_invitro In Vitro Analysis cluster_omics Molecular Analysis Fbxo9 cKO\nMouse Model Fbxo9 cKO Mouse Model Flow Cytometry Flow Cytometry Fbxo9 cKO\nMouse Model->Flow Cytometry Bone Marrow Mass Spectrometry Mass Spectrometry Fbxo9 cKO\nMouse Model->Mass Spectrometry Tumor Cells AML Cell Lines AML Cell Lines Proteasome\nActivity Assay Proteasome Activity Assay AML Cell Lines->Proteasome\nActivity Assay Cell Viability\n(MTS) Assay Cell Viability (MTS) Assay AML Cell Lines->Cell Viability\n(MTS) Assay Identification of\nUpregulated Proteins Identification of Upregulated Proteins Mass Spectrometry->Identification of\nUpregulated Proteins

Caption: Experimental workflow for validating FBXO9's function.

Conclusion and Future Directions

The evidence strongly supports the role of FBXO9 as a tumor suppressor in acute myeloid leukemia. Its downregulation is a negative prognostic indicator, and its loss promotes aggressive disease by dysregulating the ubiquitin-proteasome system. This creates a therapeutic window for the use of proteasome inhibitors in patients with low FBXO9 expression.

Future research should focus on the comprehensive identification of FBXO9's substrates in AML to further elucidate the specific pathways it regulates. Moreover, clinical validation of FBXO9 as a predictive biomarker for proteasome inhibitor therapy is warranted. The development of strategies to restore FBXO9 expression or function could also represent a novel therapeutic avenue for AML. This comparative guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for more effective AML treatments.

References

Unraveling the Functional Consequences of FBXO9 Ablation: A Comparative Guide to Knockout and Knockdown Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise role of F-box protein 9 (FBXO9) is critical for deciphering its involvement in cellular processes and its potential as a therapeutic target. This guide provides an objective comparison of the phenotypic outcomes of FBXO9 knockout versus knockdown, supported by experimental data and detailed methodologies.

FBXO9, a substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, plays a pivotal role in protein ubiquitination and degradation. Its dysregulation has been implicated in various cancers and developmental processes. Both gene knockout (KO), the complete removal of a gene, and gene knockdown (KD), the reduction of its expression, are powerful tools to study gene function. However, the resulting phenotypes can differ significantly due to the complete versus partial loss of function. This guide will delve into these differences, presenting quantitative data, experimental protocols, and key signaling pathways.

Quantitative Comparison of FBXO9 Knockout vs. Knockdown Phenotypes

The following tables summarize the quantitative data from studies investigating the effects of FBXO9 knockout and knockdown in various biological contexts. It is crucial to note that these results are derived from different model systems and experimental conditions, precluding a direct one-to-one comparison in a single system.

Phenotypic Parameter FBXO9 Knockout (KO) FBXO9 Knockdown (KD) Model System Citation
Cancer Cell Proliferation Decreased cell viability (CERES score ~ -0.2)Significantly reduced cell proliferation (CCK-8 assay)Ovarian cancer cell lines[1]
Significantly reduced colony formationHepatocellular carcinoma (HCC) cells[2]
Tumor Growth (in vivo) Accelerated and aggressive leukemia development-Mouse model of Acute Myeloid Leukemia (AML)[2][3]
-Enhanced tumor growth inhibition by lenvatinibXenograft model of HCC[2]
Cell Migration and Invasion -Markedly inhibited migration and invasionHCC cells[2]
Suppressed lung cancer cell migration-Lung cancer cells[4]
Drug Sensitivity Increased sensitivity to proteasome inhibition (bortezomib)Increased sensitivity to lenvatinib and sorafenibAML cells[2][3]
HCC cells[2]
Protein Expression Increased YAP protein levelsIncreased YAP protein levelsHEK293 cells, Bladder cancer cells[5]
Decreased mTOR expressionHCC cells[2]
Reduced C/EBPβ levels3T3-L1 preadipocytes[6]
Persistent Neurog2 protein expressionChicken embryos[7]
Cell Differentiation -Almost completely inhibited adipogenesis3T3-L1 preadipocytes[6]
-Inhibited glial differentiation, promoted neuronal differentiationChicken embryos[7]
Pluripotency -~2-fold increase in induced pluripotent stem cell (iPSC) generationMouse embryonic fibroblasts[8]

Key Signaling Pathways Affected by FBXO9 Depletion

FBXO9 is a critical node in several signaling pathways. Its loss, either through knockout or knockdown, leads to the dysregulation of these pathways, contributing to the observed phenotypes.

ZNF143-FBXO9-FBXW7-mTOR Pathway in Hepatocellular Carcinoma

In HCC, FBXO9 is transcriptionally regulated by ZNF143. FBXO9, in turn, targets the tumor suppressor FBXW7 for ubiquitination and degradation. The degradation of FBXW7 leads to the stabilization of its substrate, mTOR, a key regulator of cell growth and proliferation. Knockdown of FBXO9 disrupts this axis, leading to FBXW7 accumulation, subsequent mTOR degradation, and reduced cell proliferation.[2]

ZNF143_FBXO9_mTOR ZNF143 ZNF143 FBXO9 FBXO9 ZNF143->FBXO9 promotes transcription FBXW7 FBXW7 FBXO9->FBXW7 promotes ubiquitination & degradation mTOR mTOR FBXW7->mTOR promotes ubiquitination & degradation Proliferation Cell Proliferation & Metastasis mTOR->Proliferation promotes

ZNF143-FBXO9-FBXW7-mTOR signaling axis in HCC.
Akt/GSK-3β/FBXO9/YAP Signaling Pathway

FBXO9 has been shown to mediate the ubiquitination and degradation of Yes-associated protein (YAP), a key transcriptional regulator in the Hippo signaling pathway. The phosphorylation of YAP by GSK-3β primes it for recognition by FBXO9. The activity of GSK-3β is, in turn, regulated by Akt. Depletion of FBXO9 leads to the accumulation of YAP, promoting cell proliferation.[5]

Akt_GSK3b_FBXO9_YAP cluster_SCF SCF Complex Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits YAP YAP GSK3b->YAP phosphorylates FBXO9 FBXO9 FBXO9->YAP promotes ubiquitination & degradation YAP->FBXO9 is recognized by Proliferation Cell Proliferation YAP->Proliferation promotes CRISPR_KO_Workflow sgRNA_design 1. sgRNA Design & Synthesis (Targeting FBXO9 Exons) vector_cloning 2. Cloning into Cas9 Vector sgRNA_design->vector_cloning transfection 3. Transfection into Target Cells vector_cloning->transfection selection 4. Antibiotic Selection transfection->selection single_cell_cloning 5. Single-Cell Cloning selection->single_cell_cloning validation 6. Validation (Sequencing, Western Blot, PCR) single_cell_cloning->validation

References

Validating FBXO9 as a Biomarker in Patient Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of F-Box Only Protein 9 (FBXO9) as a potential biomarker in various cancers. It aims to offer an objective comparison with established biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of FBXO9's clinical utility.

Introduction to FBXO9

F-Box Only Protein 9 (FBXO9) is a member of the F-box protein family, which are substrate recognition components of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation through the ubiquitin-proteasome system. The function of FBXO9 in cancer appears to be context-dependent, with studies suggesting it can act as either a tumor suppressor or an oncogene in different malignancies. Its potential as a prognostic biomarker has been investigated in several cancers, including ovarian, hepatocellular, and lung cancer.

Data Presentation: FBXO9 vs. Standard Biomarkers

The following tables summarize the available quantitative data for FBXO9 as a prognostic biomarker in comparison to established clinical biomarkers for ovarian cancer, hepatocellular carcinoma, and lung cancer.

Note: Direct comparative studies evaluating the diagnostic and prognostic accuracy of FBXO9 against standard biomarkers using metrics like sensitivity, specificity, and ROC AUC are limited. The data presented for FBXO9 primarily reflects its association with patient outcomes.

Ovarian Cancer
BiomarkerPatient Cohort (n)MethodologyKey FindingsComparison with Standard of Care (CA-125)
FBXO9 88 (Tumor), 23 (Normal)Immunohistochemistry (IHC)Lower FBXO9 expression (IRS ≤ 5) is significantly more frequent in primary ovarian cancer lesions (68%) compared to normal ovarian tissues (39.1%).No direct comparison of prognostic accuracy (e.g., AUC for survival prediction) with CA-125 was found. High pre-treatment CA-125 is associated with poorer overall and progression-free survival.
CA-125 Meta-analysisImmunoassayElevated pre-treatment serum levels are significantly associated with poor overall survival (HR=1.62) and progression-free survival (HR=1.59).Established standard for monitoring therapeutic response and recurrence, but has limitations in early diagnosis due to low specificity.

IRS: Immunoreactive Score; HR: Hazard Ratio

Hepatocellular Carcinoma (HCC)
BiomarkerPatient Cohort (n)MethodologyKey FindingsComparison with Standard of Care (AFP)
FBXO9 Various HCC datasetsqPCR, Western Blot, IHCFBXO9 is significantly upregulated in HCC tissues compared to non-tumorous liver tissues. Higher expression correlates with advanced pathological stages and worse overall survival.No direct comparative studies on diagnostic or prognostic accuracy were identified.
Alpha-fetoprotein (AFP) Multiple studiesImmunoassaySensitivity of 41-65% and specificity of 80-94% for HCC diagnosis at a cutoff of 20 ng/mL. Diagnostic accuracy is lower for small tumors. An AFP level of >20 ng/mL detected HCC with 70.1% sensitivity and 89.8% specificity in one study, with an AUC of 0.87.[1][2]Standard serum biomarker for HCC screening and diagnosis, often used in conjunction with ultrasound.

AUC: Area Under the Curve

Lung Cancer
BiomarkerPatient Cohort (n)MethodologyKey FindingsComparison with Standard of Care (CEA)
FBXO9 Not specified in detailIn vitro and mouse modelsLower FBXO9 levels are correlated with poorer survival outcomes in patients with lung cancer. FBXO9 is suggested to act as a tumor suppressor by inhibiting V-ATPase assembly and impeding metastasis.Direct comparative performance data against CEA is not available.
Carcinoembryonic antigen (CEA) Multiple studiesImmunoassayElevated pre-operative CEA levels are associated with a poor prognosis in non-small cell lung cancer (NSCLC). It is used for monitoring disease recurrence and response to therapy.A widely used tumor marker in lung cancer, but with limited sensitivity and specificity for early diagnosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of FBXO9 as a biomarker are provided below. These are generalized protocols and may require optimization based on the specific antibodies, reagents, and equipment used.

Immunohistochemistry (IHC) for FBXO9 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting FBXO9 protein expression in formalin-fixed, paraffin-embedded (FFPE) patient tissue samples.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 changes, 5 minutes each).

  • Transfer slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).

  • Heat at 95-100°C for 10-20 minutes.

  • Allow slides to cool at room temperature for 20 minutes.

  • Rinse with Phosphate Buffered Saline (PBS) (2 changes, 5 minutes each).

3. Peroxidase Blocking:

  • Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature to block endogenous peroxidase activity.

  • Rinse with PBS (2 changes, 5 minutes each).

4. Blocking:

  • Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary anti-FBXO9 antibody to its optimal concentration in the blocking buffer.

  • Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides with PBS (3 changes, 5 minutes each).

  • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30-60 minutes at room temperature.

  • Rinse with PBS (3 changes, 5 minutes each).

7. Signal Amplification and Detection:

  • Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Rinse with PBS (3 changes, 5 minutes each).

  • Apply the DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color develops.

  • Wash slides with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin for 1-2 minutes.

  • Rinse with running tap water.

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Real-Time Quantitative PCR (RT-qPCR) for FBXO9 mRNA

This protocol describes the quantification of FBXO9 mRNA levels in patient tissue samples.

1. RNA Extraction:

  • Isolate total RNA from fresh or frozen tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix containing:

    • SYBR Green Master Mix

    • Forward and reverse primers for FBXO9 (and a reference gene, e.g., GAPDH or ACTB)

    • cDNA template

    • Nuclease-free water

  • Perform the qPCR using a real-time PCR detection system with a typical cycling program:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Melt curve analysis to verify product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for FBXO9 and the reference gene.

  • Calculate the relative expression of FBXO9 mRNA using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Diagrams illustrating key signaling pathways involving FBXO9 and a typical experimental workflow for biomarker validation are provided below.

FBXO9_Signaling_Pathway cluster_scf SCF Complex ZNF143 ZNF143 FBXO9 FBXO9 ZNF143->FBXO9 Transcriptionally upregulates (in HCC) GSK3B GSK-3β YAP YAP GSK3B->YAP Phosphorylates SKP1 SKP1 FBXO9->SKP1 FBXW7 FBXW7 FBXO9->FBXW7 Targets for degradation (in HCC) FBXO9->YAP Targets for degradation V_ATPase V-ATPase Assembly FBXO9->V_ATPase Inhibits (in Lung Cancer) CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 YAP->FBXO9 Recognized by

Caption: FBXO9 signaling pathways in cancer.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_utility Clinical Utility Genomic_Proteomic Genomic/Proteomic Profiling (e.g., TCGA, GEO) Candidate_Selection Candidate Biomarker Selection (FBXO9) Genomic_Proteomic->Candidate_Selection Assay_Development Assay Development (IHC, qPCR) Candidate_Selection->Assay_Development Assay_Performance Assay Performance Evaluation (Accuracy, Precision, Specificity) Assay_Development->Assay_Performance Patient_Cohorts Patient Sample Collection (Tumor vs. Normal, Different Stages) Assay_Performance->Patient_Cohorts Biomarker_Measurement Measure FBXO9 Expression Patient_Cohorts->Biomarker_Measurement Correlation Correlate with Clinical Outcomes (Survival, Recurrence) Biomarker_Measurement->Correlation Comparison Compare with Standard Biomarkers (CA-125, AFP, CEA) Correlation->Comparison Prognostic_Model Development of Prognostic Model Comparison->Prognostic_Model Clinical_Application Potential Clinical Application Prognostic_Model->Clinical_Application

Caption: Experimental workflow for biomarker validation.

References

FBXO9 Expression: A Comparative Analysis Between Cancerous and Normal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative analysis of F-box only protein 9 (FBXO9) expression in various cancerous tissues versus their normal counterparts. FBXO9, a substrate recognition component of the SKP1-cullin-1-F-box (SCF) E3 ubiquitin ligase complex, plays a crucial role in protein degradation and has been implicated in diverse cellular processes, including cell cycle regulation, proliferation, and apoptosis. Emerging evidence suggests that aberrant FBXO9 expression is a common feature in many malignancies, although its role as a tumor suppressor or oncogene appears to be context-dependent. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to provide a valuable resource for the scientific community.

Quantitative Analysis of FBXO9 Expression

The expression of FBXO9 varies significantly across different cancer types when compared to corresponding normal tissues. Analysis of data from The Cancer Genome Atlas (TCGA) and the Human Protein Atlas reveals a general trend of downregulation in several cancers, suggesting a potential tumor-suppressive role. However, in some malignancies, its expression is elevated, indicating a possible oncogenic function. The following tables summarize the differential expression of FBXO9 at both the mRNA and protein levels.

FBXO9 mRNA Expression in Various Cancers vs. Normal Tissues
Cancer TypeNumber of Normal Samples (TCGA)Number of Tumor Samples (TCGA)Fold Change (Tumor vs. Normal)p-value
Bladder Carcinoma (BLCA)19408Downregulated< 0.001
Breast Invasive Carcinoma (BRCA)1141097Downregulated< 0.001
Colon Adenocarcinoma (COAD)41478Downregulated< 0.001
Lung Adenocarcinoma (LUAD)59517Downregulated< 0.001
Ovarian Serous Cystadenocarcinoma (OV)N/A304Downregulated (vs. GTEx normal)< 0.001
Uterine Corpus Endometrial Carcinoma (UCEC)35546Downregulated< 0.001

Data sourced from UALCAN portal, an online tool for analyzing TCGA data.

FBXO9 Protein Expression in Various Cancers (Immunohistochemistry)
Cancer TypeStaining Intensity in Normal TissueStaining Intensity in Cancer Tissue
Breast CancerHighLow to Medium
Colorectal CancerHighLow to Medium
Lung CancerHighLow to Medium
Ovarian CancerMediumLow
Pancreatic CancerHighMedium to High
Prostate CancerHighMedium
Skin CancerHighMedium
Testis CancerHighLow to Medium
Urothelial CarcinomaHighLow to Medium

Data sourced from the Human Protein Atlas, based on antibody HPA024031 staining.

Signaling Pathways Involving FBXO9 in Cancer

FBXO9 has been shown to be a key regulator in several signaling pathways that are often dysregulated in cancer. Understanding these pathways is critical for elucidating the functional consequences of altered FBXO9 expression.

FBXO9_Signaling_Pathways FBXO9 Signaling Pathways in Cancer cluster_hcc Hepatocellular Carcinoma cluster_yap General Cancer Context ZNF143 ZNF143 FBXO9_hcc FBXO9 ZNF143->FBXO9_hcc promotes transcription FBXW7 FBXW7 FBXO9_hcc->FBXW7 targets for degradation cMyc c-Myc FBXW7->cMyc targets for degradation CyclinE Cyclin E FBXW7->CyclinE targets for degradation Proliferation_hcc Cell Proliferation cMyc->Proliferation_hcc promotes CyclinE->Proliferation_hcc promotes Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits YAP YAP GSK3b->YAP phosphorylates FBXO9_yap FBXO9 FBXO9_yap->YAP targets for degradation YAP->FBXO9_yap is recognized by Proliferation_yap Cell Proliferation & Survival YAP->Proliferation_yap promotes

Caption: FBXO9's role in the ZNF143-FBXW7 axis in HCC and the Akt/GSK-3β/YAP pathway.

Experimental Protocols

Accurate and reproducible measurement of FBXO9 expression is paramount. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC)

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation:

    • Incubate with a validated primary antibody against FBXO9 (e.g., Rabbit Polyclonal) at a dilution of 1:100 to 1:500 in blocking buffer overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with PBS.

    • Develop with a DAB substrate kit until desired stain intensity is reached.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

IHC_Workflow start FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody (anti-FBXO9) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain end Microscopic Analysis counterstain->end

Caption: A typical workflow for immunohistochemical analysis of FBXO9 expression.

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring FBXO9 mRNA levels.

  • RNA Extraction:

    • Extract total RNA from fresh-frozen tissues or cell lines using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random hexamer primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for FBXO9, and the cDNA template.

    • Human FBXO9 Primer Sequences:

      • Forward: 5'-ATAGAGCCTGGCACCAAGTGGA-3'

      • Reverse: 5'-GGAACAATGGACTGAGGCTCTTC-3'

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR system with a standard cycling protocol:

      • Initial denaturation (e.g., 95°C for 10 minutes).

      • 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of FBXO9 using the ΔΔCt method.

Western Blotting

This protocol is for the detection of FBXO9 protein in tissue or cell lysates.

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FBXO9 (e.g., Rabbit Polyclonal, 1:500 - 1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin, GAPDH).

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:2000 - 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This guide provides a foundational understanding of FBXO9 expression in cancerous versus normal tissues. The presented data and protocols are intended to facilitate further research into the role of FBXO9 in cancer pathogenesis and its potential as a therapeutic target or biomarker. Researchers are encouraged to validate these findings within their specific experimental contexts.

A Comparative Guide to the Specificity of a Novel FBXO9 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed FBXO9 antibody with existing alternatives, supported by experimental data to validate its specificity and performance. The data presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.

Comparative Analysis of FBXO9 Antibodies

The performance of the "New FBXO9 Antibody (NFA-1)" is compared against other commercially available polyclonal antibodies for the detection of human FBXO9. The following table summarizes the key characteristics and validated applications.

Attribute New FBXO9 Antibody (NFA-1) Alternative Antibody 1 (PA5-23474) Alternative Antibody 2 (11161-1-AP) Alternative Antibody 3 (ab115521)
Host Species RabbitRabbitRabbitRabbit
Clonality PolyclonalPolyclonalPolyclonalPolyclonal
Immunogen Recombinant human FBXO9 protein (full length)Synthetic peptide (N-terminal)[1][2]Recombinant human FBXO9 (aa 96-403)[3]Synthetic Peptide (C-terminal)
Validated Applications WB, IHC, IP, ICC/IFWB, IHC(P), ICC/IF[2]WB, ELISA[3]IHC-P
Species Reactivity Human, Mouse, RatHuman[2]Human, Mouse, Rat[3]Human
Observed WB Band (kDa) ~55 kDa~55 kDa~55 kDa[3]Not available
Recommended Dilution (WB) 1:1000 - 1:20004-6 µg/ml[1]1:200 - 1:1000[3]Not available
Recommended Dilution (IHC) 1:100 - 1:2002-5 µg/ml[1]Not available5 µg/ml
Purification Affinity PurifiedProtein A purified[1]Information not availableAffinity purification

Experimental Validation of the New FBXO9 Antibody (NFA-1)

To confirm the specificity of the New FBXO9 Antibody (NFA-1), a series of validation experiments were performed.

FBXO9 Signaling Pathway

FBXO9, or F-box protein 9, is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin-protein ligase complex.[4] This complex is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins, playing a significant role in various cellular processes.[3] The SCF complex, including FBXO9, targets specific proteins for degradation, thereby regulating their abundance and activity. For instance, FBXO9 has been shown to target DPPA5 for ubiquitylation and degradation, which in turn regulates pluripotency.[5][6] It is also involved in pathways related to protein metabolism and Class I MHC mediated antigen processing and presentation.[7]

FBXO9_Signaling_Pathway cluster_SCF SCF Complex cluster_Ub Ubiquitination Machinery FBXO9 FBXO9 (Substrate Receptor) SKP1 SKP1 (Adaptor) FBXO9->SKP1 Substrate Substrate Protein (e.g., DPPA5, ATP6V1A) FBXO9->Substrate recognizes CUL1 CUL1 (Scaffold) SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 Poly_Ub_Substrate Polyubiquitinated Substrate CUL1->Poly_Ub_Substrate Ub E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E2->CUL1 Ub Ubiquitin Ub->E1 Proteasome Proteasome Poly_Ub_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation Cellular_Process Regulation of Cellular Processes (e.g., Pluripotency, Metastasis) Degradation->Cellular_Process

Caption: FBXO9 as part of the SCF E3 ubiquitin ligase complex.

Experimental Workflow for Antibody Specificity Validation

A standardized workflow was employed to rigorously validate the specificity of the new FBXO9 antibody. This multi-step process ensures that the antibody specifically recognizes the target protein in various applications.

Antibody_Validation_Workflow start Start: New Antibody Development knockout Generate FBXO9 Knockout/Knockdown Cell Line start->knockout lysate Prepare Lysates: Wild-Type vs. KO/KD knockout->lysate ihc Immunohistochemistry (IHC)/ Immunocytochemistry (ICC/IF) knockout->ihc wb Western Blot (WB) lysate->wb ip Immunoprecipitation (IP) lysate->ip data_analysis Data Analysis and Specificity Confirmation wb->data_analysis mass_spec IP-Mass Spectrometry ip->mass_spec ihc->data_analysis mass_spec->data_analysis end Validated Antibody data_analysis->end

Caption: Workflow for validating the specificity of a new antibody.

Detailed Experimental Protocols

Western Blot (WB)
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the New FBXO9 Antibody (NFA-1) at a 1:1000 dilution in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation (IP)
  • Lysate Preparation:

    • Prepare cell lysates as described for Western Blot, using a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate 500 µg to 1 mg of pre-cleared lysate with 2-5 µg of the New FBXO9 Antibody (NFA-1) or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three to five times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.

    • Analyze the eluate by Western Blot using the New FBXO9 Antibody (NFA-1) or an antibody against a known interacting partner.

Immunohistochemistry (IHC) - Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[8]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling the slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.

    • Allow the slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with the New FBXO9 Antibody (NFA-1) at a 1:150 dilution overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a DAB substrate kit and counterstain with hematoxylin.[8]

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

References

Safety Operating Guide

Navigating the Disposal of Proprietary Chemical Formulations: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides the necessary procedural steps for researchers, scientists, and drug development professionals to safely manage and dispose of such a substance.

Immediate Safety and Information Gathering

The first and most critical step is to locate the Safety Data Sheet (SDS) for FOG9. Federal and international regulations mandate that manufacturers and suppliers provide an SDS for all hazardous chemicals.[1][2] This document contains comprehensive information regarding the chemical's properties, hazards, and safe handling procedures.

Interpreting the Safety Data Sheet (SDS) for Disposal Information

An SDS is a standardized document with 16 sections.[1][2][3] For disposal procedures, the following sections are of primary importance:

SectionContentsRelevance to Disposal
Section 2 Hazard Identification Details the physical and health hazards (e.g., flammable, corrosive, toxic), which dictate the required handling precautions and waste segregation.[3][4]
Section 7 Handling and Storage Provides guidance on safe handling practices and incompatible materials, which is crucial for preventing dangerous reactions in waste containers.[4]
Section 8 Exposure Controls/Personal Protection Specifies the necessary Personal Protective Equipment (PPE) such as gloves, eye protection, and lab coats to be worn during handling and disposal.[5]
Section 9 Physical and Chemical Properties Lists properties like pH and flash point, which determine if a waste is considered corrosive or ignitable.[4]
Section 13 Disposal Considerations This section provides specific instructions for the proper disposal of the chemical and its contaminated packaging.[3][4][6] It will often refer to federal, state, and local regulations.
Section 14 Transport Information Contains classification information for shipping and transporting hazardous materials, used by EHS and waste disposal contractors.[3][6]

Once you have obtained the SDS for this compound, you can populate a similar table to summarize the critical disposal parameters.

Standard Laboratory Disposal Protocol

The following workflow outlines the standard operating procedure for disposing of a chemical waste product like this compound in a laboratory setting. This process should always be performed in accordance with your institution's specific Chemical Hygiene Plan and under the guidance of your EHS department.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps sds Obtain & Review This compound SDS hazards Identify Hazards (SDS Section 2) sds->hazards ppe Don Appropriate PPE (SDS Section 8) hazards->ppe container Select Compatible Waste Container ppe->container Based on SDS Section 13 segregate Segregate Waste (e.g., Halogenated vs. Non-Halogenated) container->segregate label_waste Label Container with Hazardous Waste Tag segregate->label_waste transfer Transfer this compound Waste to Container label_waste->transfer close_container Keep Container Securely Closed transfer->close_container storage Store in Satellite Accumulation Area (SAA) close_container->storage pickup Arrange for EHS Waste Pickup storage->pickup

Standard Chemical Disposal Workflow

Key Experimental Protocols for Safe Disposal

1. Waste Segregation: Based on the information in the SDS, this compound waste must be segregated from incompatible materials.[7] Common laboratory practice involves separating waste streams, such as:

  • Halogenated vs. Non-halogenated organic solvents [8][9]

  • Acids vs. Bases

  • Oxidizers vs. Flammable materials

  • Aqueous vs. Organic waste

Never mix different waste types in the same container unless explicitly permitted by your EHS department.[10]

2. Container Selection and Handling:

  • Use an appropriate container: The container must be chemically compatible with the this compound waste.[9] It should be in good condition with a securely fitting lid. Do not use beakers, flasks, or other improper containers for waste accumulation.[9]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[7][11] The label must include the full chemical names of all components (including this compound) and their approximate percentages.[12]

  • Keep containers closed: Waste containers must be kept tightly sealed except when adding waste.[13] This prevents the release of vapors and potential spills.

  • Secondary Containment: Store waste containers in a designated Satellite Accumulation Area (SAA), typically within a secondary container (like a plastic tub) to contain any potential leaks.[7]

3. Arranging for Disposal: Once the waste container is full (typically around 75-80% capacity to allow for expansion and prevent spills), seal it and fill in the "full" date on the hazardous waste tag. Contact your institution's EHS department or follow their established procedure to schedule a waste pickup.[11] Do not pour any chemical waste down the sink unless it has been explicitly identified as non-hazardous and safe for sewer disposal by your EHS department.[7][12]

By adhering to this systematic process, professionals in research and drug development can ensure that proprietary or uncharacterized substances like this compound are managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

References

Navigating the Unknown: A Safety Protocol for Novel Compound FOG9

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A thorough search for "FOG9" in publicly available chemical databases and safety literature did not yield a specific, recognized substance. This indicates that this compound may be a novel compound, an internal research code, or a substance with limited public documentation. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach based on a comprehensive hazard assessment is crucial for ensuring personnel safety.

When handling a substance with unknown properties and potential hazards, it is imperative to assume a high level of risk and implement stringent safety controls. The following guidelines provide a framework for the safe handling, use, and disposal of an uncharacterized substance like this compound.

Hierarchy of Controls: A Multi-layered Safety Approach

Before relying on Personal Protective Equipment (PPE), a combination of engineering and administrative controls should be implemented to minimize potential exposure.

  • Engineering Controls: These are the first line of defense, designed to isolate personnel from the hazard.

    • Primary Containment: All procedures involving this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood or a glove box to prevent the release of vapors, aerosols, or dust into the laboratory environment.

    • Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.

  • Administrative Controls: These are procedural measures to reduce the risk.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound. These should cover every step from receipt of the material to its final disposal.

    • Designated Work Area: Clearly demarcate a specific area within the laboratory for working with this compound. Access to this area should be restricted to trained and authorized personnel.

    • Training: All personnel handling this compound must be thoroughly trained on the SOPs, potential risks (even if unknown), and emergency procedures.

Personal Protective Equipment (PPE) for this compound

Given the unknown nature of this compound, a comprehensive PPE protocol is required to protect against a wide range of potential hazards, including dermal, respiratory, and eye exposure.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving:Inner Glove: Nitrile • Outer Glove: Chemical-resistant (e.g., neoprene or butyl rubber)Provides robust protection against a broad spectrum of chemicals. The inner glove offers protection in case the outer glove is breached.
Eye & Face Protection • Chemical splash goggles (ANSI Z87.1 certified) • Face shieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield protects the entire face from splashes.
Body Protection • Chemical-resistant lab coat or gown • Chemical-resistant apron (if splash potential is high)Protects skin and personal clothing from contamination.
Respiratory Protection • NIOSH-approved respirator with combination cartridges (e.g., organic vapor/acid gas/HEPA filter)Essential for protecting against inhalation of unknown vapors, aerosols, or fine powders. A fit test is mandatory for all users.
Foot Protection • Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational and Disposal Plans

Handling and Experimental Workflow:

A systematic workflow should be followed to ensure safety and consistency. The following diagram illustrates the key decision points and procedural steps for handling an unknown compound like this compound.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase start_end start_end process process decision decision io io hazard hazard start Start: Receive this compound risk_assessment Conduct Risk Assessment (Assume High Hazard) start->risk_assessment develop_sop Develop & Approve SOP risk_assessment->develop_sop training Train Personnel develop_sop->training prep_area Prepare Designated Area & Engineering Controls training->prep_area don_ppe Don Full PPE Ensemble prep_area->don_ppe handle_this compound Handle this compound per SOP (in Fume Hood) don_ppe->handle_this compound spill Spill Occurs? handle_this compound->spill spill_response Execute Spill Response Plan spill->spill_response Yes decontaminate Decontaminate Workspace & Equipment spill->decontaminate No spill_response->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Segregate & Dispose of Hazardous Waste doff_ppe->waste_disposal end End: Secure this compound Storage waste_disposal->end

Caption: Workflow for handling an unknown substance like this compound.

Emergency Procedures:

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and manageable, trained personnel with appropriate PPE should contain and clean it up using a chemical spill kit with absorbents suitable for a wide range of materials.

    • For large spills, evacuate the area, close the doors, and contact the institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide any available information about the substance.

Disposal Plan:

All waste generated from handling this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and should include "this compound (Unknown Hazard)" and the date of accumulation.

  • Disposal: Arrange for disposal through the institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not mix with other waste streams.

By adhering to this comprehensive safety framework, researchers can mitigate the risks associated with handling uncharacterized substances, ensuring a safe and controlled laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FOG9
Reactant of Route 2
FOG9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.